3,4-Dichlorophenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUPGSMSNQLUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206794 | |
| Record name | 3,4-Dichlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5807-30-7 | |
| Record name | 3,4-Dichlorophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,4-Dichlorophenylacetic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5807-30-7 | |
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| Record name | 3,4-Dichlorophenylacetic acid | |
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| Record name | 3,4-dichlorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,4-DICHLOROPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713NZ1A32D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,4-Dichlorophenylacetic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3,4-Dichlorophenylacetic Acid
Abstract
This compound (3,4-DClPAA), a halogenated derivative of phenylacetic acid, is a compound of significant interest in chemical research, agriculture, and pharmaceutical development. Its unique chemical structure, characterized by a dichlorinated phenyl ring attached to an acetic acid moiety, imparts specific physicochemical and biological properties.[1] This guide provides a comprehensive technical overview of 3,4-DClPAA, consolidating critical data on its chemical identity, physical properties, synthesis, analytical characterization, and biological activity. We delve into its recently identified role as a potent auxin analog, offering field-proven insights for researchers in plant sciences and agrochemical development.[2][3] Furthermore, this document outlines detailed methodologies for its analysis and discusses essential safety and handling protocols, serving as an authoritative resource for scientists and development professionals.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the cornerstone of effective research and development. 3,4-DClPAA is an organic compound typically appearing as a white to off-white crystalline solid.[1][4][5] Its structural and physical characteristics are pivotal for its reactivity, solubility, and biological interactions.
Structural Identifiers
Correctly identifying the compound is critical for reproducibility and navigating chemical databases. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 5807-30-7 | [6], [7] |
| Molecular Formula | C₈H₆Cl₂O₂ | [6], [8] |
| IUPAC Name | 2-(3,4-dichlorophenyl)acetic acid | [6] |
| SMILES | C1=CC(=C(C=C1CC(=O)O)Cl)Cl | [6] |
| InChIKey | ZOUPGSMSNQLUNW-UHFFFAOYSA-N | [6], [8] |
Physicochemical Data
The physicochemical properties dictate the compound's behavior in various solvents and experimental conditions. These parameters are essential for designing synthetic routes, formulating solutions, and developing analytical methods.
| Property | Value | Source |
| Molecular Weight | 205.03 g/mol | [6] |
| Appearance | White to off-white crystalline solid/powder | [1], [4] |
| Melting Point | 89-91 °C | |
| Solubility | Insoluble in water; soluble in organic solvents. | [1], [9] |
| pKa | ~2.9 (Predicted for related dichlorophenoxyacetic acid) | [10], [11] |
Synthesis and Reactivity
3,4-DClPAA is a valuable intermediate in organic synthesis.[5] While multiple synthetic routes exist, a common approach involves the modification of a dichlorinated benzene precursor. The carboxylic acid functional group provides a reactive site for standard derivatization reactions, such as esterification or amide bond formation, enabling its use in the parallel solid-phase synthesis of more complex molecules.[9]
The choice of a synthetic pathway depends on starting material availability, desired purity, and scalability. A representative synthesis might involve the conversion of 3,4-dichlorotoluene to 3,4-dichlorobenzyl cyanide, followed by hydrolysis to yield the final acid. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.
Analytical Methodology
Accurate and precise quantification of 3,4-DClPAA is essential for quality control, metabolic studies, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose, often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.
The causality behind the experimental choices is critical for developing a self-validating system. The acidic nature of 3,4-DClPAA dictates the use of an acidic mobile phase to ensure the molecule is in its neutral, protonated state, which promotes retention on a nonpolar stationary phase like C18. The aromatic ring provides a strong chromophore, making UV detection a straightforward and sensitive choice. For complex matrices or trace-level detection, coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides superior selectivity and sensitivity.
Experimental Protocol: HPLC-UV Quantification
This protocol provides a validated starting point for the quantification of 3,4-DClPAA in a research setting.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 3,4-DClPAA in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (e.g., from a reaction mixture):
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction. Acidify the aqueous sample to pH ~2 with 1M HCl, then extract with a water-immiscible organic solvent like ethyl acetate. The acidification ensures the analyte is protonated and preferentially partitions into the organic layer.
-
Evaporate the organic solvent under reduced pressure.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The acid suppresses the ionization of the carboxylic group.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 40°C.[12]
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 280-285 nm, corresponding to the absorbance maximum of the dichlorophenyl group.[12]
-
-
Data Analysis:
-
Integrate the peak area corresponding to the retention time of 3,4-DClPAA.
-
Construct a calibration curve by plotting peak area versus concentration for the prepared standards.
-
Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
-
Biological Activity: A Novel Auxin Analog
Recent groundbreaking research has identified 3,4-DClPAA as a potent auxin analog, expanding the toolkit for plant growth regulation and agricultural applications.[2][13] Unlike its well-known relative, 2,4-Dichlorophenoxyacetic acid (2,4-D), which is primarily used as a selective herbicide, 3,4-DClPAA demonstrates beneficial growth-promoting effects.[2]
Mechanism of Action
3,4-DClPAA functions by mimicking the natural plant hormone indole-3-acetic acid (IAA). It acts through the established auxin signaling pathway, which is fundamental to nearly every aspect of plant growth and development.[2]
-
Receptor Binding: 3,4-DClPAA binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors. Molecular docking studies suggest a high binding affinity, particularly to the TIR1 receptor.[2][3]
-
SCF-TIR1/AFB Complex Activation: This binding event stabilizes the interaction between the TIR1/AFB receptor and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.
-
Proteasomal Degradation: The formation of this complex targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.
-
Gene Expression: The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors. These ARFs can then bind to auxin-responsive elements in the promoters of target genes, activating their transcription and leading to downstream physiological effects.[2]
Physiological studies confirm this mechanism, showing that 3,4-DClPAA promotes the elongation of oat coleoptile segments, induces the formation of adventitious roots, and enhances overall crop root growth.[3][13]
Toxicology and Safety
As with any laboratory chemical, proper handling of 3,4-DClPAA is imperative. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).[6]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
While specific toxicological data for 3,4-DClPAA is limited, related compounds like 2,4-D have been studied extensively, with research indicating potential for toxicity at high doses.[14][15][16] Therefore, treating 3,4-DClPAA with appropriate caution is advised.
Conclusion
This compound is a multifaceted compound with well-defined chemical properties and burgeoning biological applications. Its identity is firmly established, and its physicochemical characteristics make it amenable to standard synthetic and analytical techniques. The recent discovery of its function as a growth-promoting auxin analog, distinct from the herbicidal nature of similar structures, opens new avenues for research in agriculture and plant biology. This guide provides the foundational knowledge and practical methodologies required for researchers, scientists, and drug development professionals to effectively and safely utilize 3,4-DClPAA in their work.
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3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. PMC, NIH. [Link]
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An In-Depth Technical Guide to 3,4-Dichlorophenylacetic Acid (CAS 5807-30-7): Synthesis, Bioactivity, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3,4-Dichlorophenylacetic acid (3,4-DCAA), a compound of increasing interest in chemical and biological research. Initially, this guide addresses a common misconception, clarifying that 3,4-DCAA is not a metabolite of the widely used nonsteroidal anti-inflammatory drug, diclofenac. The guide then delves into the core scientific attributes of 3,4-DCAA, including its detailed synthesis, recently discovered biological activity as an auxin analog, and its toxicological profile. Furthermore, this document provides validated, step-by-step analytical protocols for the accurate quantification of 3,4-DCAA, serving as a valuable resource for researchers in the fields of synthetic chemistry, plant sciences, and drug development.
Introduction and Clarification of Metabolic Identity
This compound (3,4-DCAA) is a chlorinated aromatic carboxylic acid with the CAS number 5807-30-7.[1] Its structure, characterized by a phenylacetic acid backbone substituted with two chlorine atoms at the 3 and 4 positions of the phenyl ring, imparts specific chemical and physical properties that are of interest in various scientific disciplines.[1]
A prevalent misconception within some scientific circles is the association of 3,4-DCAA with the metabolism of diclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). It is critical to establish at the outset that This compound is not a known metabolite of diclofenac. The primary metabolic pathways of diclofenac in humans involve hydroxylation and subsequent glucuronidation.[2][3] The major metabolites are 4'-hydroxydiclofenac and 5-hydroxydiclofenac, which are formed by the action of cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4.[3][4] These hydroxylated metabolites can be further conjugated or, in some cases, oxidized to reactive quinone imines, which are implicated in the idiosyncratic liver toxicity associated with diclofenac.[5]
This guide will now proceed to detail the known scientific and technical aspects of 3,4-DCAA, independent of its erroneous association with diclofenac metabolism.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of 3,4-DCAA is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | [1] |
| Molecular Weight | 205.04 g/mol | |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 89-91 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| logP | 3.1 | [1] |
Spectral Data:
-
¹H NMR: Spectral data for 3,4-DCAA is available and crucial for its identification and purity assessment.
-
Mass Spectrometry: The mass spectrum of 3,4-DCAA provides confirmation of its molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands for the carboxylic acid and dichlorinated aromatic functionalities.[1]
Synthesis of this compound
The synthesis of 3,4-DCAA can be achieved through various organic chemistry methodologies. One of the most established routes is the Willgerodt-Kindler reaction, which allows for the conversion of an aryl alkyl ketone to the corresponding thioamide, followed by hydrolysis to the carboxylic acid.[6]
Synthetic Pathway: Willgerodt-Kindler Reaction
This two-step synthesis utilizes the readily available 3,4-dichloroacetophenone as the starting material.
Caption: Willgerodt-Kindler synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction
Step 1: Synthesis of 3,4-Dichlorophenylacetylthiomorpholide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dichloroacetophenone (1 equivalent), morpholine (2.5 equivalents), and elemental sulfur (2.5 equivalents).[7]
-
Reaction Conditions: Heat the mixture to reflux (approximately 130-140 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid. The precipitated solid is collected by filtration, washed with water, and then with a cold, dilute ethanol solution.
-
Purification: The crude thiomorpholide can be purified by recrystallization from ethanol to yield the desired intermediate as a crystalline solid.
Step 2: Hydrolysis to this compound
-
Reaction Setup: The purified 3,4-dichlorophenylacetylthiomorpholide is suspended in a mixture of glacial acetic acid and concentrated sulfuric acid in a round-bottom flask fitted with a reflux condenser.[4]
-
Reaction Conditions: The mixture is heated to reflux and maintained for 4-6 hours.
-
Work-up: After cooling, the reaction mixture is poured onto ice, and the precipitated crude 3,4-DCAA is collected by filtration.
-
Purification: The crude product is washed thoroughly with cold water and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Biological Activity: An Emerging Auxin Analog
Recent groundbreaking research has identified 3,4-DCAA as a potent auxin analog, a class of plant hormones that regulate various aspects of plant growth and development.[8][9] This discovery opens up new avenues for its application in agriculture and plant biology research.
Mechanism of Action
3,4-DCAA mimics the action of the natural auxin, indole-3-acetic acid (IAA), by interacting with the auxin signaling pathway.[8] Its biological effects are mediated through the following key steps:
-
Receptor Binding: 3,4-DCAA binds to auxin receptors, such as TIR1 (TRANSPORT INHIBITOR RESPONSE 1), initiating the downstream signaling cascade.[8]
-
Gene Expression: This binding leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.[8]
-
Physiological Responses: The altered gene expression results in classic auxin-mediated physiological responses, including cell elongation, adventitious root formation, and overall growth promotion.[8]
Caption: Simplified auxin signaling pathway initiated by 3,4-DCAA.
Analytical Methodologies for Quantification
Accurate and sensitive quantification of 3,4-DCAA is essential for research in various matrices, including biological fluids and plant tissues. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection are the methods of choice.
HPLC-UV Method for Quantification in Aqueous Samples
This protocol is adapted from methodologies for similar acidic herbicides and provides a robust starting point for method development.[10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., 0.1% formic or phosphoric acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 230 nm or 285 nm, which should be optimized based on the UV spectrum of 3,4-DCAA.
-
Injection Volume: 20 µL
Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction - SALLE):
-
To 5 mL of the aqueous sample, add 1 mL of acetonitrile and 1.5 g of sodium chloride.
-
Vortex vigorously for 2 minutes to induce phase separation.
-
Centrifuge to fully separate the layers.
-
Transfer the upper acetonitrile layer to a clean vial for HPLC analysis.
LC-MS/MS Method for Trace Analysis in Complex Matrices (e.g., Plant Extracts)
For higher sensitivity and selectivity, especially in complex matrices like plant extracts, LC-MS/MS is the preferred method.[11][12]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Similar to the HPLC-UV method, using a C18 column and a gradient elution with acetonitrile and acidified water.
Mass Spectrometric Conditions (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: Precursor ion (m/z of deprotonated 3,4-DCAA) → Product ion 1
-
Qualifier: Precursor ion (m/z of deprotonated 3,4-DCAA) → Product ion 2
-
Sample Preparation (for Plant Tissues):
-
Homogenize the plant tissue sample.
-
Extract with an acidified organic solvent (e.g., acetonitrile with 1% acetic acid).
-
Perform a clean-up step using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
The final extract is then analyzed by LC-MS/MS.
Toxicological Profile and Safety Considerations
Based on available safety data, 3,4-DCAA is classified as a hazardous substance.[5][8] It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
GHS Hazard Classification: [13]
-
Skin Irritation: Category 2 (Causes skin irritation)[13]
-
Eye Irritation: Category 2A (Causes serious eye irritation)[13]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[13]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[14]
-
Avoid inhalation of dust and contact with skin and eyes.[8]
While specific comprehensive in vivo and in vitro toxicological studies for 3,4-DCAA are not as extensive as for its structural analog 2,4-D, the available data indicates that it should be treated as a hazardous chemical.[15][16][17][18][19][20][21]
Conclusion
This compound is a compound with a distinct chemical identity and an emerging biological role. This guide has aimed to provide a scientifically rigorous and practical resource for researchers by clarifying its metabolic relationship with diclofenac, detailing its synthesis and analytical determination, and highlighting its significant bioactivity as an auxin analog. As research into this molecule continues, it is anticipated that its applications in various scientific fields will expand.
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This compound - SAFETY DATA SHEET. (2021, December 25). Link
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This compound 98% | 5807-30-7. Sigma-Aldrich. Link
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SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10). Link
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2 - SAFETY DATA SHEET. Link
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General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Journal de la Société Ouest-Africaine de Chimie. Link
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3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. PMC - NIH. (2013, August 23). Link
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Third Component Sulfur (Willgerodt–Kindler Reaction). Thieme E-Books. Link
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dichloroacetic acid - Organic Syntheses Procedure. Link
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In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. PMC - NIH. Link
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Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Agency for Toxic Substances and Disease Registry. Link
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This compound | C8H6Cl2O2 | CID 79874. PubChem. Link
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Comparative Subchronic and Chronic Dietary Toxicity Studies on 2,4-Dichlorophenoxyacetic Acid, Amine, and Ester in the Dog. Toxicological Sciences | Oxford Academic. Link
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Toxic effects of 2,4-dichlorophenoxyacetic acid on human sperm function in vitro. PubMed. Link
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Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. Link
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Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Link
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2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. PubMed. (2023, October 24). Link
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(PDF) Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. ResearchGate. Link
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(PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. (2023, March 23). Link
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A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. ..:: DESWATER ::... Link
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Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. NIH. (2018, January 17). Link
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US4031145A - Process for the production of 3,4-dichlorotoluene. Google Patents. Link
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Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. ResearchGate. (2018, January 17). Link
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Digestive tract toxicity associated with exposure to 2,4-dichlorophenoxyacetic acid in rats. Link
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In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells. PMC - NIH. Link
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2,2',4'-Trichloroacetophenone synthesis. ChemicalBook. Link
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An In-depth Technical Guide to the Synthesis of 3,4-Dichlorophenylacetic Acid
Foreword: Navigating the Synthesis of a Key Pharmaceutical Intermediate
3,4-Dichlorophenylacetic acid is a vital building block in the synthesis of numerous pharmaceutical compounds and agrochemicals.[1] Its disubstituted phenylacetic acid scaffold is a common motif in molecules designed to interact with biological systems. For researchers and professionals in drug development, a comprehensive understanding of its synthesis is paramount for ensuring a reliable and high-quality supply of this crucial intermediate. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, practical experimental protocols, and critical process considerations.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the target compound is essential for its synthesis, purification, and handling.
| Property | Value | Source |
| CAS Number | 5807-30-7 | [2] |
| Molecular Formula | C₈H₆Cl₂O₂ | [2][3] |
| Molecular Weight | 205.04 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 89-91 °C | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
| IUPAC Name | 2-(3,4-dichlorophenyl)acetic acid | [4] |
Synthetic Strategies: A Comparative Analysis
Two principal synthetic pathways are commonly employed for the preparation of this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity of the final product.
-
The Willgerodt-Kindler Reaction: This classic named reaction provides a direct route from the corresponding aryl alkyl ketone, in this case, 3,4-dichloroacetophenone.[5][6]
-
Hydrolysis of 3,4-Dichlorobenzyl Cyanide: This two-step approach involves the synthesis of the nitrile intermediate followed by its hydrolysis to the carboxylic acid.[7][8]
The following sections will delve into the mechanistic details and provide step-by-step protocols for each of these synthetic strategies.
Route 1: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for the synthesis of aryl-substituted carboxylic acids and their derivatives from aryl ketones. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.[5][9]
Reaction Workflow
Caption: Workflow for the Willgerodt-Kindler synthesis of this compound.
Detailed Experimental Protocol
Part A: Synthesis of N-(3,4-Dichlorophenylacetyl)morpholine (Thioamide Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dichloroacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 130-140°C) and maintain for 6-8 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of hydrogen sulfide.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The crude thioamide will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent such as ethanol or isopropanol to yield the purified N-(3,4-Dichlorophenylacetyl)morpholine.
Part B: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, suspend the purified thioamide from Part A in a 10-20% aqueous solution of sulfuric acid or sodium hydroxide.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours, or until the reaction is complete (monitored by TLC).
-
Work-up (Acid Hydrolysis): Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude carboxylic acid.
-
Work-up (Base Hydrolysis): Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic. The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude this compound from a mixture of water and ethanol or another suitable solvent system to obtain the pure product.
Route 2: Hydrolysis of 3,4-Dichlorobenzyl Cyanide
This synthetic approach involves two main stages: the preparation of 3,4-dichlorobenzyl cyanide from the corresponding benzyl halide, followed by its hydrolysis to the final carboxylic acid product.
Reaction Workflow
Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.
Detailed Experimental Protocol
Part A: Synthesis of 3,4-Dichlorobenzyl Cyanide
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide (1.2 equivalents) in a mixture of ethanol and water.
-
Reaction Conditions: To the cyanide solution, add a solution of 3,4-dichlorobenzyl chloride (1 equivalent) in ethanol dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours.[10]
-
Work-up: After cooling, filter the reaction mixture to remove the precipitated sodium chloride.[11] Evaporate the ethanol from the filtrate under reduced pressure. The remaining aqueous layer is then extracted with an organic solvent such as diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 3,4-dichlorobenzyl cyanide can be purified by vacuum distillation.
Part B: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix the purified 3,4-dichlorobenzyl cyanide from Part A with a mixture of water, sulfuric acid, and glacial acetic acid.[8]
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously for 3-5 hours.[7]
-
Work-up: Cool the reaction mixture and pour it into cold water. The this compound will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from an appropriate solvent system, such as aqueous ethanol.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using a variety of analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | 89-91 °C (sharp melting point indicates high purity)[2] |
| ¹H NMR | Signals corresponding to the aromatic and methylene protons with appropriate chemical shifts and integration. |
| ¹³C NMR | Signals corresponding to the aromatic, methylene, and carbonyl carbons. |
| FTIR | Characteristic peaks for the carboxylic acid O-H and C=O stretching vibrations, and C-Cl stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (205.04 g/mol ).[2] |
| HPLC | A single major peak indicating high purity. |
Conclusion and Future Perspectives
The synthesis of this compound can be reliably achieved through either the Willgerodt-Kindler reaction or the hydrolysis of 3,4-dichlorobenzyl cyanide. The choice of method will be dictated by factors such as starting material availability, cost, and scale of production. For laboratory-scale synthesis, the nitrile hydrolysis route is often preferred due to its milder conditions and easier work-up. The Willgerodt-Kindler reaction, while more direct, can be challenging due to the use of sulfur and the generation of hydrogen sulfide.
Further research in this area could focus on the development of more sustainable and environmentally friendly synthetic methods, such as catalytic approaches that minimize waste and the use of hazardous reagents. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the efficient and economical synthesis of key intermediates like this compound will remain a critical area of focus for the chemical and pharmaceutical industries.
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3,4-Dichlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dichlorophenylacetic acid (DCAA) is a chlorinated phenylacetic acid derivative with established utility as a synthetic auxin analog in agriculture. However, its broader biological effects and mechanisms of action, particularly in mammalian systems, remain largely unexplored, presenting both a toxicological challenge and a potential source of novel pharmacological leads. This in-depth technical guide synthesizes the current understanding of DCAA's established role in plant biology and extrapolates a multi-faceted mechanistic hypothesis in mammalian systems based on evidence from its close structural analog, 2,4-Dichlorophenoxyacetic acid (2,4-D). We delve into the potential for DCAA to induce oxidative stress, trigger mitochondrial dysfunction, and initiate apoptosis. Furthermore, we explore a plausible interaction with adrenergic signaling pathways. This guide provides not only a comprehensive theoretical framework but also detailed, field-proven experimental protocols to empower researchers to rigorously investigate these proposed mechanisms.
The Established Paradigm: 3,4-DCAA as an Auxin Analog in Plants
The primary and well-documented mechanism of action of this compound is its function as a synthetic auxin in plants. Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. DCAA mimics the action of the natural auxin, indole-3-acetic acid (IAA), by binding to and activating auxin signaling pathways.
At the molecular level, DCAA has been shown to interact with auxin receptors, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1), which is an F-box protein that acts as a substrate receptor for the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This interaction leads to the degradation of Aux/IAA transcriptional repressors, thereby de-repressing the expression of auxin-responsive genes. This cascade of events ultimately results in various physiological responses, including cell elongation, root formation, and fruit development.
The auxin-like activity of DCAA provides a foundational understanding of its biological interactions and serves as a starting point for exploring its effects in other biological systems.
Figure 1: Simplified signaling pathway of 3,4-DCAA as an auxin analog in plants.
A Multifaceted Hypothesis in Mammalian Systems: Beyond an Herbicide
While the herbicidal properties of DCAA are well-established, the structural similarity to other biologically active dichlorinated aromatic compounds, notably 2,4-D, suggests a broader spectrum of activity in mammalian systems. The following sections outline a testable hypothesis centered on three interconnected pillars: oxidative stress, mitochondrial dysfunction, and apoptosis, along with a potential role in modulating adrenergic signaling.
Pillar 1: Induction of Oxidative Stress
A growing body of evidence on 2,4-D suggests that exposure can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This state of oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA. It is plausible that DCAA, due to its similar chemical structure, could also trigger oxidative stress through various mechanisms, such as the uncoupling of mitochondrial respiration or the metabolism of the compound into reactive intermediates.
Key Markers of Oxidative Stress:
-
Reactive Oxygen Species (ROS): Direct measurement of intracellular ROS levels.
-
Lipid Peroxidation: Assessment of damage to cellular membranes.
-
Protein Carbonylation: A marker of irreversible oxidative damage to proteins.
Figure 2: Experimental workflow for the investigation of DCAA-induced oxidative stress.
Detailed Protocol: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol outlines the use of DCFH-DA, a cell-permeable dye that fluoresces upon oxidation, to measure intracellular ROS levels.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
24-well cell culture plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed adherent cells in a 24-well plate at an appropriate density and allow them to attach overnight.
-
Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution to a final concentration of 10 µM in pre-warmed serum-free cell culture medium. Vortex for 10 seconds.[1]
-
Cell Treatment: Remove the culture medium and treat the cells with various concentrations of DCAA in fresh medium for the desired time. Include a vehicle control (e.g., DMSO) and a positive control (e.g., H₂O₂).
-
Staining: After treatment, remove the medium and wash the cells once with PBS.
-
Add 500 µL of the 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[1]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Measurement: Add 500 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[2] Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the fold-change in ROS production.
Detailed Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a fluorescent adduct.
Materials:
-
Cell or tissue lysate
-
10% Trichloroacetic acid (TCA)
-
0.67% (w/v) Thiobarbituric acid (TBA) solution
-
MDA standard for calibration curve
-
Microcentrifuge tubes
-
Boiling water bath
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Sample Preparation: Homogenize cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) on ice. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Precipitation: To 100 µL of lysate, add 200 µL of ice-cold 10% TCA. Incubate on ice for 15 minutes.[3][4]
-
Centrifugation: Centrifuge the samples at 2,200 x g for 15 minutes at 4°C.[3]
-
Reaction Setup: Transfer 200 µL of the supernatant to a new tube. Add 200 µL of 0.67% TBA solution.
-
Incubation: Incubate the tubes in a boiling water bath (95-100°C) for 10 minutes.[4]
-
Cooling: Cool the tubes on ice to stop the reaction.
-
Measurement: Measure the absorbance of the solution at 532 nm.[3]
-
Quantification: Calculate the concentration of TBARS in the samples using a standard curve prepared with known concentrations of MDA.
Detailed Protocol: Protein Carbonylation Assay using 2,4-Dinitrophenylhydrazine (DNPH)
This assay quantifies the level of carbonylated proteins, a marker of oxidative protein damage. Carbonyl groups on proteins react with DNPH to form a stable hydrazone product that can be measured spectrophotometrically.
Materials:
-
Protein sample (cell or tissue lysate)
-
DNPH solution (e.g., 10 mM in 2 M HCl)
-
20% (w/v) Trichloroacetic acid (TCA)
-
Ethanol/Ethyl acetate (1:1 v/v) wash solution
-
Guanidine hydrochloride solution (e.g., 6 M)
-
Spectrophotometer
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
Derivatization: To a protein sample (e.g., 1 mg), add an equal volume of DNPH solution. For the blank, add 2 M HCl without DNPH. Incubate at room temperature for 1 hour in the dark, with vortexing every 15 minutes.
-
Protein Precipitation: Add an equal volume of 20% TCA to each tube and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Washing: Discard the supernatant. Wash the protein pellet three times with the ethanol/ethyl acetate solution to remove any unreacted DNPH. Vortex and centrifuge after each wash.
-
Resuspension: Resuspend the final protein pellet in guanidine hydrochloride solution.
-
Measurement: Measure the absorbance of the samples at ~375 nm.[5]
-
Calculation: Calculate the amount of protein carbonyls using the molar extinction coefficient of DNPH (22,000 M⁻¹ cm⁻¹).
Pillar 2: Mitochondrial Dysfunction
Mitochondria are central to cellular energy metabolism and are also a primary source of endogenous ROS. Toxic insults that disrupt mitochondrial function can lead to a bioenergetic crisis and exacerbate oxidative stress. Given the evidence for 2,4-D-induced mitochondrial toxicity, it is highly probable that DCAA also impairs mitochondrial function.
Key Indicators of Mitochondrial Dysfunction:
-
Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health and energy status.
-
Mitochondrial Respiration: Measurement of oxygen consumption rate (OCR) provides a detailed assessment of the electron transport chain function.
-
ATP Production: Direct measurement of the cell's primary energy currency.
Figure 3: Experimental workflow for the investigation of DCAA-induced mitochondrial dysfunction.
Detailed Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is a measure of mitochondrial polarization.
Materials:
-
JC-1 stock solution (e.g., 200 µM in DMSO)
-
Cell culture medium
-
6-well or 96-well plates (black plates for fluorescence reading)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Culture: Seed cells in the appropriate plate and treat with DCAA as desired. Include a positive control for depolarization (e.g., CCCP or FCCP).
-
JC-1 Staining: Prepare a JC-1 working solution (e.g., 2 µM) in pre-warmed cell culture medium.
-
Remove the treatment medium and add the JC-1 working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing (for microscopy): Gently wash the cells with a suitable assay buffer.
-
Measurement:
-
Fluorescence Microscopy: Observe the cells using filters for both green (monomers, Ex/Em ~485/535 nm) and red (J-aggregates, Ex/Em ~535/595 nm) fluorescence.
-
Microplate Reader: Measure the fluorescence intensity at both emission wavelengths.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Detailed Protocol: Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) of cells in real-time, providing a detailed profile of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.[6]
-
Cell Plate Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ 37°C incubator for 45-60 minutes.[7]
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A, diluted to their optimal working concentrations in the assay medium. DCAA can be added to one of the ports for acute exposure studies or cells can be pre-treated.
-
Assay Execution: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine:
-
ATP-linked respiration: The decrease in OCR after oligomycin injection.
-
Maximal respiration: The OCR after FCCP injection.
-
Non-mitochondrial respiration: The OCR remaining after rotenone/antimycin A injection.
-
-
Data Analysis: The Seahorse software calculates the key parameters of mitochondrial function.
Pillar 3: Induction of Apoptosis
The culmination of severe oxidative stress and mitochondrial dysfunction is often the initiation of programmed cell death, or apoptosis. This is a highly regulated process that is essential for removing damaged cells. Studies on 2,4-D have demonstrated its ability to induce apoptosis in various cell types.
Hallmarks of Apoptosis:
-
DNA Fragmentation: Cleavage of genomic DNA into internucleosomal fragments.
-
Caspase Activation: Activation of a cascade of cysteine proteases that execute the apoptotic program.
-
Phosphatidylserine Externalization: Translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.
Figure 4: Experimental workflow for the investigation of DCAA-induced apoptosis.
Detailed Protocol: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., Triton X-100 or Proteinase K)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
Permeabilization: Incubate the samples in permeabilization solution (e.g., 0.1% Triton X-100 in PBS for cells, or Proteinase K for tissues) to allow the TdT enzyme to access the nucleus.[8]
-
Labeling Reaction: Incubate the samples with the TdT reaction mix (TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[8]
-
Detection:
-
Direct Fluorescence: If using a fluorescently labeled dUTP, wash the samples and proceed to counterstaining.
-
Indirect Detection: If using a hapten-labeled dUTP (e.g., BrdUTP), incubate with a fluorescently labeled anti-hapten antibody.
-
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) and mount the coverslips on microscope slides.
-
Analysis: Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. The percentage of apoptotic cells can be quantified.
Detailed Protocol: Colorimetric Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a colorimetric substrate.
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Induction of Apoptosis: Treat cells with DCAA to induce apoptosis. Include untreated cells as a negative control.
-
Cell Lysis: Pellet the cells and resuspend them in chilled cell lysis buffer. Incubate on ice for 10 minutes.[9]
-
Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add reaction buffer (containing DTT).
-
Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well.[10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[9]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[10]
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Calculate the fold-increase in activity compared to the control.
A Potential Neuromodulatory Role: Interaction with Alpha-2A Adrenergic Receptors
Preliminary information suggests that DCAA may act as a selective ligand for the alpha-2A adrenergic receptor.[11] Alpha-2 adrenergic receptors are G protein-coupled receptors that are primarily located on presynaptic nerve terminals and play a crucial role in regulating neurotransmitter release. Agonists of these receptors typically have sympatholytic effects, leading to a decrease in blood pressure, heart rate, and sedation.[12][13][14]
The potential interaction of DCAA with the alpha-2A adrenergic receptor opens up a new avenue of investigation into its pharmacological and toxicological profile, particularly concerning its effects on the cardiovascular and central nervous systems.
Investigative Approaches:
-
Receptor Binding Assays: To determine the affinity and selectivity of DCAA for the alpha-2A adrenergic receptor and its subtypes.
-
Functional Assays: To assess whether DCAA acts as an agonist, antagonist, or allosteric modulator of the receptor. This can be done by measuring downstream signaling events, such as changes in cAMP levels.
-
In Vivo Studies: To evaluate the effects of DCAA on blood pressure, heart rate, and behavior in animal models.
Synthesis and Future Directions
The mechanism of action of this compound is likely to be multifaceted, extending beyond its established role as a plant auxin mimic. The evidence from its structural analog, 2,4-D, strongly supports the hypothesis that DCAA can induce oxidative stress, leading to mitochondrial dysfunction and apoptosis in mammalian cells. Furthermore, its potential interaction with the alpha-2A adrenergic receptor suggests a possible role in neuromodulation.
The experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate these proposed mechanisms. A thorough understanding of the molecular targets and cellular effects of DCAA is crucial for assessing its toxicological risk and for exploring its potential as a scaffold for the development of new therapeutic agents. Future research should focus on validating these hypothesized mechanisms in relevant in vitro and in vivo models, and on elucidating the structure-activity relationships that govern its biological effects.
References
- Stone, W. L., & Smith, M. (2014). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Current neuropharmacology, 12(5), 449–459.
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Thiobarbituric acid reactive substances (TBARS) Assay. (2019, August 9). protocols.io. Retrieved from [Link]
- Colombo, G., Dalle-Donne, I., Milzani, A., & Gagliano, N. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1019, 178–190.
- Perreault, H., & Costello, C. E. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128.
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ApoAlert Caspase Colorimetric Assay Kits User Manual. (n.d.). Takara Bio. Retrieved from [Link]
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Detection of Apoptosis by TUNEL Assay. (2019, March 5). G-Biosciences. Retrieved from [Link]
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JC-1 Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences. Retrieved from [Link]
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JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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Seahorse XF Cell Mito Stress Test. (n.d.). protocols.io. Retrieved from [Link]
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Protein Carbonyl Protocol. (2013, April 3). MMPC. Retrieved from [Link]
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- Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3657.
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What are Alpha 2 adrenoceptor agonists and how do they work? (2024, June 25). Patsnap Synapse. Retrieved from [Link]
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How Do Alpha-2 Adrenergic Agonists Work? (2021, July 13). RxList. Retrieved from [Link]
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Thiobarbituric acid reactive substances (TBARS) Assay. (2004, August 13). MMPC.org. Retrieved from [Link]
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Caspase 3 Assay Kit (Colorimetric). (n.d.). Abbkine. Retrieved from [Link]
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The TUNEL Assay. (2023, April 30). JoVE. Retrieved from [Link]
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OxiSelect™ Protein Carbonyl Spectrophotometric Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
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Alpha-adrenergic agonist. (n.d.). In Wikipedia. Retrieved from [Link]
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DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. (n.d.). Bioquochem. Retrieved from [Link]
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- Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. (2022, May 13). JoVE, (183), e63768.
- Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. (2021, October 13). JoVE, (176), e62939.
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Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent. Retrieved from [Link]
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An In-depth Technical Guide to the Biological Activity of 3,4-Dichlorophenylacetic Acid
Foreword
To our fellow researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the biological activities of 3,4-Dichlorophenylacetic acid (3,4-DCPAA). In the spirit of scientific integrity, this guide is structured to reflect the current landscape of knowledge. We will first delve into the well-established role of 3,4-DCPAA as a potent auxin analog in the botanical sciences, where a wealth of empirical data exists. Following this, we will critically assess the nascent and often extrapolated information regarding its effects in mammalian systems—a domain ripe for future investigation. Our objective is to provide a clear, data-driven narrative that not only summarizes the knowns but also illuminates the vast unknowns, thereby catalyzing further inquiry into the multifaceted biological profile of this compound.
Part 1: Core Chemistry and Distinctions
This compound is an organic compound characterized by a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, and an acetic acid moiety.[1] Its chemical structure is fundamental to its biological activity.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H6Cl2O2 |
| Molecular Weight | 205.03 g/mol [2] |
| Appearance | White to off-white crystalline solid[1] |
| Solubility | Soluble in organic solvents, limited solubility in water[1] |
| CAS Number | 5807-30-7[2] |
It is of paramount importance to distinguish 3,4-DCPAA from its structural isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D). While both are chlorinated phenylacetic acid derivatives, the positioning of the chlorine atoms and the nature of the linkage of the acetic acid group to the phenyl ring (direct in 3,4-DCPAA, through an oxygen atom in 2,4-D) result in distinct chemical properties and, consequently, different biological activities. Much of the literature on "dichlorophenyl" herbicides and their mammalian toxicity pertains to 2,4-D, and direct extrapolation of these findings to 3,4-DCPAA is not scientifically valid without specific evidence.[3][4]
Part 2: Established Biological Activity as a Plant Auxin Analog
The most extensively documented biological function of 3,4-DCPAA is its activity as a synthetic auxin in plants.[5][6] Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development.
Mechanism of Action in Plants
3,4-DCPAA mimics the action of the natural auxin, indole-3-acetic acid (IAA), by influencing the auxin signaling pathway.[5][6] This mechanism involves binding to auxin receptors, which triggers a cascade of molecular events leading to changes in gene expression and ultimately, physiological responses.[5][6]
Signaling Pathway of 3,4-DCPAA as an Auxin Analog
Caption: Molecular mechanism of 3,4-DCPAA as an auxin analog in plants.
Molecular docking studies have shown that 3,4-DCPAA can bind to auxin receptors, with a particularly high binding activity for the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) receptor.[5][6] This binding initiates the degradation of Aux/IAA repressor proteins, which in turn releases the inhibition of Auxin Response Factors (ARFs).[5][6] Activated ARFs then modulate the transcription of auxin-responsive genes, leading to physiological changes.[5][6]
Physiological Effects in Plants
The auxin-like activity of 3,4-DCPAA manifests in several observable physiological effects that are beneficial for agricultural applications:
-
Promotion of cell elongation: This is a classic auxin response, observed in oat coleoptile segments.[5][6]
-
Induction of adventitious roots: This is crucial for plant propagation.[5][6]
-
Enhancement of crop root growth: This leads to improved nutrient and water uptake.[5][6]
Furthermore, 3,4-DCPAA has been shown to influence auxin transport by inhibiting the endocytosis of PIN-FORMED (PIN) proteins, which are essential auxin efflux carriers.[5][6]
Experimental Protocol: Oat Coleoptile Bioassay for Auxin Activity
This bioassay is a standard method to determine the auxin-like activity of a compound.
Objective: To quantify the cell elongation-promoting activity of 3,4-DCPAA.
Materials:
-
Oat seeds (e.g., Avena sativa)
-
This compound
-
Incubator with controlled temperature and humidity
-
Microscope with an eyepiece micrometer
-
Petri dishes
-
Filter paper
-
Test solutions of 3,4-DCPAA at various concentrations
Procedure:
-
Seed Germination: Germinate oat seeds in the dark for 72 hours at 25°C.
-
Coleoptile Excision: Once the coleoptiles are approximately 2-3 cm long, excise 10 mm segments from the sub-apical region under a dim green light.
-
Incubation: Place the excised segments in Petri dishes lined with filter paper soaked in the test solutions of 3,4-DCPAA or a control solution (buffer).
-
Measurement: Incubate the Petri dishes in the dark at 25°C for 24-48 hours. After incubation, measure the final length of the coleoptile segments using a microscope with an eyepiece micrometer.
-
Data Analysis: Calculate the percentage elongation for each concentration and compare it to the control.
Causality behind Experimental Choices:
-
Darkness: Oat coleoptiles are grown in the dark to prevent phototropic responses that could interfere with the measurement of elongation.
-
Sub-apical segments: The sub-apical region of the coleoptile is the most sensitive to auxin for elongation.
-
Dim green light: This is used during manipulation to minimize any light-induced degradation of endogenous auxins or interference with the assay.
Part 3: Exploration of Potential Mammalian Biological Activity
While the auxin-like activity of 3,4-DCPAA in plants is well-characterized, its effects on mammalian systems are significantly less understood. The available information is sparse and often lacks the support of dedicated, peer-reviewed studies.
Adrenergic Receptor Binding
Some commercial suppliers of 3,4-DCPAA have claimed that it is a selective ligand for the alpha-2A adrenergic receptor and that it inhibits receptors involved in blood pressure regulation.[1] The alpha-2A adrenergic receptor is a G protein-coupled receptor that plays a critical role in regulating neurotransmitter release and blood pressure.[7][8] However, a thorough review of the scientific literature did not yield primary research articles that specifically validate these claims for 3,4-DCPAA. Studies on other dichlorophenyl compounds have shown effects on blood pressure, but these cannot be directly attributed to 3,4-DCPAA without further investigation.[6]
Comparison with 2,4-Dichlorophenoxyacetic Acid (2,4-D)
Given the structural similarity, it is tempting to extrapolate the known mammalian effects of 2,4-D to 3,4-DCPAA. 2,4-D has been extensively studied and has been shown to have various effects in mammals, including:
-
Neurotoxicity: Studies have reported changes in neurotransmitter systems, such as serotonin and dopamine, in rats exposed to 2,4-D.
-
Hepatotoxicity: 2,4-D has been associated with liver toxicity in exposed animals and humans.[9]
-
Carcinogenicity: The carcinogenic potential of 2,4-D is a subject of ongoing debate and research.
However, it is crucial to reiterate that these findings are for 2,4-D and cannot be assumed to be true for 3,4-DCPAA . The difference in the chemical structure, specifically the position of the chlorine atoms and the linkage of the acetic acid group, can lead to significant differences in metabolic pathways, receptor binding affinities, and overall biological effects.
Need for Further Research
The lack of dedicated research on the mammalian biological activity of 3,4-DCPAA represents a significant knowledge gap. For drug development professionals, this presents both a challenge and an opportunity. The potential for interaction with adrenergic receptors, if substantiated, could open avenues for cardiovascular drug discovery. However, rigorous in vitro and in vivo studies are required to validate these preliminary claims and to establish a clear pharmacological and toxicological profile for 3,4-DCPAA in mammalian systems.
Experimental Workflow for Investigating Mammalian Bioactivity
Caption: A proposed workflow for the systematic investigation of the mammalian biological activity of 3,4-DCPAA.
Part 4: Toxicology and Safety Profile
The toxicological data specifically for this compound is limited. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
These classifications suggest that 3,4-DCPAA should be handled with appropriate personal protective equipment in a laboratory setting.
For a broader perspective, the toxicology of 2,4-D has been more extensively studied. Acute oral toxicity (LD50) in rats for 2,4-D is reported to be in the range of 639-764 mg/kg.[10] Chronic exposure to 2,4-D in animal studies has been associated with effects on the kidneys, liver, and nervous system.[11][12] However, as emphasized previously, these values are for 2,4-D and should not be directly applied to 3,4-DCPAA. A comprehensive toxicological assessment of 3,4-DCPAA is a critical prerequisite for any potential therapeutic development.
Part 5: Summary and Future Research Directions
Conversely, the understanding of its biological effects in mammalian systems is in its infancy. While there are tantalizing but unverified claims of its interaction with adrenergic receptors, a significant body of primary research is needed to substantiate these assertions and to explore other potential pharmacological activities.
For researchers and drug development professionals, 3,4-DCPAA represents a compound with a defined synthetic route and an intriguing, yet largely unexplored, potential for mammalian bioactivity. The following are key areas for future research:
-
Validation of Adrenergic Receptor Binding: Conduct radioligand binding assays and functional assays to definitively determine the affinity and efficacy of 3,4-DCPAA at the alpha-2A adrenergic receptor and other adrenergic receptor subtypes.
-
Broad-Based Pharmacological Screening: Screen 3,4-DCPAA against a wide panel of receptors, enzymes, and ion channels to identify novel biological targets.
-
In Vitro and In Vivo Toxicological Profiling: Perform comprehensive studies to determine the cytotoxicity, genotoxicity, and acute and chronic toxicity of 3,4-DCPAA in mammalian models.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 3,4-DCPAA to understand the structural determinants of its biological activity and to potentially develop more potent and selective compounds.
The exploration of these research avenues will be instrumental in unlocking the full potential of this compound and in determining its future role, if any, in the development of novel therapeutics.
Part 6: References
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This compound acts as an auxin analog and induces beneficial effects in various crops - ResearchGate. Available from: [Link]
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This compound acts as an auxin analog and induces beneficial effects in various crops - PubMed. Available from: [Link]
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Pesticide Fact Sheet Number 9422,4-dichlorophenoxyacetic Acid {microform} - epa nepis. Available from: [Link]
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This compound | C8H6Cl2O2 | CID 79874 - PubChem. Available from: [Link]
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In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Available from: [Link]
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2,4-Dichlorophenoxyacetic acid. Available from: [Link]
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Digestive tract toxicity associated with exposure to 2,4-dichlorophenoxyacetic acid in rats. Available from: [Link]
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Toxicological Profile for 2,4-Dichlorophenoxyacetic acid - Agency for Toxic Substances and Disease Registry. Available from: [Link]
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Alpha-2A adrenergic receptor - Wikipedia. Available from: [Link]
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2,4-Dichlorophenoxyacetic acid - Wikipedia. Available from: [Link]
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What are α2A-AR antagonists and how do they work? - Patsnap Synapse. Available from: [Link]
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3,4-Dichlorophenylacetic acid as a synthetic auxin
An In-Depth Technical Guide to 3,4-Dichlorophenylacetic Acid as a Synthetic Auxin
Foreword: Beyond the Established Auxins
For decades, the landscape of plant biology and agricultural science has been shaped by a core group of synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1-Naphthaleneacetic acid (NAA).[1][2] While their efficacy is undisputed, the quest for novel auxin analogs with potentially wider applications and reduced side effects is a continuous endeavor.[3][4] This guide introduces a promising molecule in this arena: this compound (3,4-DPAA). Recent research has identified 3,4-DPAA as a compound with significant auxin-like activity, operating through the canonical auxin signaling pathway.[3][4][5]
This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of 3,4-DPAA, grounded in mechanistic insights and practical, field-proven methodologies. We will explore its mode of action, physiological effects, and provide robust protocols for its application and analysis.
The Molecular Identity and Physicochemical Properties of 3,4-DPAA
This compound is an organic compound characterized by a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, and an acetic acid moiety.[6] This chlorinated structure is key to its biological activity.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | [6][7] |
| Molecular Weight | 205.03 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [6] |
| Solubility | Soluble in organic solvents, limited solubility in water | [6] |
| CAS Number | 5807-30-7 | [6][7] |
These properties are foundational for its handling, formulation, and application in experimental settings. Its limited water solubility, for instance, necessitates the use of organic solvents for stock solution preparation, a critical detail in experimental design.
Mechanism of Action: Hijacking the Plant's Growth Machinery
Synthetic auxins exert their effects by mimicking the natural plant hormone indole-3-acetic acid (IAA), but often with greater stability and persistence, leading to a disruption of normal hormonal balance.[8][9] 3,4-DPAA is no exception and has been shown to act as an auxin analog, engaging with the core auxin signaling pathway.[3][4][5]
The primary mode of action for synthetic auxins involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins , which function as auxin co-receptors.[8][10] This initiates a signaling cascade resulting in the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.[8][11]
Core Signaling Cascade:
-
Perception: 3,4-DPAA, like endogenous IAA, binds to a pocket in the TIR1/AFB proteins. Molecular docking studies have shown that 3,4-DPAA can bind to auxin receptors, with a particularly high binding activity for TIR1.[3][4] This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.[8]
-
Ubiquitination: The formation of this ternary complex (TIR1/AFB-3,4-DPAA-Aux/IAA) enables the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component, to attach ubiquitin molecules to the Aux/IAA repressor.[8][10]
-
Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.[8]
-
Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs) . These transcription factors are now free to bind to auxin-responsive elements in the promoters of target genes, activating their transcription.[8][11] This leads to the various physiological responses associated with auxin activity.
Figure 1: The molecular mechanism of 3,4-DPAA action via the TIR1/AFB signaling pathway.
Physiological Effects and Applications in Research
The activation of the auxin signaling pathway by 3,4-DPAA translates into a range of observable physiological effects, making it a valuable tool in plant research.
Key Physiological Responses:
-
Promotion of Adventitious Rooting: Like other auxins, 3,4-DPAA stimulates the formation of adventitious roots, a critical process in plant propagation.[3][4]
-
Cell Elongation: A classic auxin response, 3,4-DPAA has been shown to promote the elongation of oat coleoptile segments.[3][4]
-
Root Growth Modulation: At appropriate concentrations, it can enhance the growth of crop roots.[3][4]
-
Induction of Auxin-Responsive Genes: Molecular studies confirm that 3,4-DPAA induces the expression of auxin-responsive genes.[3][4]
-
Interaction with Auxin Transport: 3,4-DPAA has been observed to inhibit the endocytosis of PIN proteins, which are crucial auxin efflux carriers.[3][4] Furthermore, its effects on root hair zone gene expression are dependent on the PIN2 auxin efflux carrier.[3][4]
These characteristics position 3,4-DPAA as a valuable compound for applications in:
-
Plant Tissue Culture: As a supplement in culture media to induce rooting and callus formation.[12][13]
-
Agricultural Research: To investigate its potential for improving crop root systems and overall plant development.[3][4]
-
Herbicide Development: As a lead compound for the development of new synthetic auxin herbicides.[9]
Experimental Protocols
The following protocols are designed to be self-validating and provide a solid foundation for research involving 3,4-DPAA.
Synthesis of this compound
While commercially available, understanding the synthesis of 3,4-DPAA can be valuable. A common laboratory-scale synthesis involves the chlorination of phenoxyacetic acid.[14]
Note: This synthesis involves hazardous materials and should only be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.
A potential synthetic route involves:
-
Alkylation of Phenol: Reaction of phenol with chloroacetic acid to form phenoxyacetic acid.[14]
-
Chlorination: The subsequent chlorination of phenoxyacetic acid to yield this compound.[14][15]
A detailed, optimized protocol for the chlorination of phenoxyacetic acid in a medium of acetic acid and acetic anhydride in the presence of sodium chloride has been described.[15]
Analytical Quantification of 3,4-DPAA
Accurate quantification of 3,4-DPAA in various matrices is crucial for research. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are powerful techniques for this purpose.[16]
Workflow for UHPLC-MS/MS Analysis:
Figure 2: A generalized workflow for the analysis of 3,4-DPAA using UHPLC-MS/MS.
| Parameter | HPLC-UV Method | UHPLC-MS/MS Method |
| Limit of Detection (LOD) | 0.004 µg/L | 0.03 µg/L |
| Limit of Quantification (LOQ) | 0.01 µg/L | 0.10 µg/L |
| Linearity (R²) | > 0.999 | > 0.997 |
| Recovery | 95.98% - 115% | 86% - 107% |
| Precision (RSD) | 0.22% - 6.74% | < 10% |
Data adapted from comparative studies on 2,4-D, a structurally related compound.[16]
Bioassay for Auxin Activity: The Oat Coleoptile Elongation Test
This classic bioassay provides a robust and quantitative measure of auxin activity.[17][18]
Step-by-Step Methodology:
-
Seed Germination: Germinate oat (Avena sativa) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Coleoptile Excision: Under a dim green safe light, excise the apical 2-3 mm of the coleoptiles to remove the endogenous auxin source. Then, excise a 10 mm segment from the remaining coleoptile.
-
Incubation: Prepare serial dilutions of 3,4-DPAA in a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.0, with 2% sucrose). Distribute the excised coleoptile segments into petri dishes containing the different concentrations of 3,4-DPAA and a negative control (buffer only).
-
Measurement: Incubate the petri dishes in the dark for 24-48 hours. After incubation, measure the final length of the coleoptile segments.
-
Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length and the negative control. Plot a dose-response curve to determine the optimal concentration for promoting elongation.
Concluding Remarks and Future Directions
This compound represents a significant addition to the toolkit of synthetic auxins. Its well-characterized interaction with the TIR1/AFB signaling pathway and its demonstrated physiological effects make it a valuable compound for fundamental plant biology research and a promising candidate for agricultural and biotechnological applications.
Future research should focus on:
-
Comparative studies: Directly comparing the efficacy of 3,4-DPAA with established synthetic auxins across a wider range of plant species and developmental processes.
-
Structure-activity relationship studies: Synthesizing and testing analogs of 3,4-DPAA to identify even more potent or selective compounds.
-
Field trials: Evaluating the performance of 3,4-DPAA in agricultural settings to assess its potential as a plant growth regulator or herbicide.
The exploration of novel auxin analogs like 3,4-DPAA is crucial for advancing our understanding of plant hormone biology and for developing innovative solutions to challenges in agriculture and horticulture.
References
-
Tan, C., Li, S., Song, J., Zheng, X., Zheng, H., Xu, W., ... & Men, S. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 161. [Link]
-
Tan, C., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. PubMed. [Link]
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3,4-Dichlorophenylacetic acid structure and function
An In-depth Technical Guide to 3,4-Dichlorophenylacetic Acid: Structure, Function, and Methodologies
Introduction
This compound (3,4-DCPAA) is a halogenated aromatic carboxylic acid with the molecular formula C₈H₆Cl₂O₂.[1][2][3] While structurally related to the widely known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), 3,4-DCPAA possesses a distinct chemical linkage—a methylene bridge connecting the phenyl ring to the carboxyl group, in contrast to the ether linkage in 2,4-D. This structural nuance significantly influences its biological activity and applications. This guide provides a comprehensive technical overview of 3,4-DCPAA, focusing on its physicochemical properties, synthesis, biological functions—most notably its role as a potent auxin analog—and key experimental methodologies. The content herein is synthesized from peer-reviewed literature and authoritative chemical data sources to provide actionable insights for research and development professionals.
Physicochemical Properties and Molecular Structure
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in research. 3,4-DCPAA is a white to off-white crystalline solid at standard conditions.[1][4] Its key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5807-30-7 | [1][3][4] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][2][3] |
| Molecular Weight | 205.04 g/mol | [2][4] |
| IUPAC Name | 2-(3,4-dichlorophenyl)acetic acid | [3] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Melting Point | 89-91 °C | [4] |
| Solubility | Limited solubility in water; soluble in organic solvents | [1] |
| InChI Key | ZOUPGSMSNQLUNW-UHFFFAOYSA-N | [1][4] |
| SMILES | C1=CC(=C(C=C1CC(=O)O)Cl)Cl | [5] |
The molecular structure, characterized by a phenyl ring substituted with chlorine atoms at the 3 and 4 positions and an acetic acid moiety at position 1, is depicted in the diagram below.
Caption: Molecular structure of this compound (3,4-DCPAA).
Synthesis of this compound
While 3,4-DCPAA is commercially available, an understanding of its synthesis is crucial for specialized applications, such as isotopic labeling or analog development. Two scientifically sound and common strategies for synthesizing phenylacetic acids are presented here.
Pathway 1: From 3,4-Dichlorobenzyl Chloride
This is a classic two-step approach involving nucleophilic substitution followed by hydrolysis. The readily available starting material, 3,4-dichlorobenzyl chloride, makes this route efficient and practical.
-
Step A: Cyanation. 3,4-Dichlorobenzyl chloride is reacted with a cyanide salt (e.g., sodium cyanide) in a polar aprotic solvent like DMSO or acetone. This is a standard Sₙ2 reaction where the cyanide anion displaces the chloride, forming the intermediate 3,4-dichlorobenzyl cyanide.
-
Step B: Hydrolysis. The resulting nitrile intermediate is then subjected to hydrolysis under either acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O, followed by acidic workup) conditions. This converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product, 3,4-DCPAA.
Caption: Workflow for the synthesis of 3,4-DCPAA from 3,4-dichlorobenzyl chloride.
Pathway 2: Willgerodt-Kindler Reaction
This powerful reaction transforms an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. This pathway offers an alternative starting from 3,4-dichloroacetophenone.
-
Step A: Thioamide Formation. 3,4-Dichloroacetophenone is heated with elemental sulfur and a secondary amine (e.g., morpholine).[6][7][8] The reaction proceeds through a complex mechanism involving the formation of an enamine, thiation, and rearrangement, ultimately migrating the carbonyl function to the terminal methyl group to form a thioamide.[7][8]
-
Step B: Hydrolysis. The resulting N-morpholinyl thioamide is hydrolyzed using a strong acid or base to yield 3,4-DCPAA.
This method is particularly valuable as it achieves a skeletal rearrangement and oxidation in a single pot, showcasing a unique transformation in organic synthesis.[9]
Biological Function: An Auxin Analog
The most well-documented biological function of 3,4-DCPAA is its activity as a synthetic auxin in plants.[6][10] Auxins are a class of plant hormones that play a central role in regulating nearly every aspect of plant growth and development. 3,4-DCPAA mimics the effects of the primary endogenous auxin, indole-3-acetic acid (IAA).
Mechanism of Action
Recent studies have elucidated the molecular mechanism by which 3,4-DCPAA exerts its effects.[5][6][10]
-
Receptor Binding: At the molecular level, auxin perception occurs via a co-receptor complex involving an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1), and an Aux/IAA transcriptional repressor. 3,4-DCPAA binds directly to the auxin-binding pocket of TIR1.[6][10][11] Molecular docking studies show that 3,4-DCPAA has a high binding affinity for the TIR1 receptor.[6][10][11]
-
Degradation of Aux/IAA Repressors: The binding of 3,4-DCPAA stabilizes the interaction between TIR1 and the Aux/IAA repressor protein. This targets the repressor for ubiquitination by the SCFTIR1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.
-
Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes. This leads to the induction of a wide array of genes responsible for cell division, expansion, and differentiation.[6][10]
-
Polar Auxin Transport: Like other auxins, 3,4-DCPAA also affects polar auxin transport by inhibiting the endocytosis of PIN-FORMED (PIN) auxin efflux carriers.[6][10] This modulation of auxin flow is critical for establishing auxin gradients that guide developmental processes.
Caption: Simplified auxin signaling pathway initiated by 3,4-DCPAA.
Physiological Effects in Plants
The auxin-like activity of 3,4-DCPAA translates to several observable physiological effects that are valuable in agricultural contexts:
-
Promotion of Root Growth: It stimulates the growth of roots in various crops, including cucumber, cabbage, tomato, and maize.[10]
-
Induction of Adventitious Roots: It effectively promotes the formation of adventitious roots, which is crucial for vegetative propagation.[6][10]
-
Cell Elongation: A classic auxin response, 3,4-DCPAA promotes the elongation of oat coleoptile segments.[6][10]
These effects position 3,4-DCPAA as a promising plant growth regulator for enhancing crop development and yield.[10]
Safety and Toxicology
Toxicological data specific to 3,4-DCPAA is limited. It is critical for researchers to consult the specific Safety Data Sheet (SDS) for the material they are handling and not to extrapolate data from its isomer, 2,4-D, as their metabolic fates and toxicological profiles may differ significantly.[12]
Based on available SDS documentation, 3,4-DCPAA is classified with the following hazards under the Globally Harmonized System (GHS).[3][10]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Code | Statement | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [3] |
Handling Precautions: Due to these hazards, standard laboratory personal protective equipment (PPE) is required when handling 3,4-DCPAA. This includes:
-
Eye Protection: Safety glasses or goggles.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[10]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[10]
-
Skin Protection: A lab coat should be worn, and exposed skin should be washed thoroughly after handling.[10]
Experimental Methodologies
Protocol: HPLC Analysis of 3,4-DCPAA
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of 3,4-DCPAA and quantifying it in experimental samples. The following provides a general protocol adaptable for this purpose, based on methods used for structurally similar aromatic acids.[13][14]
Objective: To determine the purity of a 3,4-DCPAA sample by reverse-phase HPLC with UV detection.
Materials:
-
HPLC system with UV/DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid or Acetic acid (HPLC grade)
-
3,4-DCPAA standard and sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL 3,4-DCPAA in acetonitrile.
-
Perform serial dilutions to create a calibration curve (e.g., 1, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 3,4-DCPAA sample in acetonitrile to a concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detector Wavelength: 230 nm and 280 nm[14]
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 30% B
-
19-25 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak corresponding to 3,4-DCPAA.
-
Calculate the purity of the sample by comparing its peak area to the calibration curve (% Purity = [Areasample / Areatotal] x 100).
-
Causality: A C18 column is chosen for its excellent retention of nonpolar to moderately polar compounds like 3,4-DCPAA. The acidic mobile phase ensures the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks. A gradient elution is used to ensure good separation from potential impurities and a reasonable run time.
Conclusion
This compound is a compound of significant interest, primarily due to its potent auxin-like activity in plants. Its mechanism of action through the canonical TIR1-mediated auxin signaling pathway is well-supported, making it a valuable tool for plant biology research and a candidate for agricultural applications as a plant growth regulator. While its synthesis can be achieved through established organic chemistry reactions, detailed public-domain toxicological data remains sparse, necessitating careful handling according to its GHS classification. The analytical methods outlined provide a robust framework for its characterization and quantification. For professionals in agrochemical and pharmaceutical development, 3,4-DCPAA serves as both a bioactive molecule and a versatile chemical intermediate.
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Solubility Profile of 3,4-Dichlorophenylacetic Acid in Organic Solvents: A Theoretical and Methodological Guide
An In-depth Technical Guide for Researchers
Abstract: 3,4-Dichlorophenylacetic acid (3,4-DCPAA) is a vital intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility in various organic solvents is a critical parameter that dictates reaction kinetics, yield, purification strategies, and formulation possibilities. While qualitative descriptions indicate its solubility in organic media, publicly accessible quantitative data is scarce. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals by providing the essential theoretical framework to predict solubility behavior and a detailed, field-proven experimental protocol for its precise determination. We delve into the physicochemical properties of 3,4-DCPAA, the principles governing its dissolution, and a step-by-step methodology for generating reliable solubility data, thereby empowering researchers to make informed decisions in their laboratory and development workflows.
Physicochemical Characterization and Predicted Solubility Behavior
Understanding the molecular characteristics of this compound is the foundation for predicting its solubility. The molecule incorporates both polar and non-polar features, which govern its interaction with different solvents. It is typically a white to off-white crystalline solid.[1][2]
The structure consists of a dichlorinated benzene ring, which is non-polar and lipophilic, attached to a polar carboxylic acid group via a methylene bridge. The carboxylic acid moiety can act as a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens). The predicted acid dissociation constant (pKa) of approximately 3.99 indicates it is a weak acid.[3] The calculated partition coefficient (XLogP3) of 3.1 suggests a significant degree of lipophilicity, favoring solubility in less polar environments over water, where its solubility is limited.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Cl₂O₂ | [1] |
| Molecular Weight | 205.04 g/mol | [3] |
| Melting Point | 89-91 °C | |
| Appearance | White to off-white crystalline solid | [1] |
| pKa (Predicted) | 3.99 ± 0.10 | [3] |
| XLogP3 (Calculated) | 3.1 | [4] |
| Water Solubility | Insoluble / Limited | [1][3] |
Based on these properties, a bifurcated solubility behavior is anticipated:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding interactions between the solvent's hydroxyl groups and the compound's carboxylic acid group.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): Good solubility is predicted. These solvents can act as hydrogen bond acceptors for the carboxylic acid's proton, and their overall polarity is compatible with the molecule.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected. While the dichlorophenyl ring is non-polar, the high polarity of the carboxylic acid group will limit dissolution in highly non-polar media.
This prediction is supported by data for the isomeric compound 2,4-Dichlorophenoxyacetic acid, which is highly soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL).[5]
Caption: Experimental workflow for determining the solubility of 3,4-DCPAA.
Conclusion: From Data to Decision-Making
While a comprehensive, pre-existing database for the solubility of this compound in organic solvents is not readily found in the literature, its physicochemical profile strongly suggests good solubility in polar protic and aprotic solvents. For researchers in pharmaceutical development and chemical synthesis, the absence of data necessitates its empirical determination. The shake-flask protocol detailed in this guide provides a robust and reliable framework for generating this critical information. The resulting quantitative data is indispensable for optimizing reaction conditions, designing efficient crystallization-based purification processes, and selecting appropriate solvent systems for preclinical formulation studies, ensuring both scientific rigor and project success.
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A Comprehensive Guide to the Stability and Degradation of 3,4-Dichlorophenylacetic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dichlorophenylacetic acid (3,4-DCPAA) is a chlorinated aromatic compound with emerging significance in agricultural and biological research, notably for its auxin-like activity.[1] As its applications expand, a thorough understanding of its chemical stability and environmental fate becomes critical for assessing its efficacy, persistence, and potential impact. This technical guide provides a comprehensive analysis of the stability and degradation of 3,4-DCPAA. Due to the limited direct research on this specific isomer, this guide synthesizes foundational data where available and draws expert-driven, scientifically-grounded analogies from closely related compounds, particularly the extensively studied 2,4-Dichlorophenoxyacetic acid (2,4-D), to propose likely degradation pathways and stability profiles. We present detailed experimental protocols for hydrolysis, photodegradation, and biodegradation studies, equipping researchers with the necessary methodologies to validate these hypotheses and advance our understanding of 3,4-DCPAA.
Introduction and Physicochemical Profile
This compound is an organic compound featuring a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions and an acetic acid group.[2] Its structure imparts specific chemical and biological properties, including its recently identified function as an auxin analog, which may offer beneficial effects in various crops.[1] The stability of such a molecule is paramount, dictating its shelf-life in formulations, its persistence in biological systems, and its ultimate environmental fate. Degradation can occur through abiotic pathways, such as hydrolysis and photodegradation, or biotic pathways mediated by microorganisms.
Understanding these degradation routes is essential for drug development professionals to predict metabolite profiles and for environmental scientists to assess persistence and potential remediation strategies. This guide bridges the current knowledge gap by providing a foundational understanding of 3,4-DCPAA's properties and a predictive framework for its degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental to predicting its behavior in various matrices.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | [3] |
| Molecular Weight | 205.03 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 89-91 °C | [4] |
| Solubility | Soluble in organic solvents; limited solubility in water | [2] |
| IUPAC Name | 2-(3,4-dichlorophenyl)acetic acid | [3] |
| CAS Number | 5807-30-7 | [4] |
Abiotic Degradation Pathways
Abiotic degradation involves the chemical transformation of a compound without the intervention of biological organisms. The primary abiotic pathways relevant to 3,4-DCPAA are hydrolysis, photodegradation, and thermal decomposition.
Hydrolytic Stability
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For compounds like 3,4-DCPAA, the ether linkage or the acetic acid side chain could be susceptible, though phenylacetic acids are generally stable to hydrolysis under neutral environmental conditions. However, the rate can be significantly influenced by pH and temperature.[5] For the related compound 2,4-D, hydrolysis of its ester forms is a primary degradation pathway, but the acid form is more stable.[5]
Causality: The stability of the C-C bond between the phenyl ring and the acetic acid moiety in 3,4-DCPAA suggests that direct hydrolysis of this bond is unlikely under normal environmental conditions. The primary focus of a stability study would be to confirm this stability across a range of pH values as mandated by regulatory guidelines (e.g., OECD 111).
Experimental Protocol: Hydrolytic Stability Assessment of 3,4-DCPAA
Objective: To determine the rate of hydrolysis of 3,4-DCPAA at various pH values and temperatures.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4.0 (e.g., acetate buffer), 7.0 (e.g., phosphate buffer), and 9.0 (e.g., borate buffer).
-
Sample Preparation: Prepare a stock solution of 3,4-DCPAA in a water-miscible solvent (e.g., acetonitrile) to ensure solubility. Spike the stock solution into each buffer to a final concentration suitable for analytical detection (e.g., 10 mg/L), ensuring the organic solvent concentration is minimal (<1%).
-
Incubation: Dispense aliquots of the spiked buffer solutions into sterile, sealed vials. Incubate sets of vials at controlled temperatures (e.g., 25°C and 50°C) in the dark to prevent photodegradation.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 7, 14, and 30 days), sacrifice one vial from each pH/temperature condition.
-
Analysis: Immediately analyze the samples for the concentration of 3,4-DCPAA using a validated HPLC-UV or LC-MS/MS method (see Section 4).
-
Data Analysis: Plot the natural logarithm of the concentration of 3,4-DCPAA versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t₁/₂) is calculated as ln(2)/k.
Logical Workflow for Hydrolysis Study
Caption: Workflow for determining the hydrolytic stability of 3,4-DCPAA.
Photodegradation
Photodegradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. For chlorinated aromatic compounds, this can be a significant degradation pathway. The photodegradation of 2,4-D is known to proceed via reaction with photochemically generated hydroxyl radicals (•OH), leading to hydroxylation of the aromatic ring and cleavage of the side chain.[6][7][8] A similar mechanism can be postulated for 3,4-DCPAA.
Proposed Photodegradation Pathway for 3,4-DCPAA:
-
Direct Photolysis: Absorption of UV light may lead to the homolytic cleavage of the C-Cl bonds, which are typically the most labile bonds under photolytic stress.
-
Indirect Photolysis: Reaction with hydroxyl radicals in sunlit waters is likely a major pathway. The •OH radical can attack the aromatic ring at various positions.
-
Key Intermediates: Potential intermediates could include hydroxylated derivatives (e.g., 3,4-dichloro-x-hydroxyphenylacetic acid), 3,4-dichlorophenol (from cleavage of the acetic acid side chain), and progressively dechlorinated species.
Experimental Protocol: Aqueous Photodegradation Study
Objective: To determine the rate and pathway of 3,4-DCPAA photodegradation in water.
Methodology:
-
Sample Preparation: Prepare a solution of 3,4-DCPAA in purified, sterile water at a concentration relevant to environmental conditions or analytical limits.
-
Irradiation: Place the solution in quartz-glass vessels (which are transparent to UV light) and expose it to a light source simulating natural sunlight (e.g., a xenon arc lamp). Run a parallel control sample incubated in the dark at the same temperature.
-
Sampling: Collect samples from both the irradiated and dark control vessels at specific time points.
-
Analysis:
-
Parent Compound: Quantify the remaining 3,4-DCPAA concentration using HPLC-UV or LC-MS/MS.
-
Degradation Products: Use high-resolution mass spectrometry (e.g., LC-QTOF-MS) to identify unknown degradation products by comparing irradiated samples to time-zero and dark controls.
-
-
Data Analysis: Calculate the photodegradation rate and half-life. Propose a degradation pathway based on the identified intermediates.
Thermal Stability
While limited data exists for 3,4-DCPAA, a study on the related 3,4-dichlorophenoxyacetic acid showed a decomposition temperature of 270.1°C.[9] This suggests that 3,4-DCPAA is likely stable at typical ambient and physiological temperatures. The same study demonstrated that thermal stability can be significantly enhanced by intercalating the molecule into a layered double hydroxide, with the decomposition temperature increasing to 417.2°C.[9] This has implications for formulation science, where stabilizing excipients may be used.
Biotic Degradation Pathways
The primary mechanism for the environmental breakdown of many chlorinated herbicides is microbial degradation.[10][11] Bacteria and fungi possess diverse enzymatic systems capable of cleaving aromatic rings and removing chlorine substituents.
Proposed Microbial Degradation of 3,4-DCPAA
Drawing parallels from the well-documented degradation of 2,4-D, a plausible pathway for 3,4-DCPAA can be proposed.[12] The initial steps likely involve either cleavage of the acetic acid side chain or hydroxylation of the aromatic ring.
Key Enzymatic Steps (Hypothesized):
-
Side-Chain Cleavage: An initial attack by a dioxygenase, analogous to the TfdA enzyme in 2,4-D degradation, could cleave the acetic acid side chain to form 3,4-dichlorophenol (3,4-DCP) .[12]
-
Hydroxylation: 3,4-DCP could then be hydroxylated by a hydroxylase to form 3,4-dichlorocatechol .
-
Ring Cleavage: A chlorocatechol dioxygenase would subsequently catalyze the ortho or meta cleavage of the aromatic ring, opening it up to further degradation.
-
Mineralization: The resulting aliphatic intermediates would be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to CO₂, H₂O, and Cl⁻.
Proposed Microbial Degradation Pathway of 3,4-DCPAA
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The Re-emergence of a Molecule: An In-depth Technical Guide to the Discovery and History of 3,4-Dichlorophenylacetic Acid
Abstract
For decades, 3,4-Dichlorophenylacetic acid (3,4-DCPAA) remained a relatively obscure molecule within the vast landscape of chemical compounds. While its structural siblings, such as the famed herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), carved out significant places in agricultural and chemical history, 3,4-DCPAA existed primarily in chemical catalogs and specialized databases. However, recent groundbreaking research in 2024 has thrust this once-overlooked compound into the scientific spotlight, revealing its potent activity as a synthetic auxin with significant potential for agricultural applications. This technical guide provides a comprehensive overview of 3,4-DCPAA, delving into the historical context of its likely synthesis, its physicochemical properties, established synthetic routes, and the pivotal recent discoveries that have redefined its importance. This paper is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this re-emerging molecule.
Introduction: A Tale of Two Isomers and a Late Bloomer
The history of chlorinated phenoxyacetic and phenylacetic acids is intrinsically linked to the mid-20th-century revolution in agriculture and weed science. The discovery of 2,4-D in the early 1940s as the first successful selective herbicide marked a paradigm shift in crop production.[1][2] This discovery spurred extensive research into related chlorinated aromatic compounds, with scientists synthesizing and screening a multitude of isomers for biological activity.
It is within this fervent period of discovery that this compound was likely first synthesized. However, unlike its 2,4-substituted counterpart, a specific, landmark discovery of 3,4-DCPAA is not prominently documented in scientific literature. It is probable that it was one of many isomers created and tested, with its initial biological activity, if any was noted, not being significant enough to warrant extensive further investigation at the time. For many years, it remained a chemical entity known to organic chemists, available for purchase but lacking a defined, high-impact application.
This narrative of obscurity dramatically shifted in early 2024 with the publication of research identifying 3,4-DCPAA as a potent auxin analog with beneficial effects on various crops.[3][4][5] This discovery has not only provided a new tool for agricultural science but has also highlighted the potential for "rediscovering" valuable properties in previously unexamined compounds.
Physicochemical Properties of this compound
A thorough understanding of a molecule's physicochemical properties is fundamental to its application and study. 3,4-DCPAA is a white to off-white crystalline solid.[6] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Cl₂O₂ | [7][8] |
| Molecular Weight | 205.04 g/mol | [7][8] |
| CAS Number | 5807-30-7 | |
| Melting Point | 89-91 °C | |
| Appearance | White to off-white crystalline solid | [6] |
| Solubility | Soluble in organic solvents, limited solubility in water | [6] |
These properties are crucial for its handling, formulation, and for understanding its interaction with biological systems. The presence of two chlorine atoms on the phenyl ring significantly influences its lipophilicity and electronic properties, which are key determinants of its biological activity.
Synthesis of this compound: Established Methodologies
While the exact date of its first synthesis is unclear, the methodologies for producing 3,4-DCPAA are well-established in organic chemistry. The synthesis of chlorinated phenylacetic acids generally follows established routes, and the production of the 3,4-dichloro isomer is no exception. A common and logical synthetic pathway is outlined below.
Experimental Protocol: A Plausible Synthetic Route
A general method for the synthesis of chlorinated phenylacetic acids involves the hydrolysis of the corresponding chlorinated benzyl cyanide.
Step 1: Synthesis of 3,4-Dichlorobenzyl Cyanide
This intermediate can be prepared from 3,4-dichlorotoluene via free-radical bromination to form 3,4-dichlorobenzyl bromide, followed by a nucleophilic substitution with sodium or potassium cyanide.
Step 2: Hydrolysis of 3,4-Dichlorobenzyl Cyanide to this compound
The benzyl cyanide derivative is then hydrolyzed to the carboxylic acid. Acid-catalyzed hydrolysis is a common method.
-
Reaction: 3,4-Dichlorobenzyl cyanide is refluxed with a strong acid, such as concentrated hydrochloric acid or sulfuric acid.
-
Work-up: After the reaction is complete, the mixture is cooled, and the crude this compound precipitates. The solid is then collected by filtration, washed with water to remove residual acid, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This general procedure, with minor modifications, is a standard and reliable method for the laboratory-scale synthesis of 3,4-DCPAA and its isomers.
The Turning Point: 2024 Discovery of Auxin-like Activity
The modern history of 3,4-DCPAA begins in 2024 with a seminal study that identified it as a potent synthetic auxin.[3][4][5] Auxins are a class of plant hormones that play crucial roles in regulating plant growth and development.[9][10] While the naturally occurring auxin indole-3-acetic acid (IAA) is the most well-known, synthetic auxins like 2,4-D have been widely used in agriculture for their selective herbicidal activity and as plant growth regulators.[1][10]
The 2024 research demonstrated that 3,4-DCPAA exhibits classic auxin-like effects, including:
-
Promotion of root growth: Treatment with 3,4-DCPAA was shown to enhance root development in various crop species.[3]
-
Induction of adventitious roots: The compound was found to stimulate the formation of adventitious roots, a key characteristic of auxin activity.[4]
-
Stimulation of cell elongation: In classic bioassays, 3,4-DCPAA promoted the elongation of oat coleoptile segments.[4]
Mechanism of Action: Interaction with the Auxin Signaling Pathway
Crucially, the research elucidated the molecular mechanism underlying these physiological effects. It was demonstrated that 3,4-DCPAA acts through the established auxin signaling pathway.[3][4]
-
Binding to Auxin Receptors: Molecular docking studies and biochemical assays confirmed that 3,4-DCPAA binds to the TIR1/AFB family of auxin co-receptors.[3][5]
-
Induction of Auxin-Responsive Genes: By binding to the receptor complex, 3,4-DCPAA promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that drive the observed growth and developmental changes.[3]
Future Directions and Conclusion
The recent elucidation of this compound's biological activity has opened up new avenues of research and potential applications. As a newly identified synthetic auxin, it presents several opportunities:
-
Agricultural Applications: Further research will likely focus on optimizing its use as a plant growth regulator to enhance crop yields and improve stress tolerance.
-
Tool for Basic Research: 3,4-DCPAA provides a new chemical tool for dissecting the complexities of the auxin signaling pathway and its role in plant biology.
-
Structure-Activity Relationship Studies: The discovery will fuel further investigation into the structure-activity relationships of chlorinated phenylacetic acids, potentially leading to the design of even more potent and selective auxin analogs.
References
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role of 3,4-Dichlorophenylacetic acid in agrochemical research
An In-depth Technical Guide on the Role of 3,4-Dichlorophenylacetic Acid in Agrochemical Research
Abstract
This technical guide provides a comprehensive overview of this compound (3,4-DPAA), a synthetic auxin analog with significant potential in agrochemical research and application. The document delves into the synthesis, physicochemical properties, and detailed mechanism of action of 3,4-DPAA, highlighting its interaction with plant auxin signaling pathways. Furthermore, it explores the physiological effects on plant growth and development, potential applications as a plant growth regulator, and methodologies for its analysis. The guide also addresses the environmental fate and ecotoxicological profile of 3,4-DPAA, drawing comparisons with the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). Finally, it outlines future research directions to fully harness the potential of this compound in sustainable agriculture. This guide is intended for researchers, scientists, and professionals in the fields of agrochemical development, plant science, and environmental science.
Introduction to this compound (3,4-DPAA)
This compound (3,4-DPAA), also referred to as Dcaa, is a synthetic organic compound that has garnered attention in agrochemical research for its auxin-like activities.[1][2][3][4] Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, root formation, and fruit development.[2][4] Synthetic auxins, such as 3,4-DPAA, are designed to mimic the effects of natural auxins and are widely used in agriculture as herbicides and plant growth regulators.[4]
Chemical Identity and Structure
The chemical structure of 3,4-DPAA is characterized by a phenylacetic acid backbone with two chlorine atoms substituted at the 3 and 4 positions of the phenyl ring.
Chemical Formula: C₈H₆Cl₂O₂ Molecular Weight: 205.04 g/mol [5] IUPAC Name: 2-(3,4-dichlorophenyl)acetic acid
The structural similarity of 3,4-DPAA to the natural auxin indole-3-acetic acid (IAA) and other synthetic auxins like 2,4-D is the basis for its biological activity.
Significance in Agrochemical Research
The primary significance of 3,4-DPAA in agrochemical research lies in its potential as a novel plant growth regulator.[1][2][4] Research has demonstrated its efficacy in promoting root growth, adventitious root formation, and coleoptile elongation in various crop species.[1][2][4] The development of new auxin analogs like 3,4-DPAA is driven by the need to overcome the limitations of existing compounds, such as environmental concerns and crop sensitivity.[4]
Synthesis and Physicochemical Properties
The synthesis of 3,4-DPAA can be achieved through various organic synthesis routes. A common approach involves the chlorination of phenylacetic acid or the condensation of 3,4-dichlorobenzyl chloride with a cyanide source followed by hydrolysis. While specific industrial synthesis methods for 3,4-DPAA are proprietary, a general laboratory-scale synthesis for a related compound, 2,4-D, involves the reaction of 2,4-dichlorophenol with chloroacetic acid.[6][7]
General Synthetic Pathway for Phenoxyacetic Acid Derivatives
A general method for synthesizing phenoxyacetic acid derivatives, which can be adapted for phenylacetic acids, is the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. For phenylacetic acids, a common route is the Willgerodt-Kindler reaction or from the corresponding benzyl halide.
Experimental Protocol: A General Approach to Phenylacetic Acid Synthesis
This protocol outlines a generalized method for the synthesis of a phenylacetic acid derivative, which can be conceptually applied to 3,4-DPAA starting from 3,4-dichlorotoluene.
Step 1: Halogenation of the Benzylic Position
-
Reflux 3,4-dichlorotoluene with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure to obtain 3,4-dichlorobenzyl bromide.
Step 2: Cyanation
-
Dissolve the crude 3,4-dichlorobenzyl bromide in a polar aprotic solvent like DMSO or acetone.
-
Add a solution of sodium cyanide in water and heat the mixture.
-
Monitor the reaction for the formation of 3,4-dichlorobenzyl cyanide.
-
After completion, pour the reaction mixture into water and extract the product with an organic solvent like ether.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
Step 3: Hydrolysis
-
Reflux the crude 3,4-dichlorobenzyl cyanide with a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).
-
If using a base, acidify the reaction mixture after cooling to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.
Key Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 205.04 g/mol | [5] |
| Melting Point | 135-142 °C | [8] |
| Water Solubility | 3.39x10⁴ ppm (for 2,4-D) | [8] |
| Vapor Pressure | 1.4x10⁻⁷ mmHg (for 2,4-D) | [8] |
Mechanism of Action: An Auxin Analog
3,4-DPAA exerts its biological effects by acting as an analog of the natural plant hormone auxin.[1][2][3][4]
Mimicking Natural Auxin
At the molecular level, 3,4-DPAA mimics the action of IAA by binding to auxin receptors.[1][2] This binding initiates a cascade of signaling events that lead to changes in gene expression and ultimately, physiological responses.
Interaction with Auxin Receptors and Signaling Cascade
The auxin signaling pathway is a well-characterized process in plants. It involves the perception of auxin by TIR1/AFB (Transport Inhibitor Response 1/Auxin-related F-box) proteins, which are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[1][2]
-
Binding to TIR1/AFB Receptors: Molecular docking studies have shown that 3,4-DPAA can bind to auxin receptors, with a high binding activity for TIR1.[1][2]
-
Degradation of Aux/IAA Repressors: The binding of 3,4-DPAA to the TIR1/AFB receptor promotes the interaction of this complex with Aux/IAA transcriptional repressors. This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.
-
Activation of Auxin Response Factors (ARFs): The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcription.
-
Induction of Gene Expression: The activation of ARFs leads to the expression of genes involved in various developmental processes, such as cell elongation and root development.[1][2]
Caption: Auxin signaling pathway initiated by 3,4-DPAA.
Physiological Effects on Plant Growth and Development
3,4-DPAA has been shown to induce several beneficial physiological effects in various crops.[1]
Root System Enhancement
Application of 3,4-DPAA promotes the growth of crop roots and the generation of adventitious roots.[1][2] This is a characteristic feature of auxins, which are essential for root development.
Promotion of Coleoptile Elongation
Studies on oat coleoptile segments have demonstrated that 3,4-DPAA promotes their elongation, a classic auxin response.[1][2][4]
Comparative Efficacy with other Auxins
The efficacy of 3,4-DPAA has been compared to other well-known natural and synthetic auxins.
| Compound | Optimal Concentration for Oat Coleoptile Elongation | Relative Activity | Reference |
| 3,4-DPAA | ~120 ppm | Moderate | [1] |
| IAA (Indole-3-acetic acid) | Not specified | High | |
| IBA (Indole-3-butyric acid) | Not specified | High | [1] |
| NAA (1-Naphthaleneacetic acid) | ~25 ppm | High | [1] |
| 2,4-D (2,4-Dichlorophenoxyacetic acid) | Not specified | High | [4] |
Applications in Agrochemical Formulations
The primary application of 3,4-DPAA in agrochemicals is as a plant growth regulator.
Plant Growth Regulation in Crops
3,4-DPAA has shown beneficial effects on the growth of various crops, including cucumber, cabbage, tomato, and maize.[1] It can be used to promote root growth, which can lead to improved nutrient and water uptake, and potentially increase crop yield.
Potential as a Herbicide: A Comparative Outlook with 2,4-D
While 3,4-DPAA is primarily investigated as a plant growth regulator, its structural similarity to the widely used herbicide 2,4-D suggests it could have herbicidal activity at higher concentrations.[9][10] 2,4-D is a selective herbicide that kills broadleaf weeds by causing uncontrolled growth.[9][10] Further research is needed to determine the herbicidal efficacy and selectivity of 3,4-DPAA.
Role as a Building Block in Novel Pesticide Development
The chemical structure of 3,4-DPAA can serve as a scaffold for the synthesis of new agrochemicals.[11] By modifying the functional groups on the phenyl ring or the acetic acid side chain, chemists can create novel compounds with potentially improved efficacy, selectivity, or environmental profiles.
Analytical Methodologies for Detection and Quantification
The detection and quantification of 3,4-DPAA in environmental and biological samples are crucial for monitoring its fate and impact. Analytical methods developed for other phenoxyacetic acid herbicides like 2,4-D can be adapted for 3,4-DPAA.[12][13][14][15]
Sample Preparation and Extraction
Sample preparation is a critical step to remove interfering substances and concentrate the analyte. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used method for purifying and concentrating analytes from complex matrices.[12]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.[14]
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of non-volatile pesticides like 3,4-DPAA.[14]
Experimental Protocol: HPLC Analysis of 3,4-DPAA in Water Samples
This protocol provides a general procedure for the analysis of 3,4-DPAA in water samples using HPLC with UV detection.
Step 1: Sample Preparation
-
Filter the water sample through a 0.45 µm syringe filter.
-
Adjust the pH of the sample to ~2 using a dilute acid (e.g., HCl).
-
Perform a pre-concentration and clean-up step using a suitable SPE cartridge (e.g., C18).
-
Elute the analyte from the SPE cartridge with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
Step 2: HPLC Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, e.g., acetic acid, to ensure the analyte is in its protonated form). A gradient elution may be necessary for complex samples.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at a wavelength where 3,4-DPAA shows maximum absorbance (e.g., around 283 nm for 2,4-D).[14]
Step 3: Quantification
-
Prepare a series of standard solutions of 3,4-DPAA of known concentrations.
-
Inject the standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample and determine the concentration of 3,4-DPAA by interpolating its peak area on the calibration curve.
Spectrometric and Electrochemical Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of the acidic analyte to make it more volatile.
-
Electrochemical Sensors: These offer a rapid and low-cost alternative for the detection of electroactive compounds like 3,4-DPAA.[15]
Environmental Fate and Ecotoxicological Profile
The environmental fate and ecotoxicology of 3,4-DPAA are critical considerations for its potential use in agriculture. Data on the closely related compound 2,4-D can provide some initial insights.[8][16][17]
Biodegradation in Soil and Water
Microbial degradation is a major pathway for the breakdown of phenoxyacetic acid herbicides in the environment.[16][18] The half-life of 2,4-D in soil is typically around 6 days under aerobic conditions.[16] It is expected that 3,4-DPAA would also be susceptible to microbial degradation.
Potential for Leaching and Persistence
The mobility of 3,4-DPAA in soil will depend on its adsorption to soil particles and its water solubility. Compounds with high water solubility and low soil adsorption have a higher potential to leach into groundwater.[16]
Ecotoxicity to Non-Target Organisms
The toxicity of 3,4-DPAA to non-target organisms, such as aquatic life, birds, and beneficial insects, needs to be thoroughly evaluated. The ecotoxicological profile of 2,4-D is well-documented and can serve as a reference point for initial assessments.[16][17]
Caption: Potential environmental fate pathways of 3,4-DPAA.
Future Perspectives and Research Directions
This compound shows promise as a valuable tool in agrochemical research, particularly as a plant growth regulator. However, further research is required to fully elucidate its potential and ensure its safe and effective use. Key areas for future investigation include:
-
Optimization of Application: Determining the optimal application rates, timing, and formulations for different crops to maximize beneficial effects and minimize potential risks.
-
Herbicidal Activity Assessment: A thorough evaluation of the herbicidal properties of 3,4-DPAA, including its efficacy against various weed species and its selectivity towards crops.
-
Comprehensive Ecotoxicological Studies: Detailed studies on the toxicity of 3,4-DPAA to a wide range of non-target organisms to establish a complete environmental risk profile.
-
Development of Novel Derivatives: Utilizing 3,4-DPAA as a lead compound for the synthesis of new agrochemicals with improved properties.
-
Long-term Field Trials: Conducting long-term field studies to assess the performance of 3,4-DPAA under real-world agricultural conditions and to monitor its long-term environmental impact.
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Topic: 3,4-Dichlorophenylacetic Acid and Plant Hormone Signaling
An In-Depth Technical Guide for Researchers
Abstract: The phytohormone auxin is a central regulator of plant growth and development, orchestrating processes from embryogenesis to environmental response. Synthetic auxin analogs have long been pivotal tools in agriculture and research, serving as herbicides and growth promoters. This guide provides a detailed examination of 3,4-Dichlorophenylacetic acid (3,4-DPAA), a synthetic compound identified as a potent auxin analog. We will dissect the canonical auxin signaling pathway, elucidate the specific mechanism by which 3,4-DPAA integrates into this pathway, and provide a comprehensive experimental framework for its characterization. This document is intended for researchers in plant biology, agrochemical development, and drug discovery, offering field-proven insights and detailed methodologies to investigate auxin signaling and the activity of novel analogs.
Section 1: The Canonical Auxin Signaling Pathway: A Primer
The cellular response to auxin is governed by a sophisticated and elegantly direct signaling pathway that translates a chemical signal into a transcriptional response. Understanding this core mechanism is fundamental to appreciating the function of auxin analogs like 3,4-DPAA. The primary players in this pathway are a trio of protein families: the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[1][2]
In the absence or at low concentrations of auxin, Aux/IAA proteins form heterodimers with ARF transcription factors, which are bound to Auxin Response Elements (AREs) in the promoters of auxin-responsive genes.[3][4] This interaction represses the transcriptional activity of the ARFs, effectively keeping the downstream genes switched off.
The perception of auxin occurs through a co-receptor complex formed by a TIR1/AFB protein and an Aux/IAA protein.[1][5] The Arabidopsis genome, for instance, encodes six TIR1/AFB proteins (TIR1, AFB1-AFB5) that exhibit both redundant and specialized functions.[1][2] Auxin acts as a "molecular glue," binding to a pocket on the TIR1/AFB protein and stabilizing its interaction with a specific domain (Domain II) on the Aux/IAA repressor.[5][6] This auxin-induced formation of the TIR1/AFB-Auxin-Aux/IAA complex targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[3][7] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of early auxin-responsive genes, triggering downstream physiological effects.[4]
Section 2: this compound (3,4-DPAA) as an Auxin Analog
This compound (IUPAC Name: 2-(3,4-dichlorophenyl)acetic acid) is a synthetic molecule structurally related to the natural auxin indole-3-acetic acid (IAA) and the widely used synthetic auxin 2,4-Dichlorophenoxyacetic acid (2,4-D).[8][9] Recent research has definitively characterized 3,4-DPAA (referred to as Dcaa in some literature) as a compound with potent auxin-like activity.[10][11][12]
Physiological Evidence
The classification of a compound as an auxin analog is first predicated on its ability to elicit characteristic physiological responses. 3,4-DPAA has been shown to successfully induce several hallmark auxin-mediated effects:
-
Promotes Cell Elongation: In classic bioassays, 3,4-DPAA promotes the elongation of oat coleoptile segments, a foundational test for auxin activity.[10][11]
-
Stimulates Root Development: It effectively induces the formation of adventitious roots and promotes the growth of primary roots in various crop species.[10][11][12]
-
Impacts Auxin Transport: Like endogenous auxin, 3,4-DPAA inhibits the endocytosis of PIN-FORMED (PIN) auxin efflux carriers, indicating it engages with the cellular machinery that regulates auxin distribution.[11][13]
Molecular Mechanism of Action
Beyond physiological mimicry, molecular studies confirm that 3,4-DPAA functions directly through the canonical auxin signaling pathway.[10][12]
-
Induction of Auxin-Responsive Genes: Treatment with 3,4-DPAA leads to the upregulation of early auxin-responsive genes, which is a direct consequence of activating the TIR1/AFB pathway.[10][11]
-
Receptor Binding: Molecular docking simulations predict that 3,4-DPAA can fit into the auxin-binding pocket of TIR1/AFB receptors. These studies indicate a particularly high binding activity with TIR1, the primary auxin receptor.[10][11][12] This binding is the critical initiating step, allowing 3,4-DPAA to trigger the degradation of Aux/IAA repressors and activate the signaling cascade.
The action of 3,4-DPAA is dependent on the established auxin transport and signaling machinery. For example, its ability to induce the expression of the auxin-responsive reporter DR5:GUS in root tips requires the function of the PIN2 auxin efflux carrier, confirming its integration into the plant's endogenous hormonal network.[11][13]
Section 3: Experimental Framework for Characterizing 3,4-DPAA Activity
For any novel compound, a rigorous and multi-faceted experimental approach is required to validate its mode of action. The following protocols provide a self-validating system to confirm and quantify the auxin-like activity of 3,4-DPAA or other analogs.
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The Synthetic Auxin 3,4-Dichlorophenylacetic Acid: A Technical Guide to its Mechanism and Auxin-Like Effects
Abstract
This technical guide provides an in-depth examination of 3,4-Dichlorophenylacetic acid (3,4-DCAA), a synthetic auxin analog demonstrating significant potential in agricultural and research applications. We delve into the molecular mechanisms underpinning its auxin-like activity, detailing its interaction with the canonical auxin signaling pathway. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a thorough mechanistic overview but also detailed, field-proven protocols for evaluating its physiological effects. We explore classic auxin bioassays, including oat coleoptile elongation and mung bean adventitious rooting, as well as molecular techniques such as DR5::GUS reporter gene expression and the analysis of PIN-FORMED (PIN) protein trafficking. By synthesizing foundational auxin biology with specific experimental data on 3,4-DCAA, this guide aims to equip researchers with the knowledge and methodologies required to effectively investigate and utilize this potent plant growth regulator.
Introduction: The Quest for Novel Auxin Analogs
Auxins, a class of phytohormones, are central regulators of plant growth and development, orchestrating processes from cell elongation and division to organogenesis and tropic responses. The primary endogenous auxin, Indole-3-acetic acid (IAA), is foundational to these processes. However, the agricultural and biotechnological utility of natural auxins is often limited by their chemical instability and rapid metabolic degradation within the plant.
This has led to the development of synthetic auxin analogs, such as the widely-known 2,4-Dichlorophenoxyacetic acid (2,4-D), which offer greater stability and potency.[1] These synthetic molecules have become invaluable tools in agriculture for promoting root growth, fruit development, and as selective herbicides.[1][2][3] The continuous search for novel auxin-like compounds is driven by the need to overcome the limitations of existing analogs, expand their applications, and mitigate potential side effects.[2][3]
Recently, this compound (DCAA) has been identified as a potent auxin analog that acts through the established auxin signaling pathway to elicit beneficial effects on plant growth.[2][3][4] This guide provides a detailed technical overview of the biological activity of 3,4-DCAA, its mechanism of action, and the experimental frameworks used to characterize its effects.
The Molecular Mechanism of 3,4-DCAA Action
The auxin-like effects of 3,4-DCAA are rooted in its ability to co-opt the plant's natural auxin perception and signaling machinery. This pathway is a well-characterized cascade involving receptor proteins, transcriptional repressors, and transcription factors that ultimately modulate the expression of auxin-responsive genes.
Perception by the TIR1/AFB Receptor Complex
At the core of auxin signaling is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[1] These proteins act as auxin co-receptors. In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to and repress AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes.
When auxin is present, it acts as a "molecular glue," binding to a pocket in the TIR1/AFB protein and stabilizing the interaction between TIR1/AFB and the Aux/IAA repressor.[1] This ternary complex formation targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the transcription of downstream genes that drive auxin-mediated physiological responses.
3,4-DCAA functions by mimicking endogenous auxin in this process. Its chemical structure allows it to fit within the auxin-binding pocket of the TIR1/AFB receptors.
Molecular Docking and Receptor Affinity
Computational molecular docking studies have confirmed the ability of 3,4-DCAA to bind effectively to auxin receptors. The dichlorophenyl ring of 3,4-DCAA fits within the hydrophobic cavity of the TIR1 binding pocket in a manner analogous to the indole ring of IAA or the dichlorophenyl ring of 2,4-D.[2]
Key interactions include the formation of hydrogen bonds between the carboxyl group of the 3,4-DCAA molecule and the highly conserved polar residues Arg 403 and Ser 438 within the TIR1 substrate-binding pocket.[2] These interactions are critical for stabilizing the ligand within the receptor site and initiating the signaling cascade.
Calculated binding energies suggest a preferential binding of 3,4-DCAA to the TIR1 receptor over its AFB homologs, indicating a degree of receptor specificity.[2]
| Receptor | Binding Energy (kcal/mol) |
| TIR1 | -6.037 |
| AFB1 | -5.503 |
| AFB2 | -5.412 |
| AFB3 | -5.149 |
| AFB4 | -5.620 |
| AFB5 | -5.610 |
Physiological Effects and Bioassay Protocols
The auxin-like activity of 3,4-DCAA is validated through several classic plant bioassays that measure hallmark auxin responses. These assays are fundamental for quantifying and comparing the potency of auxin analogs.
Promotion of Coleoptile Elongation
One of the definitive characteristics of auxins is the promotion of cell elongation, classically demonstrated in the oat (Avena sativa) coleoptile elongation test. 3,4-DCAA has been shown to significantly promote the elongation of oat coleoptile segments in a dose-dependent manner.[2]
Experimental Protocol: Oat Coleoptile Elongation Assay
-
Seed Germination: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness at 25°C for 3-4 days. All subsequent manipulations must be performed under a dim red light to prevent phototropic interference.
-
Coleoptile Harvesting: Select uniform, straight coleoptiles. Excise the apical 2-3 mm to remove the primary source of endogenous auxin.
-
Segment Excision: From the remaining coleoptile, cut a sub-apical segment of a consistent length (e.g., 5 or 10 mm).
-
Incubation: Randomly distribute the segments into petri dishes containing a basal incubation buffer (e.g., a phosphate buffer with 2% sucrose) and the desired concentrations of 3,4-DCAA, a positive control (e.g., IAA), and a negative control (buffer only).
-
Measurement: Incubate the dishes in darkness at 25°C for 18 to 24 hours. After incubation, measure the final length of the coleoptile segments using a digital caliper or by imaging and subsequent analysis.
-
Data Analysis: Calculate the change in length for each segment. Compare the mean elongation induced by different concentrations of 3,4-DCAA against the negative and positive controls.
Induction of Adventitious Rooting
Auxins are critical for the initiation of adventitious roots from stem or hypocotyl tissues, a property widely exploited in vegetative propagation. 3,4-DCAA effectively promotes the formation of adventitious roots in mung bean (Vigna radiata) hypocotyl cuttings.[2] The number and length of adventitious roots increase with the concentration of 3,4-DCAA, demonstrating a classic dose-response relationship.
Experimental Protocol: Mung Bean Adventitious Rooting Assay
-
Seedling Growth: Grow mung bean (Vigna radiata) seeds in vermiculite or on moist filter paper under a controlled light/dark cycle (e.g., 16h light / 8h dark) at 25-28°C for 7-9 days.
-
Preparation of Cuttings: Prepare cuttings by excising the hypocotyl below the cotyledonary node, ensuring a uniform length (e.g., 3-4 cm). Remove the primary root.
-
Treatment Application: Place the basal end of the cuttings into vials containing the test solutions (e.g., various concentrations of 3,4-DCAA, a positive control like NAA, and a water/buffer control). Allow the cuttings to take up the solution for a set period (e.g., 24 hours).
-
Incubation: After the initial treatment, transfer the cuttings to vials containing only water or a basal nutrient solution. Maintain the cuttings under the same controlled growth conditions for 5-7 days.
-
Quantification: After the incubation period, count the number of emerged adventitious roots per cutting. The length of the rooting zone and the average root length can also be measured for more detailed analysis.
-
Data Analysis: Compare the mean number and length of roots across the different treatment groups.
| Assay | 3,4-DCAA (Effective Conc.) | IAA (Effective Conc.) | NAA (Effective Conc.) |
| Oat Coleoptile Elongation | 1-10 ppm | 1-10 ppm | Not typically used |
| Mung Bean Adventitious Rooting | 30-120 ppm | Not specified | ~25 ppm |
Molecular and Cellular Validation of Auxin Activity
Beyond physiological assays, the auxin-like nature of 3,4-DCAA is confirmed through molecular and cellular techniques that directly probe its interaction with the auxin signaling and transport pathways.
Induction of Auxin-Responsive Gene Expression
The DR5 promoter is a synthetic auxin-responsive promoter containing multiple copies of the auxin response element (AuxRE) to which ARF transcription factors bind. It is commonly fused to a reporter gene, such as β-glucuronidase (GUS), to visualize auxin response maxima in plant tissues. Application of 3,4-DCAA to the roots of transgenic Arabidopsis thaliana seedlings carrying the DR5::GUS reporter results in strong GUS expression, confirming that 3,4-DCAA activates the canonical TIR1/AFB-mediated signaling pathway leading to ARF-dependent transcription.[2]
Experimental Protocol: DR5::GUS Histochemical Assay
-
Seedling Growth: Grow DR5::GUS transgenic Arabidopsis seedlings vertically on sterile agar plates containing a suitable growth medium (e.g., 0.5x Murashige and Skoog).
-
Treatment: Transfer seedlings to liquid medium or new plates containing the desired concentration of 3,4-DCAA or a control substance. Incubate for a period sufficient to induce gene expression (e.g., 6-24 hours).
-
GUS Staining:
-
Harvest the seedlings and place them in a staining buffer containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).
-
Apply a vacuum for 10-15 minutes to facilitate buffer infiltration into the tissues.
-
Incubate the samples at 37°C in the dark for several hours to overnight, allowing the GUS enzyme to cleave the X-Gluc substrate, producing a blue precipitate.
-
-
Destaining and Visualization:
-
Remove the staining solution and destain the tissues with a series of ethanol washes (e.g., 70%, 90%) to remove chlorophyll.
-
Visualize the blue staining pattern, indicative of auxin response, using a light microscope or stereomicroscope.
-
Inhibition of PIN Protein Endocytosis
PIN-FORMED (PIN) proteins are auxin efflux carriers whose polar localization on the plasma membrane is crucial for directional auxin transport. The abundance of PIN proteins at the cell surface is regulated by constitutive cycling, involving endocytosis and exocytosis. It has been reported that auxins can inhibit the endocytosis of PIN proteins, thereby increasing their concentration at the plasma membrane and promoting auxin efflux.[2] 3,4-DCAA has been shown to exert this same effect, further solidifying its classification as an auxin analog.[2]
This process is commonly studied using the vesicle trafficking inhibitor Brefeldin A (BFA). BFA blocks the exocytosis of proteins back to the plasma membrane, causing endocytosed proteins like PINs to accumulate in intracellular agglomerations known as "BFA compartments." Pre-treatment with a compound that inhibits endocytosis will reduce the accumulation of PIN proteins in these BFA compartments.
Experimental Protocol: BFA Assay for PIN Protein Trafficking
-
Plant Material: Use transgenic Arabidopsis lines expressing a fluorescently tagged PIN protein (e.g., PIN2-GFP). Grow seedlings vertically on agar plates for 5-7 days.
-
Pre-treatment: Carefully transfer seedlings to a liquid medium. Pre-treat a set of seedlings with a solution containing 3,4-DCAA (or another test auxin) for 30-60 minutes. Use a control group with no auxin pre-treatment.
-
BFA Treatment: Add BFA to the liquid medium of all samples to a final concentration of 25-50 µM. Incubate for an additional 60-90 minutes.
-
Microscopy: Mount the seedling roots on a microscope slide and visualize the subcellular localization of the PIN2-GFP fusion protein using a confocal laser scanning microscope.
-
Analysis: In control-treated roots, PIN2-GFP will accumulate in intracellular BFA compartments. In roots pre-treated with an effective endocytosis inhibitor like 3,4-DCAA, the formation of these BFA compartments will be significantly reduced, and the PIN2-GFP signal will remain predominantly at the plasma membrane.
Conclusion and Future Directions
This compound has been unequivocally characterized as a synthetic auxin analog. It elicits classic physiological auxin responses, including cell elongation and adventitious root formation, and its activity is mediated through the canonical TIR1/AFB signaling pathway. Its ability to induce auxin-responsive gene expression and modulate the subcellular trafficking of PIN efflux carriers provides compelling evidence of its function as a mimic of endogenous auxin.
The data presented in this guide establish 3,4-DCAA as a valuable tool for both agricultural applications and fundamental plant biology research. Its distinct chemical structure, compared to IAA and other synthetic auxins, may confer unique properties regarding stability, transport, and receptor affinity that warrant further investigation. Future research should focus on detailed comparative studies of its metabolic fate within the plant, its transport characteristics via influx and efflux carriers, and its potential for differential activity in various plant species, including important crop varieties. Such studies will further elucidate its potential for targeted applications in enhancing agricultural productivity.
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Tan, C., Li, S., Song, J., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 161. [Link]
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Tan, C., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. ResearchGate. [Link]
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Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]
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Methodological & Application
Application Notes & Protocols for 3,4-Dichlorophenylacetic Acid in Callus Induction
Introduction: A Novel Synthetic Auxin for Plant Biotechnology
3,4-Dichlorophenylacetic acid (3,4-DCAA) has been recently identified as a compound with significant auxin-like activity, acting through the canonical auxin signaling pathway in plants.[1][2] While synthetic auxins are foundational tools in plant tissue culture, 3,4-DCAA represents a new addition to this critical class of plant growth regulators. Its structural similarity to other potent auxins suggests its utility in applications requiring the stimulation of cell division and differentiation, most notably the induction of callus—an undifferentiated mass of cells that is a crucial prerequisite for plant regeneration, genetic transformation, and the production of secondary metabolites.
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to explore and optimize the use of 3,4-DCAA for callus induction. We will delve into the mechanistic underpinnings of its action, provide a detailed experimental protocol for concentration optimization, and offer comparative data from the well-established auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D), to guide experimental design.
Scientific Foundation: Mechanism of Action
Synthetic auxins like 3,4-DCAA function by hijacking the plant's natural auxin perception and signaling machinery.[3] Unlike the primary native auxin, Indole-3-acetic acid (IAA), which can be unstable, synthetic auxins are typically more resistant to enzymatic degradation within the plant, leading to a more potent and sustained response.[4]
The core mechanism involves the following steps:
-
Receptor Binding: 3,4-DCAA, like other auxins, binds to a co-receptor complex consisting of an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1), and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1][5] Molecular docking studies have shown that 3,4-DCAA can effectively bind to auxin receptors, with a particularly high binding activity predicted for TIR1.[1][2]
-
Repressor Degradation: This binding event acts as a "molecular glue," targeting the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[5]
-
Gene Activation: The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a suite of auxin-responsive genes.[5]
-
Physiological Response: The products of these genes drive critical cellular processes, including cell division, expansion, and differentiation.[6] At the concentrations used in tissue culture, this cascade leads to the prolific, unorganized cell division that results in callus formation.[3]
The following diagram illustrates this signaling pathway:
Comparative Concentration Data: Learning from 2,4-D
While specific data for 3,4-DCAA is still emerging, a vast body of literature exists for 2,4-D. This data provides an invaluable starting point for determining the optimal concentration range for 3,4-DCAA. The effective concentration is highly dependent on the plant species and the type of explant used.
| Plant Species | Explant Type | Effective 2,4-D Concentration (mg/L) | Callus Induction Rate | Reference |
| Triticum aestivum (Wheat) | Anther | 1.0 - 2.0 | High | [7] |
| Physalis angulata | Leaf | 2.0 | 100% | [8] |
| Capsicum frutescens | Stem | 0.3 | ~67% | [9] |
| Clitoria ternatea | Cotyledon / Hypocotyl | 0.5 | 100% | [10] |
| Oryza sativa (Rice) | Seed | 2.0 | 100% | [11] |
| Vitis vinifera (Grape) | Leaf | 2.0 (in combination) | 73% | [12] |
| Saccharum officinarum (Sugarcane) | Young Leaf / Spindle | 2.0 - 3.0 | >90% | [13] |
Note: Often, 2,4-D is used in combination with a cytokinin (e.g., BAP, Kinetin) to modulate the callus response. The general principle is that a high auxin-to-cytokinin ratio favors callus proliferation and root formation, while a lower ratio favors shoot formation.[6]
Experimental Protocol: Optimization of 3,4-DCAA Concentration for Callus Induction
This protocol outlines a systematic approach to determine the optimal concentration of 3,4-DCAA for inducing callus from a target plant species.
Preparation of 3,4-DCAA Stock Solution (1 mg/mL)
The accurate preparation of a stock solution is critical for experimental reproducibility.
-
Materials:
-
This compound (powder)
-
Solvent (e.g., 1N NaOH or 1N KOH to dissolve, then dilute with sterile distilled water)
-
100 mL volumetric flask
-
Sterile filter unit (0.22 µm pore size)
-
Sterile storage bottles
-
-
Procedure:
-
Weigh out 100 mg of 3,4-DCAA powder and place it into the 100 mL volumetric flask.
-
Add a minimal amount (e.g., 2-3 mL) of 1N NaOH or 1N KOH dropwise while gently swirling until the powder is fully dissolved.
-
Once dissolved, bring the volume up to the 100 mL mark with sterile, double-distilled water. Mix thoroughly.
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Label the bottle clearly (e.g., "3,4-DCAA Stock, 1 mg/mL, Date") and store at 4°C in the dark.
-
Preparation of Callus Induction Medium (CIM)
This protocol uses Murashige and Skoog (MS) medium as the basal medium, which is standard for many species.[11]
-
Materials:
-
Procedure:
-
For 1 liter of medium, dissolve MS basal salts and 30 g of sucrose in ~800 mL of distilled water.
-
Pipette the required volume of the 3,4-DCAA stock solution to achieve the desired final concentration. For an optimization experiment, prepare separate batches for each concentration (e.g., 0, 0.5, 1.0, 2.0, 4.0 mg/L).
-
Calculation: Volume of Stock (mL) = (Desired Final Conc. (mg/L) x Final Volume of Medium (L)) / Stock Conc. (mg/mL)
-
Example for 2.0 mg/L in 1 L: (2.0 mg/L * 1 L) / 1 mg/mL = 2.0 mL of stock solution.
-
-
Adjust the pH of the medium to 5.7 - 5.8 using 1N NaOH or 1N HCl.[11] This is critical for nutrient uptake and gel solidification.
-
Add the gelling agent (e.g., 8 g of agar) and mix well.
-
Bring the final volume to 1 liter with distilled water.
-
Heat the medium while stirring to completely dissolve the agar.
-
Dispense the medium into culture vessels (e.g., Petri dishes or glass jars).
-
Autoclave at 121°C and 15 psi for 15-20 minutes.[11]
-
Allow the medium to cool and solidify in a sterile laminar flow hood.
-
Explant Preparation and Inoculation
The choice of explant (e.g., leaf, stem, cotyledon) is species-dependent. The following is a general guide.[3]
-
Procedure:
-
Select healthy, young plant material.
-
Wash the explant material thoroughly under running tap water.
-
In a laminar flow hood, perform surface sterilization. A common method is a brief rinse in 70% ethanol (30-60 seconds) followed by immersion in a sodium hypochlorite solution (e.g., 10-20% commercial bleach) with a drop of Tween-20 for 10-15 minutes.
-
Rinse the explant 3-4 times with sterile distilled water to remove all traces of the sterilizing agents.
-
Cut the sterilized material into small pieces (e.g., 0.5 - 1.0 cm²) and place them onto the prepared CIM plates, ensuring good contact with the medium.
-
Seal the culture vessels with parafilm or another suitable closure.
-
Incubation and Data Collection
-
Procedure:
-
Incubate the cultures at 25 ± 2°C. For initial callus induction, incubation is typically in the dark.[15]
-
Observe the cultures weekly for signs of contamination and callus initiation.
-
After 4-6 weeks, collect data on:
-
Callus Induction Frequency (%): (Number of explants forming callus / Total number of explants) x 100.
-
Callus Morphology: Note the color (e.g., creamy, white, green, brown) and texture (e.g., friable, compact, nodular). Friable callus is often preferred for establishing suspension cultures.[10]
-
Callus Biomass: Measure fresh weight. Dry weight (after drying at 60°C for 48 hours) can also be recorded for more quantitative analysis.
-
-
Subculture promising callus onto fresh medium of the same composition every 3-4 weeks to promote proliferation.[15]
-
The entire experimental workflow is summarized in the diagram below.
Conclusion and Future Directions
This compound presents a promising new tool for plant tissue culture. Its demonstrated auxin activity provides a strong scientific basis for its application in callus induction.[1][2] By following a systematic optimization protocol, researchers can effectively determine the ideal concentration of 3,4-DCAA for their specific plant system. This will unlock its potential for use in a wide range of biotechnological applications, from rapid clonal propagation and genetic engineering to the controlled production of valuable plant-derived compounds. Further research comparing its efficacy and any unique properties against established auxins like 2,4-D and NAA will be crucial in defining its role in the field.
References
-
He, S., Zhang, J., Li, W., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 161. [Link]
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He, S., Zhang, J., Li, W., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. PubMed. [Link]
-
Orlowska, M., Kloc, E., & Nowak, K. (1999). Effect of 2,4-dichlorophenoxyacetic acid on callus induction and plant regeneration in anther culture of wheat (Triticum aestivum L.). Plant Cell Reports, 19(1), 69-73. [Link]
-
Astuti, P., & Wardhani, F. P. (2021). Effect of 2,4-dichlorophenoxyacetic acid (2,4-D) and kinetin on callus induction and growth of Physalis angulata L. leaf explant. IOP Conference Series: Earth and Environmental Science, 741(1), 012052. [Link]
-
Tan, S. H., et al. (2020). Comparative Analysis on the Role of 2,4-dichlorophenoxyacetic Acid in the Expression of Bioactive Compounds in Callus of Capsicum frutescens. Sains Malaysiana, 49(12), 3171-3180. [Link]
-
Tan, J. X., & Chan, L. K. (2023). The Effects of 2,4-Dichlorophenoxyacetic Acid on The Induction of Callus from Cotyledon and Hypocotyl Explants of Butterfly Pea (Clitoria ternatea). Malaysian Applied Biology, 52(1), 127-133. [Link]
-
Mung-ngam, S., et al. (2023). Influence of 2,4-Dichlorophenoxyacetic Acid on Callus Induction and Synthetic Cytokinins on Plant Regeneration of Three Phetchaburi Indigenous Rice Varieties. Asian Journal of Plant Sciences, 22(1), 10-20. [Link]
-
Wikipedia contributors. (n.d.). 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]
- Chem-Service. (n.d.). 2,4-Dichlorophenoxyacetic acid. chem-service.com.
-
Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]
- Rajkumar, S., & Ganesan, M. (2014). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus. International Journal of Advanced Research in Biological Sciences, 1(7), 183-191.
- Ahmed, M., et al. (2023). Regulation of Callus Induction Efficiency in Banana Using Dichlorophenoxyacetic Acid in combination with Benzylaminopurine.
-
El Ghadraoui, L., et al. (2021). Optimization of Callogenesis/Caulogenesis Induction Protocol in Saffron Plant (Crocus sativus L.) Using Response Surface Methodology. Biointerface Research in Applied Chemistry, 11(6), 14383-14392. [Link]
- PhytoTech Labs. (n.d.).
-
Geetha, S., et al. (2022). An efficient protocol optimization for callus induction, regeneration and acclimatization in sugarcane cv. CO 94012. The Pharma Innovation Journal, 11(3), 114-121. [Link]
- BenchChem. (n.d.). The Role of 2,4-D as a Synthetic Auxin in Plant Tissue Culture: An In-depth Technical Guide. benchchem.com.
-
Zhang, Y., et al. (2023). Optimization of Protocols for the Induction of Callus and Plant Regeneration in White Clover (Trifolium repens L.). International Journal of Molecular Sciences, 24(14), 11449. [Link]
- Khan, N., et al. (2015). Optimizing the concentrations of plant growth regulators for in vitro shoot cultures, callus induction and shoot regeneration from calluses of grapes. VITIS - Journal of Grapevine Research, 54(1), 1-6.
- Association for Biology Laboratory Education. (n.d.). Chapter 9: Plant Tissue Culture Techniques. ableweb.org.
- Barik, D. P., et al. (2012). Optimization of callus induction in Lathyrus sativus L. International Research Journal of Biological Sciences, 1(5), 53-57.
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protocol for preparing 3,4-Dichlorophenylacetic acid stock solution
Application Note & Protocol
Title: Preparation of High-Concentration 3,4-Dichlorophenylacetic Acid Stock Solutions for Research Applications
Abstract
This document provides a comprehensive, field-tested protocol for the preparation, quality control, and storage of this compound (3,4-DPAA) stock solutions. Aimed at researchers in drug development and life sciences, this guide moves beyond a simple list of steps to explain the critical scientific principles underpinning the methodology. We address key physicochemical properties, solvent selection rationale, and best practices for ensuring solution stability and reproducibility in experimental settings.
Introduction: The Need for a Validated Protocol
This compound (CAS 5807-30-7) is an organic compound utilized in diverse research areas, including the synthesis of pharmaceutical and agrochemical agents.[1][2] Its utility as a starting material or intermediate demands that researchers work with accurately prepared, stable, and pure stock solutions to ensure the validity and reproducibility of experimental results. Due to its limited solubility in water, preparing aqueous solutions is not feasible, necessitating the use of organic solvents.[1][3]
This application note presents a reliable, step-by-step protocol for preparing a 100 mM stock solution of 3,4-DPAA in Dimethyl Sulfoxide (DMSO), a common and effective solvent for compounds of this nature.
Pre-Protocol Considerations: Material Characterization and Safety
A thorough understanding of the reagent's properties and safety requirements is paramount before any bench work commences.
Physicochemical Properties
Key properties of this compound are summarized below. This data is critical for accurate calculations and informs handling and storage procedures.
| Property | Value | Source(s) |
| CAS Number | 5807-30-7 | [1] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][4] |
| Molecular Weight | 205.04 g/mol | |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 89-91 °C | [3] |
| Aqueous Solubility | Insoluble | [3] |
Safety & Handling
3,4-DPAA is a hazardous substance that requires careful handling in a controlled laboratory environment. Adherence to the following safety protocols is mandatory.
Causality Behind Safety Measures: The mandated personal protective equipment (PPE) is selected to prevent exposure through the primary routes identified in safety data sheets: skin contact, eye contact, and inhalation of dust particles.[5][6] Using a chemical fume hood contains the solid powder, preventing respiratory irritation.[6]
| Hazard Statement | GHS Classification | Required PPE & Handling Procedures | Source(s) |
| H315: Causes skin irritation | Skin Irritant, Category 2 | Nitrile gloves, lab coat. Wash hands thoroughly after handling. | [4][6] |
| H319: Causes serious eye irritation | Eye Irritant, Category 2A | Safety glasses or goggles. | [4][6] |
| H335: May cause respiratory irritation | STOT SE, Category 3 | Work in a certified chemical fume hood. Use a NIOSH-approved respirator if dust is generated. | [4][5] |
Solvent Selection: A Rationale
The selection of an appropriate solvent is the most critical factor in preparing a stable and usable stock solution.
-
The Challenge: 3,4-DPAA is an aromatic carboxylic acid with significant nonpolar character due to the dichlorinated phenyl ring, leading to its insolubility in water.[1][3]
-
The Solution: Organic polar aprotic solvents are excellent candidates. Dimethyl sulfoxide (DMSO) and ethanol are highly effective at dissolving compounds of similar structure.[7] We recommend high-purity, anhydrous DMSO for this protocol due to its broad solvent power and miscibility with most aqueous cell culture media and assay buffers at low final concentrations.
-
The Principle: The "like dissolves like" principle dictates that solvents with similar polarity to the solute will be most effective. DMSO's polarity is sufficient to overcome the crystal lattice energy of solid 3,4-DPAA, leading to effective solvation.
Experimental Protocol: 100 mM Stock Solution in DMSO
This protocol details the preparation of 10 mL of a 100 mM this compound stock solution.
Required Materials & Equipment
-
This compound (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
15 mL polypropylene conical tube
-
Analytical balance (4-decimal place)
-
Spatula and weighing paper/boat
-
Calibrated micropipettes (P1000, P5000)
-
Vortex mixer
-
Sonicator (optional, water bath or probe)
-
0.22 µm sterile syringe filter (if for cell culture use)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Step-by-Step Methodology
Step 1: Calculation of Mass The first step is to calculate the precise mass of 3,4-DPAA required. The formula for this calculation is:
Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
For 10 mL (0.01 L) of a 100 mM (0.1 mol/L) solution:
Mass = 0.1 mol/L × 0.01 L × 205.04 g/mol = 0.20504 g (or 205.0 mg)
Step 2: Weighing the Compound
-
Place a clean, new weigh boat on the analytical balance and tare to zero.
-
Working inside a chemical fume hood, carefully weigh out exactly 205.0 mg of this compound powder.
-
Carefully transfer the weighed powder into a labeled 15 mL conical tube. Tap the weigh boat to ensure all powder is transferred.
Step 3: Dissolution
-
Using a calibrated pipette, add approximately 8 mL of anhydrous DMSO to the 15 mL conical tube containing the powder.
-
Cap the tube securely and vortex at high speed for 1-2 minutes. The powder should begin to dissolve.
-
Expert Insight: Visual inspection is key. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes. Sonication uses high-frequency sound waves to create micro-cavitations, which agitate the solution and accelerate the dissolution of stubborn particulates.
-
Once all solid is completely dissolved and the solution is clear, add DMSO to bring the final volume to exactly 10.0 mL.
-
Invert the tube several times to ensure the solution is homogeneous.
Step 4: Sterilization (for Biological Applications)
-
If the stock solution will be used in sterile applications such as cell culture, it must be filter-sterilized.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the tip.
-
Dispense the solution through the filter into a new, sterile 15 mL conical tube. This process removes any potential microbial contaminants without the use of heat, which could degrade the compound.
Protocol Workflow Diagram
The following diagram illustrates the logical flow of the preparation protocol.
Caption: Workflow for 3,4-DPAA stock solution preparation.
Quality Control, Storage, and Stability
A prepared stock solution is only useful if its integrity is maintained over time.
Quality Control
For rigorous applications, concentration can be confirmed via UV-Vis spectrophotometry by establishing a standard curve, although a specific absorbance maximum for 3,4-DPAA is not readily published. As a proxy, the structurally similar 2,4-Dichlorophenoxyacetic acid has a λmax at 205, 229, and 285 nm, which can serve as a starting point for method development.[7]
Storage and Handling
-
Aliquoting: Immediately after preparation, divide the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. This is the most important step for preserving long-term stability.
-
Why Aliquot? Aliquoting minimizes the number of freeze-thaw cycles the main stock solution is subjected to. Repeated temperature fluctuations can cause compound degradation and precipitation.
-
Storage Conditions: Store aliquots in a freezer at -20°C .[8] For added protection against degradation, especially from light, store the vials in a labeled freezer box.[8]
Stability
The stability of 3,4-DPAA in DMSO has not been extensively documented. However, related auxin compounds in DMSO or alcohol can be stored for several months in a refrigerator or indefinitely at -20°C.[8] Conversely, some manufacturers do not recommend storing aqueous solutions of similar compounds for more than a day.[7]
Trustworthiness through Self-Validation: Given this, it is best practice to consider the stock solution stable for 3-6 months at -20°C. For experiments running longer than this, or for highly sensitive assays, researchers should perform their own stability validation by comparing the performance of a freshly prepared stock with an aged one.
Conclusion
This application note provides a scientifically grounded and detailed protocol for the preparation of this compound stock solutions. By emphasizing the rationale behind solvent choice, safety procedures, and storage practices, this guide equips researchers to produce reliable and reproducible reagents for their work. Adherence to these steps, particularly the practice of aliquoting for storage, is critical for ensuring the long-term integrity of the stock solution.
References
- Vertex AI Search. (2021). This compound - SAFETY DATA SHEET.
-
PubChem. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486. Retrieved from [Link]
-
PhytoTech Labs. SAFETY DATA SHEET - 2,4-Dichlorophenoxyacetic Acid Solution (10 mg/mL). Retrieved from [Link]
-
Chem-Impex. 2,4-Dichlorophenylacetic acid. Retrieved from [Link]
-
PubChem. This compound | C8H6Cl2O2 | CID 79874. Retrieved from [Link]
- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - 2,6-Dichlorophenylacetic acid.
- LGC Standards. (2023). SAFETY DATA SHEET - 2,6-Dichlorophenylacetic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Understanding the Properties of this compound for Chemical Research. Retrieved from [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Retrieved from [Link]
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HPLC analysis of 3,4-Dichlorophenylacetic acid
An In-Depth Technical Guide to the HPLC Analysis of 3,4-Dichlorophenylacetic Acid
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed methodology for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, a robust analytical protocol, and the necessary steps for method validation, ensuring data of the highest quality and integrity.
Introduction to this compound and its Analytical Importance
This compound (3,4-DCPPA) is an organic compound characterized by a phenyl ring substituted with two chlorine atoms and an acetic acid moiety.[1] Its chemical structure, C8H6Cl2O2, lends it to applications in chemical synthesis, particularly as a building block in the development of pharmaceuticals and agrochemicals.[1][2] The compound typically appears as a white to light yellow crystalline powder and is soluble in organic solvents, with limited solubility in water.[1][2][3] Given its role as a synthetic intermediate, the accurate and precise quantification of 3,4-DCPPA is critical for ensuring the quality and purity of starting materials and final products in regulated industries.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of various compounds.[4] For a polar acidic compound like 3,4-DCPPA, reversed-phase HPLC (RP-HPLC) is the method of choice.[5][6] This approach utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of analytes based on their hydrophobicity.[6]
Core Principles of the Analytical Method
The successful HPLC analysis of an acidic compound like this compound hinges on the principle of ion suppression. The carboxylic acid group in 3,4-DCPPA can exist in either its protonated (neutral) or deprotonated (anionic) form, depending on the pH of the mobile phase. In its anionic state, the compound is highly polar and will have minimal retention on a non-polar C18 stationary phase, leading to poor chromatographic performance.
To counteract this, the mobile phase is acidified to a pH at least two units below the pKa of the analyte.[7][8] This ensures that the carboxylic acid group remains predominantly in its neutral, protonated form, increasing its hydrophobicity and promoting retention on the reversed-phase column. This results in a well-retained peak with improved symmetry and efficiency.
Experimental Workflow for HPLC Analysis of this compound
Caption: A schematic overview of the experimental workflow for the .
Detailed Application Protocol
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (or Formic acid, HPLC grade)
-
0.45 µm Syringe filters (e.g., PTFE or Nylon)
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters may be optimized to suit the specific instrumentation and resolution requirements.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm or 230 nm |
| Run Time | Approximately 10 minutes (adjust as needed) |
Preparation of Solutions
a. Mobile Phase Preparation:
-
To prepare the aqueous component, add 1.0 mL of phosphoric acid to 1000 mL of deionized water.
-
Mix the aqueous component with acetonitrile in the desired ratio (e.g., 400 mL of the aqueous solution and 600 mL of acetonitrile for a 40:60 ratio).
-
Degas the mobile phase using sonication or vacuum filtration before use.
b. Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. This will be your stock solution.
c. Calibration Standards:
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.
d. Sample Preparation:
-
Accurately weigh a known amount of the sample containing 3,4-DCPPA.
-
Dissolve the sample in a suitable volume of acetonitrile to achieve a concentration within the calibration range.
-
For complex matrices, a more extensive sample preparation such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.[9][10]
-
Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove particulate matter and prevent column clogging.[8][11]
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of calibration standards in order of increasing concentration.
-
Inject the prepared sample solutions. It is recommended to inject a standard periodically to monitor system suitability.
-
After the analytical run, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent as per the manufacturer's recommendation.
Method Validation in Accordance with ICH Guidelines
To ensure that the analytical method is suitable for its intended purpose, it must be validated according to the International Conference on Harmonisation (ICH) guidelines Q2(R1).[12][13] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank and a placebo (matrix without the analyte) to show no interfering peaks at the retention time of 3,4-DCPPA.
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[14] This is determined by injecting the calibration standards and performing a linear regression analysis of the peak area versus concentration. A correlation coefficient (R²) of ≥ 0.999 is typically desired. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] This is often assessed by performing recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with multiple preparations (e.g., n=3) at each level.[14]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[15]
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six replicate preparations at 100% of the test concentration or nine preparations covering the specified range (three concentrations, three replicates each).[15]
-
Intermediate Precision: Expresses the variations within a laboratory, such as different days, different analysts, or different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Analysis and System Suitability
The concentration of this compound in the samples is determined by interpolating the peak area from the linear calibration curve.
Before commencing any analysis, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis. This is typically done by injecting a standard solution multiple times (e.g., five or six injections). The key system suitability parameters and their typical acceptance criteria are:
| Parameter | Typical Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | RSD ≤ 1.0% |
Conclusion
This application note provides a comprehensive and robust protocol for the . By adhering to the principles of ion suppression and following the detailed methodology and validation procedures outlined, researchers and scientists can achieve accurate, precise, and reliable quantitative results. The successful implementation of this method is crucial for quality control in various stages of chemical and pharmaceutical development.
References
- International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Properties of this compound for Chemical Research. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
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SIELC Technologies. (2018). This compound. Retrieved from [Link]
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SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]
-
SciSpace. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Retrieved from [Link]
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PubChem. This compound. Retrieved from [Link]
-
Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
International Organisation of Vine and Wine. Organic Acids : HPLC (Type-IV). Retrieved from [Link]
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Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
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Agilent Technologies. Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]
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Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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-
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quantifying 3,4-Dichlorophenylacetic acid in plant extracts
Application Note & Protocol
Quantitative Analysis of 3,4-Dichlorophenylacetic Acid in Plant Extracts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a comprehensive, validated protocol for the sensitive and selective quantification of this compound (3,4-DCPPA) in complex plant tissue matrices. 3,4-DCPPA is a synthetic chemical analog of the natural plant hormone auxin, indole-3-acetic acid (IAA), and is utilized in agricultural and research settings to modulate plant growth and development.[1][2][3] Given that auxins are active at very low concentrations, a highly sensitive and robust analytical method is essential for accurate physiological and metabolic studies.[4][5][6] This protocol employs a streamlined sample preparation procedure involving solid-phase extraction (SPE) for matrix cleanup, followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard for maximum accuracy. The methodology is designed for researchers in plant biology, agricultural science, and drug development, providing a reliable framework for determining 3,4-DCPPA concentrations in various plant extracts.
Introduction: The Scientific Rationale
This compound: A Synthetic Auxin
This compound (3,4-DCPPA) is an organic compound (Molecular Formula: C₈H₆Cl₂O₂) characterized as a white to off-white crystalline solid with solubility in organic solvents and limited solubility in water.[7][8] As a synthetic auxin, it mimics the activity of endogenous auxins, playing a significant role in regulating plant processes such as root formation, cell elongation, and fruit development.[1][2] Its mechanism of action involves interaction with auxin receptors and modulation of auxin-responsive gene expression, making it a valuable tool for both agricultural applications and fundamental plant science research.[1][2][3]
The Analytical Challenge
The primary challenge in quantifying any plant hormone, including synthetic analogs like 3,4-DCPPA, is their presence at trace levels (typically ng/g fresh weight) within a highly complex biological matrix.[5] Plant extracts contain a vast array of interfering substances (e.g., pigments, lipids, secondary metabolites) that can compromise analytical accuracy. Therefore, a successful quantification strategy must couple an efficient extraction and purification workflow with a highly selective and sensitive detection technique.[5][9]
Principle of the Method: Isotope Dilution LC-MS/MS
This protocol is built upon the gold-standard principle of isotope dilution mass spectrometry.[4][10] A known quantity of a stable isotope-labeled internal standard (e.g., ¹³C₆-3,4-DCPPA) is added to the sample at the very beginning of the extraction process. This internal standard is chemically identical to the target analyte but physically distinguishable by its mass. It co-extracts and co-elutes with the endogenous 3,4-DCPPA, experiencing identical losses during sample preparation and potential ion suppression during analysis. By measuring the ratio of the native analyte to the labeled standard, we can calculate the initial concentration with high precision, effectively negating variability in sample handling and matrix effects. The final detection is performed by LC-MS/MS, which provides two layers of selectivity (chromatographic retention time and mass-to-charge ratio of specific fragment ions), ensuring unambiguous identification and quantification.[11][12]
Figure 1: General workflow for the quantification of 3,4-DCPPA from plant tissue.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Analytical Standard: this compound (≥98% purity)
-
Internal Standard: ¹³C₆-3,4-Dichlorophenylacetic acid (or other suitable stable isotope-labeled analog)
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade or equivalent)
-
Acids: Formic acid (LC-MS grade)
-
Gases: High-purity nitrogen for solvent evaporation and as a collision gas (e.g., Argon)
-
Extraction Buffer: 2-Propanol:H₂O:HCl (2:1:0.002, v/v/v)
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode anion exchange or reversed-phase C18 cartridges (e.g., 1 mL, 30 mg)
Instrumentation and Consumables
-
Homogenizer: Bead beater or mortar and pestle
-
Microcentrifuge: Refrigerated, capable of >15,000 x g
-
Evaporator: Nitrogen evaporator (e.g., N-EVAP) or vacuum concentrator
-
Liquid Chromatography System: HPLC or UPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, <3 µm particle size)
-
Consumables: Microcentrifuge tubes (1.5 mL, 2.0 mL), autosampler vials with inserts, syringe filters (0.22 µm).
Detailed Experimental Protocol
Step 1: Sample Collection and Homogenization
Causality: Immediate freezing in liquid nitrogen is the most critical step to halt all enzymatic and metabolic activity, preserving the in-vivo concentration of 3,4-DCPPA.[4][5] Grinding at cryogenic temperatures prevents thawing and ensures efficient extraction from the cellular matrix.
-
Harvest plant tissue (e.g., leaves, roots, stems) and immediately flash-freeze in liquid nitrogen.
-
Store samples at -80°C until extraction.
-
Weigh out approximately 20-50 mg of frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing a grinding bead.
-
Internal Standard Spiking: Add a precise amount of the internal standard stock solution to the tube. The amount should be chosen to yield a final concentration similar to the expected endogenous analyte concentration.
-
Add 500 µL of ice-cold extraction buffer (2-Propanol:H₂O:HCl).
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6000 rpm). Ensure samples remain cold.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new labeled tube for purification.
Step 2: Solid-Phase Extraction (SPE) Purification
Causality: SPE is essential for removing polar and non-polar interferences that co-extracted with 3,4-DCPPA. A mixed-mode or C18 cartridge is used to selectively retain the analyte while allowing contaminants to be washed away.[13][14][15] The pH adjustments are critical: acidification protonates the carboxylic acid group of 3,4-DCPPA, making it less polar and enabling its retention on the C18 sorbent.[14][16]
Figure 2: Step-by-step workflow for Solid-Phase Extraction (SPE).
-
Sample Preparation for SPE: Acidify the supernatant from step 3.1.8 by adding formic acid to a final concentration of 1%. This ensures 3,4-DCPPA is in its neutral, protonated form.
-
SPE Cartridge Conditioning: Place a C18 SPE cartridge on a vacuum manifold. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge run dry.
-
Sample Loading: Load the entire acidified supernatant onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through slowly (approx. 1 drop/second).
-
Washing: Wash the cartridge with 1 mL of water to remove salts and highly polar interferences.
-
Elution: Place a clean collection tube under the cartridge. Elute the retained 3,4-DCPPA and internal standard with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex, centrifuge to pellet any insoluble material, and transfer to an autosampler vial for analysis.
Step 3: LC-MS/MS Analysis
Causality: Reversed-phase liquid chromatography separates compounds based on their hydrophobicity. The acidic mobile phase maintains 3,4-DCPPA in its protonated form for consistent retention. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion fragmentation, virtually eliminating background noise.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate |
Table 2: Suggested Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Negative | | Scan Type | Multiple Reaction Monitoring (MRM) | | Capillary Voltage | -3.0 kV | | Source Temp. | 150°C | | Desolvation Temp. | 400°C | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | 3,4-DCPPA | 203.0 | Fragment 1 (Quantifier) | | | | Fragment 2 (Qualifier) | | ¹³C₆-3,4-DCPPA (IS)| 209.0 | Corresponding Fragment 1 |
Note: The specific product ions and collision energies for 3,4-DCPPA must be optimized by infusing a standard solution into the mass spectrometer. The precursor ion for 3,4-DCPPA (MW=205.04) in negative mode is the deprotonated molecule [M-H]⁻, which has an m/z of ~204, but the chlorine isotope pattern means the most abundant ion is m/z 203.
Step 4: Quantification and Data Analysis
-
Calibration Curve: Prepare a series of calibration standards (e.g., 0.1 to 100 ng/mL) of 3,4-DCPPA in the reconstitution solvent. Each standard must contain the same constant concentration of the internal standard as used in the plant samples.
-
Analysis: Analyze the calibration standards followed by the plant samples.
-
Data Processing: Integrate the peak areas for the quantifier MRM transition for both the native 3,4-DCPPA and the internal standard.
-
Calculation: Generate a calibration curve by plotting the ratio of (Analyte Peak Area / Internal Standard Peak Area) against the analyte concentration. Determine the concentration of 3,4-DCPPA in the plant samples by applying their peak area ratios to the linear regression equation from the calibration curve. Finally, account for the initial tissue weight and extraction volumes to report the final concentration in ng/g fresh weight.
Method Validation for Trustworthy Results
To ensure the reliability and reproducibility of this method, a validation procedure should be performed according to established guidelines.[17][18][19] This process demonstrates that the protocol is fit for its intended purpose.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with r² ≥ 0.99 over the expected concentration range. |
| Accuracy | The closeness of the measured value to the true value. Assessed by spiking blank matrix at low, mid, and high concentrations. | Mean recovery between 80-120%. |
| Precision | The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and reproducibility (inter-day). | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10.[17][18] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No interfering peaks at the retention time of the analyte in blank matrix samples. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the analyte response in a post-extraction spiked sample to a pure standard. Values should be consistent across samples. |
References
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Chen, M. L., et al. (2012). Development of sample preparation method for auxin analysis in plants by vacuum microwave-assisted extraction combined with molecularly imprinted clean-up procedure. PubMed. Retrieved from [Link]
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Dobrev, P. I., & Vankova, R. (2005). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. PubMed. Retrieved from [Link]
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Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification - A review. NOVA Research Portal. Retrieved from [Link]
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Wang, S., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. ResearchGate. Retrieved from [Link]
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Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification – A review. ResearchGate. Retrieved from [Link]
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Staswick, P. E. (2021). The Use of Auxin Quantification for Understanding Clonal Tree Propagation. MDPI. Retrieved from [Link]
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Ma, Z., et al. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. PMC - NIH. Retrieved from [Link]
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Březinová, A., & Holík, J. (1994). Purification of 3-indolylacetic acid by solid phase extraction. PubMed. Retrieved from [Link]
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Porfírio, S., et al. (2017). Current analytical methods for plant auxin quantification--A review. Semantic Scholar. Retrieved from [Link]
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Liu, X., et al. (2010). A high-throughput method for the quantitative analysis of auxins. PubMed. Retrieved from [Link]
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Wu, J., et al. (2007). Extraction and Analysis of Auxins in Plants Using Dispersive Liquid−Liquid Microextraction Followed by High-Performance Liquid Chromatography with Fluorescence Detection. ACS Publications. Retrieved from [Link]
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Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. PMC - PubMed Central. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties of this compound for Chemical Research. Retrieved from [Link]
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Bandurski, R. S., & Schulze, A. (1983). Strategies for Extracting, Purifying, and Assaying Auxins from Plant Tissues. Botanical Gazette. Retrieved from [Link]
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Wang, S., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. PubMed. Retrieved from [Link]
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Schneider, E. A., et al. (1985). Gas chromatography-mass spectrometry evidence for several endogenous auxins in pea seedling organs. PubMed. Retrieved from [Link]
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Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers. Retrieved from [Link]
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Březinová, A., & Holík, J. (1994). Purification of 3-indolylacetic acid by solid phase extraction. ResearchGate. Retrieved from [Link]
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Dobrev, P. I., & Vankova, R. (2005). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. ResearchGate. Retrieved from [Link]
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Varbanova, M., et al. (n.d.). Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry. PubMed. Retrieved from [Link]
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Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. PMC. Retrieved from [Link]
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BYJU'S. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. ResearchGate. Retrieved from [Link]
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Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Retrieved from [Link]
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Wang, L., et al. (2023). Editorial: Methods in phytohormone detection and quantification: 2022. PMC - NIH. Retrieved from [Link]
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Nanion Technologies. (2024). Revolutionizing plant propagation with synthetic auxin. Retrieved from [Link]
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Šimura, J., et al. (2018). Can plant hormonomics be built on simple analysis? A review. PMC - NIH. Retrieved from [Link]
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Chamkasem, N., & Morris, C. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science. Retrieved from [Link]
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Wang, S., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. Semantic Scholar. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
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Cioran, D., & Cioran, M. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. ResearchGate. Retrieved from [Link]
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Larose, J., et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. PubMed. Retrieved from [Link]
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NCERT. (n.d.). Plant Growth and Development Chapter 13. Retrieved from [Link]
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The Unseen Potential: 3,4-Dichlorophenylacetic Acid as a Versatile Scaffold in Modern Drug Discovery
Abstract
While 3,4-Dichlorophenylacetic acid (DPAA) is well-documented for its role as a synthetic auxin in agriculture, its potential within the realm of human therapeutic drug discovery remains largely untapped. This application note serves as a technical guide for researchers, scientists, and drug development professionals, repositioning DPAA from a plant growth regulator to a versatile and privileged scaffold for medicinal chemistry. We will explore the inherent chemical tractability of DPAA and the established pharmacological relevance of the dichlorophenyl moiety. This guide provides a strategic framework and detailed experimental protocols for leveraging DPAA as a starting point for generating novel chemical entities targeting oncology, neuroscience, and inflammatory diseases.
Introduction: Beyond Agriculture
This compound is an organic compound characterized by a phenylacetic acid backbone substituted with two chlorine atoms at the 3 and 4 positions.[1][2][3] Its primary established biological function is as an auxin analog, where it binds to plant-specific receptors like TIR1 to modulate gene expression and promote growth.[4] However, the structural motifs within DPAA—a readily modifiable carboxylic acid and a dichlorinated aromatic ring—are frequently encountered in potent, clinically successful pharmaceuticals.
The dichlorophenyl group, in particular, is a key pharmacophore in numerous drugs, enhancing metabolic stability, modulating lipophilicity, and providing critical interactions with biological targets.[5][6][7] The presence of this moiety in DPAA suggests its significant potential as a foundational building block for creating diverse compound libraries. This guide will demonstrate how the carboxylic acid handle can be exploited for synthetic diversification and provide protocols to screen these new derivatives against therapeutically relevant targets.
The Strategic Value of the 3,4-Dichlorophenyl Scaffold
The utility of a chemical scaffold in drug discovery is determined by its synthetic accessibility, its ability to be decorated with diverse chemical functionalities, and the biological relevance of the core structure. DPAA excels in these areas.
-
Synthetic Tractability: The carboxylic acid group of DPAA is a versatile functional handle for a multitude of chemical reactions, most notably amide bond formation, which is one of the most common linkages in pharmaceuticals.[8][9][10] This allows for the straightforward coupling of DPAA to a vast array of amine-containing building blocks, rapidly generating chemical diversity.
-
Pharmacological Precedent: The 3,4-dichlorophenyl group is present in compounds investigated for a range of therapeutic applications:
-
Oncology: Dichlorophenyl-containing compounds have shown potent cytotoxic effects against various cancer cell lines, including breast cancer.[5] The moiety often contributes to binding affinity and selectivity for targets like the Aryl Hydrocarbon Receptor (AhR).[5]
-
Neuroscience: Derivatives of dichlorophenyl-piperazines are key intermediates for drugs targeting neurological disorders, including kappa-opioid receptor agonists and dopamine receptor modulators.[11]
-
Inflammation: The related 2,4-dichlorophenoxyacetic acid scaffold has been incorporated into novel thiazolidinones with anti-inflammatory properties, suggesting that the dichlorophenyl core can be leveraged for developing inhibitors of inflammatory enzymes like cyclooxygenases (COX).[12]
-
The following workflow illustrates the strategic path from DPAA as a starting material to the identification of a potential drug candidate.
Caption: Drug discovery workflow starting with DPAA.
Experimental Protocols: From Synthesis to Screening
This section provides detailed, field-proven protocols to enable researchers to begin utilizing DPAA in their drug discovery programs.
Protocol 1: Synthetic Diversification via Amide Coupling
The foundational step in leveraging DPAA is to derivatize its carboxylic acid. Amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt) is a robust and widely used method.[8][10]
Objective: To synthesize a diverse amide library from DPAA and various primary or secondary amines.
Materials:
-
This compound (DPAA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
A library of primary and secondary amine building blocks
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HOBt (1.1 eq) and EDC-HCl (1.1 eq) to the solution. Stir at room temperature for 10 minutes to pre-activate the carboxylic acid. The formation of the reactive HOBt ester is a critical step for efficient coupling, especially with less reactive amines.[8]
-
Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq). The base is crucial to neutralize the HCl salt of EDC and the protonated amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (DPAA) is consumed (typically 4-24 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove the water-soluble EDC-urea byproduct and excess reagents.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General scheme for amide coupling of DPAA.
Protocol 2: Anticancer Activity Screening using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screen for cytotoxic compounds.[5][6][13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DPAA derivatives against a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells (or other cancer cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
DPAA derivatives dissolved in DMSO (10 mM stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, filter-sterilized.
-
Solubilization solution: DMSO or 0.04 N HCl in isopropanol.
-
96-well flat-bottom tissue culture plates.
-
Multichannel pipette.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the DPAA derivatives in culture medium. A typical final concentration range would be 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (DMSO only, at the same final concentration as the highest compound dose).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.[5]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Data Presentation:
| Compound ID | R-Group (from Amine) | IC₅₀ (µM) vs. MCF-7 |
| DPAA-001 | Benzylamine | > 100 |
| DPAA-002 | 4-Nitroaniline | 12.5 |
| DPAA-003 | Pyrrolidine | 85.2 |
| Etoposide | (Positive Control) | 5.8 |
Protocol 3: Neuroscience Target Screening - Kappa-Opioid Receptor (KOR) Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This protocol is adapted for screening DPAA derivatives against the kappa-opioid receptor (KOR), a target for analgesics and drugs for mood disorders.[14][15]
Objective: To determine the inhibitory constant (Kᵢ) of DPAA derivatives for the human kappa-opioid receptor (hKOR).
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing hKOR.
-
[³H]U-69,593 (selective KOR radioligand, specific activity ~40-60 Ci/mmol).
-
Naloxone or unlabeled U-69,593 (for determining non-specific binding).
-
DPAA derivatives dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/C glass fiber filter mats, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail (e.g., MicroScint-20).
-
96-well polypropylene plates.
-
Cell harvester and scintillation counter.
Procedure:
-
Reaction Preparation:
-
Thaw the hKOR membrane preparation on ice and resuspend in Assay Buffer to a final concentration of 10-20 µg protein per well.
-
Prepare serial dilutions of the DPAA derivatives in Assay Buffer containing a fixed final concentration of DMSO (e.g., 1%).
-
-
Assay Incubation: In a 96-well plate, combine in the following order:
-
150 µL of Assay Buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or DPAA derivative dilution.
-
50 µL of [³H]U-69,593 (final concentration ~0.5 nM, approximately its K_d).
-
50 µL of hKOR membrane suspension.
-
The final assay volume is 250 µL.
-
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation. This allows the binding reaction to reach equilibrium.[1][14]
-
Harvesting:
-
Rapidly terminate the reaction by filtering the contents of each well through the PEI-soaked GF/C filter mat using a cell harvester.
-
Wash the filters five times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat at 50°C for 1-2 hours.
-
Add 50 µL of scintillation cocktail to each filter spot.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percent inhibition for each concentration of the DPAA derivative: % Inhibition = 100 - [((CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100].
-
Plot percent inhibition against the log of the compound concentration to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Protocol 4: Anti-Inflammatory Screening - In Vitro Cyclooxygenase (COX) Inhibition Assay
This fluorometric assay measures the peroxidase activity of COX-1 and COX-2, the target enzymes for non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][16]
Objective: To determine the IC₅₀ of DPAA derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes.
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Fluorometric probe (e.g., Amplex Red or similar).
-
Arachidonic acid (substrate).
-
Selective inhibitors for control wells (SC-560 for COX-1, Celecoxib for COX-2).
-
DPAA derivatives dissolved in DMSO.
-
Black 96-well microplates.
-
Fluorometric microplate reader (Ex/Em = 535/587 nm or as appropriate for the probe).
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, probe, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions (e.g., from a commercial kit).[3]
-
Reaction Setup: In a black 96-well plate, add the following to each well:
-
150 µL Assay Buffer.
-
10 µL Heme.
-
10 µL of DPAA derivative, control inhibitor, or DMSO (for 100% activity control).
-
10 µL of either COX-1 or COX-2 enzyme.
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitors to bind to the enzymes.
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the fluorometric probe followed immediately by 20 µL of arachidonic acid solution.
-
Kinetic Measurement: Immediately place the plate in a fluorometric reader and measure the increase in fluorescence every minute for 10-20 minutes. The rate of fluorescence increase is proportional to the COX peroxidase activity.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (Rate_control - Rate_inhibitor) / Rate_control.
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value for both COX-1 and COX-2. This allows for the determination of both potency and isoform selectivity.
-
Conclusion and Future Directions
This compound represents a cost-effective, synthetically versatile, and pharmacologically relevant starting point for drug discovery campaigns. While its history is rooted in agriculture, the principles of medicinal chemistry and the proven success of the dichlorophenyl moiety in clinical drugs strongly support its exploration for human therapeutics. The protocols detailed in this application note provide a robust framework for synthesizing a library of DPAA derivatives and screening them for activity in oncology, neuroscience, and inflammation. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, can further refine these initial findings, potentially leading to the discovery of novel and potent clinical candidates.[17][18][19]
References
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Al-Harthy, T., Zai, T., Ali, A., et al. (2021). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed Central. Available at: [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
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Naylor, A., et al. (1994). Synthesis of 4-substituted 1-(arylacetyl)-2-[(alkylamino)methyl]piperazines and their activities as kappa-opioid receptor agonists. Pharmaceutical Chemistry Journal. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
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Lee, E.S., et al. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. PubMed. Available at: [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Available at: [Link]
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Walker, M.C., & Gierse, J.K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Mathew, B., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. Journal of Medicinal Chemistry. Available at: [Link]
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Walker, M.C., & Gierse, J.K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
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ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. Available at: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
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PubMed. (1990). A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593. PubMed. Available at: [Link]
-
Onkol, T., et al. (2013). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. PubMed. Available at: [Link]
-
Wheeler, W.J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207). ACS Publications. Available at: [Link]
-
Marc G. (2015). STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. ASHP. Available at: [Link]
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Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. CDD Vault. Available at: [Link]
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The Strategic Application of 3,4-Dichlorophenylacetic Acid in API Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Building Block
3,4-Dichlorophenylacetic acid (3,4-DCPPA) is a halogenated aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of various organic compounds. Its chemical structure, characterized by a phenylacetic acid core substituted with two chlorine atoms at the 3 and 4 positions, imparts specific reactivity and properties that are leveraged in the construction of more complex molecules, including Active Pharmaceutical Ingredients (APIs). While its application spans various chemical industries, its role as a precursor in pharmaceutical synthesis is of particular interest. This guide provides an in-depth exploration of 3,4-DCPPA's properties, its application in the synthesis of the widely-used non-steroidal anti-inflammatory drug (NSAID) Diclofenac, and the analytical protocols essential for quality control.
It is important to clarify a common misconception. While 3,4-DCPPA is a versatile building block, it is not a direct precursor in the synthesis of the farnesyltransferase inhibitor Lonafarnib. The synthesis of Lonafarnib follows a distinct and complex pathway that does not involve this particular starting material. Therefore, this guide will focus on the validated application of chlorinated phenylacetic acid derivatives in the synthesis of Diclofenac and related compounds.
Part 1: Physicochemical Properties and Safety Mandates
A thorough understanding of the starting material is paramount for successful and safe synthesis.
Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 5807-30-7 | [1] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1] |
| Molecular Weight | 205.03 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 89-91 °C | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents | [3][4] |
Safety and Handling Protocols
This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Spill Management: In case of a spill, evacuate the area. For small spills, use appropriate absorbent material and dispose of it as hazardous waste. For larger spills, follow institutional emergency procedures. Never attempt to neutralize acid spills with a base.[7]
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Part 2: Application in the Synthesis of Diclofenac
Diclofenac, chemically 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is a potent NSAID. While many modern industrial syntheses of Diclofenac start from 2,6-dichloroaniline, the conceptual synthetic route involving a chlorinated phenylacetic acid moiety remains a cornerstone of understanding its chemical architecture. Below, we outline a well-established synthetic pathway that, while not starting directly from 3,4-DCPPA, illustrates the core transformations relevant to this class of compounds.
Rationale for Synthetic Strategy
The primary challenge in Diclofenac synthesis is the formation of the N-phenyl bond between the 2,6-dichloroaniline and the phenylacetic acid core. The presented multi-step synthesis starting from 2,6-dichloroaniline is a common industrial approach due to the availability of starting materials and the robustness of the reactions. This route involves an initial N-acylation followed by an intramolecular Friedel-Crafts cyclization to form an indolinone intermediate, which is then hydrolyzed to yield Diclofenac. This strategy avoids the more direct but often lower-yielding Ullmann condensation of a pre-formed chlorinated phenylacetic acid.
Synthetic Workflow Diagram
Caption: A common synthetic route to Diclofenac starting from 2,6-dichloroaniline.
Detailed Synthesis Protocol: Diclofenac from 2,6-Dichloroaniline
This protocol is adapted from established synthetic methodologies.[8][9]
Step 1: N-Acylation to form N-chloroacetyl-N-phenyl-2,6-dichloroaniline
-
In a reaction flask equipped with a stirrer and a dropping funnel, dissolve N-phenyl-2,6-dichloroaniline in toluene.
-
Cool the solution in an ice-water bath.
-
Slowly add an equimolar amount of chloroacetyl chloride and triethylamine dropwise to the cooled solution, maintaining the temperature below 25 °C.
-
After the addition is complete, allow the reaction mixture to stir at 30-50 °C for approximately 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water. The product will precipitate as a solid.
-
Filter the solid, wash with deionized water, and dry to obtain N-chloroacetyl-N-phenyl-2,6-dichloroaniline.
Step 2: Intramolecular Friedel-Crafts Cyclization to form 1-(2,6-dichlorophenyl)-2-indolinone
-
In a dry reaction flask under an inert atmosphere, suspend the N-chloroacetyl-N-phenyl-2,6-dichloroaniline from Step 1 in a suitable solvent such as toluene.
-
Cool the suspension in an ice-water bath.
-
Carefully add anhydrous aluminum trichloride (a Lewis acid catalyst) portion-wise to the suspension.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and quench by slowly adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with toluene.
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(2,6-dichlorophenyl)-2-indolinone.
Step 3: Hydrolysis to Diclofenac
-
To a flask containing the 1-(2,6-dichlorophenyl)-2-indolinone from Step 2, add a solution of sodium hydroxide in a mixture of water and methanol.
-
Heat the mixture to reflux and maintain for approximately 6 hours.[8]
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol by vacuum distillation.
-
Dissolve the residue in water and treat with activated carbon for decolorization.
-
Filter the solution and acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the Diclofenac free acid.
-
Filter the precipitate, wash with cold water, and dry to obtain Diclofenac.
Part 3: Mechanism of Action of Diclofenac
Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6]
COX Enzyme Inhibition Pathway
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Application Note: Robust Sample Preparation Strategies for the Quantitative Analysis of 3,4-Dichlorophenylacetic Acid (3,4-DCAA) by Mass Spectrometry
Abstract
This technical guide provides an in-depth exploration of sample preparation methodologies for the quantitative analysis of 3,4-Dichlorophenylacetic acid (3,4-DCAA) using mass spectrometry (MS). Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causal relationships that underpin robust and reliable bioanalysis. We will dissect the critical aspects of 3,4-DCAA's physicochemical properties and their impact on method selection, focusing on Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS. Detailed, field-proven protocols are provided, alongside a discussion on mitigating matrix effects and the indispensable role of internal standards, to ensure the generation of high-fidelity, defensible data in accordance with regulatory expectations.[1][2][3][4]
Foundational Principles for 3,4-DCAA Analysis
A successful quantitative MS method is built upon a thorough understanding of the analyte and its interaction with the sample matrix. For 3,4-DCAA, three pillars support a robust analytical strategy: its chemical nature, the use of an appropriate internal standard, and the management of matrix effects.
Physicochemical Properties of this compound
3,4-DCAA is an organic compound characterized by a phenyl ring substituted with two chlorine atoms and an acetic acid moiety.[5][6] Its key properties relevant to sample preparation are:
-
Acidic Nature: The carboxylic acid functional group is the most influential feature, making 3,4-DCAA an acidic analyte.[5] The protonation state of this group is dependent on the pH of the solution. To effectively extract 3,4-DCAA from an aqueous matrix into an organic solvent or retain it on a reversed-phase sorbent, the solution must be acidified. Adjusting the pH to approximately 2 units below the analyte's pKa ensures the carboxylic acid is fully protonated (neutral), thereby increasing its hydrophobicity.
-
Solubility: It is sparingly soluble in water but demonstrates good solubility in organic solvents such as acetonitrile, methanol, and ethyl acetate.[5][7] This property is fundamental to the partitioning behavior exploited in both LLE and SPE.
-
Structure: The molecule has a molecular weight of approximately 205 g/mol .[6][8] While amenable to direct analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), its polarity and low volatility make it unsuitable for direct Gas Chromatography (GC) analysis without a derivatization step to mask the polar carboxylic acid group.[9][10]
The Critical Role of Internal Standards
For accurate and precise quantification in mass spectrometry, the use of an internal standard (IS) is non-negotiable. The IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[11] Its purpose is to correct for variations in extraction recovery, matrix effects, and instrument response.[11][12]
The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., ¹³C₆-3,4-DCAA or D₄-3,4-DCAA). A SIL-IS is chemically identical to the analyte and will co-elute chromatographically, but it is distinguishable by the mass spectrometer due to its higher mass.[13] This ensures it experiences nearly identical extraction efficiency and matrix effects, providing the most accurate correction.[14][15] If a SIL-IS is not available, a structural analog with closely related physicochemical properties and chromatographic behavior can be used, though this is a less ideal compromise.[13]
Mitigating Chromatographic Matrix Effects
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[16] These effects, manifested as ion suppression or enhancement, are a primary source of inaccuracy in LC-MS/MS analysis.[17][18] While they cannot always be eliminated, they can be minimized and compensated for through several strategies:
-
Effective Sample Cleanup: The most crucial step is to remove interfering matrix components. Techniques like SPE and LLE are designed specifically for this purpose.
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte from the bulk of matrix components can significantly reduce interference.[16]
-
Dilution: A simple "dilute-and-shoot" approach can reduce matrix effects, but often at the cost of sensitivity, which may not be sufficient for trace-level analysis.[19]
-
Appropriate Ionization: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds, although ESI is more common.[16]
A robust sample preparation protocol is the first and most effective line of defense against the detrimental impact of matrix effects.[18]
Core Sample Preparation Methodologies
The choice of sample preparation technique depends on the matrix, required sensitivity, throughput, and available resources. For 3,4-DCAA, SPE and LLE are the most common and effective choices.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient technique for isolating analytes from complex matrices like plasma, urine, or tissue homogenates.[20][21] For an acidic analyte like 3,4-DCAA, a reversed-phase SPE mechanism is the most robust approach.[22][23] The workflow is based on partitioning the analyte between a solid sorbent and a liquid mobile phase, controlled by adjusting solvent polarity and pH.
Caption: Reversed-Phase SPE workflow for 3,4-DCAA.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[24] For 3,4-DCAA, its partitioning behavior is manipulated by pH adjustment.
The core principle is to acidify the aqueous sample, which neutralizes the 3,4-DCAA, making it preferentially soluble in a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[25] After vigorous mixing and phase separation via centrifugation, the organic layer containing the analyte is collected.[26] While often faster for small sample numbers, LLE can be less selective than SPE and may result in "dirtier" extracts.
Caption: Liquid-Liquid Extraction workflow for 3,4-DCAA.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally designed for pesticide analysis in food matrices, the QuEChERS method can be adapted for 3,4-DCAA.[27] The process involves an initial extraction with acetonitrile, followed by the addition of salts (e.g., MgSO₄, NaCl) to induce phase separation from the aqueous sample components. For acidic analytes, the extraction should be performed under acidic conditions to ensure efficient partitioning.[28][29] A subsequent cleanup step, known as dispersive SPE (d-SPE), is performed on the acetonitrile supernatant. Crucially, standard d-SPE sorbents containing primary secondary amine (PSA) must be avoided, as PSA will remove acidic compounds like 3,4-DCAA. Instead, a combination of C18 and MgSO₄ is typically used for cleanup.
Detailed Experimental Protocols
The following protocols are robust starting points that should be validated for your specific matrix and instrumentation as per regulatory guidelines.[1][3]
Protocol 1: Reversed-Phase SPE for 3,4-DCAA from Human Plasma
This protocol is designed for the extraction of 3,4-DCAA from a complex biological matrix using a polymeric reversed-phase SPE sorbent.
Materials:
-
SPE Cartridges: Polymeric Reversed-Phase (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa), 30 mg/1 mL
-
Human Plasma (with anticoagulant)
-
Internal Standard (IS) Spiking Solution: (e.g., ¹³C₆-3,4-DCAA in 50:50 Methanol:Water)
-
Reagents: Formic Acid, Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water
-
Equipment: SPE Vacuum Manifold, Centrifuge, Nitrogen Evaporator, Vortex Mixer
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of IS spiking solution. Vortex briefly.
-
Add 600 µL of 2% formic acid in water. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Place cartridges on the vacuum manifold.
-
Pass 1 mL of Methanol through each cartridge.
-
Pass 1 mL of deionized water through each cartridge.
-
Pass 1 mL of 2% formic acid in water through each cartridge. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample (Step 1) onto the conditioned cartridge.
-
Apply gentle vacuum to draw the sample through at a rate of ~1 mL/min.
-
-
Wash Step:
-
Wash the cartridge with 1 mL of 5% Methanol in water. This removes highly polar interferences.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the 3,4-DCAA and IS with 2 x 500 µL aliquots of Methanol. Allow the solvent to soak for 30 seconds before applying vacuum.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, transfer to an autosampler vial, and inject into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction for 3,4-DCAA from Water Samples
This protocol is suitable for cleaner environmental water samples.
Materials:
-
Water Sample
-
Internal Standard (IS) Spiking Solution
-
Reagents: Formic Acid, Ethyl Acetate (HPLC grade)
-
Equipment: 15 mL conical centrifuge tubes, Centrifuge, Nitrogen Evaporator, Vortex Mixer
Procedure:
-
Sample Preparation:
-
To a 15 mL conical tube, add 5 mL of the water sample.
-
Add 50 µL of IS spiking solution.
-
Add 100 µL of formic acid to acidify the sample to pH < 3. Vortex briefly.
-
-
Extraction:
-
Add 5 mL of Ethyl Acetate to the tube.
-
Cap tightly and vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the tube at 3,500 x g for 10 minutes. This will result in two distinct layers: a lower aqueous layer and an upper organic layer.
-
-
Collection:
-
Using a clean pipette, carefully transfer the upper organic layer to a new tube, being careful not to disturb the aqueous layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex, transfer to an autosampler vial, and inject.
-
Method Performance and Comparison
The selection of an optimal method requires balancing performance characteristics with practical laboratory needs.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Principle | Chromatographic partitioning on a solid sorbent.[21][30] | Differential partitioning between immiscible liquids.[24][26] | Acetonitrile extraction with salting-out partitioning.[27] |
| Selectivity & Cleanup | Excellent: Highly selective, provides very clean extracts, minimizing matrix effects. | Moderate: Less selective than SPE; co-extraction of interferences is more common. | Good: Effective for many matrices, but cleanup is less rigorous than SPE. |
| Typical Recovery | High and reproducible (85-105%). | Variable, but generally good (70-100%).[31] | Good to excellent for a wide range of analytes (70-120%).[27] |
| Throughput | Moderate; can be high with automation. | High for small batches; can be labor-intensive for large batches. | Excellent: Designed for high-throughput screening. |
| Automation Potential | Excellent; fully automatable systems are widely available. | Moderate; more difficult to automate than SPE. | Good; amenable to automation. |
| Solvent Usage | Low to moderate. | High. | Low. |
| Key Consideration | Higher initial cost for cartridges. Method development can be more involved. | Emulsion formation can be problematic. Requires large volumes of organic solvents. | Must use a modified d-SPE cleanup that does not contain PSA for acidic analytes.[28] |
Conclusion
The successful quantitative analysis of this compound by mass spectrometry is critically dependent on a well-designed and meticulously executed sample preparation strategy. The acidic nature of 3,4-DCAA dictates that pH control is a central element of any extraction protocol. For complex biological matrices where low detection limits and high data quality are paramount, Reversed-Phase Solid-Phase Extraction is the superior methodology, offering excellent cleanup that directly mitigates matrix effects. Liquid-Liquid Extraction serves as a cost-effective and rapid alternative, particularly for less complex matrices. The QuEChERS approach, with appropriate modifications, is well-suited for high-throughput applications. Regardless of the method chosen, the use of a stable isotope-labeled internal standard is essential for achieving the accuracy and precision required in research and regulated drug development environments.
References
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Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
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Chamkasem, N., & Wasta, A. (2017). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry. [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (2025). U.S. Department of Health and Human Services. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Source not specified. [Link]
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Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
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Li, Y., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. ACS Omega. [Link]
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González, O., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry. [Link]
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Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. (2017). PubMed. [Link]
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Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library. [Link]
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Yang, S., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]
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Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? (2017). PubMed. [Link]
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Understanding the Properties of this compound for Chemical Research. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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This compound. PubChem. [Link]
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Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (2017). PubMed Central. [Link]
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Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online. [Link]
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What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PubMed Central. [Link]
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Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
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Analysis of Acidic Pesticides in Wheat Flour Samples by LC-MS(/MS) using the QuEChERS Method. (2007). EURL-SRM. [Link]
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Internal Standards for Protein Quantification by LC-MS/MS. (2025). PharmiWeb.com. [Link]
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Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent. [Link]
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Acids: Derivatization for GC Analysis. (n.d.). Source not specified. [Link]
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Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. (n.d.). PubMed. [Link]
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Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. (n.d.). Journal of Analytical Toxicology. [Link]
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Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. (n.d.). ResearchGate. [Link]
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Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. (n.d.). National Institutes of Health. [Link]
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Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
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The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]
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Validated Liquid–Liquid Extraction and LC–ESI–MS Method for the Determination of Melitracen in Human Plasma. (2025). ResearchGate. [Link]
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Solid-phase Extraction of Acidic Herbicides. (2000). PubMed. [Link]
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Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. (2022). PubMed Central. [Link]
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Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. (2025). ResearchGate. [Link]
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Application and Protocol for 3,4-Dichlorophenylacetic Acid in the Oat Coleoptile Elongation Assay
Introduction: Unveiling the Auxin-like Activity of 3,4-Dichlorophenylacetic Acid
This compound (3,4-DPAA), also referred to as Dcaa, is a synthetic compound that has demonstrated significant auxin-like activity.[1][2] Auxins are a class of plant hormones that play a pivotal role in regulating plant growth and development, with cell elongation being one of their most well-characterized effects.[3] The oat (Avena sativa) coleoptile elongation assay is a classic and highly sensitive bioassay used for decades to quantify auxin activity.[4][5] The coleoptile, a sheath protecting the young shoot in grasses, exhibits a robust and dose-dependent elongation response to auxins, making it an ideal model system for screening and characterizing auxin analogs like 3,4-DPAA.[5]
This application note provides a comprehensive, field-proven protocol for utilizing the oat coleoptile elongation assay to quantitatively assess the biological activity of 3,4-DPAA. We will delve into the mechanistic underpinnings of auxin-induced cell elongation, offer a detailed step-by-step experimental workflow, and provide guidance on data interpretation, empowering researchers, scientists, and drug development professionals to confidently employ this assay.
The Scientific Bedrock: Mechanism of Auxin-Induced Cell Elongation
The elongation of oat coleoptile cells in response to auxins like 3,4-DPAA is primarily explained by the Acid Growth Theory .[6] This theory posits that auxins stimulate proton (H+) pumps in the plasma membrane, leading to the acidification of the plant cell wall.[3] This lowered pH activates a class of enzymes called expansins , which disrupt the hydrogen bonds between cellulose microfibrils and other cell wall polysaccharides. This process, known as cell wall loosening, increases the extensibility of the cell wall.[3][7] The internal turgor pressure of the cell can then stretch the loosened wall, resulting in irreversible cell elongation and, consequently, the growth of the entire coleoptile.
At the molecular level, this process is initiated through a well-defined signaling pathway. Auxins, including synthetic analogs, are perceived by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of receptors .[1] The binding of an auxin molecule to a TIR1/AFB receptor promotes the interaction of this receptor with Aux/IAA transcriptional repressors . This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs) , which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, activating their transcription.[6] Many of these target genes are involved in the growth response, including the activation of the aforementioned proton pumps.
Experimental Protocol: Oat Coleoptile Elongation Assay for 3,4-DPAA
This protocol is designed to be a self-validating system, with built-in controls and clear, sequential steps to ensure reproducibility and accuracy.
Part 1: Preparation of Oat Seedlings
The quality of the oat coleoptiles is paramount for a successful assay. Etiolated (dark-grown) seedlings are used to maximize sensitivity to light and auxin.
-
Seed Sterilization and Soaking:
-
Surface sterilize oat seeds (Avena sativa) by briefly rinsing with 70% ethanol followed by a 10-15 minute soak in a 1% sodium hypochlorite solution.
-
Rinse the seeds thoroughly with sterile distilled water (at least 5 washes).
-
Soak the sterilized seeds in sterile distilled water for 2-4 hours at room temperature.
-
-
Germination:
-
Place the soaked seeds on moist filter paper in a petri dish or in a tray with moist vermiculite.
-
Incubate the seeds in complete darkness at a constant temperature of 25°C for approximately 72-96 hours.[8] Even brief exposure to light can inhibit coleoptile elongation and should be strictly avoided. A green safelight can be used for brief manipulations.
-
At this stage, the coleoptiles should be approximately 2-3 cm in length and straight.
-
Part 2: Preparation of Reagents and Test Solutions
Accurate preparation of solutions is critical for a reliable dose-response curve.
-
Basal Incubation Buffer:
-
Prepare a buffer solution containing 10 mM potassium phosphate (pH 6.0) and 2% (w/v) sucrose. The sucrose provides an osmoticum and an energy source for the coleoptile segments.
-
Autoclave the buffer to ensure sterility.
-
-
3,4-DPAA Stock Solution:
-
Prepare a 10 mM stock solution of this compound in a small volume of 1 M NaOH to dissolve, and then bring to the final volume with distilled water. Store the stock solution at -20°C.
-
-
Test Solutions:
-
Prepare a series of dilutions of 3,4-DPAA in the basal incubation buffer to achieve the desired final concentrations. A recommended concentration range for an initial experiment is 0 µM (control), 1 µM, 10 µM, 50 µM, 100 µM, and 200 µM.
-
It is advisable to include a positive control, such as Indole-3-acetic acid (IAA) or 1-Naphthaleneacetic acid (NAA), at a known optimal concentration (e.g., 10 µM) to validate the responsiveness of the coleoptiles.
-
Part 3: Coleoptile Sectioning and Incubation
All manipulations should be performed under a green safelight to prevent phototropic responses.
-
Coleoptile Selection:
-
Select straight coleoptiles of uniform length from the etiolated seedlings.
-
-
Sectioning:
-
Carefully excise the apical 3-4 mm of the coleoptile tip, as this is the primary site of endogenous auxin production.
-
From the remaining coleoptile, cut a sub-apical section of a precise length, typically 5-10 mm. A custom-made cutter with parallel razor blades can ensure uniformity.[5]
-
Collect the sections in a petri dish containing basal incubation buffer.
-
-
Incubation:
-
Randomly distribute an equal number of coleoptile sections (e.g., 10-15 sections) into petri dishes or small vials containing the different concentrations of 3,4-DPAA test solutions.
-
Ensure the sections are fully submerged.
-
Incubate the sections in complete darkness at 25°C for 18-24 hours. Some studies have extended this to 40 hours.[1][2] The optimal incubation time may need to be determined empirically.
-
Part 4: Measurement and Data Analysis
-
Measurement:
-
After the incubation period, carefully remove the coleoptile sections from the test solutions and place them on a flat surface.
-
Measure the final length of each section using a digital caliper or by capturing an image and analyzing it with appropriate software (e.g., ImageJ).
-
-
Data Analysis:
-
For each concentration, calculate the mean elongation and the standard error of the mean (SEM).
-
Elongation is calculated as: Final Length - Initial Length .
-
Plot the mean elongation (in mm or as a percentage of the control) against the logarithm of the 3,4-DPAA concentration to generate a dose-response curve.
-
Statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's HSD), should be performed to determine the significance of the observed differences between concentrations.
-
Visualizing the Process and Pathway
To enhance the understanding of the experimental procedure and the underlying biological mechanism, the following diagrams are provided.
Experimental Workflow
Caption: Experimental workflow for the oat coleoptile elongation assay.
Mechanism of 3,4-DPAA-Induced Cell Elongation
Caption: Simplified signaling pathway of 3,4-DPAA-induced cell elongation.
Data Presentation and Interpretation
Expected Results
Based on published data, 3,4-DPAA is expected to promote the elongation of oat coleoptile segments in a dose-dependent manner.[1][2] The response typically follows a sigmoidal or bell-shaped curve, where elongation increases with concentration up to an optimum, after which higher concentrations may become inhibitory.[9][10][11]
The following table summarizes expected quantitative results based on a 40-hour incubation period, adapted from existing literature.[1][2]
| 3,4-DPAA Concentration (µM) | Initial Length (mm) | Final Length (mm) | Mean Elongation (mm) | % Elongation vs. Control |
| 0 (Control) | 10.0 | 11.5 ± 0.3 | 1.5 | 100% |
| 1 | 10.0 | 11.9 ± 0.4 | 1.9 | ~127% |
| 10 | 10.0 | 12.0 ± 0.5 | 2.0 | ~133% |
| 100 | 10.0 | 12.75 ± 0.6 | 2.75 | ~183% |
Note: These are illustrative values. Actual results will vary depending on the specific experimental conditions, oat variety, and incubation time.
Troubleshooting and Experimental Considerations
-
High Variability: If high variability is observed between replicates, ensure uniformity in coleoptile age, length, and the precise location from which sections are taken. Inconsistent environmental conditions (light, temperature) can also contribute to variability.
-
Low or No Response:
-
Verify the viability of the oat seeds.
-
Confirm the activity of the 3,4-DPAA stock solution.
-
Ensure the incubation was performed in complete darkness.
-
Check the pH of the incubation buffer.
-
-
Inhibition at High Concentrations: This is a common phenomenon with auxins and is not necessarily an indication of an experimental error. It reflects the complex, dose-dependent nature of auxin responses.
Conclusion
The oat coleoptile elongation assay is a robust and sensitive method for characterizing the auxin-like activity of compounds such as this compound. By adhering to the detailed protocol and understanding the underlying scientific principles outlined in this application note, researchers can generate reliable and reproducible data. This classic bioassay remains a valuable tool in plant biology, agricultural science, and the development of new plant growth regulators.
References
-
Tan, C., Li, S., Song, J., Zheng, X., Zheng, H., Xu, W., ... & Men, S. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 161. [Link]
-
Majda, M., & Robert, S. (2018). The Role of Auxin in Cell Wall Expansion. International journal of molecular sciences, 19(4), 951. [Link]
-
Marinos, N. G. (1957). Responses of Avena coleoptile sections to high concentrations of auxin. Australian Journal of Biological Sciences, 10(2), 147-163. [Link]
-
Shinkle, J. R., & Briggs, W. R. (1984). Auxin concentration/growth relationship for Avena coleoptile sections from seedlings grown in complete darkness. Plant physiology, 74(2), 335–339. [Link]
-
Nitsch, J. P., & Nitsch, C. (1956). Studies on the Growth of Coleoptile and First Internode Sections. A New, Sensitive, Straight-Growth Test for Auxins. Plant physiology, 31(2), 94–111. [Link]
-
Sauer, M., & Kleine-Vehn, J. (2019). Auxin and Cellular Elongation. Cold Spring Harbor perspectives in biology, 11(9), a034647. [Link]
-
Cleland, R. (1968). Auxin and wall extensibility: reversibility of auxin-induced wall-loosening process. Science (New York, N.Y.), 160(3824), 192–194. [Link]
-
Rayle, D. L., & Cleland, R. E. (1972). The dosage-response curve for auxin-induced cell elongation: A reevaluation. Planta, 104(1), 1-9. [Link]
-
Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. Retrieved from [Link]
-
askIITians. (2025, March 11). Auxin can be bioassayed by. Retrieved from [Link]
-
UNI ScholarWorks. (n.d.). Bioassay and Corn Coleoptiles. Retrieved from [Link]
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Application Notes and Protocols for Inducing Adventitious Roots with 3,4-Dichlorophenylacetic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3,4-Dichlorophenylacetic acid (3,4-DCAA) for the induction of adventitious roots in plants. This document outlines the underlying molecular mechanisms, presents efficacy data, and offers detailed, field-proven protocols for its application.
Introduction: The Challenge and Opportunity of Adventitious Rooting
Adventitious root formation—the development of roots from non-root tissues like stems or leaves—is a critical biological process for the vegetative propagation of elite plant genotypes in horticulture, forestry, and agriculture.[1] This process is also fundamental in plant research for studying developmental plasticity and hormone signaling. The plant hormone auxin is a central player in initiating this complex developmental program.[1][2][3] While natural auxins like Indole-3-acetic acid (IAA) are effective, their instability can limit their application. Synthetic auxins, such as this compound (DCAA), offer potent and stable alternatives for reliably inducing adventitious roots.[4][5][6]
Recent research has identified 3,4-DCAA as an effective auxin analog that promotes the generation of adventitious roots by acting through the canonical auxin signaling pathway.[4][5][6][7] This guide provides the technical details and protocols necessary to leverage 3,4-DCAA in a research setting.
Scientific Foundation: Mechanism of Action of 3,4-DCAA
3,4-DCAA functions as a mimic of the natural auxin IAA.[4][5][6] Its efficacy stems from its ability to interact directly with the core components of the auxin signaling pathway, which is initiated by the perception of auxin by a family of F-box proteins, including TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[8][9]
The Auxin Signaling Cascade:
-
Perception: In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to Auxin Response Factors (ARFs), preventing them from activating gene expression.[8]
-
Derepression: When auxin (or an analog like 3,4-DCAA) is present, it acts as a "molecular glue," binding to the TIR1/AFB receptor and an Aux/IAA protein. This interaction targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[9]
-
Gene Activation: The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to bind to auxin-responsive elements in the promoters of target genes and activate their transcription.[8][9] This leads to downstream physiological effects, including cell division and differentiation required for root initiation.
Molecular docking studies have confirmed that 3,4-DCAA can bind to auxin receptors, with a high binding activity noted for TIR1.[4][5][6] This molecular interaction triggers the expression of auxin-responsive genes, promoting physiological responses such as the formation of adventitious roots.[4][5][6]
Caption: The 3,4-DCAA-mediated auxin signaling pathway.
Efficacy and Quantitative Data
Studies have demonstrated the potent ability of 3,4-DCAA to induce adventitious roots. A key experiment using mung bean (Vigna radiata) hypocotyl cuttings provides a clear quantitative comparison of its efficacy against the widely used synthetic auxin, 1-Naphthaleneacetic acid (NAA).[4] Cuttings were treated for 24 hours with various concentrations of 3,4-DCAA or NAA, and the rooting response was evaluated after 7 days.[4]
Table 1: Comparative Efficacy of 3,4-DCAA and NAA on Adventitious Rooting in Mung Bean [4]
| Treatment Concentration | Average Number of Adventitious Roots per Hypocotyl | Average Length of Rooting Zone (cm) | Average Length of Adventitious Roots (cm) |
| Control (CK) | 10.1 | 0.8 | 0.9 |
| 3,4-DCAA (10 ppm) | 23.2 | 1.1 | 1.1 |
| 3,4-DCAA (30 ppm) | 28.3 | 1.4 | 1.2 |
| 3,4-DCAA (60 ppm) | 32.1 | 1.5 | 1.3 |
| 3,4-DCAA (120 ppm) | 25.4 | 1.2 | 1.0 |
| NAA (25 ppm) | 26.5 | 1.3 | 1.1 |
Data synthesized from figures presented in "this compound acts as an auxin analog and induces beneficial effects in various crops"[4].
The data clearly indicates that 3,4-DCAA significantly promotes the formation of adventitious roots.[4] Notably, a concentration of 60 ppm 3,4-DCAA resulted in the highest number of roots, outperforming the optimal concentration of NAA tested.[4] This demonstrates its potential as a highly effective rooting agent.
Experimental Protocols
The following protocols provide a validated framework for utilizing 3,4-DCAA in rooting experiments. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: Preparation of 3,4-DCAA Stock Solution (1 mg/mL)
This protocol details the preparation of a concentrated stock solution, which can be diluted to various working concentrations. The use of stock solutions is standard practice to ensure accuracy when working with compounds required in low concentrations.[10]
Materials:
-
This compound (CAS No: 5807-30-7)[11]
-
95% Ethanol
-
Sterile, double-distilled water
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Sterile amber glass bottle for storage
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound powder.
-
Dissolving: Transfer the powder to the 100 mL volumetric flask. Add 2-5 mL of 95% ethanol to completely dissolve the powder. Gentle swirling or brief sonication can assist in dissolution.
-
Dilution: Once the powder is fully dissolved, slowly add sterile, double-distilled water to the flask while stirring continuously. Bring the final volume to exactly 100 mL.
-
Sterilization & Storage: The stock solution can be filter-sterilized through a 0.22 µm syringe filter if required for sterile culture applications. Store the 1 mg/mL stock solution in a labeled, sterile amber bottle at 4°C for several months or at -20°C for long-term stability.[10]
-
Trustworthiness Note: Using an amber bottle prevents photodegradation of the auxin, ensuring the concentration remains stable over time.
-
Protocol 2: Induction of Adventitious Roots in Mung Bean Cuttings
This protocol provides a robust model system for evaluating the rooting efficacy of 3,4-DCAA.[4]
Materials:
-
Mung bean seeds
-
Vermiculite or germination paper
-
Trays for germination
-
3,4-DCAA stock solution (from Protocol 1)
-
NAA stock solution (as a positive control)
-
Sterile distilled water
-
Beakers or small vials for treatment solutions
-
Growth chamber or incubator with controlled light and temperature
-
Ruler for measurements
Procedure:
-
Plant Material Preparation: a. Germinate mung bean seeds in moist vermiculite or on germination paper in the dark for 5-7 days until the hypocotyls are approximately 5-7 cm long. b. Carefully excise the hypocotyls, making a clean cut at the base, approximately 1 cm below the cotyledons. Prepare a uniform batch of cuttings.
-
Preparation of Working Solutions: a. From the 1 mg/mL (1000 ppm) stock solution, prepare the desired working concentrations (e.g., 10, 30, 60, 120 ppm) by serial dilution in sterile distilled water. b. Prepare a negative control solution (sterile water with a corresponding amount of ethanol used for the stock solution) and a positive control (e.g., 25 ppm NAA).
-
Treatment Application (Quick Dip/Soak Method): a. Group the cuttings into batches for each treatment (a minimum of 9-10 cuttings per group is recommended for statistical validity).[4] b. Place the basal 1-2 cm of the cuttings into the respective treatment solutions. c. Incubate the cuttings in the solutions for 24 hours under controlled conditions.[4]
-
Incubation and Growth: a. After the 24-hour treatment, transfer the cuttings to beakers containing only sterile distilled water or a hydroponic solution. b. Place the beakers in a growth chamber with a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 7 days.
-
Data Collection and Analysis: a. After 7 days, carefully remove the cuttings and record the following metrics for each one:
- Number of adventitious roots formed.
- Length of the rooting zone on the hypocotyl.
- Length of the individual adventitious roots. b. Calculate the average and standard deviation for each metric per treatment group. c. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results compared to the controls.
Caption: Experimental workflow for 3,4-DCAA-induced rooting.
Troubleshooting and Considerations
-
Phytotoxicity: Like all auxins, 3,4-DCAA can be phytotoxic at high concentrations, leading to tissue swelling, callus formation instead of distinct roots, or necrosis.[15] If such effects are observed, a dose-response curve with lower concentrations is recommended.
-
Species-Specific Responses: The optimal concentration of 3,4-DCAA can vary significantly between plant species.[16] The provided protocol for mung bean is a starting point; optimization is necessary when applying it to new species.
-
Cutting Quality: The physiological state of the source material is paramount. Use healthy, well-hydrated cuttings from the same developmental stage to minimize variability.
Conclusion
This compound is a potent and stable synthetic auxin with demonstrated efficacy in promoting adventitious root formation. Its mechanism of action through the core auxin signaling pathway is well-supported. The protocols provided in this guide offer a reliable foundation for researchers to employ 3,4-DCAA as a tool for plant propagation and for fundamental studies of root development.
References
-
Gutierrez, L., Mongelard, G., Floková, K., Păcurar, D. I., Novák, O., Staswick, P., Kowalczyk, M., Păcurar, M., Demailly, H., Geiss, G., & Bellini, C. (2012). Auxin Controls Arabidopsis Adventitious Root Initiation by Regulating Jasmonic Acid Homeostasis. The Plant Cell, 24(6), 2515–2527. [Link]
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Li, S. W., Xue, L. G., Xu, S. J., Feng, H. Y., & An, L. Z. (2009). Mediators, Genes and Signaling in Adventitious Rooting. The Botanical Review, 75(2), 230–247. [Link]
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Ahmad, I., Ahmad, M., & Sharma, A. (2015). AUXINS IN ROOTING OF CUTTINGS. Journal of Cell and Tissue Research, 15(1), 4811-4818. [Link]
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Bellini, C., Pacurar, D. I., & Perrone, I. (2014). Auxin Control in the Formation of Adventitious Roots. Physiologia Plantarum, 151(3), 370-382. [Link]
-
Sorin, C., Bussell, J. D., Camus, I., Ljung, K., Kowalczyk, M., Geiss, G., McKhann, H., Garcion, C., Vaucheret, H., Sandberg, G., & Bellini, C. (2005). Auxin and light control of adventitious rooting in Arabidopsis require ARGONAUTE1. The Plant Cell, 17(5), 1343–1359. [Link]
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Wang, J., Wang, H., Gao, C., Liu, Y., Tian, C., Li, Y., Wang, Y., Zhang, Y., Bian, Q., & Men, S. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 161. [Link]
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Wang, J., Wang, H., Gao, C., Liu, Y., Tian, C., Li, Y., Wang, Y., Zhang, Y., Bian, Q., & Men, S. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 161. [Link]
-
Wang, J., Wang, H., Gao, C., Liu, Y., Tian, C., Li, Y., Wang, Y., Zhang, Y., Bian, Q., & Men, S. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7, 161. [Link]
-
Plant Cell Labs. (n.d.). DSL02 2 4-Dichlorophenoxyacetic Acid Solution (2,4-D). [Link]
-
Busi, R., Goggin, D. E., Onkokesung, N., Boutsalis, P., & Powles, S. B. (2018). Auxin Herbicide Action: Lifting the Veil Step by Step. Frontiers in Plant Science, 9, 1519. [Link]
-
bioWORLD. (n.d.). 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]
-
Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]
-
Yildiz, M., Çelik, Ö., & Kaymak, F. (2016). Does 2,4-dichlorophenoxyacetic acid (2,4-D) induce genotoxic effects in tissue cultured Allium roots? Cytotechnology, 68(5), 1837–1846. [Link]
-
Wang, J., Wang, H., Gao, C., Liu, Y., Tian, C., Li, Y., Wang, Y., Zhang, Y., Bian, Q., & Men, S. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 161. [Link]
-
Tofanelli, M. B. D., Souza, A. G. D., Smarsi, R. C. D., & Biasi, L. A. (2014). 2,4-Dichlorophenoxyacetic acid as an alternative auxin for rooting of vine rootstock cuttings. Revista Brasileira de Fruticultura, 36(1), 205-212. [Link]
-
NCERT. (n.d.). Plant Growth and Development. [Link]
-
Lee, J., Oh, S., Son, M. S., & Kim, D. (2024). Optimized Concentrations of Auxinic Rooting Promoters Improve Stem Cutting Propagation Efficiency and Morphophysiological Characteristics of Hedera algeriensis cv. Gloire de Marengo. Horticulturae, 10(4), 384. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Van de Velde, J., Geelen, D., & Verstraeten, I. (2024). In Vitro Rooting of Poplar: Effects and Metabolism of Dichlorprop Auxin Ester Prodrugs. International Journal of Molecular Sciences, 25(1), 589. [Link]
-
Unknown. (n.d.). Practice Procedures for Making Stock Solution. [Link]
-
Gardening Alibaba. (2024). Best Hormones for Root Growth: IBA vs NAA Science Explained. [Link]
-
PhytoTechnology Laboratories. (2016). Plant Growth Regulators. [Link]
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Application Notes & Protocols: Synthesizing Diverse Derivatives from 3,4-Dichlorophenylacetic Acid
Introduction: The Versatility of a Dichlorinated Phenylacetic Acid Scaffold
3,4-Dichlorophenylacetic acid (3,4-DClPAA) is a white to off-white crystalline solid with the molecular formula C₈H₆Cl₂O₂.[1][2] While a seemingly straightforward molecule, it serves as a highly versatile and valuable starting material in synthetic organic chemistry. Its utility stems from two key reactive sites: the carboxylic acid functional group and the activated dichlorinated phenyl ring. These sites allow for a wide array of chemical modifications, making 3,4-DClPAA a foundational building block for novel compounds in medicinal chemistry and agrochemistry.[2][3]
Recent research has highlighted its role as a functional auxin analog, a class of plant hormones that regulate growth and development.[4][5][6] 3,4-DClPAA has been shown to promote root generation and overall root system growth in various crops by binding to auxin receptors and inducing the expression of auxin-responsive genes.[3][4][6] This biological activity underscores the importance of developing derivatives that may possess enhanced, selective, or novel biological functions.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core synthetic strategies and step-by-step protocols for transforming this compound into three principal classes of derivatives: amides , esters , and heterocyclic systems . The protocols are designed to be self-validating, with explanations for key experimental choices and references to authoritative sources.
Core Synthetic Strategies: A Workflow Overview
The derivatization of this compound primarily involves transformations of the carboxyl group. The general workflow involves activating the carboxylic acid to facilitate nucleophilic attack by amines or alcohols, or converting it into an intermediate suitable for cyclization reactions.
Caption: Synthetic pathways from this compound.
I. Synthesis of Amide Derivatives
Amide bond formation is one of the most critical reactions in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[7] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. Two robust and widely used methods are presented here.
Method 1: Carbodiimide-Mediated Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are highly efficient coupling agents that react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[7][] This intermediate is readily attacked by a primary or secondary amine to form the desired amide. The primary byproduct, a urea derivative, can be water-soluble (in the case of EDC) or insoluble (in the case of DCC), facilitating purification.
Caption: Mechanism of EDC-mediated amide synthesis.
Protocol 1: Synthesis of 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide[9]
This protocol provides a specific example of coupling 3,4-DClPAA with 2-aminothiazole, a common scaffold in pharmacologically active compounds.
Materials:
-
This compound
-
2-Aminothiazole
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-aminothiazole (1.0 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 mmol) to the stirred solution.
-
Slowly add triethylamine (1.5 mmol) dropwise. Causality Note: TEA acts as a base to neutralize the HCl salt of EDC and the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 50 mL of ice-cold 1 M HCl solution and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL). Causality Note: The acid wash removes excess TEA, while the bicarbonate wash removes unreacted carboxylic acid.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Method 2: Acyl Chloride Formation and Subsequent Amination
This classic two-step approach involves first converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine.[] Thionyl chloride (SOCl₂) is a common reagent for this transformation because its byproducts (SO₂ and HCl) are gases, simplifying purification.[10]
Protocol 2A: Synthesis of 3,4-Dichlorophenylacetyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene or Dichloromethane (DCM)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
-
To a flask containing this compound (1.0 mmol), add anhydrous toluene or DCM (10 mL).
-
Add a catalytic amount of DMF (1-2 drops). Causality Note: DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.
-
Slowly add thionyl chloride (1.5 mmol) dropwise at room temperature.
-
Heat the mixture to a gentle reflux (approx. 50-60 °C for DCM, or 80 °C for toluene) for 1-2 hours, or until gas evolution ceases.
-
Cool the reaction to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3,4-Dichlorophenylacetyl chloride is often used immediately in the next step without further purification.
Protocol 2B: Amination of 3,4-Dichlorophenylacetyl chloride (Schotten-Baumann Reaction)[7]
Materials:
-
Crude 3,4-Dichlorophenylacetyl chloride
-
Desired primary or secondary amine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A suitable base (e.g., Triethylamine, Pyridine, or aqueous NaOH)
Procedure:
-
Dissolve the amine (1.0 mmol) in anhydrous DCM (15 mL) in a flask and cool to 0 °C.
-
Add a base such as triethylamine (1.2 mmol).
-
Dissolve the crude 3,4-Dichlorophenylacetyl chloride (from Protocol 2A) in a small amount of anhydrous DCM (5 mL) and add it dropwise to the cooled amine solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours (monitor by TLC).
-
Quench the reaction by adding water. Transfer to a separatory funnel, wash with dilute HCl (to remove excess amine and base), followed by saturated NaHCO₃, and finally brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure. Purify the resulting amide as necessary.
| Parameter | Method 1: EDC Coupling | Method 2: Acyl Chloride |
| Reagents | 3,4-DClPAA, Amine, EDC, Base (TEA) | 3,4-DClPAA, SOCl₂, Amine, Base (TEA) |
| Temperature | 0 °C to Room Temperature | Reflux (Step 1), 0 °C to RT (Step 2) |
| Key Intermediate | O-Acylisourea | Acyl chloride |
| Advantages | Milder conditions; one-pot reaction | High reactivity; suitable for unreactive amines |
| Disadvantages | Cost of coupling agent; potential for racemization | Harsh reagent (SOCl₂); two-step process |
II. Synthesis of Ester Derivatives
Esterification is another fundamental derivatization of carboxylic acids, often used to increase lipophilicity or to serve as a protecting group.
Method 3: Fischer-Speier Esterification[3]
This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an excess of an alcohol.[11] Using a large excess of the alcohol (which often serves as the solvent) drives the reaction toward the ester product.
Protocol 3: Synthesis of Methyl 2-(3,4-dichlorophenyl)acetate
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) in an excess of anhydrous methanol (20-30 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (3-5 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent to yield the crude ester.
-
Purify by distillation under reduced pressure or column chromatography if necessary.
| Parameter | Method 3: Fischer Esterification |
| Reagents | 3,4-DClPAA, Alcohol (e.g., MeOH), H₂SO₄ (cat.) |
| Temperature | Reflux |
| Key Feature | Equilibrium reaction; requires excess alcohol |
| Advantages | Inexpensive reagents; simple procedure |
| Disadvantages | Strong acid and heat may not be suitable for sensitive substrates |
III. Synthesis of Heterocyclic Systems
3,4-DClPAA is an excellent precursor for more complex heterocyclic structures, which are prevalent in pharmaceuticals. A common strategy involves converting the acid into an acid hydrazide, a versatile intermediate for cyclization reactions.[3]
Multi-Step Protocol: From Acid to Heterocycle
Protocol 4A: Synthesis of 3,4-Dichlorophenylacetohydrazide[3]
This two-step protocol first creates the methyl ester (as in Protocol 3), which is then reacted with hydrazine to form the key hydrazide intermediate.
Procedure:
-
Synthesize methyl 2-(3,4-dichlorophenyl)acetate following Protocol 3 .
-
Dissolve the purified methyl ester (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add hydrazine hydrate (2.0 mmol) to the solution.
-
Heat the mixture to reflux for 4-6 hours (monitor by TLC).
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
If a precipitate has formed, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude solid by recrystallization.
Protocol 4B: Example Cyclization to a 1,3,4-Thiadiazole Derivative
The resulting acid hydrazide can be cyclized with various reagents. For example, reacting it with a substituted isothiocyanate followed by acid-catalyzed dehydration can yield substituted 1,3,4-thiadiazole rings, a class of compounds with a wide range of biological activities. Further specific protocols for this step can be found in specialized heterocyclic chemistry literature.
Conclusion
This compound is a readily available and highly adaptable starting material for chemical synthesis. The protocols detailed in this guide for the synthesis of amides, esters, and heterocyclic precursors provide a solid foundation for researchers exploring the chemical space around this valuable scaffold. The choice of synthetic route—be it a mild, one-pot carbodiimide coupling or a robust, high-reactivity acyl chloride pathway—can be tailored to the specific properties of the target molecule and the desired scale of the reaction. These derivatization strategies open the door to the discovery of novel compounds with potential applications in pharmacology and agriculture.
References
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Prakash S Nayak, B Narayana, H S Yathirajan, Jerry P Jasinski, Ray J Butcher. (2013). 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E, E69, o645. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
Tan, C., Li, S., Song, J., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 161. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. ResearchGate. Retrieved from [Link]
-
PubMed. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. National Library of Medicine. Retrieved from [Link]
-
Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]
-
MasterOrganicChemistry. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]
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Application Note: Quantitative Analysis of 3,4-Dichlorophenylacetic Acid
A Senior Application Scientist's Guide to Chromatographic Methods and Protocols
Introduction
3,4-Dichlorophenylacetic acid (3,4-DPAA), with the chemical formula C₈H₆Cl₂O₂, is an important analytical target in various scientific domains.[1] It is recognized as a significant impurity and metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac.[2][3] The accurate quantification of 3,4-DPAA is therefore critical in pharmaceutical quality control, drug metabolism studies, and pharmacokinetic assessments to ensure the safety and efficacy of diclofenac-based therapeutics.[4][5] Furthermore, its structural similarity to chlorinated phenoxyacetic acid herbicides, such as 2,4-D, makes its detection relevant in environmental monitoring.[6]
This guide provides a comprehensive overview of robust analytical methods for the quantification of 3,4-DPAA. We will delve into the foundational principles of method selection, detailed sample preparation strategies, and step-by-step protocols for three powerful chromatographic techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative is designed to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most suitable method for their specific analytical challenges, ensuring data of the highest integrity and reliability.
Foundational Principles of Method Selection
The choice of an analytical method is dictated by the physicochemical properties of 3,4-DPAA and the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity. 3,4-DPAA is a weak acid, a characteristic that heavily influences chromatographic behavior and sample preparation strategies.[7]
-
HPLC-UV: This technique is robust, widely available, and ideal for quantifying 3,4-DPAA in less complex matrices or at higher concentrations, such as in pharmaceutical raw materials.[2][8]
-
GC-MS: While highly sensitive and specific, GC-MS requires the analyte to be volatile and thermally stable.[7] For a polar carboxylic acid like 3,4-DPAA, a chemical derivatization step is mandatory to increase its volatility. This method is excellent for confirming the identity of the analyte through its characteristic mass spectrum.[9][10]
-
LC-MS/MS: This is the gold standard for trace-level quantification in complex biological and environmental matrices. Its superior sensitivity and selectivity often allow for simplified sample preparation and can distinguish the analyte from co-eluting interferences, making it the preferred method for pharmacokinetic studies or residue analysis.[11]
Sample Preparation Strategies: The Key to Accurate Quantification
Effective sample preparation is paramount to remove interfering matrix components and concentrate the analyte, thereby enhancing the accuracy and sensitivity of the analysis. The selection of a technique depends on the sample matrix (e.g., plasma, urine, water, pharmaceutical formulation) and the chosen analytical method.
Workflow for Sample Preparation
Caption: General workflow for extracting 3,4-DPAA from complex matrices.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE separates 3,4-DPAA based on its differential solubility between an aqueous sample and an immiscible organic solvent.[12] Acidifying the sample is a critical step; it protonates the carboxylic acid group, making the molecule less polar and facilitating its transfer into the organic phase.
Step-by-Step Methodology:
-
Sample Acidification: To a 1.0 mL aliquot of the sample (e.g., plasma, urine), add 50 µL of 1M hydrochloric acid (HCl) to adjust the pH to approximately 2-3.
-
Solvent Addition: Add 4.0 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The choice of solvent is crucial for achieving high extraction recovery.[12]
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of 3,4-DPAA into the organic layer.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase for LC-based analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more selective and often cleaner extraction compared to LLE, utilizing a solid sorbent to retain the analyte while matrix interferences are washed away.[13] For an acidic compound like 3,4-DPAA, a mixed-mode cation exchange (MCX) cartridge is highly effective.
Step-by-Step Methodology:
-
Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 60-mg, 3-mL) by passing 1 mL of methanol followed by two 1 mL aliquots of 0.1 N HCl.[13]
-
Sample Loading: Acidify the sample as described in the LLE protocol. Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).[13]
-
Washing: Wash the cartridge with 1 mL of 0.1 N HCl to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the retained 3,4-DPAA with two 0.5 mL aliquots of a mixture of acetonitrile and methanol (80:20, v/v) containing 0.1% acetic acid.[13]
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the determination of 3,4-DPAA in pharmaceutical materials where concentration levels are relatively high.[2][3]
HPLC-UV Analysis Workflow
Caption: Workflow for the quantification of 3,4-DPAA using HPLC-UV.
Protocol 3: HPLC-UV Analysis
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of 3,4-DPAA (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent.[14]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[14]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic or acetic acid) in a 55:45 (v/v) ratio.[8] The acid suppresses ionization, improving peak shape and retention.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40°C.[14]
-
Detection Wavelength: 229 nm, which provides good sensitivity for diclofenac-related compounds.[2]
-
Injection Volume: 10 µL.[8]
-
-
System Suitability: Before analysis, perform at least five replicate injections of a mid-range standard. The relative standard deviation (RSD) of the peak area should be less than 2% to ensure system precision.[2]
-
Analysis: Inject the prepared standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 3,4-DPAA in the samples by interpolating their peak areas from the curve.
Table 1: Typical HPLC-UV Performance Characteristics
| Parameter | Typical Value | Source |
|---|---|---|
| Linearity (R²) | > 0.999 | [2] |
| Limit of Quantitation (LOQ) | ~0.2% (relative to main compound) | [2][3] |
| Accuracy (Recovery) | 98 - 102% | [15] |
| Precision (RSD) | < 2.0% |[2] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to make 3,4-DPAA volatile. It provides excellent structural confirmation via the mass spectrum.
GC-MS Analysis Workflow
Caption: Workflow for 3,4-DPAA analysis by GC-MS, including the critical derivatization step.
Protocol 4: GC-MS Analysis
Step-by-Step Methodology:
-
Derivatization: To the dried sample residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester of 3,4-DPAA.
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Monitored Ions (SIM): Based on the EI mass spectrum of 3,4-DPAA, key ions for monitoring are m/z 204 (molecular ion), 159 (base peak, [M-COOH]⁺), and 161 (isotope peak).[9][10]
-
-
Analysis and Quantification: Inject the derivatized sample. Identify the 3,4-DPAA-TMS peak by its retention time and mass spectrum. Quantify using an external or internal standard calibration curve based on the area of the primary quantifier ion (m/z 159).
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive method for high-sensitivity, high-selectivity quantification of 3,4-DPAA in complex biological fluids.
LC-MS/MS Analysis Workflow
Caption: High-sensitivity workflow for 3,4-DPAA quantification using LC-MS/MS.
Protocol 5: LC-MS/MS Analysis
Step-by-Step Methodology:
-
LC Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Zorbax Eclipse XDB-C18 (2.1 x 150mm, 3.5 µm) or similar UPLC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 100% B over 1 minute, hold for 2 minutes, then re-equilibrate. A gradient ensures efficient separation and cleanup.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
MS System: Waters Xevo TQ-XS, Agilent 6410A Triple Quadrupole, or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode. This is optimal for deprotonating the carboxylic acid.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 203. Product ions are generated by collision-induced dissociation. Likely transitions would be:
-
Quantifier: m/z 203 -> 159 (corresponding to the loss of CO₂)
-
Qualifier: m/z 203 -> 124 (corresponding to further fragmentation)
-
-
-
Analysis and Quantification: Inject prepared samples and standards. An isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery. Quantify using the peak area ratio of the analyte to the internal standard.
Table 2: Expected LC-MS/MS Performance Characteristics
| Parameter | Expected Value | Source (Analogous Compound) |
|---|---|---|
| Linearity (R²) | > 0.997 | [16] |
| Limit of Quantitation (LOQ) | 0.1 - 10 µg/L (ppb) | [13][16] |
| Accuracy (Recovery) | 85 - 115% | [11][16] |
| Precision (RSD) | < 10% |[11][16] |
Method Validation: Ensuring Trustworthy Results
All analytical methods must be validated to demonstrate their suitability for the intended purpose.[17][18] Validation ensures that the data generated is accurate, reliable, and reproducible. Key parameters to assess, in line with ICH Q2(R1) guidelines, include:[19]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[15]
-
Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a defined range.
-
Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[15]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies in spiked matrix.[15]
-
Precision: The agreement among a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.[15]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The quantification of this compound can be successfully achieved using a range of chromatographic techniques. The selection of the optimal method—be it the robust and accessible HPLC-UV, the structurally confirmatory GC-MS, or the highly sensitive and specific LC-MS/MS—should be a strategic decision based on the sample matrix, required detection limits, and available instrumentation. The detailed protocols and workflows provided in this guide serve as a robust starting point for developing and validating a method that delivers accurate, reliable, and defensible results, supporting critical decisions in drug development, quality control, and scientific research.
References
- Agilent. (2023). Effective Determination of Diclofenac and Its Related Compounds using RP-HPLC-ICP-QQQ.
- Agilent Technologies. (2018). Determination of Diclofenac and Its Related Compounds using RP-HPLC- ICP-QQQ. Agilent.
- Separation Science. (2025). Determination of Diclofenac and Its Related Compounds using RP-HPLC-ICP-QQQ.
- Beaulieu, N., Lovering, E. G., Lefrancois, J., & Ong, H. (1990). Determination of Diclofenac Sodium and Related Compounds in Raw Materials and Formulations.
- Beaulieu, N., Lovering, E. G., Lefrancois, J., & Ong, H. (1990). Determination of diclofenac sodium and related compounds in raw materials and formulations. Journal of the Association of Official Analytical Chemists, 73(5), 698–701.
- PubChem. (n.d.). This compound.
- Patro, S., et al. (n.d.). Synthesis and characterization of diclofenac impurity-A for the quality control of diclofenac and its formulation as per international compendiums.
- Houshdar Tehrani, M., Farnia, F., & Emami, M. (2002). Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. Iranian Journal of Pharmaceutical Research, 1, 51-53.
- Goh, Y. T., et al. (2023). Chromatographic methods for the determination of diclofenac in human biological samples: A mini review. Malaysian Journal of Analytical Sciences, 27(3), 481-495.
- U.S. Environmental Protection Agency. (2016). Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- BenchChem. (2025). Comparative Guide to Analytical Methods for 2,4-Dichlorophenoxyacetic Acid (2,4-D) Detection. BenchChem.
- Wang, Y., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS ONE, 13(1), e0190558.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA.
- Pieper, D. H., et al. (1988). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. Archives of Microbiology, 150(1), 95-102.
- Rathore, A. S. (2004). Method Validation Guidelines.
- Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- Agilent. (n.d.).
- Rouhollah, H., & Rezvan, G. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
- Asfaw, S., et al. (2022). Determination of 2,4-Dichlorophenoxyacetic Acid in Water, Sediment and Soil Using High Performance Liquid Chromatography. Bull Chem Soc Ethiop, 36(3), 615-628.
- Podhorniak, L. V., et al. (2015). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry.
- Costea, L. M., et al. (2022). Determination of 2,4-Dichlorophenoxyacetic Acid (2,4-D) from Tomatoes by LC-MS/MS Analysis. Studia Universitatis Babes-Bolyai Chemia, 67(2), 251-258.
- Waters Corporation. (2020). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
- National Institute of Standards and Technology. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook.
- Shabir, G. A. (2003). Analytical method validation: A brief review.
- Dong, M. W. (2020).
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- 4. Effective Determination of Diclofenac and Its Related Compounds using RP-HPLC-ICP-QQQ | Separation Science [sepscience.com]
- 5. Determination of Diclofenac and Its Related Compounds using RP-HPLC-ICP-QQQ | Separation Science [sepscience.com]
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- 19. agilent.com [agilent.com]
Troubleshooting & Optimization
3,4-Dichlorophenylacetic acid solubility issues in aqueous solutions
Introduction
Welcome to the technical support guide for 3,4-Dichlorophenylacetic acid (3,4-DCPPA). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. 3,4-DCPPA is a valuable synthetic building block and has been identified as an auxin analog, making it relevant in agricultural and biological research.[1][2][3] However, its utility is often challenged by a common experimental hurdle: poor solubility in aqueous solutions.[1][4]
This guide provides in-depth, practical solutions to overcome these solubility issues. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can not only solve your immediate problem but also adapt these strategies to future experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding Core Properties
This section addresses the fundamental physicochemical properties of 3,4-DCPPA that govern its solubility.
Q1: What is this compound and why is it so poorly soluble in water?
A1: this compound (M.W. 205.04 g/mol ) is a crystalline solid organic compound.[1] Its structure consists of a hydrophobic (water-hating) dichlorophenyl ring and a hydrophilic (water-loving) carboxylic acid group.[5] The molecule's overall low solubility in neutral water is dominated by the large, nonpolar surface area of the chlorinated ring, which resists interaction with polar water molecules.[1][4][6]
Q2: What is the pKa of 3,4-DCPPA and why is it the most critical parameter for its solubilization?
A2: The predicted pKa of 3,4-DCPPA is approximately 3.99.[4][7] The pKa is the pH at which the carboxylic acid group is 50% ionized (deprotonated) and 50% non-ionized (protonated).
-
Below the pKa (pH < 3.99): The compound is predominantly in its neutral, protonated form (R-COOH), which is poorly soluble.
-
Above the pKa (pH > 3.99): The compound is predominantly in its ionized, deprotonated carboxylate form (R-COO⁻), which is a salt and significantly more water-soluble.
Understanding this pH-dependent equilibrium is the key to manipulating its solubility in aqueous media.
Physicochemical Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | [4][8] |
| Molecular Weight | 205.04 g/mol | [8] |
| Appearance | White to off-white crystalline solid/powder | [1][9][10] |
| Predicted pKa | 3.99 ± 0.10 | [4][7] |
| Melting Point | 89-91 °C | [4] |
| Aqueous Solubility | Insoluble (in neutral water) | [4] |
| Organic Solvent Solubility | Soluble in organic solvents | [1] |
Section 2: Troubleshooting Guide - Common Solubility Issues & Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter.
Q1: My 3,4-DCPPA powder won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What should I do?
A1: The primary cause is that the pH of your solution is not high enough to deprotonate the carboxylic acid. At neutral pH, the compound remains in its poorly soluble acid form.
Solution: pH Adjustment. The most effective method is to prepare a concentrated stock solution by raising the pH.
-
Causality: By adding a base (e.g., Sodium Hydroxide, NaOH), you increase the pH of the solution well above the pKa of 3.99. This forces the equilibrium towards the deprotonated, highly soluble carboxylate salt (3,4-Dichlorophenylacetate). A general rule of thumb for full dissolution is to adjust the pH to be at least 2 units above the pKa. For 3,4-DCPPA, a target pH of 6.0 or higher is recommended.
See Protocol 1 for a detailed, step-by-step methodology.
Q2: I dissolved my 3,4-DCPPA using NaOH, but when I dilute it into my final experimental buffer, it precipitates. Why is this happening and how can I fix it?
A2: This is a classic issue of buffer capacity and pH shock. The buffer in your final dilution is overpowering your unbuffered, high-pH stock solution, causing the pH to drop back below the pKa and the compound to crash out of solution.
Solutions:
-
Prepare the Stock in a Weakly Buffered Basic Solution: Instead of using only water and NaOH, prepare your stock in a weak buffer (e.g., 10 mM HEPES or Tris) that is already at a basic pH (e.g., pH 8.0-9.0) before adding the 3,4-DCPPA. This provides some pH stability.
-
Adjust the pH of the Final Solution: After diluting your stock into the final media, check the pH. If it has dropped significantly, you may need to add a small amount of dilute base to bring it back to a safe range (e.g., > pH 6.0) where the compound remains soluble. Caution: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
-
Increase Final Buffer Concentration: If compatible with your experiment, using a higher concentration of your final buffer can help resist the pH drop upon addition of the acidic compound.
Workflow for pH-Based Solubilization
The following diagram illustrates the decision-making process for achieving a stable aqueous solution of 3,4-DCPPA.
Caption: Decision workflow for dissolving 3,4-DCPPA via pH adjustment.
Q3: Can I use an organic co-solvent like DMSO or ethanol instead of pH adjustment?
A3: Yes, using a water-miscible organic co-solvent is a common and effective alternative.[11][12] 3,4-DCPPA is soluble in organic solvents.[1]
Best Practices:
-
Prepare a High-Concentration Stock: Dissolve the 3,4-DCPPA in 100% Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 10-100 mM).
-
Minimize Final Co-solvent Concentration: When adding the stock to your aqueous experimental media, ensure the final concentration of the co-solvent is as low as possible. High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity. A final concentration of <0.5% (v/v) for DMSO is a widely accepted limit for most cell-based assays.
-
Perform a Vehicle Control: Always run a parallel experiment using your aqueous medium treated with the same final concentration of the co-solvent alone (e.g., 0.5% DMSO). This "vehicle control" is crucial to ensure that any observed effects are due to the 3,4-DCPPA and not the solvent.
Q4: How does the solubility of 3,4-DCPPA compare to its well-known analog, 2,4-Dichlorophenoxyacetic acid (2,4-D)?
A4: Both are chlorinated aromatic carboxylic acids used as synthetic auxins.[2] However, their structures differ slightly, which impacts their properties. 2,4-D has an ether linkage (-O-CH₂COOH) while 3,4-DCPPA has a direct methylene linkage (-CH₂COOH). 2,4-D has a reported water solubility of 900 mg/L at 25 °C, which is significantly higher than the "insoluble" classification of 3,4-DCPPA in neutral water.[4][13] This suggests that the ether oxygen in 2,4-D may contribute to slightly better water interaction compared to the direct alkyl linkage in 3,4-DCPPA. Nonetheless, both compounds benefit greatly from pH adjustment for full aqueous solubilization.[14]
Section 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of 3,4-DCPPA via pH Adjustment
This protocol provides a reliable method for preparing a clear, aqueous stock solution.
Materials:
-
This compound (M.W. = 205.04 g/mol )
-
High-purity water (e.g., Milli-Q® or equivalent)
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Calculate Mass: To prepare 10 mL of a 10 mM stock solution, weigh out 2.05 mg of 3,4-DCPPA.
-
Calculation: 0.010 L × 0.010 mol/L × 205.04 g/mol = 0.00205 g = 2.05 mg
-
-
Create Slurry: Add the weighed 3,4-DCPPA to a beaker or vial containing ~8 mL of high-purity water and a magnetic stir bar. The mixture will appear as a cloudy white suspension.
-
Adjust pH: Begin stirring. While monitoring with a pH meter, add the 1 M NaOH solution drop-by-drop.
-
Observe Dissolution: As the pH rises above ~4.5-5.0, the solid will begin to dissolve. Continue adding NaOH slowly until the solution becomes completely clear.
-
Final pH Check: Once the solution is clear, check the final pH. A pH between 7.0 and 8.0 is typically sufficient and safe for most applications. Avoid making the solution excessively basic.
-
QS to Final Volume: Carefully transfer the clear solution to a 10 mL volumetric flask. Rinse the original vial with a small amount of water and add the rinse to the flask to ensure a complete transfer. Add water to bring the final volume to exactly 10 mL.
-
Filtration and Storage: For sterile applications, filter the final solution through a 0.22 µm syringe filter. Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Chemical Equilibrium Diagram
The following diagram illustrates the pH-dependent equilibrium that is exploited in Protocol 1.
Caption: pH-dependent equilibrium of 3,4-DCPPA in aqueous solution.
Section 4: References
-
ChemBK. (2024). 3,4-Dichlorophenyl acetic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Understanding the Properties of this compound for Chemical Research. Retrieved from [Link]
-
Li, Y., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 161. Retrieved from [Link]
-
ResearchGate. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. Retrieved from [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. Retrieved from [Link]
-
2,4-Dichlorophenoxyacetic acid. (n.d.). Retrieved from [Link]
-
R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
-
JoVE. (2023). Video: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Alkali Scientific. (n.d.). This compound, 1 X 25 g. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dichlorophenol. Retrieved from [Link]
-
Canada.ca. (2023). Draft Guidelines for Canadian Drinking Water Quality, Haloacetic Acids. Retrieved from [Link]
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Technical Support Center: Optimizing 3,4-Dichlorophenylacetic Acid (3,4-DPAA) Concentration
Welcome to the technical support center for 3,4-Dichlorophenylacetic acid (3,4-DPAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and field-proven insights for optimizing the use of 3,4-DPAA in plant-based experiments.
Section 1: Scientific Background & Mechanism of Action
Understanding the mechanism of this compound (DCAA or 3,4-DPAA) is fundamental to optimizing its concentration. 3,4-DPAA is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2] Its biological activity is entirely dependent on its concentration, exhibiting a classic biphasic dose-response: at low concentrations, it promotes growth, while at high concentrations, it induces uncontrolled, lethal growth, acting as an herbicide.[1][3]
The primary mode of action for 3,4-DPAA, like other synthetic auxins, involves its interaction with the core auxin signaling pathway.[4][5] It binds to auxin co-receptor complexes, which include the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.[5][6] This binding event triggers the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.[6] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of numerous auxin-responsive genes, leading to downstream physiological effects such as cell elongation, division, and differentiation.[4][6]
At phytotoxic concentrations, this signaling cascade is overstimulated, leading to a massive induction of ethylene and abscisic acid (ABA) biosynthesis.[2][7] This hormonal imbalance disrupts numerous growth processes, causing symptoms like epinasty (stem and leaf twisting), uncontrolled cell division, and ultimately, plant death.[7][8]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My plants are showing signs of stress after 3,4-DPAA application (e.g., drooping, twisted leaves, stem splitting).
-
Possible Cause 1: Concentration is too high. This is the most common cause. Symptoms like epinastic twisting, leaf cupping, and stem swelling are classic signs of auxin overdose.[8][9][10] Even concentrations intended to be stimulatory can be phytotoxic to sensitive species or young plants.
-
Solution:
-
Verify Calculations: Double-check all calculations for stock solution and final dilutions. Ensure correct conversion between molarity, ppm, and other units.[11][12]
-
Conduct a Dose-Response Study: If you have not already, you must perform a dose-response experiment to determine the optimal concentration range for your specific plant species and developmental stage. Start with a much lower concentration range. See the experimental protocol in Section 4.
-
Consider Plant Sensitivity: Recognize that different species, and even different cultivars, have varying sensitivities to synthetic auxins.[6][10] What works for one plant may be toxic to another.
-
Problem: I am not observing any physiological effect from the 3,4-DPAA application.
-
Possible Cause 1: Concentration is too low. The applied concentration may be below the minimum effective threshold for your plant system.
-
Solution: Increase the concentration systematically. A dose-response study with a logarithmic concentration series (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) is the most efficient way to find the active range.[13]
-
Possible Cause 2: Poor Absorption or Translocation. The compound may not be effectively entering the plant or moving to the target tissues. Synthetic auxins are typically absorbed through leaves and roots and translocated to meristematic tissues.[9][14]
-
Solution:
-
Application Method: Ensure the application method is appropriate. For foliar application, ensure complete coverage. For root application, ensure the compound is evenly distributed in the growth medium.
-
Use of Surfactants: For foliar sprays, consider adding a non-ionic surfactant to your solution (as permitted by your experimental design) to improve leaf surface wetting and absorption. Always follow the manufacturer's instructions for the surfactant.
-
Compound Degradation: Ensure your stock solution is stored correctly (typically cool and dark) and has not expired. Prepare fresh dilutions for each experiment.
-
Problem: The results of my experiment are highly variable and not reproducible.
-
Possible Cause 1: Inconsistent Application. Uneven spray coverage, inconsistent volumes applied to soil, or variations in application timing can lead to high variability.[15]
-
Solution: Standardize your application protocol meticulously. Use calibrated equipment to deliver precise volumes. Treat all plants at the same time of day and at the same developmental stage to minimize physiological variations.
-
Possible Cause 2: Environmental Factors. Temperature, humidity, and light intensity can influence a plant's metabolic rate and its response to exogenous compounds.
-
Solution: Conduct experiments in a controlled environment (growth chamber, greenhouse). Record and report all environmental conditions to ensure reproducibility.
-
Possible Cause 3: Contaminated Equipment. Residual herbicides or other chemicals in sprayers or containers can cause unintended effects.[15]
-
Solution: Use dedicated equipment for auxin experiments. If that is not possible, implement a rigorous triple-rinse cleaning protocol for all equipment between uses.[15]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for my experiments with 3,4-DPAA?
There is no single universal starting concentration. The optimal dose is highly dependent on the plant species, its developmental stage, and the desired outcome (e.g., root promotion, fruit set, flower induction).[2][6] However, based on published literature, a logical starting point for dose-response studies is to test a wide range.
| Plant/System | Effective Concentration Range | Observed Effect | Source |
| Oat Coleoptiles | 1-10 µM (approx. 0.2-2 ppm) | Promotion of elongation | [4][6] |
| Cucumber Roots | 1-10 µM (approx. 0.2-2 ppm) | Promotion of root growth | [6] |
| Sweet Potato | 100 ppm | Flower induction | [10] |
| Various Weeds | >250 ppm | Herbicidal effects | [2] |
Recommendation: For a new plant species, begin with a broad, logarithmic series of concentrations, for example: 0 (control), 0.1, 1, 10, 100, and 500 µM. This range covers concentrations from sub-lethal to potentially toxic, which is necessary for establishing an accurate dose-response curve.[13]
Q2: How does 3,4-DPAA differ from the more common synthetic auxin, 2,4-D?
Both 3,4-DPAA and 2,4-D (2,4-Dichlorophenoxyacetic acid) are chlorophenoxy auxin analogs that function through the same core signaling pathway.[4][14] The key difference lies in the position of the chlorine atoms on the phenyl ring. This structural difference can affect the compound's binding affinity to different auxin receptors (e.g., TIR1 vs. other AFBs), its metabolic stability within the plant, and its translocation efficiency, potentially leading to different efficacy profiles or species selectivity.[7] While 2,4-D is primarily known as a selective herbicide for broadleaf weeds, recent research highlights 3,4-DPAA's beneficial effects at low concentrations for promoting root growth in various crops.[3][4][5]
Q3: Can I mix 3,4-DPAA with other plant growth regulators or chemicals?
Mixing chemicals can lead to synergistic, antagonistic, or additive effects that are difficult to predict without empirical testing. For initial optimization experiments, it is crucial to test 3,4-DPAA alone to establish a clean baseline and dose-response curve. Once the effect of 3,4-DPAA is well-characterized, you can design experiments to test interactions with other compounds. Always check for chemical compatibility to avoid precipitation or inactivation in your stock solutions.
Q4: What are the visual symptoms of phytotoxicity I should watch for?
Symptoms of auxin herbicide phytotoxicity are distinctive and typically appear on new growth within hours to days of application.[9] Key indicators include:
-
Epinasty: Downward curling and twisting of leaves and petioles.[8][9]
-
Leaf Malformation: Leaves may appear cupped, strapped (narrowed), or crinkled.[8][16]
-
Stem Abnormalities: Stems may become brittle, split, or form callus tissue.[10]
-
Stunted Growth: Overall growth cessation of shoots and roots.[9]
-
Chlorosis: Yellowing of new growth, progressing to older tissue.[9]
Section 4: Experimental Protocol: Dose-Response Curve Determination
This protocol provides a self-validating framework for determining the optimal concentration of 3,4-DPAA for a specific plant.
Methodology:
-
Preparation of Stock Solution:
-
Calculate the required mass of 3,4-DPAA to create a high-concentration stock solution (e.g., 10-100 mM).
-
Dissolve the 3,4-DPAA in an appropriate solvent (e.g., DMSO or 100% Ethanol). Store the stock solution at -20°C in the dark.
-
-
Plant Material and Growth Conditions:
-
Use healthy, uniform plants of the same age and developmental stage.
-
Grow plants in a controlled environment (e.g., growth chamber) with consistent light, temperature, and humidity.
-
Use a randomized complete block design to arrange the plants, minimizing the effects of environmental gradients within the chamber.[13] Use at least 3-5 biological replicates per treatment.[13]
-
-
Preparation of Treatment Solutions:
-
Perform serial dilutions from your stock solution to create the final treatment concentrations. A logarithmic series (e.g., 0.1, 1, 10, 100 µM) is recommended.[13]
-
Crucial: Prepare a "vehicle control" solution containing the same final concentration of the solvent (e.g., DMSO) as the treatment solutions. This is essential to ensure that the observed effects are due to 3,4-DPAA and not the solvent.
-
-
Application of Treatments:
-
Apply a precise, standardized volume of each treatment solution to the plants. The method (foliar spray, soil drench, or addition to hydroponic media) should match your intended final application.
-
Ensure thorough but consistent coverage for foliar applications.
-
-
Data Collection:
-
After a predetermined incubation period (e.g., 7-21 days), collect data on relevant endpoints.
-
Quantitative Metrics: Root length, root mass (fresh and dry), shoot height, shoot biomass, leaf surface area.
-
Qualitative Metrics: Visual scoring of phytotoxicity (e.g., on a scale of 0-5, where 0 is no effect and 5 is plant death). Photograph each treatment group.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each treatment group.
-
Normalize the data as a percentage of the vehicle control.
-
Plot the normalized response against the logarithm of the 3,4-DPAA concentration to generate a dose-response curve.
-
Use a statistical software package to fit the data to a non-linear regression model (e.g., a three or four-parameter log-logistic model) to calculate values like EC₅₀ (concentration for 50% of maximal stimulation) or IC₅₀ (concentration for 50% inhibition).[17]
-
Section 5: References
-
Cui, F., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1). [Link]
-
Cui, F., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. PubMed. [Link]
-
Cui, F., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]
-
Cui, F., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. National Institutes of Health (NIH). [Link]
-
BYJU'S. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]
-
Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]
-
UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms. [Link]
-
NC State Extension Publications. (n.d.). Synthetic Auxins. [Link]
-
NC Soybean Producers Association. (2021). Eliminate Off-Target Auxin Herbicide Injury. [Link]
-
Renton, M., & Diggle, A. (2021). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. PubMed Central. [Link]
-
Bennett, A. (2023). Cotton: How to assess and manage off-target auxin movement. Farm Progress. [Link]
-
Hanson, B. (2010). Effective herbicide concentration for soil activity. UC Agriculture and Natural Resources. [Link]
-
Phragmites Adaptive Management Framework. (2023). Quick Guide: Calculating Herbicide Concentration. [Link]
-
El-Desouky, S. K., & El-Gawad, H. G. A. (2011). Effect of Post-emergence Application of Dichlorophenoxy acetic acid (2,4-D) Herbicide on Growth and Development of three Weeds. American-Eurasian Journal of Agricultural & Environmental Sciences, 11(5), 652-661. [Link]
-
Bentivegna, D. J., et al. (2017). Determination of optimal doses of glyphosate for controlling weeds at several stages in southwestern Buenos Aires province (Argentina). Journal of Plant Protection Research, 57(4), 347-354. [Link]
-
ResearchGate. (n.d.). Dose–response curves representing the level of 2,4-D resistance. [Link]
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 5(1), 90-93. [Link]
-
Mashingaidze, K., et al. (2013). Does 2,4-dichlorophenoxyacetic acid induce flowering in sweet potato? African Journal of Agricultural Research, 8(49), 6490-6496. [Link]
-
Atay, U., & Eti, S. (2019). Effects of 2,4-DP (2,4-dichlorophenoxypropionic acid) plant growth regulator on fruit size and yield of Valencia oranges (Citrus sinensis Osb.). South African Journal of Botany, 121, 46-50. [Link]
Sources
- 1. xtbg.ac.cn [xtbg.ac.cn]
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- 4. researchgate.net [researchgate.net]
- 5. This compound acts as an auxin analog and induces beneficial effects in various crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 9. Synthetic Auxins | NC State Extension Publications [content.ces.ncsu.edu]
- 10. academicjournals.org [academicjournals.org]
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- 13. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 14. deq.mt.gov [deq.mt.gov]
- 15. Eliminate Off-Target Auxin Herbicide Injury — NC Soybean Producers Association [ncsoy.org]
- 16. farmprogress.com [farmprogress.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,4-Dichlorophenylacetic Acid
Welcome to the technical support center for the synthesis of 3,4-Dichlorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important compound. This resource provides in-depth technical guidance, drawing from established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The two primary industrial routes for the synthesis of this compound are:
-
From 3,4-Dichlorotoluene: This route involves the side-chain chlorination of 3,4-dichlorotoluene to produce 3,4-dichlorobenzyl chloride. This intermediate is then converted to (3,4-Dichlorophenyl)acetonitrile via cyanation, followed by hydrolysis to yield the final product.
-
From 1,2-Dichlorobenzene: This pathway begins with the Friedel-Crafts acylation of 1,2-dichlorobenzene to form 3',4'-dichloroacetophenone. The ketone is then subjected to the Willgerodt-Kindler reaction to produce a thioamide intermediate, which is subsequently hydrolyzed to this compound.[1][2][3]
Q2: I am observing a persistent off-white or yellowish color in my final this compound product. What could be the cause?
A2: A persistent color in the final product often indicates the presence of impurities. Potential causes include:
-
Residual starting materials: Incomplete conversion of starting materials like 3,4-dichlorotoluene or 3',4'-dichloroacetophenone can lead to colored byproducts.
-
Side-reaction products: Isomeric impurities or over-chlorinated species formed during the synthesis can impart color.
-
Degradation products: The product may degrade under harsh reaction conditions (e.g., high temperatures, extreme pH).
Q3: My final product has a low melting point and a broad melting range. What does this suggest?
A3: A low and broad melting point is a strong indicator of the presence of impurities. Pure this compound has a sharp melting point of approximately 89-91 °C.[4] The presence of solvents, unreacted starting materials, or side-products will depress and broaden the melting point range.
Q4: What are the recommended analytical techniques for impurity profiling of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing impurities in this compound.[5][6][7][8] A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (often with an acid modifier like phosphoric acid or formic acid) is typically used. UV detection is suitable for this analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities, after derivatization of the carboxylic acid group.
Troubleshooting Guide
This section provides a detailed breakdown of common problems, their potential causes, and actionable solutions for the synthesis of this compound.
Problem 1: Presence of Isomeric Impurities
Q: My analysis shows the presence of other dichlorophenylacetic acid isomers (e.g., 2,4- or 2,5-). What is the likely source of this contamination?
A: Isomeric impurities typically originate from the starting materials.
-
Causality: The commercial synthesis of 3,4-dichlorotoluene, a key starting material, often involves the chlorination of p-chlorotoluene. This reaction can yield a mixture of dichlorotoluene isomers, including 2,4- and 3,4-dichlorotoluene, which can be difficult to separate completely by distillation.[9] If the starting 3,4-dichlorotoluene contains other isomers, these will be carried through the synthesis to form the corresponding isomeric dichlorophenylacetic acids. Similarly, the Friedel-Crafts acylation of 1,2-dichlorobenzene can also lead to the formation of isomeric dichloroacetophenones.
-
Troubleshooting Protocol:
-
Analyze Starting Materials: Before beginning the synthesis, analyze the purity of the 3,4-dichlorotoluene or 1,2-dichlorobenzene using GC-MS to quantify the level of isomeric impurities.
-
Source High-Purity Starting Materials: If the starting material is found to be of low purity, source a higher-grade material from a reputable supplier.
-
Purification of Starting Material: If sourcing high-purity material is not feasible, consider purifying the starting material by fractional distillation or crystallization.
-
Final Product Purification: If isomeric impurities are present in the final product, purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/heptane, water).
-
Problem 2: Incomplete Hydrolysis of Nitrile or Thioamide Intermediate
Q: My HPLC analysis indicates the presence of residual (3,4-Dichlorophenyl)acetonitrile or the corresponding thioamide in my final product. How can I drive the hydrolysis to completion?
A: Incomplete hydrolysis is a common issue that can be addressed by optimizing the reaction conditions.
-
Causality: The hydrolysis of nitriles and thioamides to carboxylic acids requires forcing conditions (strong acid or base and elevated temperatures). Insufficient reaction time, temperature, or concentration of the hydrolyzing agent can lead to incomplete conversion. The intermediate amide can also be a persistent impurity if the hydrolysis is not complete.
-
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature: Extend the duration of the hydrolysis step or cautiously increase the reaction temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal time and temperature.
-
Increase Concentration of Acid/Base: Use a higher concentration of the acid (e.g., sulfuric acid, hydrochloric acid) or base (e.g., sodium hydroxide) for the hydrolysis.
-
Ensure Efficient Mixing: In heterogeneous reaction mixtures, ensure vigorous stirring to maximize the contact between the reactants.
-
Phase-Transfer Catalysis: For nitrile hydrolysis, the use of a phase-transfer catalyst can sometimes improve the reaction rate, especially in two-phase systems.
-
Problem 3: Formation of Over-chlorinated Byproducts
Q: I am detecting trichlorophenylacetic acid in my product. What is the cause and how can I prevent it?
A: The formation of trichlorinated species is a result of over-chlorination of the aromatic ring.
-
Causality: This issue is most prevalent in syntheses starting from 3,4-dichlorotoluene. During the side-chain chlorination of 3,4-dichlorotoluene to 3,4-dichlorobenzyl chloride, some ring chlorination can occur, leading to the formation of trichlorotoluenes. These trichlorinated impurities will then be converted to trichlorophenylacetic acid in the subsequent steps.
-
Troubleshooting Protocol:
-
Optimize Chlorination Conditions: Carefully control the stoichiometry of the chlorinating agent and the reaction temperature during the side-chain chlorination of 3,4-dichlorotoluene. The use of a radical initiator (e.g., AIBN, UV light) and the exclusion of Lewis acid catalysts will favor side-chain chlorination over ring chlorination.
-
Purify the Intermediate: Purify the 3,4-dichlorobenzyl chloride intermediate by distillation to remove any trichlorotoluene byproducts before proceeding to the cyanation step.
-
Summary of Common Impurities
| Impurity | Source | Analytical Detection | Mitigation Strategy |
| Isomeric Dichlorophenylacetic Acids | Impure starting materials (e.g., mixture of dichlorotoluene isomers) | HPLC, GC-MS | Use high-purity starting materials; purify starting materials or final product. |
| (3,4-Dichlorophenyl)acetonitrile | Incomplete hydrolysis | HPLC, GC-MS | Optimize hydrolysis conditions (time, temperature, reagent concentration). |
| 3,4-Dichlorophenylacetamide | Incomplete hydrolysis of the nitrile | HPLC | Optimize hydrolysis conditions (time, temperature, reagent concentration). |
| 3,4-Dichlorophenylthioacetamide | Incomplete hydrolysis in the Willgerodt-Kindler route | HPLC | Optimize hydrolysis conditions (time, temperature, reagent concentration). |
| 3',4'-Dichloroacetophenone | Incomplete Willgerodt-Kindler reaction | HPLC, GC-MS | Optimize Willgerodt-Kindler reaction conditions; purify intermediate. |
| Trichlorophenylacetic Acids | Over-chlorination of the aromatic ring | HPLC, GC-MS | Control chlorination conditions; purify chlorinated intermediate. |
| 3,4-Dichlorobenzoic Acid | Side reaction during the Willgerodt-Kindler reaction | HPLC | Optimize Willgerodt-Kindler reaction conditions; purify the final product. |
Experimental Workflows and Diagrams
Synthesis Route 1: From 3,4-Dichlorotoluene
Caption: Synthesis of this compound from 3,4-Dichlorotoluene.
Synthesis Route 2: From 1,2-Dichlorobenzene
Caption: Synthesis of this compound from 1,2-Dichlorobenzene.
References
-
Shah, K. A., Samuels, S. A., Michaels, M. K., & Warren, J. W. (1984). Liquid chromatographic analysis of dichlorophen and its major impurity. Journal of Pharmaceutical Sciences, 73(6), 822–823. [Link]
-
Coetzee, J. F., & Chang, T. H. (1986). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 58(11), 1541–1545. [Link]
-
Agilent Technologies. (2014). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. [Link]
-
Rossberg, M., Lendle, W., Pfleiderer, G., Tögel, A., Dreher, E. L., & Langer, E. (2006). Chlorinated Hydrocarbons. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
United States International Trade Commission. (1968). Synthetic Organic Chemicals: United States Production and Sales, 1967. U.S. Government Printing Office. [Link]
- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents. (n.d.).
- US4031145A - Process for the production of 3,4-dichlorotoluene - Google Patents. (n.d.).
-
Iharanikkei Chemical Industry Co., Ltd. (n.d.). 3,4-Dichlorotoluene. [Link]
-
Le-Dévéhat, F., & Le-Cog, E. (2012). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. RASAYAN Journal of Chemistry, 5(1), 1-5. [Link]
-
Zazouli, M. A., & Moradi, M. (2020). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment, 181, 306-313. [Link]
-
DeTar, D. F., & Whiteley, T. E. (1958). Biphenyl, 3,4-dichloro-. Organic Syntheses, 38, 21. [Link]
-
PubChem. (n.d.). (3,4-Dichlorophenyl)acetonitrile. National Center for Biotechnology Information. [Link]
-
Gebre, S. H., & Taddesse, A. M. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Chemical Society of Ethiopia, 36(3), 567-578. [Link]
-
Wikipedia. (2023). Willgerodt rearrangement. [Link]
- RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents. (n.d.).
- US6156945A - Method of making high purity 2,4- and 3,4-dichlorotoluene - Google Patents. (n.d.).
-
Kaur, I., Kumar, B., & Singh, S. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 50(3s), s169-s181. [Link]
-
Rhodium. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [Link]
- EP1020426B9 - Novel amine derivatives and antimycotic agents - Google Patents. (n.d.).
-
Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2009). Name Reactions and Reagents in Organic Synthesis. John Wiley & Sons. [Link]
-
Hussein, M. Z., Ghotbi, M. Y., Yahaya, A. H., & Abd-Rahman, M. Z. (2013). 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. International Journal of Molecular Sciences, 14(9), 18344–18360. [Link]
-
Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. [Link]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Improving the Stability of 3,4-Dichlorophenylacetic Acid (DPAA) Solutions
Welcome to the technical support guide for 3,4-Dichlorophenylacetic acid (DPAA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of DPAA solutions. Instability in experimental solutions can lead to irreproducible results, loss of potency, and misleading data. This guide offers a series of frequently asked questions, troubleshooting workflows, and validated protocols to help you mitigate these risks and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound solutions.
Q1: What are the primary factors that compromise the stability of DPAA solutions?
The stability of DPAA, an organic compound with an acidic functional group and a chlorinated aromatic ring, is influenced by several environmental and chemical factors.[1] Understanding these is the first step toward prevention.
-
pH: As a carboxylic acid, the pH of aqueous solutions is critical. At neutral or basic pH, DPAA exists as its carboxylate salt, which may have different solubility and stability profiles. Extreme pH conditions can catalyze hydrolysis or other degradation reactions.
-
Solvent Choice: DPAA exhibits limited solubility in water but is soluble in organic solvents.[1][2] However, protic solvents like alcohols (e.g., methanol, ethanol) can slowly react with the carboxylic acid group to form esters, especially during long-term storage or in the presence of catalytic impurities. Aprotic solvents are generally preferred for long-term storage of stock solutions.
-
Temperature: Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including degradation. Storing solutions at higher than recommended temperatures is one of the most common causes of reduced shelf-life.[3]
-
Light Exposure (Photodegradation): Chlorinated aromatic compounds are often susceptible to photodegradation. High-energy light, particularly in the UV spectrum, can induce cleavage of the carbon-chlorine bonds or reactions on the aromatic ring, leading to the formation of impurities.[4]
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of the molecule over time, often identifiable by a change in solution color (e.g., yellowing). This process can be accelerated by trace metal impurities or light exposure.
Q2: What is the best solvent for preparing a stable DPAA stock solution?
The choice of solvent is critical and depends on the intended concentration and storage duration. The principle of "like dissolves like" suggests that polar organic solvents are most suitable.
For high-concentration, long-term master stocks (e.g., >50 mM), polar aprotic solvents are the superior choice as they are non-reactive and effectively solvate DPAA.
-
Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Acceptable for Shorter-Term Use: Ethanol, Methanol. While DPAA is soluble in these, be aware of the potential for esterification over weeks to months of storage.
Aqueous solutions of DPAA are not recommended for storage of more than a day due to its low solubility and higher potential for microbial degradation.[1][2][5]
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Example Solvents | Qualitative Solubility | Stability Considerations |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High | Excellent. Recommended for long-term stock solutions. |
| Alcohols | Ethanol, Methanol | High | Good. Suitable for intermediate dilutions and short-term storage. Potential for ester formation over time. |
| Halogenated | Dichloromethane (DCM) | Moderate | Good. Useful for synthesis workups, but higher volatility makes it less ideal for solution storage. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Fair. Peroxide formation in aged THF can promote oxidative degradation. |
| Aqueous Buffers | PBS (pH 7.2), Water | Low / Sparingly Soluble | Poor. Not recommended for storage. Prepare fresh for immediate use.[2][5] |
Q3: How should I store DPAA solutions to maximize their shelf-life?
Proper storage is a simple yet crucial protocol. Adherence to these guidelines will prevent the most common modes of degradation.
Table 2: Recommended Storage Conditions for DPAA Solutions
| Parameter | Short-Term Storage (< 2 weeks) | Long-Term Storage (> 2 weeks) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C or -80°C (Frozen) | Reduces the rate of chemical degradation and solvent evaporation.[3][6] |
| Light | Protect from light (Amber vials) | Protect from light (Amber vials) | Prevents photodegradation of the chlorinated aromatic ring.[6] |
| Container | Tightly sealed glass or polypropylene vials | Tightly sealed vials with PTFE-lined caps | Prevents solvent evaporation and exposure to atmospheric oxygen and moisture.[3] Ensure container material is compatible.[6] |
| Atmosphere | Standard atmosphere | Consider purging with inert gas (Argon/Nitrogen) | For maximum stability, purging with an inert gas displaces oxygen and minimizes the risk of oxidative degradation. |
Q4: What are the likely degradation pathways for DPAA?
While specific degradation pathways for DPAA are complex, knowledge of related chlorinated aromatic compounds allows for the prediction of likely mechanisms. Degradation products can interfere with experiments or alter the compound's biological activity. In environmental contexts, microbial action is a primary degradation route.[7][8] In a laboratory setting, chemical pathways dominate.
-
Oxidative Degradation: Hydroxylation of the aromatic ring is a common pathway, potentially followed by ring-opening.
-
Decarboxylation: Loss of the carboxylic acid group to form 3,4-dichlorotoluene, especially under heat or UV stress.
-
Dehalogenation: Reductive cleavage of the C-Cl bonds, though this is more common in anaerobic environmental degradation, it can be initiated by light or potent reducing agents.[9]
Diagram: Potential Chemical Degradation Pathways for DPAA ```dot
Caption: A decision tree to diagnose the root cause of DPAA solution precipitation.
Problem: My DPAA solution has turned yellow or brown.
-
Potential Cause: This is a classic sign of oxidative or photodegradation. The formation of conjugated systems or phenolic compounds as byproducts can introduce color.
-
Solution: The solution should be discarded immediately. Prepare a fresh solution using high-purity solvent. To prevent recurrence, store the new solution in an amber vial at the recommended temperature and consider purging the headspace with an inert gas like argon or nitrogen before sealing.
Problem: I am observing inconsistent or lower-than-expected activity in my bioassay.
-
Potential Cause: This strongly suggests a loss of active DPAA concentration due to chemical degradation. The actual concentration of the parent compound is likely lower than the nominal concentration.
-
Solution:
-
Prepare Fresh: Always prepare working dilutions fresh from a properly stored, high-concentration stock. Avoid storing dilute aqueous solutions.
-
Verify Concentration: If assay reproducibility is paramount, the concentration of the stock solution should be periodically verified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). [10]This method can separate and quantify the parent DPAA from its degradation products.
-
Experimental Protocols
Protocol 1: Preparation of a Stable 100 mM DPAA Stock Solution in DMSO
This protocol describes the preparation of a highly stable stock solution suitable for long-term storage.
Materials:
-
This compound (FW: 205.03 g/mol ) [11]* Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined screw cap
-
Spatula and weigh boat
-
Vortex mixer
Procedure:
-
Calculation: To prepare 10 mL of a 100 mM solution, calculate the required mass of DPAA: Mass = 205.03 g/mol * 0.1 mol/L * 0.010 L = 0.20503 g (205.0 mg)
-
Weighing: Tare the weigh boat on the analytical balance. Carefully weigh out approximately 205 mg of DPAA solid. Record the exact mass.
-
Dissolution: Add the weighed DPAA to the amber vial. Using a pipette, add a volume of DMSO to achieve the final target concentration based on the actual mass weighed. For example, if 205.0 mg was weighed, add 10.0 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex at room temperature until all solid has completely dissolved. Gentle warming in a water bath (not to exceed 30°C) may be used if dissolution is slow.
-
Storage: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store the vial at -20°C for long-term storage.
Protocol 2: HPLC Method for DPAA Stability Assessment
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method to quantify DPAA and detect degradation products. [12][13] Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid)
-
DPAA reference standard
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm (based on UV maxima for similar compounds) [5]* Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a series of known concentrations of DPAA (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute your stored DPAA solution to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples.
-
Data Interpretation:
-
Integrate the peak area for DPAA in your standards and plot it against concentration to generate a linear calibration curve.
-
Quantify the concentration of DPAA in your test sample using its peak area and the calibration curve.
-
Examine the chromatogram for any new peaks that are not present in the fresh reference standard. The appearance and growth of these peaks over time indicate degradation. A true stability-indicating method would demonstrate "peak purity" for the DPAA peak, confirming no co-elution with degradants. [14]
-
References
- Current time information in Toronto, CA. (n.d.). Google.
-
15 Tips for Storing Acids in Your Laboratory. (2023, April 27). Post Apple Scientific. Retrieved January 11, 2026, from [Link]
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Understanding the Properties of this compound for Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Chapter 04: Proper Storage of Chemicals in Laboratories. (2021, April 8). UNC Policies. Retrieved January 11, 2026, from [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved January 11, 2026, from [Link]
-
Cometabolic degradation of chlorinated aromatic compounds. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Safe Storage of Chemicals. (n.d.). Department of Biology, University of York. Retrieved January 11, 2026, from [Link]
-
Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Cas 94-75-7,2,4-Dichlorophenoxyacetic acid. (n.d.). LookChem. Retrieved January 11, 2026, from [Link]
-
2,4-Dichlorophenoxyacetic Acid. (n.d.). CDC. Retrieved January 11, 2026, from [Link]
-
2,4-Dichlorophenoxyacetic Acid Pathway Map. (n.d.). Eawag-BBD. Retrieved January 11, 2026, from [Link]
-
Studies on degradation of chlorinated aromatic hydrocarbon by using immobilized cell crude extract of Pseudomonas aeruginosa. (2007, June 4). Academic Journals. Retrieved January 11, 2026, from [Link]
-
3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. (2013, August 23). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. (n.d.). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
(PDF) Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Microbial Degradation of Chlorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. (n.d.). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). Retrieved January 11, 2026, from [Link]
-
Microbial Degradation of Chlorinated Aromatic Compounds. (n.d.). Taylor & Francis eBooks. Retrieved January 11, 2026, from [Link]
-
Assay and Stability Testing. (n.d.). Kinam Park. Retrieved January 11, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (n.d.). Separation Science. Retrieved January 11, 2026, from [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved January 11, 2026, from [Link]
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). EPA. Retrieved January 11, 2026, from [Link]
-
2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Understanding Common Lab Solvents. (n.d.). CP Lab Safety. Retrieved January 11, 2026, from [Link]
-
An overview on Common Organic Solvents and their Toxicity. (n.d.). Retrieved January 11, 2026, from [Link]
-
Properties of Common Organic Solvents. (2022, September 8). Retrieved January 11, 2026, from [Link]
-
Solvents and Polarity. (n.d.). Department of Chemistry : University of Rochester. Retrieved January 11, 2026, from [Link]
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Technical Support Center: 3,4-Dichlorophenylacetic Acid (3,4-DCAA)
A Guide for Researchers on Avoiding Phytotoxicity in In Vitro Applications
Welcome to the technical support center for 3,4-Dichlorophenylacetic acid (3,4-DCAA). As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to successfully utilize this potent synthetic auxin while avoiding the common pitfall of phytotoxicity. This guide is structured to move from foundational concepts to specific, actionable solutions for problems you may encounter in your research.
Section 1: Understanding 3,4-DCAA and the Dose-Dependent Response
1.1. What is 3,4-DCAA?
This compound (3,4-DCAA) is a synthetic auxin, a class of plant growth regulators designed to mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2] Recent studies have identified 3,4-DCAA as an effective auxin analog that functions through the established auxin signaling pathway to promote physiological responses such as adventitious root generation and crop root growth.[3][4][5] Its chemical structure, similar to other synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D), confers high stability and resistance to the rapid enzymatic degradation that natural auxins undergo within plant tissues.[1][6] This persistence is what makes it highly effective, but also what necessitates careful dose management to prevent toxicity.
1.2. The Mechanism of Action and the Onset of Phytotoxicity
3,4-DCAA, like other auxins, works by binding to F-box protein receptors such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1).[1][5] This action leads to the degradation of Aux/IAA transcriptional repressors, which in turn "releases" Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes.[2][7] These genes drive processes like cell division and elongation.
Phytotoxicity occurs when the concentration of a synthetic auxin like 3,4-DCAA overwhelms the plant's natural hormonal balance.[6] This leads to:
-
Uncontrolled Growth: The signaling pathway is perpetually activated, leading to unsustainable and disorganized cell division.[8]
-
Ethylene Production: High auxin levels can trigger a surge in ethylene biosynthesis, a stress hormone that promotes senescence and cell death.[6][9]
-
Oxidative Stress: The cellular overstimulation generates a buildup of Reactive Oxygen Species (ROS), such as hydrogen peroxide, which cause damage to membranes, proteins, and DNA.[6][10][11] This oxidative damage is a primary driver of the visual symptoms of toxicity.
Section 2: Troubleshooting Guide for 3,4-DCAA Phytotoxicity
This section addresses specific problems in a question-and-answer format.
Q1: My explants turn brown or black and appear necrotic a few days after culturing on a 3,4-DCAA medium. What is wrong?
A: This is the most common and severe symptom of acute phytotoxicity. The browning is caused by the oxidation of phenolic compounds released from dying cells, a direct result of excessive oxidative stress induced by a high 3,4-DCAA concentration.
Troubleshooting Steps:
-
Verify Concentration: Immediately double-check the calculations for your stock solution and the final concentration in your medium. A simple decimal error is a frequent cause.
-
Perform a Dose-Response Curve: The optimal auxin concentration is highly species- and explant-dependent. Your current level is clearly lethal. Set up an experiment with a wide range of 3,4-DCAA concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) to identify the optimal window for your specific system.
-
Incorporate Antioxidants: To combat the oxidative burst, supplement your medium with antioxidants. This is a palliative measure but can be effective.
-
Citric Acid: 50-100 mg/L
-
Ascorbic Acid: 50-100 mg/L
-
Activated Charcoal (AC): 0.1-0.5 g/L. Note that AC adsorbs growth regulators, so the effective concentration of 3,4-DCAA will be lower.[12] This can be useful for rescuing cultures showing initial signs of stress.
-
Q2: My cultures are producing large amounts of friable, unorganized callus, but I cannot achieve any shoot or embryo regeneration. How do I move forward?
A: You have successfully identified a concentration of 3,4-DCAA that is excellent for inducing cell proliferation (callogenesis), but this same concentration is inhibitory to organogenesis. High auxin levels suppress the formation of shoot meristems.[13]
Troubleshooting Steps:
-
Reduce or Remove 3,4-DCAA: Subculture the healthy callus onto a new medium with a significantly lower concentration of 3,4-DCAA, or remove it entirely.
-
Adjust the Auxin:Cytokinin Ratio: Morphogenesis is governed by the ratio of auxins to cytokinins. To promote shoot formation, transfer the callus to a medium containing a lower auxin concentration and introduce a cytokinin (e.g., 6-Benzylaminopurine (BAP) or Kinetin) at a concentration of 0.5-2.0 mg/L.
-
Switch to a Weaker Auxin: For the regeneration phase, consider replacing 3,4-DCAA with a less potent or more easily metabolized auxin, such as Indole-3-butyric acid (IBA) or 1-Naphthaleneacetic acid (NAA).
Q3: My explants or callus appear swollen, glassy, and water-logged. What is this phenomenon?
A: This condition is known as hyperhydricity or vitrification. It is a physiological malformation often caused by stress, including suboptimal hormone levels in the culture medium. The tissue has a high water content but a poorly developed cellular structure, making it non-viable for regeneration.
Troubleshooting Steps:
-
Lower 3,4-DCAA Concentration: As with other issues, an excessive auxin level is a likely culprit. Reduce the concentration in your next subculture.
-
Increase Medium Osmolarity: Increase the concentration of your gelling agent (e.g., agar from 0.8% to 1.0%) to reduce water availability.
-
Improve Gas Exchange: Use vented culture vessel lids or ensure lids are not sealed too tightly to allow for the release of ethylene and other volatile compounds that can accumulate and contribute to the disorder.
Section 3: FAQs and Best Practices
Q: What is a safe starting concentration for 3,4-DCAA in a new experiment? A: A universal "safe" concentration does not exist. However, based on data for the closely related and potent auxin 2,4-D, a typical range for callus induction is 0.1 to 4.0 mg/L.[13] For a new plant system, it is highly advisable to start at the low end of this range (e.g., 0.25 mg/L) and test a gradient of concentrations.
Q: How do I correctly prepare and store a 3,4-DCAA stock solution to avoid solubility issues? A: 3,4-DCAA is practically insoluble in water but soluble in organic solvents.[14] Improper dissolution can lead to precipitation in the final medium, causing inconsistent and toxic hot spots. Follow Protocol 1 carefully.
Q: Are there less toxic alternatives to 3,4-DCAA for inducing callus or roots? A: Yes. If your system proves highly sensitive to 3,4-DCAA, consider other auxins. The choice depends on your goal.
| Auxin | Relative Potency | Stability in Medium | Common Use Cases & Notes |
| 3,4-DCAA / 2,4-D | Very High | High | Callus induction, somatic embryogenesis. High risk of phytotoxicity.[1][15] |
| NAA | High | Moderate | Rooting, callus induction. Generally less toxic than 2,4-D but still potent.[16] |
| IBA | Moderate | Moderate | Primarily for adventitious root formation. Often considered a precursor to IAA.[17] |
| IAA | Low | Low | Natural auxin. Rapidly degraded by light and enzymes. Used where a transient auxin signal is needed. |
Section 4: Essential Protocols
Protocol 1: Preparation of a 1 mg/mL 3,4-DCAA Stock Solution
Causality: This protocol uses a small amount of a strong base (NaOH) to create a water-soluble salt of the acid, followed by dilution in water. This prevents the compound from precipitating when added to the aqueous culture medium.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile, purified water (e.g., double-distilled or Milli-Q)
-
Sterile 100 mL volumetric flask
-
Sterile magnetic stir bar and stir plate
-
0.22 µm sterile syringe filter and sterile syringe
-
Sterile storage bottles (e.g., 10 mL aliquots)
Procedure:
-
Weigh out exactly 100 mg of 3,4-DCAA powder and place it into the 100 mL volumetric flask.
-
Add a sterile magnetic stir bar to the flask.
-
Add 1-2 mL of 1 M NaOH dropwise while stirring. The powder should dissolve completely. Use the minimum volume of NaOH necessary.
-
Once dissolved, slowly add approximately 80 mL of sterile purified water while continuing to stir.
-
Bring the final volume up to the 100 mL mark with sterile water. The final concentration is now 1 mg/mL.
-
Remove the stir bar. Aseptically filter-sterilize the entire solution through a 0.22 µm syringe filter into a sterile container. Do not autoclave auxin solutions , as heat can cause degradation.
-
Dispense into smaller, sterile, clearly labeled aliquots (e.g., 5-10 mL) and store at -20°C for long-term use or at 4°C for short-term use (up to 4 weeks).
Protocol 2: Conducting a Dose-Response Experiment for Callus Induction
Causality: This experiment systematically tests a range of concentrations to empirically determine the optimal level that promotes healthy growth without inducing phytotoxicity for a specific plant species and explant type.
Procedure:
-
Prepare a basal culture medium (e.g., Murashige and Skoog - MS medium) with vitamins and sucrose, and adjust the pH to 5.8.[15]
-
Divide the medium into separate flasks before adding the gelling agent. For a 1 L total experiment, you might use six 150 mL aliquots.
-
Using your sterile 1 mg/mL 3,4-DCAA stock solution, add the calculated volume to each flask to achieve your target concentrations.
-
Example for 150 mL of medium:
-
0.1 mg/L: Add 15 µL of stock
-
0.5 mg/L: Add 75 µL of stock
-
1.0 mg/L: Add 150 µL of stock
-
2.5 mg/L: Add 375 µL of stock
-
5.0 mg/L: Add 750 µL of stock
-
-
-
Remember to include a hormone-free control (0 mg/L).
-
Add the gelling agent to each flask, heat to dissolve, and dispense into sterile culture vessels (e.g., petri dishes).
-
Prepare and sterilize your explants according to a standard protocol.[1]
-
Inoculate an equal number of explants (e.g., 5-10) onto each treatment medium.
-
Incubate under standard culture conditions (e.g., 25°C in the dark for callus induction).
-
Observe weekly for 4-6 weeks, recording data on callus induction percentage, callus morphology (color, texture), fresh weight, and any signs of phytotoxicity.
By following these guidelines and protocols, researchers can effectively harness the potent auxin activity of 3,4-DCAA while systematically avoiding the detrimental effects of phytotoxicity, leading to more reliable and successful in vitro experiments.
References
- ResearchGate. (n.d.). This compound acts as an auxin analog and induces beneficial effects in various crops.
- Semantic Scholar. (n.d.). This compound acts as an auxin analog and induces beneficial effects in various crops.
- Tan, C., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. PubMed.
- Grobelchero, M., et al. (n.d.). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants.
- Tognetti, V. B., et al. (2012). Oxidative stress tolerance in plants: Novel interplay between auxin and reactive oxygen species signaling. PMC - NIH.
- Pasternak, T. P., et al. (2005). Complementary interactions between oxidative stress and auxins control plant growth responses at plant, organ, and cellular level. Oxford Academic.
- Hu, Y., et al. (2013).
- ResearchGate. (n.d.). Complementary interactions between oxidative stress and auxins control plant growth responses at plant, organ, and cellular level | Request PDF.
- BYJU'S. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- (n.d.). 2,4-Dichlorophenoxyacetic acid.
- Ljung, K. (2013). Auxin Activity: Past, present, and Future. PMC - PubMed Central.
- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- BenchChem. (n.d.). The Role of 2,4-D as a Synthetic Auxin in Plant Tissue Culture: An In-depth Technical Guide.
- ResearchGate. (n.d.). This compound (Dcaa) promotes the elongation of oat....
- ResearchGate. (n.d.). Auxins and the inhibition of plant growth.
- TOKU-E. (n.d.). 2,4-Dichlorophenoxyacetic Acid-plant tissue culture-TOKU-E.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION.
- Tan, C., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. NIH.
- Woodward, A. W., & Bartel, B. (2005). Auxin: Regulation, Action, and Interaction. PMC - PubMed Central.
- Update Publishing House. (n.d.). Effects of 2, 4-Dichlorophenoxyacetic Acid on the in vitro growth of explants (Clerodendron spp.).
- Sigma-Aldrich. (n.d.). Growth Regulators – Plant Tissue Culture Protocol.
- ResearchGate. (n.d.). New Perspectives on the Metabolism and Detoxification of Synthetic Compounds in Plants | Request PDF.
- Maksimov, I. V., et al. (2023).
- MDPI. (n.d.). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress.
- Gaines, T. (2020). 10 - Webinar - Dr. Todd Gaines - Novel herbicide resistance mechanisms to synthetic auxins in weeds.
- Dharmasiri, N. (n.d.). Structural requirements necessary for auxin activity Investigator: Dharmasiri, Nihal Department: Biology Project. TXST Digital Repository.
- (1991). Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid. PubMed.
- Kunkel, B. N., & Johnson, J. M. (2021). Auxin Plays Multiple Roles during Plant–Pathogen Interactions. PMC - PubMed Central.
- Sigma-Aldrich. (n.d.). This compound 98 5807-30-7.
- (n.d.). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester.
- ResearchGate. (n.d.). Modeling available 2,4-dichlorophenoxyacetic acid in a tissue culture medium containing activated carbon.
- Casanova-Sáez, R., et al. (2021). Auxin Metabolism in Plants. PMC - PubMed Central - NIH.
- MDPI. (n.d.). Effect of Auxin on Cadmium Toxicity-Induced Growth Inhibition in Solanum lycopersicum.
- MDPI. (n.d.). Phytotoxicity in Seedlings of Rhizophora mangle (L.) Exposed to 2,4-Dichlorophenoxyacetic Acid under Experimental Conditions.
- PubChem. (n.d.). This compound | C8H6Cl2O2 | CID 79874.
- (n.d.).
- (n.d.). Low cost options for tissue culture technology in developing countries.
- (2018). Low-Cost Alternatives for Conventional Tissue Culture Media.
- Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 2,4-Dichlorophenoxyacetic Acid.
- Plant Cell Technology. (2021). Introducing PCT's Brand New Plant Growth Regulators!.
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Technical Support Center: Quantifying 3,4-Dichlorophenylacetic Acid in Complex Matrices
Welcome to the technical support center for the analysis of 3,4-Dichlorophenylacetic acid (3,4-DPAA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying 3,4-DPAA in various challenging matrices. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental success. While much of the foundational literature focuses on the closely related compound 2,4-Dichlorophenoxyacetic acid (2,4-D), the principles and methodologies are largely transferable to 3,4-DPAA analysis. This guide will leverage established methods for analogous compounds and provide the scientific reasoning to adapt them to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying 3,4-DPAA in complex matrices like plasma, urine, or soil?
The primary challenges in quantifying 3,4-DPAA stem from its physicochemical properties and the nature of complex sample matrices. Key difficulties include:
-
Matrix Effects: Complex matrices contain numerous endogenous components (e.g., salts, lipids, proteins) that can interfere with the analysis, particularly in LC-MS/MS, leading to ion suppression or enhancement.[1][2] This can significantly impact the accuracy and precision of quantification.[3]
-
Low Concentrations: In many applications, 3,4-DPAA is present at trace levels, requiring highly sensitive analytical methods and efficient sample pre-concentration steps.[4]
-
Sample Preparation: Efficient extraction of 3,4-DPAA from the matrix while minimizing co-extraction of interfering compounds is critical. The acidic nature of 3,4-DPAA influences the choice of extraction pH and solvent.[5]
-
Analyte Stability: The stability of 3,4-DPAA in the sample matrix during collection, storage, and processing must be considered to prevent degradation and ensure accurate results.
Q2: Which analytical technique is most suitable for 3,4-DPAA quantification?
The choice of analytical technique depends on the required sensitivity, selectivity, and the available instrumentation. Here's a comparative overview:
| Technique | Advantages | Disadvantages | Best For |
| HPLC-UV | Robust, widely available, cost-effective. | Lower sensitivity and selectivity compared to MS methods.[4] | Higher concentration samples with relatively clean matrices. |
| GC-MS | High chromatographic resolution, good sensitivity. | Requires derivatization to make the acidic analyte volatile.[6][7] | Volatile and thermally stable analytes; can be very sensitive with appropriate derivatization. |
| LC-MS/MS | High sensitivity and selectivity, ideal for trace-level detection in complex matrices.[8] | Susceptible to matrix effects, higher instrument cost.[3] | Low-level quantification in complex biological and environmental samples. |
For most applications involving complex matrices and low analyte concentrations, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[8]
Q3: Why is derivatization necessary for GC analysis of 3,4-DPAA?
This compound is a carboxylic acid, which is a polar and non-volatile compound. Gas chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds.[7] The high polarity of the carboxylic acid group leads to poor peak shape (tailing) and potential adsorption in the GC system.[6]
Derivatization is a chemical reaction that converts the polar carboxyl group into a less polar and more volatile functional group, such as an ester.[9] This process improves the chromatographic behavior of the analyte, leading to sharper peaks, better sensitivity, and improved accuracy.[10] Common derivatization methods for carboxylic acids include esterification to form methyl or other alkyl esters.[6]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Possible Causes & Solutions:
-
Cause: Secondary interactions between the acidic analyte and the stationary phase.
-
Solution: Acidify the mobile phase with a small amount of an acid like formic acid or acetic acid (typically 0.1%).[11] This will suppress the ionization of the carboxylic acid group on 3,4-DPAA, reducing its interaction with residual silanols on the silica-based column and improving peak symmetry.
-
-
Cause: Column degradation or contamination.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column with a new one of the same type.
-
-
Cause: Inappropriate mobile phase composition.
-
Solution: Optimize the mobile phase composition, including the organic modifier and its ratio to the aqueous phase, to ensure good peak shape.
-
Issue 2: Low Recovery During Sample Preparation
Possible Causes & Solutions:
-
Cause: Inefficient extraction from the sample matrix.
-
Solution (for Liquid-Liquid Extraction - LLE): Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of 3,4-DPAA to ensure it is in its neutral, more organic-soluble form.[5] Use a water-immiscible organic solvent with appropriate polarity, such as ethyl acetate or methyl tert-butyl ether (MTBE), for extraction.
-
Solution (for Solid-Phase Extraction - SPE): Select an appropriate SPE sorbent. For an acidic compound like 3,4-DPAA, a mixed-mode or anion-exchange sorbent can be effective.[12] Ensure proper conditioning of the SPE cartridge and optimize the wash and elution steps to maximize recovery and minimize interferences.
-
-
Cause: Analyte degradation during sample processing.
-
Solution: Keep samples on ice or at a controlled low temperature during processing. Investigate the stability of 3,4-DPAA under your specific extraction conditions.
-
Issue 3: Inconsistent Results and Poor Reproducibility in LC-MS/MS Analysis
Possible Causes & Solutions:
-
Cause: Significant matrix effects.
-
Solution: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of 3,4-DPAA. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction.[13]
-
Solution: Improve sample cleanup to remove interfering matrix components. This can be achieved through more selective SPE protocols or by employing techniques like online sample cleanup.[14]
-
Solution: Dilute the sample extract to reduce the concentration of matrix components. However, this may compromise the limit of quantitation.[2]
-
Experimental Protocols
Protocol 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for Water Samples
This protocol is adapted from a method for 2,4-D and is suitable for the extraction of 3,4-DPAA from aqueous matrices.[15]
-
To a 4 mL water sample, adjust the pH to 2 using 0.02 M HCl.
-
Add 1 mL of acetonitrile (as the extraction solvent).
-
Add 5 mL of a 5% (w/v) sodium chloride solution to facilitate phase separation.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully collect the upper acetonitrile layer for analysis by HPLC-UV or LC-MS/MS.
Protocol 2: Derivatization of 3,4-DPAA for GC-MS Analysis
This protocol describes a general esterification procedure for carboxylic acids.
-
Evaporate the sample extract containing 3,4-DPAA to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a derivatizing agent such as BF3/methanol (14% w/v) or diazomethane (use with extreme caution in a fume hood).
-
Seal the reaction vial and heat at 60-70°C for 15-30 minutes (for BF3/methanol).
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a small amount of saturated sodium bicarbonate solution.
-
Extract the derivatized analyte with a non-polar solvent like hexane or iso-octane.
-
Analyze the organic extract by GC-MS.
Visualizations
Workflow for 3,4-DPAA Analysis in a Complex Matrix
Caption: Decision tree for troubleshooting low recovery of 3,4-DPAA.
References
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. (n.d.). Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (2020).
- Zhang, Y., et al. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 6(19), 2573-2576.
- Li, W., et al. (2014). Matrix Effects Break the LC Behavior Rule for Analytes in LC-MS/MS Analysis of Biological Samples. Journal of the American Society for Mass Spectrometry, 25(12), 2085–2090.
- Souza, I. D., & de Alda, M. L. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
- Patel, K., et al. (2011). Matrix effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(2), 58-64.
-
AMI Scientific. (n.d.). This compound TCI Analytical reagent. Retrieved January 11, 2026, from [Link]
- Girma, S., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bulletin of the Chemical Society of Ethiopia, 36(2), 249-262.
- Hussein, M. Z., et al. (2013). 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. Chemistry Central Journal, 7(1), 139.
- Wang, Y., et al. (2022). Quantification of 2,4-dichlorophenoxyacetic acid in environmental samples using imprinted polyethyleneimine with enhanced selectivity as a selective adsorbent in ambient plasma mass spectrometry. Talanta, 240, 123194.
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
- Yeh, M. K., & Don, M. J. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11.
-
Hong Kong Baptist University. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Retrieved January 11, 2026, from [Link]
- Sacher, F., et al. (2001). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide herbicides in environmental waters. Fresenius' Journal of Analytical Chemistry, 371(3), 339-346.
- Maloschik, E., et al. (2010). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry.
- Al-Tannak, N. F., & Al-Adwani, S. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples.
- Schneider, M. J., et al. (2015). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 63(31), 6896–6902.
- Li, Y., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops.
-
Li, Y., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. ResearchGate. Retrieved from [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. eijppr.com [eijppr.com]
- 4. deswater.com [deswater.com]
- 5. ajol.info [ajol.info]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. jfda-online.com [jfda-online.com]
- 11. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 12. epa.gov [epa.gov]
- 13. archimer.ifremer.fr [archimer.ifremer.fr]
- 14. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Mobile Phase for 3,4-Dichlorophenylacetic Acid Separation
Welcome to the technical support center for the analysis of 3,4-Dichlorophenylacetic acid (3,4-DPAA) by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for method development, optimization, and troubleshooting. Here, we move beyond simple protocols to explain the fundamental principles that govern a robust and reliable separation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions when setting up an HPLC method for 3,4-DPAA.
Q1: What is the most critical mobile phase parameter for analyzing this compound?
A1: The most critical parameter is the pH of the aqueous component of your mobile phase . 3,4-DPAA is a carboxylic acid with a predicted pKa of approximately 3.99[1]. In reversed-phase HPLC, analyte retention is primarily driven by hydrophobic interactions with the stationary phase[2]. For acidic compounds like 3,4-DPAA, the mobile phase pH dictates its ionization state, which profoundly impacts its polarity and, consequently, its retention and peak shape[3][4][5].
-
At pH > pKa: The acid will be deprotonated (ionized) into its carboxylate form. This charged species is highly polar and will have weak interaction with the non-polar stationary phase, leading to poor retention and potentially poor peak shape.
-
At pH < pKa: The acid will be in its neutral, protonated form. This form is significantly less polar (more hydrophobic), allowing for proper interaction with the stationary phase, leading to good retention and sharp, symmetrical peaks.
A widely accepted rule of thumb is to adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa to ensure complete suppression of ionization[6][7]. For 3,4-DPAA (pKa ≈ 3.99), a mobile phase pH of ≤ 2.0 is an ideal starting point.
Q2: What is a good starting mobile phase and column for my initial experiments?
A2: A robust starting point combines a standard stationary phase with a mobile phase designed for ion suppression.
| Component | Recommendation | Rationale |
| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | The C18 phase is the most common and versatile reversed-phase packing, offering excellent hydrophobicity for retaining the neutral form of 3,4-DPAA[8]. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | This creates an acidic environment (pH ≈ 2.5-2.8) to ensure the analyte is in its non-ionized, well-retained form[7][9]. Formic acid is volatile and ideal for LC-MS applications[9]. |
| Mobile Phase B | Acetonitrile or Methanol | These are the most common organic modifiers in reversed-phase HPLC. Acetonitrile often provides sharper peaks and lower viscosity[10]. |
| Detection | UV at 230 nm or 280-285 nm | Aromatic compounds like 3,4-DPAA have strong UV absorbance. Published methods for similar compounds use wavelengths around 230 nm or 283-285 nm[11][12][13][14]. A UV scan of your standard is recommended to determine the absorbance maximum. |
A good initial "scouting" gradient can help determine the approximate organic solvent percentage needed for elution[15].
Example Scouting Gradient:
Q3: My sample is dissolved in a solvent different from the mobile phase. Is this a problem?
A3: Yes, this can be a significant problem that leads to peak distortion, such as splitting or fronting[16]. The solvent used to dissolve the sample (the sample diluent) should be as close in composition as possible to the initial mobile phase conditions. Injecting a sample dissolved in a much stronger (more organic) solvent than the mobile phase will cause the analyte to travel through the column inlet in a distorted band, leading to poor peak shape[16][17].
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase mixture (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)[7][18]. If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample, and keep the injection volume small.
Section 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape is one of the most frequent challenges. The underlying cause can be chemical or physical.
Workflow for Diagnosing Peak Shape Issues
Caption: Decision tree for troubleshooting poor HPLC peak shape.
In-Depth Q&A for Peak Shape Problems
Q: My 3,4-DPAA peak is tailing. What is the most likely cause and solution?
A: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase[18]. These silanols are acidic and can become ionized (negatively charged) at higher pH values, leading to unwanted ionic interactions with your analyte.
Primary Solution: Enhance Ion Suppression The most effective solution is to further lower the mobile phase pH[18][19]. While 0.1% formic acid is a good start, it may not be acidic enough to fully protonate both your analyte and the silanol groups.
-
Protocol: Prepare a mobile phase with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid in water. This will create a more acidic environment (pH < 2.5), minimizing silanol interactions and dramatically improving peak symmetry[6].
Secondary Solution: Use a Modern, End-Capped Column If lowering the pH is not sufficient or desired (e.g., for LC-MS compatibility), ensure you are using a high-quality, base-deactivated, or end-capped column. These columns have fewer accessible silanol groups, reducing the potential for secondary interactions[18].
Q: My peak is fronting (looks like a shark fin). Why?
A: Peak fronting is a classic symptom of sample overload or a sample solvent that is significantly stronger than the mobile phase [16][18].
-
Sample Overload: You have injected too much analyte mass onto the column. The stationary phase becomes saturated, and excess molecules travel down the column faster, eluting earlier and creating the front[16].
-
Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape becomes symmetrical, you have confirmed overload[18].
-
-
Strong Sample Solvent: If your sample is dissolved in a high percentage of organic solvent (e.g., 100% Acetonitrile) while your gradient starts at 5% Acetonitrile, the sample will not bind correctly to the head of the column.
-
Solution: As mentioned in the FAQs, always try to dissolve your sample in the initial mobile phase[7].
-
Q: My peak is split into two or has a shoulder. What's happening?
A: Peak splitting can arise from several issues:
-
Injection Solvent Incompatibility: This is the most common cause when only one peak is affected[16]. The mismatch between the sample solvent and the mobile phase causes the sample band to distort as it enters the column. The solution is to dissolve the sample in the mobile phase [7][16].
-
Partially Blocked Frit or Column Inlet: If particulate matter from your sample or system has blocked the flow path, the sample stream can be diverted, creating two paths and thus a split peak[16][20]. This typically affects all peaks in the chromatogram.
-
Column Void: A void or channel can form at the head of the column due to bed settling or silica dissolution (especially at high pH)[16][20]. This creates different flow paths, leading to split peaks for all analytes.
Guide 2: Unstable or Drifting Retention Times
Retention time (RT) instability is a critical issue for reliable quantification and identification.
Q: My retention time for 3,4-DPAA is decreasing with every injection. What should I check?
A: A consistent decrease in retention time often points to a loss of the stationary phase's integrity or insufficient equilibration. However, for an acidic analyte, the most probable cause is a mobile phase pH that is too close to the analyte's pKa .
Primary Cause: Insufficient pH Control If your mobile phase pH is around 3.5-4.5, you are operating very close to the pKa of 3,4-DPAA (≈3.99). In this range, small, unintentional changes in mobile phase preparation (e.g., slight errors in buffer concentration) can cause significant shifts in the ratio of ionized to non-ionized analyte, leading to drastic changes in retention time[21].
-
Solution: Ensure your mobile phase is buffered and the pH is set firmly below 2.5. This moves the analyte out of the pH-sensitive region, making the method more robust.
Secondary Cause: Insufficient Column Equilibration When running a gradient, the column must be fully re-equilibrated to the initial conditions before the next injection. If the equilibration time is too short, the column will be more organic-rich at the start of the next run, causing the analyte to elute earlier.
-
Solution: Ensure your gradient method includes an equilibration period of at least 10-15 column volumes at the end of each run[7].
Systematic Optimization Workflow
Caption: A systematic workflow for HPLC method development.
Section 3: Experimental Protocols
Protocol 1: Mobile Phase Preparation for Ion Suppression
This protocol details the preparation of a robust mobile phase for the analysis of 3,4-DPAA.
Objective: To prepare 1 Liter of Mobile Phase A (0.1% v/v Formic Acid in Water) with a target pH of < 3.0.
Materials:
-
HPLC-grade water
-
Formic acid (≥98% purity)
-
Graduated cylinder (1 L)
-
Glass media bottle (1 L)
-
Micropipette (100-1000 µL)
Procedure:
-
Measure approximately 950 mL of HPLC-grade water into the 1 L graduated cylinder.
-
Transfer the water to the 1 L glass media bottle.
-
Using the micropipette, carefully add 1.0 mL of formic acid to the water.
-
Top up the solution to the 1 L mark with HPLC-grade water.
-
Cap the bottle and mix thoroughly by inverting it 10-15 times.
-
Degas the mobile phase using vacuum filtration, sonication, or an in-line degasser to prevent bubble formation in the pump and detector[7].
-
Label the bottle clearly: "Mobile Phase A: 0.1% Formic Acid in Water" with the preparation date.
References
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
KNauer. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Moravek. (2023). Exploring the Role of pH in HPLC Separation. [Link]
-
Lab Manager. (2018). Getting the HPLC Gradient Right. [Link]
-
SIELC Technologies. (2018, May 16). This compound. [Link]
-
Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
ChemBK. 3,4-Dichlorophenyl acetic acid - Physico-chemical Properties. [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]
-
Royal Society of Chemistry. (2024). Improved pH measurement of mobile phases in reversed-phase liquid chromatography. [Link]
-
Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Crawford Scientific. HPLC Troubleshooting Guide. [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
-
GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]
-
Chen, X., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS ONE, 13(1), e0191149. [Link]
-
PLOS One. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. [Link]
-
ResearchGate. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. [Link]
-
PubChem. This compound. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
DESWATER. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. [Link]
-
International Journal of Applied Pharmaceutics. (2018). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. [Link]
-
Bulletin of the Chemical Society of Ethiopia. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. veeprho.com [veeprho.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. selectscience.net [selectscience.net]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 13. deswater.com [deswater.com]
- 14. ajol.info [ajol.info]
- 15. Getting the HPLC Gradient Right | Lab Manager [labmanager.com]
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- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. agilent.com [agilent.com]
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minimizing matrix effects in LC-MS/MS analysis of 3,4-Dichlorophenylacetic acid
Welcome to the technical support center for the LC-MS/MS analysis of 3,4-Dichlorophenylacetic acid (3,4-DCPAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing matrix effects and ensuring high-quality, reproducible data. The following content is structured in a question-and-answer format to directly address common challenges encountered during method development and routine analysis.
Understanding Matrix Effects in 3,4-DCPAA Analysis
Matrix effects are a significant challenge in LC-MS/MS analysis, arising from co-eluting endogenous or exogenous compounds in the sample matrix that can suppress or enhance the ionization of the target analyte, in this case, 3,4-DCPAA.[1] This can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity. This guide will walk you through a systematic approach to identifying, mitigating, and compensating for these effects.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I'm observing significant signal suppression for 3,4-DCPAA in my plasma/urine samples. What are the likely causes and how can I address this?
A1: Signal suppression is a common manifestation of matrix effects, particularly in complex biological matrices like plasma and urine. The primary causes are co-eluting compounds that compete with 3,4-DCPAA for ionization in the mass spectrometer's source.
Immediate Troubleshooting Steps:
-
Sample Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components. While effective, be mindful that this also dilutes your analyte, so this approach is best when you have sufficient sensitivity.
-
Chromatographic Optimization: Ensure that 3,4-DCPAA is chromatographically separated from the bulk of the matrix components.
-
Gradient Modification: A shallower gradient can improve the resolution between your analyte and interfering compounds.
-
Column Chemistry: Consider a different column chemistry. If you are using a standard C18 column, exploring options like a biphenyl or a mixed-mode column could alter the elution profile of matrix components relative to your analyte.
-
In-depth Solutions:
-
Enhanced Sample Preparation: The most robust solution is to improve the cleanup of your sample.
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering matrix components. For an acidic compound like 3,4-DCPAA, a mixed-mode SPE cartridge (combining reversed-phase and anion exchange) can provide a very clean extract.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective. Given the acidic nature of 3,4-DCPAA, extracting from an acidified aqueous sample into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) can be a good strategy.
-
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The gold standard for correcting matrix effects is the use of a SIL-IS, such as this compound-D3. A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.
Q2: What are the recommended starting MRM transitions for 3,4-DCPAA in negative ion mode?
A2: For this compound (MW: 205.04 g/mol ), analysis is typically performed in negative ion mode via electrospray ionization (ESI). The deprotonated molecule [M-H]⁻ will be the precursor ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3,4-DCPAA (Quantifier) | 219.0 | 175.0 | 10-15 |
| 3,4-DCPAA (Qualifier) | 219.0 | 161.0 | 15-25 |
Mechanistic Explanation:
-
Precursor Ion [M-H]⁻ (m/z 219.0): This is formed by the loss of a proton from the carboxylic acid group. The presence of two chlorine atoms gives a characteristic isotopic pattern, with a prominent M+2 peak at m/z 221.
-
Product Ion (m/z 175.0): This fragment corresponds to the loss of carbon dioxide (CO₂, 44 Da) from the precursor ion, a common fragmentation pathway for carboxylic acids.
-
Product Ion (m/z 161.0): This fragment results from the cleavage of the entire acetic acid group.
Q3: I am unable to find a commercially available stable isotope-labeled internal standard for 3,4-DCPAA. What are my alternatives?
A3: While a dedicated SIL-IS for 3,4-DCPAA may not be readily available from all vendors, several strategies can be employed:
-
Custom Synthesis: Many companies specialize in the custom synthesis of stable isotope-labeled compounds. This is the most accurate but also the most expensive option. Reputable vendors for custom synthesis include Cambridge Isotope Laboratories and Toronto Research Chemicals.
-
Use of a Structural Analog: A closely related structural analog that is not present in the sample can be used as an internal standard. For example, 2,4-Dichlorophenylacetic acid-D3 is commercially available and may serve as a suitable alternative, although it will not co-elute perfectly and may not experience identical matrix effects.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed. This approach helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly. However, it requires a reliable source of blank matrix and can be labor-intensive.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 3,4-DCPAA from Plasma
This protocol utilizes a mixed-mode anion exchange SPE column for efficient cleanup.
Materials:
-
Mixed-mode anion exchange SPE cartridges (e.g., Waters Oasis MAX)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Sample Loading: Dilute 100 µL of plasma with 400 µL of 2% ammonium hydroxide in water. Load the entire volume onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 2% ammonium hydroxide in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the 3,4-DCPAA with 1 mL of 2% formic acid in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
Visualizing the Workflow
Caption: Decision tree for troubleshooting matrix effects.
References
-
Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase—the mechanism of electrospray mass spectrometry. Analytical Chemistry, 65(22), 972A-986A. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
-
Stüber, M., & Reemtsma, T. (2004). Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC–ESI-MS. Analytica Chimica Acta, 522(1), 69-77. [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
-
Hewavitharana, A. K., Lee, S. S., Dawson, B. A., Gold, M. D., Shaw, P. N., & McErlane, K. M. (2007). A simple method for the detection and rectification of matrix effects in LC–MS. Journal of Chromatography B, 848(2), 391-397. [Link]
Sources
Technical Support Center: Troubleshooting Unexpected Phenotypes in Auxin Experiments
Welcome to the technical support center for auxin-based research. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected or inconsistent results in their experiments. As plant development is orchestrated by a complex interplay of signaling molecules, unexpected phenotypes are not uncommon.[1] However, by systematically evaluating potential sources of error, from reagent stability to complex hormonal crosstalk, we can diagnose and resolve these issues. This guide provides in-depth, field-proven insights to help you navigate these challenges with confidence.
Section 1: Foundational Checks - First Principles of Auxin Experiments
Before delving into complex biological explanations, it is crucial to validate the foundational components of your experiment. Errors in solution preparation, storage, or experimental setup are the most frequent cause of unexpected outcomes.
FAQ: My expected auxin phenotype is weak or completely absent. Is my auxin still active?
This is the most common issue and often relates to the stability of the auxin itself, particularly the natural auxin, Indole-3-acetic acid (IAA).
Answer: Indole-3-acetic acid (IAA) is highly sensitive to degradation by light, high temperatures, and pH shifts.[2][3] Synthetic auxins like 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) are generally more stable, which is why they are often preferred for certain assays.[4][5]
Causality and Actionable Advice:
-
Light-Induced Degradation: Always prepare and store auxin stock solutions in amber tubes or tubes wrapped in aluminum foil. When conducting experiments, minimize light exposure where possible. A recent protocol noted that the synthetic auxin K-NAA is more photostable, preventing light-induced degradation during storage.[3]
-
Temperature Sensitivity: Repeated freeze-thaw cycles can degrade auxin stocks. Prepare aliquots of your stock solution to avoid this. For long-term storage, -80°C is recommended over -20°C.[6]
-
pH and Solvents: Auxins are weak acids. Dissolve them in a small amount of 1M NaOH or KOH before adding water for IAA, or in solvents like DMSO or ethanol for synthetic auxins.[6] The final pH of your media can influence auxin uptake and activity. Always ensure your control media contains the same concentration of the solvent (a vehicle control).
Experimental Protocol 1: Preparation and Storage of Auxin Stock Solutions
This protocol ensures the stability and reliability of your primary reagent.
Materials:
-
Indole-3-acetic acid (IAA) or synthetic auxin (NAA, 2,4-D) powder
-
1M NaOH or 1M KOH (for IAA)
-
DMSO (for synthetic auxins)
-
Sterile, nuclease-free water
-
Amber or foil-wrapped 1.5 mL microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing: In a fume hood, carefully weigh the desired amount of auxin powder to make a high-concentration stock (e.g., 100 mM).
-
Solubilization:
-
For IAA: Add a small volume of 1M NaOH or KOH to dissolve the powder completely. For example, for 10 mg of IAA, add 10-20 µL of 1M NaOH. Vortex gently.
-
For NAA/2,4-D: Add a sufficient volume of high-purity DMSO to dissolve the powder.
-
-
Dilution: Bring the solution to the final volume with sterile, nuclease-free water. For example, to make a 100 mM stock from 17.5 mg of IAA (MW: 175.19 g/mol ), dissolve in NaOH and add water to a final volume of 1 mL.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container. This is crucial for long-term experiments to prevent microbial growth, which can degrade auxin.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in amber microcentrifuge tubes. Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[6]
FAQ: My phenotype is inconsistent across experiments. Is my working concentration optimal?
The dose-response to auxin is often bell-shaped. Concentrations that are too low will be ineffective, while concentrations that are too high can be inhibitory or cause off-target effects.[7] The optimal concentration varies significantly between species, tissue types, and developmental stages.[6]
Answer: You must empirically determine the optimal auxin concentration for your specific experimental system by performing a dose-response curve. This is a non-negotiable step for validating your experimental conditions.
| Common Auxins | Typical Working Concentration Range (Arabidopsis) | Key Properties |
| IAA | 0.01 - 10 µM | Natural auxin, subject to metabolic degradation and transport. Less stable.[4] |
| IBA | 0.1 - 20 µM | Endogenous auxin, often considered a precursor to IAA. Used for rooting.[8] |
| NAA | 0.1 - 10 µM | Synthetic auxin, more stable than IAA. Not a substrate for some efflux carriers.[4][5] |
| 2,4-D | 0.01 - 5 µM | Synthetic auxin, highly stable, potent. Often used in tissue culture.[9] |
Experimental Protocol 2: Performing a Dose-Response Curve
Objective: To identify the concentration of auxin that produces the desired, maximal, and specific phenotype.
Procedure:
-
Select a Range: Based on literature values (see table above), choose a wide range of concentrations. A logarithmic scale is often effective (e.g., 0 µM [vehicle control], 0.001 µM, 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Prepare Working Solutions: Use your validated stock solution to prepare fresh working solutions for each concentration in the appropriate liquid media or agar plates.
-
Experimental Setup: Apply the different concentrations to your biological system (e.g., Arabidopsis seedlings, protoplasts, tissue explants). Ensure an adequate number of biological replicates for statistical power.
-
Incubation: Incubate under controlled and consistent environmental conditions (light, temperature, humidity). Environmental factors can significantly impact auxin synthesis, transport, and response.[10][11]
-
Quantify the Phenotype: Measure the biological response using a clear, quantifiable metric (e.g., lateral root number, root length, hypocotyl length, reporter gene expression).
-
Analyze and Plot: Plot the quantified phenotype against the auxin concentration. The resulting curve will reveal the optimal concentration for your desired effect.
Section 2: Troubleshooting Complex and Contradictory Phenotypes
If you have validated your reagents and concentrations but still observe unexpected results, the cause is likely biological. This section addresses common scenarios involving unexpected phenotypes.
Troubleshooting Workflow: Diagnosing Unexpected Results
The following diagram outlines a logical progression for troubleshooting.
Caption: A logical workflow for troubleshooting unexpected auxin experiment phenotypes.
FAQ: I'm using a synthetic auxin (e.g., NAA) and see a phenotype that isn't reported for IAA. Why?
Answer: While synthetic auxins are valuable for their stability, they do not always perfectly mimic IAA.[5] Their bioactivity can differ due to variations in transport, metabolism, and receptor interaction. Some observed effects may be non-specific or "off-target."[4] For example, at high concentrations, NAA has been shown to destabilize artificial membranes, an effect independent of the canonical auxin signaling pathway.[4]
Validation Strategy:
-
Compare with IAA: Replicate the key experiment using IAA. If the unexpected phenotype disappears, it is likely an artifact of the synthetic auxin.
-
Use Inactive Analogs: Some studies use inactive analogs, like 2-NAA, as a negative control to distinguish between specific and non-specific effects.[4]
-
Rescue Experiments: If using an auxin inhibitor, a key validation step is to see if the phenotype can be "rescued" or reversed by co-application of an active auxin.[6] If it can, the effect is likely on-target.
FAQ: My auxin application is causing unexpected growth inhibition or exaggerated responses, like extreme root hair formation. What could be happening?
Answer: Auxin does not act in a vacuum. It has extensive and complex interactions with other plant hormones, a phenomenon known as crosstalk.[12][13] A very common interaction is with ethylene. Auxin is known to induce the biosynthesis of ethylene, and many classic "high auxin" phenotypes, such as inhibition of root elongation and exaggerated root hair formation, are actually mediated by this induced ethylene production.[14]
Causality and the Auxin Signaling Pathway: The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB F-box proteins.[15][16] This perception promotes the degradation of Aux/IAA transcriptional repressor proteins via the 26S proteasome.[17][18] The degradation of these repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then regulate the expression of hundreds of downstream genes, including those involved in ethylene biosynthesis (like ACS) and crosstalk with other hormones like cytokinin and gibberellins.[14][15][19]
Caption: Simplified canonical auxin signaling pathway leading to gene expression.
Validation Strategy:
-
Use Ethylene Insensitive Mutants: Repeat your auxin treatment on an ethylene-insensitive mutant background (e.g., ein2 or etr1 in Arabidopsis). If the exaggerated phenotype is diminished in the mutant, it confirms the involvement of ethylene crosstalk.
-
Apply Ethylene Inhibitors: Co-treat your wild-type plants with auxin and an inhibitor of ethylene perception (e.g., 1-MCP) or synthesis (e.g., AVG). This can pharmacologically dissect the contribution of each hormone.
FAQ: I am working with a mutant, and its phenotype in response to auxin is not what the literature predicts. Why?
Answer: The genetic background of your plant line can have a profound impact on its response to hormones.[20][21]
Possible Causes:
-
Ecotype Differences: Different ecotypes or varieties (e.g., Col-0 vs. Ws vs. Ler in Arabidopsis) can have natural variations in their auxin synthesis, transport, or signaling pathways, leading to different sensitivities.
-
Unlinked Mutations: Your mutant line may contain unlinked background mutations from the mutagenesis process that affect the phenotype. It is essential to use a proper wild-type control (the parental line the mutant was generated in) and ideally confirm phenotypes with a second, independent allele of the same gene.
-
Gene Redundancy: The auxin signaling pathway is characterized by large, redundant gene families (e.g., 23 ARFs, 29 Aux/IAAs in Arabidopsis).[15] Knocking out a single gene may not produce a strong phenotype due to functional compensation by other family members. This can lead to weaker-than-expected phenotypes.
Validation Strategy:
-
Backcrossing: Ensure your mutant has been sufficiently backcrossed to the parental wild-type background to remove unlinked mutations.
-
Allelic Series: Whenever possible, analyze at least two independent mutant alleles for your gene of interest to ensure the phenotype is linked to the disruption of that specific gene.
-
Higher-Order Mutants: To overcome redundancy, researchers often need to generate double, triple, or even higher-order mutants to reveal the function of a specific gene family.[20]
By adopting a systematic and evidence-based approach that moves from validating the simple (reagents) to investigating the complex (biological networks), you can effectively troubleshoot unexpected phenotypes and produce robust, reliable data in your auxin research.
References
- Bari, R. & Jones, J. D. G. (2009). Role of plant hormones in plant defence responses. Plant-Microbe Interactions, 22, 473-488. (Source not directly found, but general knowledge on hormone crosstalk is widely available).
-
Chandler, J. W. (2016). Auxin as compère in plant hormone crosstalk. Planta, 243(5), 1123-1134. Available from: [Link]
-
Ishtiaq, H., Bhardwaj, S., Ashraf, A., & Kapoor, D. (2021). Versatile role of auxin and its crosstalk with other plant hormones to regulate plant growth and development. Plant Archives, 21(1), 1621-1627. Available from: [Link]
-
Ishtiaq, H., Bhardwaj, S., Ashraf, A., & Kapoor, D. (2021). Versatile role of auxin and its crosstalk with other plant hormones to regulate plant growth and development. SciSpace. Available from: [Link]
-
Tan, X., Chen, W., & Xu, G. (2021). Crosstalk among plant hormone regulates the root development. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1864(11), 194754. Available from: [Link]
-
Paque, S., & Weijers, D. (2016). Auxin–Environment Integration in Growth Responses to Forage for Resources. The Arabidopsis Book, 14, e0183. Available from: [Link]
-
Enders, T. A., & Strader, L. C. (2015). Auxin Activity: Past, Present, and Future. American Journal of Botany, 102(2), 180-196. Available from: [Link]
-
iGEM. (2016). Auxin protocols. iGEM 2016. Available from: [Link]
-
Science & Plants for Schools. (n.d.). Investigating the hormone Auxin (IAA), a Plant Growth Regulator. SAPS. Available from: [Link]
-
Rahman, A. (2013). Auxin and the integration of environmental signals into plant root development. Annals of Botany, 112(8), 1657-1671. Available from: [Link]
-
Tan, X., et al. (2021). Major internal and external factors influencing auxin production in algae. ResearchGate. Available from: [Link]
-
Iqbal, N., Khan, N. A., & Nazar, R. (Eds.). (2018). Auxins and Plant Response to Adverse Environmental Conditions. ResearchGate. Available from: [Link]
-
Zhang, Y., et al. (2023). Auxins and environmental factors regulate root gravitropism. Biologia Plantarum, 67, 1-10. Available from: [Link]
-
STEM Learning. (n.d.). Investigating the hormone auxin (IAA), a plant growth regulator. STEM Learning. Available from: [Link]
-
Ramos, J. A., Zenser, N., Leyser, O., & Callis, J. (2001). Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent. The Plant Cell, 13(10), 2349-2360. Available from: [Link]
-
Estelle, M. (2023). An auxin research odyssey: 1989–2023. The Plant Cell, 35(1), 17-30. Available from: [Link]
-
Zenser, N., Ellsmore, A., Leasure, C., & Callis, J. (2001). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences, 98(20), 11795-11800. Available from: [Link]
-
Liu, X., et al. (2012). High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 37. Available from: [Link]
-
Martinez, M. A. Q., et al. (2020). Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains. STAR Protocols, 1(3), 100159. Available from: [Link]
-
Kakei, Y., et al. (2018). Manipulation and Sensing of Auxin Metabolism, Transport and Signaling. The Arabidopsis Book, 16, e0193. Available from: [Link]
-
Paponov, I. A., et al. (2021). Systematic analysis of specific and nonspecific auxin effects on endocytosis and trafficking. Plant Physiology, 186(2), 1149-1166. Available from: [Link]
-
Weijers, D., & Wagner, D. (2016). Protein degradation in auxin response. The Plant Cell, 28(3), 538-548. Available from: [Link]
-
Weijers, D., & Wagner, D. (2021). Protein degradation in auxin response. The Plant Cell. Available from: [Link]
-
LibreTexts Biology. (2021). 39.5.1: Auxin. Biology LibreTexts. Available from: [Link]
-
Estelle, M. (2023). An auxin research odyssey: 1989–2023. The Plant Cell. Available from: [Link]
-
Brumos, J., et al. (2014). Genetic aspects of auxin biosynthesis and its regulation. Physiologia Plantarum, 151(1), 3-17. Available from: [Link]
-
Gutierrez, L., et al. (2009). Phenotypic Plasticity of Adventitious Rooting in Arabidopsis Is Controlled by Complex Regulation of AUXIN RESPONSE FACTOR Transcripts and MicroRNA Abundance. The Plant Cell, 21(10), 3101-3115. Available from: [Link]
-
Vernoux, T., et al. (2011). Auxin at the Shoot Apical Meristem. Cold Spring Harbor Perspectives in Biology, 3(4), a001487. Available from: [Link]
-
Dun, E. A., et al. (2012). Conditional Auxin Response and Differential Cytokinin Profiles in Shoot Branching Mutants. Plant Physiology, 158(1), 435-446. Available from: [Link]
-
van der Weele, C. M., & Dinneny, J. R. (2019). Uncovering How Auxin Optimizes Root Systems Architecture in Response to Environmental Stresses. Plants, 8(10), 405. Available from: [Link]
-
Peer, W. A. (2014). Measure for measure: determining, inferring and guessing auxin gradients at the root tip. Physiologia Plantarum, 151(1), 18-29. Available from: [Link]
-
Strader, L. C., & Bartel, B. (2011). Mutations in Several Auxin Biosynthesis Genes and their Effects on Plant Phenotypes in Arabidopsis. IRL @ UMSL. Available from: [Link]
-
Normanly, J., & Estelle, M. (1995). Genetic approaches to auxin action. Annual Review of Plant Physiology and Plant Molecular Biology, 46, 359-384. Available from: [Link]
-
Ljung, K. (Ed.). (2012). Everything you always wanted to know about auxin but were afraid to ask. Development, 139(24), 4495-4496. Available from: [Link]
-
Friml, J., & Robert, S. (2023). Auxin research: creating tools for a greener future. Journal of Experimental Botany, 74(22), 6905-6908. Available from: [Link]
-
Dun, E. A., et al. (2012). Conditional Auxin Response and Differential Cytokinin Profiles in Shoot Branching Mutants. ResearchGate. Available from: [Link]
-
Ljung, K., et al. (2002). Odyssey of Auxin. The Plant Cell, 14(suppl 1), S1-S2. Available from: [Link]
-
Tsiantis, M., et al. (1999). Disruption of Auxin Transport Is Associated with Aberrant Leaf Development in Maize. The Plant Cell, 11(10), 1865-1876. Available from: [Link]
- Kowalczyk, K., & Nowak, K. (2021). The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. Agriculture, 11(8), 736. (Source not directly found, but general knowledge on auxin's dose-dependent effects is widely available).
-
Armstrong, G. S., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. ResearchGate. Available from: [Link]
-
Copeland, C. (2020). SAUR15 connects auxin perception to lateral and adventitious root formation. Plantae. Available from: [Link]
-
De Rybel, B., et al. (2022). Auxin analog-induced Ca2+ signaling is independent of inhibition of endosomal aggregation in Arabidopsis roots. Journal of Experimental Botany, 73(8), 2639-2650. Available from: [Link]
-
Brumos, J., et al. (2014). Genetic aspects of auxin biosynthesis and its regulation. ResearchGate. Available from: [Link]
-
Paponov, I. A., et al. (2008). Overview of Auxin-Related Experiments Included in the Analysis. ResearchGate. Available from: [Link]
-
Armstrong, G. S., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(39), 15152-15157. Available from: [Link]
Sources
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Auxin analog-induced Ca2+ signaling is independent of inhibition of endosomal aggregation in Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. cris.technion.ac.il [cris.technion.ac.il]
- 10. Auxin–Environment Integration in Growth Responses to Forage for Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Auxin Interactions with Other Hormones in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Auxin as compère in plant hormone crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. An auxin research odyssey: 1989–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
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- 18. pnas.org [pnas.org]
- 19. Auxin at the Shoot Apical Meristem - PMC [pmc.ncbi.nlm.nih.gov]
- 20. "Mutations in Several Auxin Biosynthesis Genes and their Effects on Pla" by Gabriela Hernandez, Lauren Huebner et al. [irl.umsl.edu]
- 21. Genetic approaches to auxin action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dissolving 3,4-Dichlorophenylacetic Acid for Bioassays
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth, field-proven insights into the effective dissolution of 3,4-Dichlorophenylacetic acid (3,4-DCPPA) for various bioassays. We understand that improper solubilization can be a significant source of experimental variability and failure. This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new project with this compound. What are its basic solubility properties?
A1: this compound (CAS 5807-30-7) is a white to off-white crystalline solid.[1] It is characterized by poor solubility in water but is soluble in organic solvents.[1][2] This characteristic is common for many small molecule compounds used in drug discovery and other biological research. The key to working with 3,4-DCPPA is to first prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in your aqueous bioassay medium.
Q2: What is the best solvent to use for making a stock solution of this compound?
A2: The choice of solvent is critical and depends on the specific requirements of your bioassay. Based on the physicochemical properties of 3,4-DCPPA and general laboratory practice, the two most recommended primary solvents are Dimethyl Sulfoxide (DMSO) and Ethanol.
-
Dimethyl Sulfoxide (DMSO): This is a powerful and widely used solvent for dissolving a broad range of organic compounds. It is miscible with water and most organic liquids.
-
Ethanol: This is another effective and less aggressive solvent compared to DMSO. It is also completely miscible with water.
For a structurally related compound, 2,4-Dichlorophenoxyacetic acid, the solubility in both DMSO and ethanol is approximately 30 mg/mL. This provides a good starting point for estimating the solubility of 3,4-DCPPA. We recommend starting with a concentration in this range for your stock solution.
Q3: I've dissolved my 3,4-DCPPA in DMSO, but I'm seeing precipitation when I add it to my cell culture medium. What's happening and how can I fix it?
A3: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble when diluted into an aqueous medium. Here’s a breakdown of the cause and solutions:
-
Causality: The high concentration of the organic solvent in the stock solution keeps the compound solubilized. When you dilute this into your aqueous buffer or medium, the final concentration of the organic solvent may be too low to maintain the solubility of the compound at your desired working concentration.
-
Troubleshooting Workflow:
-
Reduce Final Concentration: The simplest solution is to test if a lower final concentration of 3,4-DCPPA in your assay is still effective.
-
Optimize Dilution Technique: Instead of adding the stock solution directly to the full volume of your medium, try a serial dilution approach. For example, make an intermediate dilution in a smaller volume of medium and then add that to the final volume. Gentle vortexing during dilution can also help.
-
Increase Final Solvent Concentration (with caution!): You can try to increase the final concentration of your organic solvent in the assay. However, be aware that solvents like DMSO can have cytotoxic effects on cells. It is crucial to determine the maximum tolerable concentration of the solvent for your specific cell line. For most cell lines, the final DMSO concentration should not exceed 1%, and ideally should be kept at or below 0.1%. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
-
Consider an Alternative Solubilization Strategy: If the above steps fail, you may need to consider a different approach, such as pH-mediated dissolution.
-
Advanced Solubilization Strategies
Q4: My compound is still not soluble enough, even with DMSO. Are there other methods I can try?
A4: Yes. Given that this compound has a carboxylic acid functional group, you can leverage its acidic nature to enhance its solubility in aqueous solutions through pH modification.[1]
-
The Principle of pH-Mediated Dissolution: Carboxylic acids are generally more soluble in their deprotonated (salt) form than in their protonated (neutral) form. By increasing the pH of the solution above the pKa of the carboxylic acid, you can convert it to its more soluble carboxylate salt. The predicted pKa of this compound is approximately 3.99.[3] Therefore, at a pH above 4, the compound will be predominantly in its more soluble, deprotonated form.
-
Workflow for pH-Mediated Dissolution:
Caption: Workflow for pH-mediated dissolution of 3,4-DCPPA.
Step-by-Step Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is 205.04 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 0.001 L * 205.04 g/mol = 0.0020504 g = 2.05 mg.
-
-
Weigh the compound: Accurately weigh 2.05 mg of 3,4-DCPPA powder and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture.
Protocol 2: Preparation of a 10 mM Stock Solution using pH Modification
-
Weigh the compound: Accurately weigh 2.05 mg of 3,4-DCPPA and place it in a sterile tube.
-
Initial base addition: Add a small volume (e.g., 100 µL) of 0.1 M NaOH.
-
Dissolve: Vortex thoroughly. The solution may appear slightly basic.
-
pH adjustment (optional but recommended): If your bioassay is sensitive to high pH, carefully adjust the pH back to a physiological range (e.g., 7.2-7.4) using 0.1 M HCl. Monitor the pH using a calibrated pH meter or pH paper.
-
Final volume: Bring the solution to a final volume of 1 mL with your desired aqueous buffer (e.g., PBS or cell culture medium).
-
Sterilization: Sterile filter the final solution through a 0.22 µm syringe filter.
-
Storage: Store the aqueous solution at 4°C for short-term use or at -20°C for longer-term storage. It is recommended to use freshly prepared aqueous solutions.
Data Summary Table
| Parameter | Value | Source |
| Molecular Weight | 205.04 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Water Solubility | Insoluble/Poor | [1][2] |
| Organic Solvent Solubility | Soluble in DMSO and Ethanol | [1] |
| Predicted pKa | 3.99 ± 0.10 | [3] |
Logical Decision-Making for Solvent Selection
Caption: Decision tree for selecting a dissolution method.
References
-
ChemBK. (2024, April 9). 3,4-Dichlorophenyl acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 3,4-Dichlorophenylacetic Acid
Introduction
Welcome to the technical support center for the synthesis of 3,4-Dichlorophenylacetic acid (3,4-DCPAA). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. As a compound of interest in agrochemicals and pharmaceuticals, robust and high-yield synthesis of 3,4-DCPAA is critical.[1][2][3] This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the most prevalent synthetic routes and the causal relationships behind experimental outcomes.
Core Synthetic Pathways Overview
The successful synthesis of this compound predominantly follows two reliable pathways: the hydrolysis of 3,4-Dichlorophenylacetonitrile and the Willgerodt-Kindler reaction of 3,4-Dichloroacetophenone. Each route has distinct advantages and potential pitfalls. This guide will troubleshoot issues related to both.
Caption: High-level overview of the two primary synthetic routes to this compound.
Part 1: Troubleshooting the Hydrolysis of 3,4-Dichlorophenylacetonitrile
This is often the most direct route, involving the conversion of the nitrile group (-CN) to a carboxylic acid group (-COOH). However, achieving high yields requires careful control of reaction conditions to avoid stalling at the amide intermediate or generating impurities.
Frequently Asked Questions (FAQs)
Q1: My nitrile hydrolysis reaction is very slow or stalls. What are the primary causes?
A1: Sluggish or incomplete hydrolysis is a common issue. The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid.[4] The second step is often the rate-limiting one. Key factors include:
-
Insufficient Temperature: Both acidic and alkaline hydrolysis require heating under reflux to drive the reaction to completion. Room temperature reactions are typically negligible.[4]
-
Low Reagent Concentration: The concentration of the acid or base is critical. For acid hydrolysis, concentrated acids like sulfuric or hydrochloric acid are used. For base hydrolysis, a sufficient molar excess of a strong base (e.g., NaOH) is required.
-
Poor Solubility: 3,4-Dichlorophenylacetonitrile has limited solubility in purely aqueous solutions.[5] This phase difference can severely limit the reaction rate. The use of co-solvents or phase-transfer catalysts can mitigate this.
Q2: I've isolated a significant amount of 3,4-Dichlorophenylacetamide instead of the desired acid. How can I push the reaction to completion?
A2: The formation of the amide intermediate is a clear sign of incomplete hydrolysis.[6][7] To convert the stable amide to the carboxylic acid, you must employ more forcing conditions:
-
Increase Reaction Time and Temperature: Prolong the reflux period significantly (e.g., from 6 hours to 12-24 hours) to ensure the complete breakdown of the amide.
-
Increase Acid/Base Concentration: If using acid, increasing the concentration can enhance the rate of amide hydrolysis. In base-catalyzed reactions, ensure at least 2-3 molar equivalents of base are present.
-
Re-subject the Intermediate: Isolate the amide and re-subject it to fresh, more concentrated hydrolytic conditions.
Q3: Acidic or alkaline hydrolysis: Which is better for yield and purity?
A3: Both methods are effective, but they have different advantages and work-up procedures. The choice depends on the stability of your starting material and your purification capabilities.
| Feature | Acidic Hydrolysis (e.g., H₂SO₄/HCl) | Alkaline Hydrolysis (e.g., NaOH) |
| Mechanism | Protonation of the nitrile nitrogen increases its electrophilicity for nucleophilic attack by water.[7] | Direct nucleophilic attack of hydroxide ion (OH⁻) on the nitrile carbon.[6] |
| Initial Product | The free carboxylic acid (3,4-DCPAA) and an ammonium salt (e.g., (NH₄)₂SO₄).[4] | The sodium salt of the carboxylic acid (sodium 3,4-dichlorophenylacetate) and ammonia gas.[4] |
| Work-up | Dilution with water, followed by extraction of the product into an organic solvent. | Acidification of the reaction mixture with a strong acid (e.g., HCl) to precipitate the free carboxylic acid, followed by filtration or extraction.[4] |
| Pros | Direct isolation of the free acid. | Can be faster; the evolution of ammonia gas can be a useful indicator of reaction progress. |
| Cons | Can lead to charring or sulfonation with H₂SO₄ if overheated. HCl can evaporate from the reaction.[5] | The final product is a salt and requires a separate acidification step, adding to the procedure. |
Q4: Can I use a catalyst to improve the hydrolysis reaction?
A4: Yes, catalysis can improve both rate and yield.
-
Organic-Soluble Strong Acids: For reactions in aqueous HCl or H₂SO₄, adding an organic-soluble strong acid like a sulfonic acid can act as a phase-transfer catalyst, accelerating the hydrolysis of poorly soluble nitriles.[5]
-
Enzymatic Catalysis: Biocatalysis using nitrilase or nitrile hydratase/amidase enzyme systems offers a green chemistry alternative.[8] These enzymes operate under mild conditions (neutral pH, room temperature), offering high selectivity and potentially avoiding harsh reagents and byproducts.[8]
Troubleshooting Flowchart: Low Yield in Nitrile Hydrolysis
Caption: A step-by-step guide to diagnosing low yields in the nitrile hydrolysis route.
Part 2: Troubleshooting the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones, such as 3,4-Dichloroacetophenone, into the corresponding terminal carboxylic acid (after hydrolysis).[9] The reaction typically involves heating the ketone with sulfur and a secondary amine, like morpholine, to form a thioamide intermediate, which is then hydrolyzed.[9][10][11]
Frequently Asked Questions (FAQs)
Q1: My Willgerodt-Kindler reaction is not proceeding. What are the common failure points?
A1: Failure of this reaction often points to issues with reagents or conditions.
-
Reagent Quality: Ensure you are using high-purity elemental sulfur and a dry, pure secondary amine (morpholine is standard). The presence of water in the initial stage can interfere with the mechanism.
-
Insufficient Temperature: The reaction requires high temperatures, typically at the reflux temperature of the amine used (for morpholine, ~129 °C). Microwave-assisted synthesis can be a highly effective alternative to conventional heating, often reducing reaction times and improving yields.[11]
-
Stoichiometry: A molar excess of both the amine and sulfur relative to the ketone is generally required to drive the reaction forward.
Q2: The final hydrolysis of the thioamide intermediate is giving a low yield. How can I improve this step?
A2: The hydrolysis of the stable thioamide to the carboxylic acid is a critical, and often challenging, step.
-
Harsh Conditions Required: This step requires vigorous hydrolytic conditions, typically strong acid (e.g., concentrated H₂SO₄ or HCl) or base (e.g., concentrated NaOH or KOH) at elevated temperatures for extended periods.
-
Stepwise Approach: A common and effective protocol involves a two-step hydrolysis. First, use a solution of NaOH or KOH in a mixture of water and ethanol/ethylene glycol under reflux. After the thioamide is consumed, cool the mixture and acidify with concentrated HCl to precipitate the this compound.
Q3: Can this reaction be performed on substrates other than 3,4-Dichloroacetophenone?
A3: The Willgerodt reaction is quite versatile and can be applied to various aryl alkyl ketones.[9][12] The key feature is the migration of the carbonyl group to the end of the alkyl chain.[9] However, yields tend to decrease as the length of the alkyl chain increases.[12] The reaction is highly effective for converting acetophenone derivatives to their corresponding phenylacetic acid derivatives.[11][13]
Experimental Protocol: Willgerodt-Kindler Synthesis of 3,4-DCPAA
This protocol provides a robust, field-proven methodology.
Step 1: Thioamide Formation
-
In a round-bottom flask equipped with a reflux condenser, combine 3,4-Dichloroacetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).
-
Heat the mixture to reflux (approx. 130 °C) with vigorous stirring for 8-12 hours. The reaction mixture will become dark and viscous.
-
Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
-
Cool the mixture and pour it into a beaker of cold water. The crude thioamide will often precipitate as a solid or oil. Isolate this intermediate for the next step.
Step 2: Thioamide Hydrolysis
-
Combine the crude thioamide with a 20% aqueous solution of sodium hydroxide (5-10 eq) and an equal volume of ethanol.
-
Heat the mixture to reflux for 12-24 hours, until the evolution of ammonia (from the morpholine fragment) ceases and the thioamide is fully consumed.
-
Cool the reaction mixture to room temperature and filter off any insoluble material.
-
Carefully acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of 1-2 while cooling in an ice bath.
-
The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., toluene or an ethanol/water mixture) to obtain the pure product.
Part 3: General Purification and Characterization
Q1: I have a low yield after purification. What are the best practices for isolating 3,4-DCPAA?
A1: Product loss during work-up and purification is a frequent source of poor overall yield.
-
Acid-Base Extraction: 3,4-DCPAA is an acid, so its solubility is pH-dependent. To separate it from neutral or basic impurities, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The product will move to the aqueous layer as its sodium salt. The layers can then be separated, and the aqueous layer re-acidified with HCl to precipitate the pure acid.
-
Crystallization: Proper solvent selection is key for recrystallization. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. For 3,4-DCPAA (m.p. 89-91 °C), solvents like toluene, heptane, or mixtures of ethanol and water are often effective.[14]
-
Solid Phase Extraction (SPE): For small-scale purification or removal of persistent impurities, SPE can be used. Anion exchange cartridges can be effective for isolating carboxylic acids.[15]
Q2: What are the key analytical characteristics I should check for my final product?
A2: To confirm the identity and purity of your synthesized this compound, you should use a combination of analytical techniques:
-
Melting Point: The literature melting point is approximately 89-91 °C. A sharp melting point in this range is a good indicator of purity.[14]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure, showing the characteristic aromatic proton signals and the methylene (-CH₂) and carboxylic acid protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight (205.03 g/mol ) and isotopic pattern characteristic of a dichlorinated compound.[16]
-
Infrared (IR) Spectroscopy: Look for the strong carbonyl (C=O) stretch of the carboxylic acid (~1700 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).
References
-
Gricajeva, A., et al. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Available at: [Link]
- Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent 3,542,822.
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
-
Wikipedia. (2023). Willgerodt rearrangement. Wikipedia. Available at: [Link]
-
Clark, J. (2015). Hydrolysis of nitriles. Chemguide. Available at: [Link]
-
Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. Organic Chemistry Portal. Available at: [Link]
- CN105622396A. (2016). 2,4-dichlorophenoxyacetic acid preparation method. Google Patents.
-
Hussein, M. Z., et al. (2013). 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. PMC - NIH. Available at: [Link]
-
Guan, Y. (2009). Willgerodt-Kindler Reaction. Michigan State University Department of Chemistry. Available at: [Link]
-
SynArchive. Willgerodt-Kindler Reaction. SynArchive. Available at: [Link]
-
Wang, Y., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]
-
Wang, Y., et al. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. National Institutes of Health (NIH). Available at: [Link]
-
Buckles, R. E., & Wawzonek, S. (1948). Small scale synthesis of 2,4-dichlorophenoxyacetic acid. Journal of Chemical Education. Available at: [Link]
-
Sciencemadness Discussion Board. (2003). Willgerodt Reaction. Sciencemadness.org. Available at: [Link]
-
U.S. Environmental Protection Agency. (2016). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA.gov. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Properties of this compound for Chemical Research. InnoPharmChem. Available at: [Link]
- CN109776301B. (2021). Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. Google Patents.
-
Li, M., et al. (2013). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Acta Physico-Chimica Sinica. Available at: [Link]
-
ResearchGate. (2025). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Request PDF. Available at: [Link]
- RU2140900C1. (1999). Method of isolation of 2,4-dichlorophenoxyacetic acid. Google Patents.
-
Unknown. (n.d.). 3,4~Dichlorobenzene sulfonic acid. J-STAGE. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 5807-30-7: this compound | CymitQuimica [cymitquimica.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. researchgate.net [researchgate.net]
- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
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- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Sciencemadness Discussion Board - Willgerodt Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
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Technical Support Center: Photodegradation of 3,4-Dichlorophenylacetic Acid (3,4-DCPPA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Dichlorophenylacetic acid (3,4-DCPPA). This guide is designed to provide expert insights and practical solutions for the common challenges encountered during the study of its photodegradation in solution. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to conduct robust, self-validating studies.
Introduction: Why Study 3,4-DCPPA Photodegradation?
This compound (3,4-DCPPA) is a compound of interest due to its structural relation to herbicides and its potential emergence as a metabolite of pharmaceutical compounds or an environmental contaminant. Understanding its fate and persistence under photolytic stress is critical for assessing its environmental impact and ensuring the stability of related pharmaceutical formulations. Photodegradation, the breakdown of molecules by light, can occur through direct absorption of photons or via indirect mechanisms involving photosensitized reactive species. This guide will help you navigate the complexities of these processes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My 3,4-DCPPA degradation rate is highly variable and irreproducible between experiments. What are the likely causes?
Answer: Inconsistent degradation rates are a common frustration, often stemming from subtle variations in experimental conditions. The key is to systematically isolate and control all relevant parameters.
-
Causality: The rate of a photochemical reaction is fundamentally dependent on the flux of photons absorbed by the target molecule or a photosensitizer. Any factor that alters this photon flux or the concentration of reactive species will introduce variability.
-
Troubleshooting Workflow:
-
Light Source Stability: Is your lamp aging? The output of arc lamps (Mercury, Xenon) can decrease significantly over their lifespan. It is crucial to monitor the lamp's intensity using a calibrated radiometer before each experiment.
-
Reactor Vessel Geometry & Material: Ensure you are using the exact same reaction vessel for all experiments. Minor differences in path length or vessel material (e.g., quartz vs. borosilicate glass) will alter the light transmission, especially in the UV region. Always use high-purity quartz for UV experiments below 300 nm.
-
Solution pH Control: The speciation of 3,4-DCPPA is pH-dependent due to its carboxylic acid moiety. Small shifts in pH can alter its molar absorption coefficient and susceptibility to radical attack. Ensure your solution is adequately buffered and that the pH is verified immediately before irradiation. For chlorinated phenoxyacetic acids, degradation is often more efficient in acidic conditions (pH < 4), where the molecule is protonated.[1][2]
-
Temperature Regulation: While this is a photochemical process, thermal energy can influence reaction kinetics and radical lifetimes. Use a circulating water bath or cooling system to maintain a constant temperature.[3]
-
Purity of Water and Reagents: Trace impurities in your solvent, such as dissolved organic matter (DOM) or metal ions (e.g., iron), can act as potent photosensitizers or quenchers, drastically altering the reaction pathway and rate.[4][5] Always use ultrapure (18.2 MΩ·cm) water and high-purity reagents.
-
To diagnose these issues, we recommend the following logical approach:
Caption: Troubleshooting workflow for inconsistent results.
Question 2: I'm observing the formation of unexpected analytical peaks. Are these contaminants or degradation products?
Answer: The appearance of new peaks is a strong indication that degradation is occurring. The primary challenge is to identify these species correctly.
-
Causality: The photodegradation of chlorinated aromatic compounds rarely proceeds directly to mineralization (CO₂, H₂O, HCl). It typically involves a cascade of intermediate products formed through processes like hydroxylation, dechlorination, and decarboxylation.[4] 2,4-dichlorophenol is a known intermediate in the degradation of the related compound 2,4-D, so 3,4-dichlorophenol is a highly probable intermediate for 3,4-DCPPA.[6]
-
Identification Strategy:
-
Run Controls: Analyze a "dark control" (solution stirred for the full duration without light) and a "photolysis control" (solution irradiated without 3,4-DCPPA). This will rule out impurities from the solvent, buffer, or vessel.
-
Mass Spectrometry (LC-MS/MS): This is the most powerful tool for identification. Look for masses corresponding to plausible intermediates. For example:
-
Loss of the acetic acid side chain.
-
Addition of one or more hydroxyl (-OH) groups.
-
Replacement of a chlorine atom with a hydrogen or hydroxyl group.
-
-
Purchase Standards: The most definitive method is to purchase analytical standards of suspected intermediates (e.g., 3,4-dichlorophenol) and compare their retention times and mass spectra to your unknown peaks.[7]
-
Total Organic Carbon (TOC) Analysis: If you cannot identify all intermediates, a TOC analyzer can measure the total amount of organic carbon remaining in the solution.[8] A decrease in TOC confirms that your parent compound and its organic intermediates are being mineralized, providing a complete picture of the degradation process.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary photodegradation mechanism for 3,4-DCPPA in aqueous solution?
The degradation can proceed via two main pathways:
-
Direct Photolysis: Occurs if 3,4-DCPPA can directly absorb photons from the light source, leading to an excited state that subsequently undergoes bond cleavage. This is typically initiated by UV light.
-
Indirect Photolysis (Sensitized): This is often the dominant pathway in natural waters or unpurified solutions. It is mediated by reactive oxygen species (ROS) generated by other light-absorbing molecules (photosensitizers). The most important ROS in these systems is the hydroxyl radical (•OH), a powerful, non-selective oxidant that rapidly degrades a wide range of organic pollutants.[1][8] Common sensitizers include dissolved organic matter (DOM), nitrate ions (NO₃⁻), and iron(III) complexes.[4][5]
Q2: How does pH influence the photodegradation rate?
The pH of the solution is a critical parameter that exerts control in several ways:
-
Analyte Speciation: 3,4-DCPPA has a carboxylic acid group with a specific pKa. At pH values below its pKa, it exists primarily as the neutral acid. Above the pKa, it exists as the deprotonated carboxylate anion. These two forms have different light-absorption properties, aqueous solubilities, and reactivities toward ROS.
-
Photocatalyst Surface Charge: If you are using a photocatalyst like titanium dioxide (TiO₂), its surface charge is also pH-dependent. For TiO₂, the surface is positively charged at low pH and negatively charged at high pH. Optimal degradation of anionic pollutants often occurs at acidic pH, where electrostatic attraction enhances adsorption to the positively charged catalyst surface.[1][2]
Q3: How do I accelerate the photodegradation of 3,4-DCPPA for experimental purposes?
To enhance degradation rates, you can employ Advanced Oxidation Processes (AOPs). These methods focus on increasing the production of highly reactive hydroxyl radicals.
-
Heterogeneous Photocatalysis: Introduce a semiconductor photocatalyst like TiO₂ or Ag₃PO₄/TiO₂. When irradiated with light of sufficient energy (e.g., UV for TiO₂), the catalyst generates electron-hole pairs that produce •OH radicals from water.[1][9]
-
Photo-Fenton Reaction (UV/H₂O₂/Fe²⁺): This is a highly efficient homogeneous AOP. The combination of UV light, hydrogen peroxide (H₂O₂), and ferrous iron (Fe²⁺) catalyzes the rapid generation of •OH radicals. This system can increase degradation rates by over one hundred times compared to UV photolysis alone.[4]
Q4: What are the expected major degradation products of 3,4-DCPPA?
Based on studies of analogous chlorinated aromatic acids, a plausible degradation pathway involves several key steps. The ultimate products of complete degradation are carbon dioxide, water, and chloride ions.
Caption: Proposed photodegradation pathway for 3,4-DCPPA.
Data Summary: Influence of Key Parameters
The following table summarizes the expected impact of various experimental parameters on the photodegradation rate of 3,4-DCPPA, based on established principles and data from similar compounds.
| Parameter | Condition | Expected Effect on Rate Constant (k) | Rationale |
| pH | Decrease (e.g., from 7 to 3) | Increase | Favorable for adsorption on common photocatalysts; alters analyte speciation.[1][2][9] |
| Initial Conc. | Increase (e.g., 10 to 50 mg/L) | Decrease | More molecules compete for a limited number of photons and reactive species.[1][9][10] |
| Light Intensity | Increase | Increase | Higher photon flux leads to a greater rate of photo-excitation and radical generation. |
| H₂O₂ Addition | Add H₂O₂ + UV Light | Significant Increase | H₂O₂ is a precursor to hydroxyl radicals under UV irradiation.[4] |
| DOM | Add DOM (e.g., Humic Acid) | Variable | Can act as a sensitizer (producing ROS) or an inhibitor (light screening, radical scavenging).[5] |
Experimental Protocols
Protocol 1: Standardized Photodegradation Experiment
This protocol provides a self-validating framework for assessing the photodegradation of 3,4-DCPPA.
-
Solution Preparation:
-
Prepare a stock solution of 3,4-DCPPA in a suitable solvent (e.g., methanol).
-
In a quartz reaction vessel, prepare the final aqueous solution (e.g., 10 mg/L) using ultrapure water and a buffer to maintain constant pH (e.g., phosphate buffer for pH 7, citrate for pH 3).[10]
-
-
Experimental Setup:
-
Place the quartz vessel on a magnetic stirrer within a photochemical reactor equipped with a specific light source (e.g., medium-pressure mercury lamp).[3][11]
-
If necessary, use a cooling jacket connected to a circulating water bath to maintain a constant temperature (e.g., 25 °C).[3]
-
Diagram of a typical setup:
Caption: Schematic of a typical photochemical experimental setup.
-
-
Execution and Sampling:
-
Dark Control: Before turning on the light, stir the solution in the dark for 30-60 minutes to ensure adsorption equilibrium, especially if a catalyst is present. Take a "time zero" (t=0) sample.[11]
-
Irradiation: Turn on the light source to initiate the reaction.
-
Sampling: Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 15, 30, 60, 120 min).
-
Quenching: Immediately transfer the sample into a vial containing a quenching agent (e.g., sodium thiosulfate or methanol) to stop any further photochemical reaction.
-
-
Control Experiments:
-
Run a parallel experiment in the dark for the full duration to measure any non-photolytic degradation.
-
Run a photolysis experiment with only the buffer solution (no 3,4-DCPPA) to check for interfering peaks.
-
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector.
-
Mobile Phase: An isocratic or gradient mixture of an acidified aqueous solution (e.g., 0.1% formic or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7] A typical starting point is a 60:40 mixture of acidified water to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength corresponding to an absorbance maximum of 3,4-DCPPA (e.g., ~230 nm).[6]
-
Quantification: Prepare a calibration curve using standards of 3,4-DCPPA of known concentrations. Calculate the concentration in your experimental samples by comparing their peak areas to the calibration curve.
References
-
ResearchGate.
-
ResearchGate.
-
ResearchGate.
-
MDPI.
-
Royal Society of Chemistry.
-
PubMed.
-
PubMed.
-
MDPI.
-
IWA Publishing.
-
ResearchGate.
-
MDPI.
-
MDPI.
-
U.S. Environmental Protection Agency.
-
ProQuest.
-
Canada.ca.
-
PubMed Central.
-
African Journals Online.
-
ResearchGate.
Sources
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- 2. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag<sub>3</sub>PO<sub>4</sub>/TiO<sub>2</sub> nanoparticles under visible light: kinetic and thermodynamic studies - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of 2,4-dichlorophenoxyacetic acid in various iron-mediated oxidation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. mdpi.com [mdpi.com]
- 9. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
refining sample preparation for 3,4-Dichlorophenylacetic acid analysis
A Senior Application Scientist's Guide to Sample Preparation
Welcome to the technical support center for the analysis of 3,4-Dichlorophenylacetic acid (3,4-DCPPA). This guide is designed for researchers, scientists, and drug development professionals who are working to develop and refine robust analytical methods for this compound. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and provide you with the causal logic behind experimental choices, empowering you to troubleshoot effectively and validate your results with confidence.
3,4-DCPPA is an acidic compound, a characteristic that is central to designing an effective sample preparation strategy. Its behavior during extraction is governed by its protonation state, which can be manipulated through pH control to achieve clean separation from various sample matrices.
Core Physicochemical Properties
Understanding the fundamental properties of 3,4-DCPPA is the first step in method development.
| Property | Value | Significance for Sample Preparation |
| Molecular Formula | C₈H₆Cl₂O₂ | Defines the compound's mass for spectrometric detection.[1] |
| Molar Mass | 205.03 g/mol | Essential for preparing standards and calculating concentrations.[1] |
| pKa (Predicted) | ~4.0 | Critical Parameter. Dictates the pH required to keep the molecule in its neutral (extractable) or ionized (water-soluble) form. |
| LogP (Predicted) | 2.9 - 3.1 | Indicates moderate lipophilicity, suggesting good partitioning into common organic solvents when in its neutral, protonated form. |
Troubleshooting Guide: Common Sample Preparation Issues
This section addresses specific, common problems encountered during the extraction of 3,4-DCPPA. The solutions are based on fundamental chemical principles and field-proven laboratory practices.
Problem 1: Low Analyte Recovery
Question: My recovery of 3,4-DCPPA is consistently below 70%. I've collected fractions from each step of my SPE procedure, and it appears the analyte is being lost in the initial sample loading step (flow-through). What's happening?
Answer: Finding your analyte in the loading fraction is a classic sign that it is not being retained by the sorbent.[2] For an acidic compound like 3,4-DCPPA, the cause is almost always related to pH.
-
Causality (The "Why"): 3,4-DCPPA has a carboxylic acid functional group. For it to be retained on a non-polar, reversed-phase (e.g., C18) sorbent, it must be in its neutral, protonated form (R-COOH). If the pH of your sample is significantly above its pKa (~4.0), the molecule will be in its ionized, anionic form (R-COO⁻). This negatively charged species is highly polar and will have a very low affinity for the non-polar sorbent, causing it to pass right through with the aqueous sample.
-
Solution & Validation:
-
Adjust Sample pH: Before loading, acidify your sample to a pH of approximately 2. This is two pH units below the pKa, ensuring that >99% of the 3,4-DCPPA is in its neutral, protonated state. An EPA method for the related compound 2,4-D in water confirms this practice by acidifying samples with HCl.[3]
-
Verify Sorbent Conditioning: Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and equilibrated (with acidified water at pH 2). Failure to wet the sorbent means it cannot interact effectively with the analyte.[4]
-
Control Flow Rate: Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[5] This provides sufficient residence time for the partitioning equilibrium to be established between the analyte and the sorbent.
-
Question: I'm using Liquid-Liquid Extraction (LLE) and my recovery is poor and inconsistent. What are the most common pitfalls?
Answer: For LLE, low and erratic recovery often points to three main issues: incorrect pH, emulsion formation, or insufficient extraction.
-
Causality & Solutions:
-
Incorrect pH: As with SPE, the aqueous sample must be acidified to pH ~2 before extraction to ensure the 3,4-DCPPA is protonated and will partition into the organic solvent.[6][7]
-
Emulsion Formation: Vigorous shaking, especially with complex matrices like serum or homogenized tissue, can create a stable emulsion layer between the aqueous and organic phases, trapping your analyte.
-
Fix: Instead of vigorous shaking, use gentle but deliberate inversions of the separatory funnel for 2-3 minutes.[8] If an emulsion does form, it can sometimes be broken by adding a small amount of saturated sodium chloride (salting out) to the aqueous phase, which increases its polarity and forces separation.[6]
-
-
Insufficient Extraction: A single extraction may not be sufficient to transfer all the analyte.
-
Fix: Perform the extraction with three separate, smaller volumes of organic solvent (e.g., 3 x 30 mL) rather than one large volume (1 x 90 mL). Combining the three organic fractions will yield a much higher recovery.[9]
-
-
Problem 2: High Background & Interfering Peaks
Question: My final extract is producing a "dirty" chromatogram with many interfering peaks that co-elute with 3,4-DCPPA. How can I improve the cleanup?
Answer: Effective cleanup relies on exploiting the chemical differences between your analyte and the matrix interferences. For 3,4-DCPPA, its acidic nature is the key to selective purification.
-
Solution 1: Incorporate a Back-Extraction Step (for LLE):
-
After your initial extraction from the acidified sample into an organic solvent (e.g., ethyl acetate), you can "wash" the organic layer.
-
Add a basic aqueous solution (e.g., 5% sodium bicarbonate, pH ~8.5) to the separatory funnel containing the organic extract.
-
Gently mix. The 3,4-DCPPA, being acidic, will be deprotonated by the base and become the water-soluble salt (R-COO⁻ Na⁺), partitioning back into the basic aqueous layer.
-
Many neutral and basic interferences will remain in the organic layer, which can now be discarded.[10]
-
Finally, re-acidify the clean aqueous layer back to pH ~2 and perform a final extraction with a fresh portion of organic solvent to recover your purified 3,4-DCPPA. This pH-switching technique is highly selective for acidic compounds.
-
-
Solution 2: Optimize the SPE Wash Step:
-
Causality: The wash step is designed to remove weakly retained interferences without eluting the analyte of interest.[11]
-
Fix: After loading the sample, wash the cartridge with a solvent that is strong enough to remove interferences but weak enough to leave the 3,4-DCPPA bound. A good starting point is to use acidified water (to keep the analyte protonated) with a small percentage of organic solvent (e.g., 5-10% methanol). This will wash away polar interferences without stripping the more strongly retained 3,4-DCPPA.
-
-
Solution 3: Choose the Right QuEChERS Cleanup Sorbent:
-
The standard QuEChERS cleanup sorbent, Primary Secondary Amine (PSA), is designed to remove organic acids. Do not use PSA when analyzing 3,4-DCPPA , as it will remove your analyte from the extract.[12]
-
Instead, for cleanup, use C18 sorbent to remove lipids and non-polar interferences, or Graphitized Carbon Black (GCB) to remove pigments if necessary.
-
Problem 3: Poor Reproducibility (%RSD > 15%)
Question: My replicate preparations are giving highly variable results. Where should I look for sources of error in my workflow?
Answer: Poor reproducibility is often caused by seemingly minor variations in the execution of the sample preparation protocol.[5][13]
-
Key Areas to Scrutinize:
-
Inconsistent pH Adjustment: Ensure you are using a calibrated pH meter and that the pH of every sample is adjusted precisely and consistently.
-
Variable Extraction Time/Energy: Whether shaking by hand or using a mechanical shaker, ensure the duration and intensity are identical for all samples.
-
SPE Cartridge Drying: Do not allow the sorbent bed to go dry between the conditioning, equilibration, and sample loading steps. This can deactivate the sorbent and lead to channeling, where the sample bypasses the packed bed.[5][13]
-
Inconsistent Solvent Dispensing: Use calibrated pipettes or dispensers for all solvent additions.
-
Sample Homogeneity: For solid samples (soil, tissue), ensure the initial sample is thoroughly homogenized before weighing out aliquots for extraction.[14]
-
Experimental Workflows & Protocols
The following diagrams and protocols provide a validated starting point for your method development.
Diagram: General Sample Preparation Workflow
This flowchart outlines the critical decision points in selecting and optimizing a sample preparation method for 3,4-DCPPA.
Caption: High-level workflow for 3,4-DCPPA sample preparation.
Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is adapted from methodologies used for similar acidic herbicides and is designed for high recovery and cleanliness.[6][7]
-
Sample Preparation: Measure 100 mL of the water sample into a 250 mL separatory funnel. Spike with internal standard.
-
Acidification: Using 1M HCl, carefully adjust the sample pH to 2.0 ± 0.1. Verify with a calibrated pH meter.
-
First Extraction: Add 30 mL of ethyl acetate to the separatory funnel. Stopper the funnel and gently invert it 20-30 times over 2 minutes, venting frequently to release pressure.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate (approx. 5 minutes).
-
Collect Organic Layer: Drain the bottom aqueous layer back into the original beaker and pour the top organic layer into a clean collection flask.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-5) two more times with fresh 30 mL portions of ethyl acetate, combining all organic extracts in the same collection flask.
-
Drying: Add ~2 grams of anhydrous sodium sulfate to the combined organic extract to remove residual water. Swirl and let stand for 10 minutes.
-
Concentration: Decant or filter the dried extract into an evaporation tube. Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water or Plasma
This protocol uses a standard reversed-phase sorbent and is ideal for cleaner matrices.
-
Sample Preparation: Take 10 mL of the sample. If plasma, perform a protein precipitation step first (e.g., add 3 volumes of cold acetonitrile, vortex, centrifuge, and use the supernatant). Dilute the supernatant 1:1 with water.
-
Acidification: Adjust the sample pH to 2.0 ± 0.1 with formic acid or HCl.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg/3 mL) with 3 mL of methanol, followed by 3 mL of water (pH 2.0). Do not let the sorbent go dry.
-
Sample Loading: Load the prepared sample onto the cartridge at a flow rate of ~1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water (pH 2.0) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove the aqueous wash solvent.
-
Elution: Elute the 3,4-DCPPA with 2 x 2 mL portions of methanol or acetonitrile into a collection tube.
-
Concentration & Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 1.0 mL of mobile phase.
Diagram: LLE pH-Switching for Cleanup
This diagram illustrates the logic of using back-extraction to purify acidic analytes.
Caption: Logic of purification via pH-switched back-extraction.
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize 3,4-DCPPA for analysis?
A1: It depends on your analytical instrument. For Liquid Chromatography (LC-MS/MS), derivatization is not necessary as the compound is already polar enough and ionizes well in the MS source (typically in negative ion mode).[12][15] For Gas Chromatography (GC-MS), derivatization is mandatory.[16][17] The carboxylic acid group makes the molecule too polar and prone to adsorption in the GC system. You must convert it to a more volatile and stable ester, for example, by using reagents like BF₃-Methanol to form the methyl ester or a silylating agent like BSTFA.[18]
Q2: Which is better for a soil matrix: SPE or QuEChERS?
A2: For a complex solid matrix like soil, an adapted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is generally more efficient and provides higher throughput.[14] It combines extraction and initial cleanup into fewer steps. The key is to use a buffered QuEChERS salt packet (e.g., AOAC or EN versions) to control the pH during extraction and, crucially, to use a d-SPE cleanup tube that does not contain PSA. A combination of C18 and MgSO₄ is a good choice.[12]
Q3: Can I use direct injection for analyzing 3,4-DCPPA in water?
A3: Direct injection is possible but only if you are using an extremely sensitive, state-of-the-art UHPLC-MS/MS system and are analyzing relatively clean water (e.g., drinking water).[15][19] This approach relies on the instrument's sensitivity to meet low detection limits without pre-concentration. For more complex matrices like surface water or for less sensitive instruments, an extraction and concentration step like SPE or LLE is required to achieve the necessary limits of quantification and to protect the instrument from matrix components.
References
-
Häubl, M., et al. (2017). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry. [Link]
-
Häubl, M., et al. (2017). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. PubMed. [Link]
-
Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
-
European Union Reference Laboratory for Single Residue Methods. (2007). Analysis of Acidic Pesticides in Wheat Flour Samples by LC-MS(/MS) using the QuEChERS Method. EURL-SRM. [Link]
-
Donato, F. F., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment. [Link]
-
U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. [Link]
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. [Link]
-
Waters Corporation. (n.d.). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Waters Corporation. [Link]
-
Lee, S., et al. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. [Link]
-
Bakoulis, A., et al. (2010). Determination of acid herbicides in water by LC/MS/MS. ResearchGate. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
-
Hawach Scientific. (2023). Common Trouble-Shooting About SPE Cartridge. Hawach Scientific. [Link]
-
Yeh, M. K., et al. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
-
University of Colorado Boulder. (n.d.). Lab 3 - Extraction. University of Colorado Boulder Department of Chemistry. [Link]
-
James, S., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bulletin of the Chemical Society of Ethiopia. [Link]
-
University of Wisconsin-Madison. (n.d.). Liquid/liquid Extraction. University of Wisconsin-Madison Chemistry Department. [Link]
-
James, S., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bulletin of the Chemical Society of Ethiopia. [Link]
-
Itoh, H., et al. (2009). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Bürgmann, H., et al. (2001). A strategy for optimizing quality and quantity of DNA extracted from soil. Journal of Microbiological Methods. [Link]
-
Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]
-
LibreTexts Chemistry. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]
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Technical Support Center: Overcoming Resistance to 3,4-Dichlorophenylacetic Acid in Plant Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Dichlorophenylacetic acid (3,4-DCAA) in plant cultures. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to help you navigate the challenges of emerging resistance and ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the use of 3,4-DCAA in plant cell and tissue cultures.
1. My plant cultures are showing reduced sensitivity to 3,4-DCAA. What could be the cause?
Reduced sensitivity, or resistance, to 3,4-DCAA can arise from several factors. The two primary mechanisms are target-site resistance and non-target-site resistance.[1][2] Target-site resistance involves genetic mutations in the auxin receptor proteins (like TIR1/AFB) or co-receptors (Aux/IAA), which prevent the herbicide from binding effectively.[1][3] Non-target-site resistance can be due to enhanced metabolism of 3,4-DCAA by the plant cells into non-toxic compounds, or altered transport of the herbicide, preventing it from reaching its target site within the cell.[4][5]
2. What are the typical visual symptoms of 3,4-DCAA toxicity in susceptible plant cultures?
In susceptible callus cultures, you may observe browning, necrosis (tissue death), and a cessation of growth.[6][7] Suspension cultures will exhibit a loss of cell viability, often seen as a decrease in cell density, changes in cell morphology (e.g., plasmolysis), and a failure to subculture successfully. The culture medium may also become discolored due to the release of phenolic compounds from dying cells.[6] In organized tissues like somatic embryos or shoot cultures, you may see developmental abnormalities such as epinasty (downward curling of leaves), stem twisting, and inhibited root growth.[8][9]
3. My cultures are turning brown after applying 3,4-DCAA. Is this always a sign of toxicity?
While browning is a common symptom of herbicide-induced cell death, it can also be caused by oxidative stress from the explant's wound response, especially in woody plants.[1][6][7] This physiological browning is due to the oxidation of phenolic compounds.[1][6] To differentiate, observe if the browning is directly correlated with increasing 3,4-DCAA concentrations. If browning occurs even at very low or no herbicide concentrations, it is likely a general culture issue. You can try mitigating physiological browning by adding antioxidants like ascorbic acid or citric acid to your medium.[1][7]
4. How can I select for a 3,4-DCAA-resistant cell line?
Selection of resistant cell lines involves exposing a large population of cells (callus or suspension) to a concentration of 3,4-DCAA that is lethal to the majority of the cells.[10][11] Surviving cells or cell clusters can then be isolated and propagated on a medium with the same or a slightly lower concentration of the herbicide.[10] This process is repeated over several subcultures to establish a stable, resistant cell line.[11]
5. I'm seeing inconsistent results in my 3,4-DCAA dose-response assays. What are the potential reasons?
Inconsistent results can be due to several factors. Ensure your 3,4-DCAA stock solution is prepared correctly and stored properly to avoid degradation.[12] Variability in your plant material, such as using cultures at different growth stages or with varying cell densities, can also lead to inconsistent responses.[12] Pipetting errors, especially with small volumes, and microbial contamination can also significantly impact your results.[12] It's crucial to maintain consistent cell culture and experimental conditions.[12]
II. Troubleshooting Guides
This section provides detailed workflows to diagnose and characterize resistance to 3,4-DCAA in your plant cultures.
Guide 1: Confirming Resistance with a Dose-Response Assay
This assay is the first step to quantitatively assess the level of resistance in your plant culture.
Objective: To determine the effective concentration of 3,4-DCAA that causes a 50% reduction in a measurable growth parameter (EC50) in your suspected resistant and known susceptible cell lines.
Experimental Workflow:
Caption: Workflow for a 3,4-DCAA dose-response assay.
Detailed Protocol:
-
Prepare 3,4-DCAA Stock Solution: Dissolve this compound in a small amount of 1M NaOH and bring to the final volume with sterile distilled water to create a 1 mg/mL stock solution.[13] Filter-sterilize the solution and store it at 4°C in the dark.[14]
-
Culture Preparation: Use actively growing callus or suspension cultures in the exponential growth phase.[15][16]
-
Treatment Application:
-
For Callus Cultures: Transfer pre-weighed, uniform pieces of callus (e.g., 100 mg) onto solid medium supplemented with a range of 3,4-DCAA concentrations (e.g., 0, 0.1, 1, 10, 50, 100, 500 µM).
-
For Suspension Cultures: In a multi-well plate, add a known volume of your cell suspension to liquid medium containing the same range of 3,4-DCAA concentrations.
-
-
Incubation: Incubate the cultures under your standard growth conditions for a period sufficient to observe a significant effect in the susceptible line (e.g., 7-14 days for callus, 3-5 days for suspension cultures).
-
Data Collection:
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the control (0 µM 3,4-DCAA). Plot the percent inhibition against the log of the 3,4-DCAA concentration and use a non-linear regression to determine the EC50 value.
-
Interpretation: The resistance factor (RF) is calculated as: RF = EC50 (resistant line) / EC50 (susceptible line). An RF greater than 1 indicates resistance.
Data Presentation Example:
| 3,4-DCAA (µM) | Susceptible Line (% Viability) | Resistant Line (% Viability) |
| 0 | 100 | 100 |
| 0.1 | 85 | 98 |
| 1 | 52 | 95 |
| 10 | 15 | 80 |
| 100 | 2 | 48 |
| 500 | 0 | 10 |
Guide 2: Investigating the Mechanism of Resistance
Once resistance is confirmed, the next step is to determine the underlying mechanism.
A. Assessing for Enhanced Metabolism
Objective: To determine if the resistant cell line metabolizes 3,4-DCAA more rapidly than the susceptible line.
Experimental Workflow:
Sources
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Validation & Comparative
A Comparative Guide to 3,4-Dichlorophenylacetic Acid and Indole-3-Acetic Acid: Efficacy and Mechanism in Plant Growth Regulation
This guide provides a comprehensive comparison between indole-3-acetic acid (IAA), the principal naturally occurring auxin in plants, and 3,4-Dichlorophenylacetic acid (3,4-DPAA), a synthetic auxin analog. We will delve into their respective mechanisms of action, present supporting experimental data on their physiological effects, and provide detailed protocols for comparative analysis. This document is intended for researchers and scientists in plant biology and agricultural sciences seeking to understand the functional nuances between endogenous and synthetic auxins.
Introduction: The Role of Auxins in Plant Development
Auxins are a class of plant hormones that orchestrate a vast array of developmental processes, from cell elongation and division to organ formation and stress responses.[1][2][3] The primary and most studied natural auxin is Indole-3-acetic acid (IAA).[2] It is produced in the apical buds and young leaves, establishing concentration gradients that are critical for plant growth and development.[1][2][4] In contrast, synthetic auxins are man-made molecules that mimic the action of IAA.[5][6][7] These compounds, including this compound (3,4-DPAA), are often utilized in agriculture and horticulture to promote rooting, fruit development, and control weed growth.[8][9][10] The key difference often lies in their stability; synthetic auxins like 3,4-DPAA are generally more resistant to metabolic degradation within the plant compared to IAA, leading to a more persistent effect.[11]
Section 1: The Natural Standard - Indole-3-Acetic Acid (IAA)
IAA is the quintessential plant auxin, a derivative of the amino acid tryptophan.[2][12] Its synthesis primarily occurs in rapidly dividing tissues, such as shoot apices and young leaves, from where it is transported to other parts of the plant to exert its effects.[2][9]
Metabolic Profile: IAA homeostasis is tightly regulated through a balance of biosynthesis, transport, and catabolism.[12] Plants can inactivate IAA through two primary routes: oxidation and conjugation with sugars or amino acids.[13] This rapid turnover allows for precise spatial and temporal control over physiological responses but can limit the efficacy of exogenously applied IAA in agricultural settings due to its short biological half-life.[1][11]
Core Signaling Mechanism: The nuclear signaling pathway for IAA is a well-established model of hormone action.[14][15] At low concentrations, transcriptional repressors known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes.[16][17] When IAA concentrations rise, IAA acts as a "molecular glue," promoting the interaction between Aux/IAA proteins and the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[14][17][18] This interaction tags the Aux/IAA repressor for degradation by the 26S proteasome, thereby liberating the ARF to activate gene expression.[19]
Section 2: The Synthetic Analog - this compound (3,4-DPAA)
3,4-DPAA (also referred to as Dcaa) is a synthetic compound identified as having potent auxin-like activity.[8][20][21] Structurally, it is a phenylacetic acid derivative with two chlorine atoms on the phenyl ring. This chlorination is a key feature of many synthetic auxins, often contributing to their increased stability and altered receptor-binding kinetics compared to the indole-based structure of IAA.
Mechanism of Action: Crucially, 3,4-DPAA functions through the same canonical auxin signaling pathway as IAA.[8][10][20] It induces the expression of auxin-responsive genes by binding to the TIR1/AFB auxin receptors.[8][20] Molecular docking studies have shown that 3,4-DPAA can bind effectively to auxin receptors, with a particularly high binding activity predicted for TIR1.[8][20][21] By initiating the degradation of Aux/IAA repressors, 3,4-DPAA triggers the downstream transcriptional events that drive auxin-mediated physiological responses.[10][20]
Section 3: Comparative Analysis of the Signaling Pathway
Both IAA and 3,4-DPAA converge on the TIR1/AFB co-receptor system to initiate a response. The fundamental difference is not in the pathway itself, but in the stability of the ligand and potentially the kinetics of receptor interaction. The greater persistence of synthetic auxins can lead to a sustained and sometimes exaggerated physiological response compared to the transient signals produced by natural IAA.[6][11]
Caption: Unified auxin signaling pathway for IAA and 3,4-DPAA.
Section 4: Performance Showdown: Experimental Evidence
Recent studies have quantified the physiological effects of 3,4-DPAA, allowing for a direct comparison with other auxins. The data consistently show that 3,4-DPAA effectively mimics natural auxin activity across several standard bioassays.[8][20]
Table 1: Oat (Avena) Coleoptile Elongation
The oat coleoptile elongation test is a classic bioassay for auxin activity. Coleoptile segments are incubated in solutions of varying auxin concentrations, and the increase in length is measured.
| Compound | Concentration | Elongation (mm) |
| Control (ck) | 0 µM | ~2.0 |
| 3,4-DPAA | 10 µM | ~4.5 |
| 3,4-DPAA | 30 µM | ~5.0 |
| 3,4-DPAA | 100 µM | ~5.2 |
Data synthesized from figures presented in Communications Biology (2024).[8][20] This demonstrates that 3,4-DPAA significantly promotes cell elongation in a dose-dependent manner.
Table 2: Root Growth Promotion in Cucumber (Cucumis sativus)
Auxins are critical for root development. This experiment measures the effect of different auxins on the primary root length of cucumber seedlings.
| Compound | Concentration | Average Root Length (cm) |
| Control (ck) | - | ~4.0 |
| 3,4-DPAA | 3 ppm | ~7.5 |
| NAA | 25 ppm | ~7.0 |
Data synthesized from Communications Biology (2024).[20] Notably, 3,4-DPAA promoted cucumber root growth at a significantly lower concentration (3 ppm) compared to the widely used synthetic auxin NAA.[20] This suggests a high efficacy for 3,4-DPAA in this application.
Section 5: Experimental Protocols for Auxin Activity Assessment
To ensure reproducibility and valid comparisons, standardized protocols are essential. The following is a detailed methodology for the oat coleoptile elongation bioassay, a foundational technique for quantifying auxin activity.
Protocol: Oat (Avena sativa) Coleoptile Elongation Bioassay
This protocol is designed to quantify the cell elongation-promoting activity of auxin compounds.
Causality and Design Principles:
-
Etiolation (Growth in Darkness): Oat seedlings are grown in complete darkness to prevent phototropic responses and to maximize sensitivity to auxins, as light can degrade endogenous IAA.
-
Decapitation: The coleoptile tip, the primary site of endogenous IAA production, is removed. This eliminates the main internal source of auxin, ensuring that the observed elongation is a direct result of the externally applied compound.
-
Segment Excision: A small segment is cut from the region of maximal elongation, providing a standardized biological material for the assay.
Step-by-Step Methodology:
-
Seed Germination: Sterilize oat (Avena sativa) seeds and germinate them on moist filter paper in a dark incubator at 25°C for 72-96 hours.
-
Seedling Selection: Under a dim green safelight (which does not trigger phototropic responses), select straight etiolated seedlings with coleoptiles approximately 20-30 mm in length.
-
Decapitation and Segment Excision:
-
Using a sharp razor blade, remove the apical 3 mm of the coleoptile tip.
-
From the remaining coleoptile, excise a 10 mm segment starting 3 mm below the initial cut.
-
-
Incubation:
-
Prepare test solutions of 3,4-DPAA and IAA at desired concentrations (e.g., 0, 1, 10, 50, 100 µM) in a basal incubation buffer (e.g., 2% sucrose, 10 mM potassium phosphate, pH 6.0).
-
Randomly distribute 10 coleoptile segments into petri dishes containing 20 mL of each test solution.
-
-
Measurement:
-
Incubate the dishes in the dark at 25°C for 24 hours.
-
After incubation, remove the segments and measure their final length to the nearest 0.1 mm using a digital caliper or by projecting their image onto a screen with a ruler.
-
-
Data Analysis: Calculate the mean elongation (Final Length - Initial 10 mm) for each treatment. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Caption: Experimental workflow for the oat coleoptile bioassay.
Conclusion
Both Indole-3-acetic acid and this compound are effective plant growth regulators that operate through the conserved TIR1/AFB nuclear auxin signaling pathway. While IAA represents the primary endogenous signal, its inherent instability can limit its practical application. 3,4-DPAA emerges as a potent synthetic analog that demonstrates significant activity in promoting key developmental processes such as cell elongation and root growth, in some cases at lower concentrations than other synthetic auxins.[20] Its presumed higher stability makes it a valuable tool for both agricultural applications and fundamental research where sustained auxin response is desired. The choice between IAA and 3,4-DPAA will ultimately depend on the specific experimental or agricultural goal, balancing the need for a natural, transient signal versus a potent, persistent response.
References
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CliniSciences. Plant Growth Regulators - Auxins - Indole-3-acetic acid (IAA).
-
Wikipedia. Indole-3-acetic acid.
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ResearchGate. This compound acts as an auxin analog and induces beneficial effects in various crops.
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MDPI. Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses.
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POMAIS Agriculture. Indole-3-Acetic Acid (IAA) 98% TC Plant Growth Regulator.
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PMC - PubMed Central. Auxin Metabolism in Plants.
-
PlantMedia. Indole-3-Acetic Acid.
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PMC - PubMed Central. Metabolism of Indole-3-Acetic Acid in Arabidopsis.
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ResearchGate. The main pathways for indole-3-acetic acid (IAA) metabolism in plants...
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PMC - PubMed Central. A Synthetic Approach Reveals Extensive Tunability of Auxin Signaling.
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GoldBio. IAA (Indole-3-Acetic Acid).
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Oxford Academic. Auxin Signaling | Plant Physiology.
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bioRxiv. A synthetic approach reveals a highly sensitive maize auxin response circuit.
-
ResearchGate. A schematic model of the IAA biosynthetic pathways and secondary...
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PubMed. This compound acts as an auxin analog and induces beneficial effects in various crops.
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PMC - PubMed Central. The Systems and Synthetic Biology of Auxin.
-
Semantic Scholar. This compound acts as an auxin analog and induces beneficial effects in various crops.
-
University of Nebraska–Lincoln. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action.
-
PMC - NIH. Mechanisms of auxin signaling.
-
J-STAGE. Auxin signaling through SCFTIR1/AFBs mediates feedback regulation of IAA biosynthesis.
-
YouTube. Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology.
-
PMC - NIH. Auxin Herbicide Action: Lifting the Veil Step by Step.
-
Lifeasible. cAMP: A Second Messenger in the Auxin Signaling Pathway.
-
Biology Discussion. Auxins: History, Bioassay, Function and Uses.
-
University of Nebraska–Lincoln. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants.
-
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PMC - NIH. 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical.
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Agency for Toxic Substances and Disease Registry. 2,4-Dichlorophenoxyacetic Acid.
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A Comparative Guide to the Validation of an HPLC Method for 3,4-Dichlorophenylacetic Acid Analysis
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable data and regulatory compliance. This guide provides an in-depth, objective comparison of the validation process for a High-Performance Liquid Chromatography (HPLC) method tailored for the quantification of 3,4-Dichlorophenylacetic acid (3,4-DPAA). Moving beyond a simple checklist, this document elucidates the scientific rationale behind each validation parameter and offers a comparative perspective on alternative analytical approaches, supported by experimental data.
Introduction: The "Why" Behind Method Validation
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] For the analysis of 3,4-DPAA, a compound of interest in various pharmaceutical and environmental contexts, a validated HPLC method ensures the accuracy, precision, and reliability of quantitative results. This is paramount for everything from pharmacokinetic studies to quality control of drug substances. The principles outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]
The Primary HPLC Method: A Detailed Protocol
The foundation of this guide is a reversed-phase HPLC (RP-HPLC) method developed for the routine analysis of 3,4-DPAA. The choice of a C18 column is conventional for separating moderately polar compounds like 3,4-DPAA due to its hydrophobic interaction capabilities.[6][7]
Table 1: Optimized HPLC Method Parameters for 3,4-DPAA Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for aromatic carboxylic acids. |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid | The organic modifier (acetonitrile) controls retention time, while phosphoric acid ensures the analyte is in its protonated form for better peak shape.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time and system pressure. |
| Detection | UV at 230 nm | The aromatic ring and carboxyl group of 3,4-DPAA exhibit significant absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC, minimizing potential for band broadening. |
| Column Temperature | 25°C | Maintaining a consistent temperature ensures reproducible retention times. |
The Validation Workflow: A Step-by-Step Experimental Guide
The validation of the HPLC method is conducted in accordance with ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be evaluated.[3][9]
Caption: A streamlined workflow for HPLC method validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Inject a blank sample (diluent).
-
Inject a standard solution of 3,4-DPAA.
-
Inject a sample spiked with potential impurities or degradation products.
-
-
Acceptance Criteria: The peak for 3,4-DPAA should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five standard solutions of 3,4-DPAA covering the expected concentration range.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is typically required.[10]
Table 2: Linearity Data for 3,4-DPAA
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152345 |
| 25 | 380862 |
| 50 | 761725 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare samples with known concentrations of 3,4-DPAA at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of 3,4-DPAA at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.[1]
Table 3: Precision Data for 3,4-DPAA
| Precision Type | %RSD (n=6) |
| Repeatability | 0.8% |
| Intermediate Precision | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: LOQ should be determined with an acceptable degree of accuracy and precision.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).
-
Analyze the system suitability solution under each condition.
-
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
-
Protocol:
-
Inject a standard solution of 3,4-DPAA five times before starting the sample analysis.
-
Calculate parameters like tailing factor, theoretical plates, and %RSD of peak areas.
-
-
Acceptance Criteria: Tailing factor ≤ 2.0, theoretical plates > 2000, and %RSD for peak areas ≤ 2.0%.
Caption: Decision tree for system suitability testing.
Comparative Analysis: Alternative HPLC Method
To provide a comprehensive guide, the validated C18 method is compared against an alternative method utilizing a Phenyl-Hexyl column. Phenyl-Hexyl columns offer a different selectivity due to pi-pi interactions with aromatic analytes.[7]
Table 4: Performance Comparison of C18 vs. Phenyl-Hexyl Columns
| Parameter | C18 Method | Phenyl-Hexyl Method | Rationale for Difference |
| Retention Time (min) | 5.8 | 6.5 | Increased retention due to pi-pi interactions between the phenyl rings of the stationary phase and the analyte. |
| Resolution (from a closely eluting impurity) | 2.1 | 2.8 | Enhanced selectivity of the Phenyl-Hexyl phase for aromatic compounds can improve resolution. |
| Tailing Factor | 1.2 | 1.1 | Both columns provide excellent peak shape. |
| Analysis Time | 10 min | 12 min | Longer retention on the Phenyl-Hexyl column leads to a slightly longer run time. |
Expert Insight: While the C18 column provides a robust and efficient separation, the Phenyl-Hexyl column could be advantageous when dealing with complex matrices containing other aromatic compounds, as the alternative selectivity may offer superior resolution. The choice between the two would depend on the specific analytical challenge. For routine quality control of a relatively pure substance, the faster analysis time of the C18 method is preferable. However, for impurity profiling or analysis in a complex biological matrix, the enhanced resolution of the Phenyl-Hexyl column might be necessary.
Conclusion
The validation of an HPLC method for this compound is a systematic process that ensures the generation of reliable and accurate data. This guide has detailed the essential validation parameters and provided a step-by-step protocol based on established regulatory guidelines. Furthermore, the comparison with an alternative column chemistry highlights the importance of selecting the most appropriate stationary phase for the specific analytical need. By understanding the "why" behind each step and considering alternative approaches, researchers can develop and validate robust HPLC methods that are fit for purpose and can withstand scientific and regulatory scrutiny.
References
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Link
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ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Link
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HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering. Link
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Link
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Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Link
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This compound - SIELC Technologies. Link
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Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices | Request PDF - ResearchGate. Link
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HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. Link
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Guideline Bioanalytical method validation - European Medicines Agency (EMA). Link
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Link
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Comparison of HPLC and CE for the analysis of dichlorprop in a case of intoxication - PubMed. Link
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. Link
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Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. Link
-
Validation of Analytical Procedures Q2(R2) - ICH. Link
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Link
-
Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note - SCION Instruments. Link
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HPLC and UHPLC Column Selection Guide - Sigma-Aldrich. Link
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DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Stella. Link
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FDA issues revised guidance for analytical method validation - ResearchGate. Link
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Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Link
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Enantiomer separation of acidic compounds - Daicel Chiral Technologies. Link
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ICH M10 on bioanalytical method validation - Scientific guideline. Link
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Link
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bioanalytical method validation and study sample analysis m10 - ICH. Link
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A Comparative Guide to HPLC Columns for the Separation of 4-Hydroxybenzoic Acid - Benchchem. Link
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Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - ResearchGate. Link
-
HPLC method validation and application for organic acid analysis in wine after solid-phase extraction - SciSpace. Link
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Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Link
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Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Link
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A Definitive Guide to the Structural Confirmation of 3,4-Dichlorophenylacetic Acid via Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the development pipeline. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled.
This guide provides an in-depth, practical comparison of NMR techniques for the definitive structural confirmation of 3,4-Dichlorophenylacetic acid, a common building block in chemical synthesis. We will move beyond a simple recitation of data to explain the causality behind spectral features, thereby providing a robust framework for analysis that can be applied to analogous systems.
The Analytical Challenge: Confirming the Isomer
This compound is one of several possible dichlorinated isomers. The primary analytical challenge is to unequivocally confirm the substitution pattern on the phenyl ring and the integrity of the acetic acid side chain. Techniques like mass spectrometry can confirm the elemental composition and molecular weight (C₈H₆Cl₂O₂), but they cannot definitively distinguish between, for example, the 3,4-dichloro, 2,4-dichloro, or 3,5-dichloro isomers.[1] This is where the precision of NMR becomes indispensable.
Predicted Spectral Features: An Educated Hypothesis
Before stepping into the lab, a skilled scientist first analyzes the target structure to form a hypothesis about the expected NMR data. This predictive exercise is crucial for efficient and accurate data interpretation.
dot graph "3_4_Dichlorophenylacetic_acid_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
// Define nodes for atoms with positions C1 [label="C", pos="0,1!", fontsize=12]; C2 [label="C", pos="-0.87,0.5!", fontsize=12]; C3 [label="C", pos="-0.87,-0.5!", fontsize=12]; C4 [label="C", pos="0,-1!", fontsize=12]; C5 [label="C", pos="0.87,-0.5!", fontsize=12]; C6 [label="C", pos="0.87,0.5!", fontsize=12]; C7 [label="C", pos="1.74,1!", fontsize=12]; C8 [label="C", pos="2.61,0.5!", fontsize=12]; O1 [label="O", pos="2.61,-0.2!", fontsize=12, color="#EA4335"]; O2 [label="OH", pos="3.4,0.9!", fontsize=12, color="#EA4335"];
H1 [label="H (H-2)", pos="-1.5,1.2!", fontsize=10, fontcolor="#4285F4"]; H2 [label="H (H-5)", pos="1.5,-1.2!", fontsize=10, fontcolor="#4285F4"]; H3 [label="H (H-6)", pos="-1.5,-1.2!", fontsize=10, fontcolor="#4285F4"]; H4a [label="H", pos="1.74,1.7!", fontsize=10, fontcolor="#4285F4"]; H4b [label="H", pos="1.2,1.3!", fontsize=10, fontcolor="#4285F4"];
Cl1 [label="Cl", pos="-1.74,-1!", fontsize=12, color="#34A853"]; Cl2 [label="Cl", pos="0,-1.9!", fontsize=12, color="#34A853"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- O1; C8 -- O2;
C2 -- H1; C5 -- H2; C3 -- H3; C7 -- H4a; C7 -- H4b;
C3 -- Cl1; C4 -- Cl2;
// Add labels for carbons node [shape=none, fontcolor="#5F6368", fontsize=10]; L1 [label="1", pos="-0.3,1.2!"]; L2 [label="2", pos="-1.1,0.8!"]; L3 [label="3", pos="-1.1,-0.2!"]; L4 [label="4", pos="-0.3,-1.2!"]; L5 [label="5", pos="1.1,-0.8!"]; L6 [label="6", pos="1.1,0.2!"]; L7 [label="7", pos="1.9,0.7!"]; L8 [label="8", pos="2.9,0.8!"]; } enddot Figure 1: Structure of this compound with atom numbering.
¹H NMR Predictions:
-
Symmetry: The molecule lacks a plane of symmetry through the aromatic ring, meaning all three aromatic protons (H-2, H-5, H-6) are chemically non-equivalent and should produce distinct signals.
-
Chemical Environments & Integration:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm), often not observed unless specifically looked for or in certain solvents like DMSO-d₆. Its integration would be 1H.
-
Aromatic Protons (Ar-H): Three protons in the aromatic region, generally between 6.5-8.5 ppm.[3] The total integration for this region must be 3H.
-
Methylene Protons (-CH₂-): These are benzylic protons and are expected to appear as a sharp singlet (no adjacent protons to couple with) between 2.0-3.0 ppm, integrating to 2H.[3]
-
-
Splitting Patterns (Multiplicity): The key to confirming the 3,4-substitution lies here.
-
H-2: Will be split by H-6 (a meta-coupling, J ≈ 2-3 Hz), appearing as a doublet.
-
H-5: Will be split by H-6 (an ortho-coupling, J ≈ 8-9 Hz), appearing as a doublet.
-
H-6: Will be split by both H-2 (meta) and H-5 (ortho), appearing as a doublet of doublets (dd).
-
¹³C NMR Predictions:
-
Symmetry: Due to the lack of symmetry, all 8 carbon atoms are unique and should produce eight distinct signals in the proton-decoupled ¹³C NMR spectrum.[4]
-
Chemical Environments:
-
Carboxylic Carbon (-COOH): Most deshielded due to the two oxygen atoms, expected around 170-185 ppm.[5]
-
Aromatic Carbons (C1-C6): Found in the 120-150 ppm range.[4] The carbons directly attached to the electronegative chlorine atoms (C-3, C-4) will be downfield within this range. The carbon attached to the side chain (C-1) will also be distinct.
-
Methylene Carbon (-CH₂-): An aliphatic carbon, expected to be the most upfield, typically in the 30-45 ppm range.
-
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of any analytical result hinges on a meticulously executed experimental protocol.
Methodology Details:
-
Sample Preparation:
-
Solvent Choice: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single solvent residual peak at ~7.26 ppm. The deuterium atom is "invisible" in ¹H NMR, preventing a large solvent signal from obscuring the analyte peaks.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted reference standard for ¹H and ¹³C NMR.[6] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.00 ppm, against which all other signals are measured.
-
-
Data Acquisition:
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is preferred as it provides better signal dispersion and resolution, which is particularly important for resolving the complex splitting patterns in the aromatic region.
-
¹³C NMR Scans: A greater number of scans are required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its lower gyromagnetic ratio compared to ¹H.
-
Data Interpretation: From Spectrum to Structure
Below is a representative analysis based on typical spectral data for this compound.
¹H NMR Spectrum Analysis
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 | broad singlet | 1H | -COOH | Highly deshielded acidic proton. |
| ~7.42 | doublet (d) | 1H | H-2 | Meta-coupled to H-6 (J ≈ 2.0 Hz). Deshielded by adjacent C-Cl. |
| ~7.38 | doublet (d) | 1H | H-5 | Ortho-coupled to H-6 (J ≈ 8.2 Hz). |
| ~7.15 | doublet of doublets (dd) | 1H | H-6 | Coupled to both H-5 (ortho) and H-2 (meta). |
| ~3.59 | singlet (s) | 2H | -CH₂- | Benzylic protons with no adjacent proton neighbors. |
The observed splitting pattern in the aromatic region is the definitive fingerprint for the 3,4-disubstitution pattern.[7] A 2,4-isomer would yield a different pattern, and a 3,5-isomer would show two signals with different multiplicities due to symmetry.
¹³C NMR Spectrum Analysis
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~176.5 | C-8 (-COOH) | Carbonyl carbon, highly deshielded by two oxygen atoms.[5] |
| ~135.0 | C-1 | Quaternary carbon attached to the side chain. |
| ~132.8 | C-3 | Aromatic carbon directly attached to electronegative chlorine. |
| ~130.9 | C-4 | Aromatic carbon directly attached to electronegative chlorine. |
| ~131.5 | C-5 | Aromatic C-H. |
| ~130.5 | C-6 | Aromatic C-H. |
| ~128.9 | C-2 | Aromatic C-H. |
| ~40.5 | C-7 (-CH₂-) | Aliphatic sp³ hybridized carbon. |
The presence of eight distinct carbon signals immediately confirms the lack of molecular symmetry, ruling out isomers like the 3,5-dichloro variant. The chemical shifts are consistent with established ranges for substituted aromatic acids.[8]
Alternative and Complementary Techniques
While NMR is the most powerful single technique for this purpose, a comprehensive analysis in a regulated environment often involves orthogonal methods for cross-validation.
-
Mass Spectrometry (MS): Provides the molecular weight and isotopic pattern characteristic of two chlorine atoms, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the broad O-H stretch (~2500-3300 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹) of the carboxylic acid, and C-Cl stretches in the fingerprint region.[3]
-
2D NMR Spectroscopy: For more complex molecules, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be used to definitively map out the entire molecular scaffold.[9][10] For this compound, these are confirmatory but not strictly necessary for structural proof.
Conclusion
The structural confirmation of this compound is definitively achieved through the combined interpretation of ¹H and ¹³C NMR spectroscopy. The analysis of chemical shifts, integration, and, most critically, the spin-spin coupling patterns in the ¹H NMR spectrum provides irrefutable evidence for the 3,4-substitution pattern on the aromatic ring. The ¹³C NMR spectrum corroborates this finding by confirming the number of unique carbon environments. This guide demonstrates a logical, hypothesis-driven workflow that combines predictive analysis with rigorous experimental execution and interpretation, forming a reliable strategy for the structural elucidation of small molecules critical to research and development.
References
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942–1947. [Link]
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ChemFun (Producer). (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
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Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Rogue Chem (Producer). (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
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Martin, G. E., & Buevich, A. V. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. PubMed. [Link]
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University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Clark, J. (n.d.). The 13C NMR spectrum of ethanoic acid. Doc Brown's Chemistry. Retrieved from [Link]
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A Comparative Analysis of the Biological Activities of Dichlorophenylacetic Acid Isomers
Introduction
Dichlorophenylacetic acid (DCPAA) isomers, a group of synthetic auxin analogs, have garnered significant attention in agricultural and pharmaceutical research. The position of the two chlorine atoms on the phenyl ring dramatically influences their biological activity, ranging from potent herbicidal effects to potential therapeutic applications. This guide provides a comprehensive, in-depth comparison of the biological activities of various DCPAA isomers, with a primary focus on the well-characterized 2,4-dichlorophenylacetic acid. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key assays to facilitate further research in this area.
The molecular structure of a chemical compound is a critical determinant of its biological activity.[1] For dichlorophenylacetic acid isomers, the seemingly minor shift in the location of chlorine atoms on the aromatic ring leads to profound differences in their interactions with biological targets.[1] This structure-activity relationship is central to understanding their diverse effects.
Comparative Biological Activity of DCPAA Isomers
The biological effects of DCPAA isomers are diverse, with 2,4-dichlorophenoxyacetic acid (a related compound often discussed in the context of dichlorophenylacetic acids) being the most extensively studied due to its widespread use as a selective herbicide for broadleaf weeds.[2][3][4] Information on other isomers, such as those with 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro substitutions, is less abundant but equally important for a comprehensive understanding.[5]
Auxin-like Activity and Herbicidal Effects
The most prominent biological activity of certain DCPAA isomers is their function as synthetic auxins.[2][3][4] Auxins are a class of plant hormones that regulate various aspects of plant growth and development. At high concentrations, synthetic auxins like 2,4-D disrupt normal hormonal balance, leading to uncontrolled growth and ultimately, plant death, particularly in dicotyledonous (broadleaf) plants.[2][4][6]
-
2,4-Dichlorophenylacetic acid (2,4-D) : This isomer is a potent synthetic auxin.[2][3][4] It mimics the natural plant hormone auxin, leading to abnormal growth, senescence, and death in sensitive plants.[3][6] The mechanism involves binding to auxin receptors, such as TIR1, which triggers a signaling cascade that alters gene expression and disrupts normal cellular processes.[6]
-
3,4-Dichlorophenylacetic acid (3,4-DCAA) : Recent studies have identified 3,4-DCAA as another isomer with significant auxin-like activity.[7][8] It has been shown to promote the elongation of oat coleoptiles, induce the formation of adventitious roots, and enhance crop root growth.[7][8] Molecular docking studies suggest that 3,4-DCAA can bind to auxin receptors, with a high affinity for TIR1.[7][8]
-
Other Isomers : The auxin-like activity of other isomers is less characterized. The position of the chlorine atoms can significantly impact the molecule's ability to bind to auxin receptors, thereby influencing its herbicidal potency.[1]
Experimental Workflow: Auxin Activity Bioassay (Oat Coleoptile Elongation)
This protocol outlines a classic bioassay to assess the auxin-like activity of DCPAA isomers.
Caption: Workflow for the oat coleoptile elongation bioassay.
Enzyme Inhibition
Some DCPAA isomers have been investigated for their ability to inhibit specific enzymes. This activity is highly dependent on the isomer's structure and its fit within the enzyme's active site.
-
2,6-Dichlorophenylacetic acid : This isomer has been identified as an inhibitor of isopenicillin N synthase (IPNS) and acyl-CoA:6-aminopenicillanic acid acyltransferase, enzymes involved in penicillin biosynthesis.[9]
Experimental Protocol: Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of DCPAA isomers against a target enzyme.
-
Enzyme and Substrate Preparation : Prepare a solution of the purified target enzyme at a known concentration. Prepare a solution of the enzyme's specific substrate.
-
Inhibitor Preparation : Prepare stock solutions of the DCPAA isomers in a suitable solvent (e.g., DMSO).
-
Assay Reaction : In a microplate, combine the enzyme, a buffer solution, and varying concentrations of the DCPAA isomer.
-
Initiation and Measurement : Initiate the enzymatic reaction by adding the substrate. Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis : Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Receptor Binding
The interaction of DCPAA isomers with specific cellular receptors can trigger various biological responses. Receptor binding assays are crucial for identifying these interactions and determining the binding affinity.
-
This compound derivatives : While not the parent acid, derivatives of 3,4-dichlorophenylethylamine have been synthesized and shown to exhibit high affinity for sigma receptors.[10] This highlights the potential for this isomeric scaffold in neuroscience research.
Experimental Workflow: Receptor Binding Assay
This workflow illustrates the general steps involved in a competitive receptor binding assay.
Caption: General workflow for a competitive receptor binding assay.
Cytotoxicity
The cytotoxic potential of DCPAA isomers is a critical aspect of their toxicological profile. Cytotoxicity assays measure the degree to which a compound induces cell damage or death.[11]
-
2,4-Dichlorophenylacetic acid : While generally having low acute toxicity to humans, 2,4-D can induce oxidative stress and apoptosis (programmed cell death) at higher concentrations.[4][12] The molecular mechanisms underlying its toxicity are still under investigation but are thought to involve the generation of free radicals.[12]
-
Other Isomers : Data on the cytotoxicity of other DCPAA isomers is limited. However, it is plausible that their cytotoxic effects would also be related to the induction of oxidative stress and would vary depending on the specific isomer.
Table 1: Comparative Summary of Biological Activities of Dichlorophenylacetic Acid Isomers
| Isomer | Primary Biological Activity | Mechanism of Action | Key Experimental Findings |
| 2,4-Dichlorophenylacetic acid | Synthetic Auxin (Herbicide)[2][3][4] | Mimics natural auxin, leading to uncontrolled plant growth.[2][4][6] | Induces abnormal growth and death in broadleaf plants.[3][6] Can cause oxidative stress and apoptosis at high concentrations.[12] |
| This compound | Synthetic Auxin[7][8] | Acts through the auxin signaling pathway, likely binding to auxin receptors like TIR1.[7][8] | Promotes root growth and coleoptile elongation.[7][8] |
| 2,6-Dichlorophenylacetic acid | Enzyme Inhibitor[9] | Inhibits isopenicillin N synthase and acyl-CoA:6-APA acyltransferase.[9] | Demonstrates cytostatic activity against some tumor cells.[9] |
| Other Isomers (2,3-, 2,5-, 3,5-) | Largely Uncharacterized | - | Limited publicly available data on specific biological activities.[5] |
Experimental Protocol: LDH Cytotoxicity Assay
This protocol describes a common method for assessing cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[11]
-
Cell Culture and Treatment : Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the DCPAA isomers for a specified period (e.g., 24, 48 hours). Include a positive control for maximal LDH release (e.g., cell lysis buffer) and a negative control (untreated cells).
-
Sample Collection : After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant (cell culture medium) for LDH analysis.
-
LDH Reaction : In a separate 96-well plate, add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme (e.g., lactate and NAD+).
-
Measurement : The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product. Measure the absorbance of the formazan at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of the positive and negative controls.
Conclusion
The biological activity of dichlorophenylacetic acid isomers is highly dependent on the substitution pattern of the chlorine atoms on the phenyl ring. While 2,4-D is a well-established synthetic auxin with potent herbicidal properties, emerging research on other isomers, such as 3,4-DCAA, reveals a broader spectrum of auxin-like effects. Furthermore, isomers like 2,6-dichlorophenylacetic acid exhibit distinct activities, such as enzyme inhibition. A significant knowledge gap remains for several other isomers, highlighting the need for further comparative studies. The experimental protocols and workflows provided in this guide offer a foundation for researchers to systematically investigate and compare the biological activities of this intriguing class of compounds. Such research is crucial for the development of novel agricultural chemicals and potential therapeutic agents.
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Vertex AI Search. (2026). 2,4-Dichlorophenoxyacetic acid. 2
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Benchchem. (2025). Comparative analysis of the environmental impact of different dichlorophenylacetic acid isomers. 5
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Springer. (2025). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. 6
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MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. 1
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ResearchGate. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. 8
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PubMed. (n.d.). Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands. 10
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Polish Journal of Environmental Studies. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. 12
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Abcam. (n.d.). Cytotoxicity assay selection guide. 11
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A Senior Application Scientist's Guide to Validating 3,4-Dichlorophenylacetic Acid Stock Solutions: A Comparative Analysis of Analytical Techniques
The Imperative of Method Validation
Before delving into the comparative analysis, it is crucial to understand the framework of analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines that provide a comprehensive framework for validating analytical procedures.[1][2][3][4] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] This guide will compare three widely accessible and robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.
While this guide focuses on 3,4-Dichlorophenylacetic acid, a comprehensive search of scientific literature reveals a greater abundance of validated methods for the closely related isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D). The principles, techniques, and validation parameters discussed herein are highly relevant and adaptable for the analysis of 3,4-DCPPA.
Comparative Overview of Analytical Methodologies
The choice of analytical technique for validating a 3,4-DCPPA stock solution will depend on several factors, including the required sensitivity, selectivity, available instrumentation, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. | Measurement of light absorbance by the analyte in solution. |
| Specificity | Good; can separate 3,4-DCPPA from impurities. | Excellent; highly specific due to mass-to-charge ratio detection. | Low; susceptible to interference from other UV-absorbing compounds. |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL to ng/mL range).[5] | High (ng/mL to pg/mL range).[6] | Low (µg/mL range). |
| Linearity (R²) | Excellent (>0.999).[5] | Excellent (>0.99). | Good (>0.99). |
| Accuracy (Recovery %) | High (typically 95-105%).[5] | High (typically 90-110%). | Moderate (can be affected by interfering substances). |
| Precision (RSD %) | High (<2%).[5] | High (<15%). | Moderate (<5%). |
| Cost & Complexity | Moderate cost and complexity. | High cost and complexity. | Low cost and simple to operate. |
| Best For | Routine quality control, purity assessment, and concentration verification in relatively clean matrices. | Trace-level quantification, analysis in complex matrices, and confirmation of identity. | Quick, preliminary concentration checks of pure or simple solutions. |
Note: The performance characteristics presented are typical and can vary based on the specific instrumentation, method parameters, and sample matrix.
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantitative analysis of small molecules. It offers a good balance of specificity, sensitivity, and cost-effectiveness.
-
Reversed-Phase Chromatography (C18 column): 3,4-DCPPA is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase like C18.
-
Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile) and an acidic aqueous buffer is used. The acetonitrile acts as the strong eluting solvent, while the acidic water (e.g., with formic or phosphoric acid) ensures that the carboxylic acid group of 3,4-DCPPA remains protonated, leading to better retention and peak shape on the C18 column.[1][7]
-
UV Detection Wavelength: For dichlorinated phenylacetic acid derivatives, UV absorbance maxima are typically observed around 230 nm and 280-285 nm.[7][8][9][10] Monitoring at one of these wavelengths provides good sensitivity.
Caption: HPLC-UV workflow for 3,4-DCPPA analysis.
-
Preparation of Standard Solutions:
-
Accurately weigh a certified reference standard of 3,4-DCPPA.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the primary stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dilute the 3,4-DCPPA stock solution to be validated with the mobile phase to fall within the concentration range of the calibration standards.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the diluted sample solution.
-
Quantify the concentration of 3,4-DCPPA in the sample by comparing its peak area to the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for trace-level analysis and for confirming the identity of an analyte.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like 3,4-DCPPA, minimizing fragmentation in the ion source and preserving the molecular ion. A negative ionization mode is typically used to deprotonate the carboxylic acid group.
-
Multiple Reaction Monitoring (MRM): MRM provides high specificity by monitoring a specific precursor ion to product ion transition. This minimizes the likelihood of interferences from other compounds in the sample matrix.
-
Volatile Mobile Phase Modifiers: Non-volatile buffers like phosphate are replaced with volatile ones like formic acid or ammonium acetate to ensure compatibility with the mass spectrometer.[11]
Caption: LC-MS/MS workflow for 3,4-DCPPA analysis.
-
Preparation of Standard and Sample Solutions:
-
Follow the same procedure as for HPLC-UV, using a high-purity solvent like methanol or acetonitrile.
-
-
LC-MS/MS Conditions:
-
Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the transition of the deprotonated molecular ion [M-H]⁻ to a characteristic product ion. For 3,4-DCPPA (MW: 205.04), this would involve setting the mass spectrometer to monitor transitions such as m/z 204 -> 159.
-
-
Analysis:
-
Generate a calibration curve using the prepared standards.
-
Analyze the diluted sample.
-
Quantify the concentration based on the peak area of the specific MRM transition.
-
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for determining the concentration of a substance in a pure solution.
-
Beer-Lambert Law: This fundamental law states that the absorbance of a solution is directly proportional to its concentration.
-
Wavelength of Maximum Absorbance (λmax): Measuring absorbance at the λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. For dichlorinated phenylacetic acid derivatives, a prominent λmax is often found around 229-230 nm or 283-285 nm.[9][10]
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A Comparative Toxicological Assessment of 3,4-Dichlorophenylacetic Acid and Other Key Auxins for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of several key auxins, with a focus on 3,4-Dichlorophenylacetic acid (3,4-DCAA) in relation to the widely studied synthetic auxin 2,4-Dichlorophenoxyacetic acid (2,4-D), the natural auxin Indole-3-acetic acid (IAA), and the synthetic auxin Naphthaleneacetic acid (NAA). This document is intended for researchers, scientists, and professionals in drug development who are engaged in work involving these compounds and require a nuanced understanding of their relative toxicities.
Introduction to Auxins and Their Mechanism of Action
Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. They are involved in processes such as cell elongation, root formation, and fruit development. Both natural and synthetic auxins exert their effects by binding to specific receptor proteins within the plant cell nucleus. The primary auxin receptors are members of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.
The binding of an auxin to a TIR1/AFB receptor triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors, in turn, activates Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. This ultimately leads to the physiological effects associated with auxin activity. Synthetic auxins, like 2,4-D and NAA, mimic the action of the natural auxin IAA at the molecular level. This compound (3,4-DCAA) is also recognized as an auxin analog that functions through this same signaling pathway.
Comparative Mammalian Toxicity
A critical aspect of working with any chemical compound is understanding its toxicological profile. The following table summarizes the available acute oral toxicity data, specifically the median lethal dose (LD50), for 2,4-D, IAA, and NAA in common laboratory animal models. The LD50 is a standardized measure of the acute toxicity of a substance and represents the dose required to kill 50% of a tested population.
| Compound | Chemical Structure | Oral LD50 (Rat) | Oral LD50 (Mouse) | Key Toxicological Observations |
| This compound (3,4-DCAA) | No data available | No data available | Causes skin, eye, and respiratory irritation.[1][2] | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 375 - 1090 mg/kg[3][4][5] | 347 mg/kg[3] | The kidney is the most sensitive target of toxicity.[6] Can cause eye irritation.[7] Classified as a possible human carcinogen (Group 2B) by IARC.[3] | |
| Indole-3-acetic acid (IAA) | >500 mg/kg | No data available | Listed as a potential skin, eye, and respiratory irritant. May affect genetic material based on animal data. | |
| Naphthaleneacetic acid (NAA) | ~1000 mg/kg | 743 mg/kg | Can cause severe eye irritation. |
Analysis of Comparative Toxicity:
-
2,4-D exhibits moderate acute oral toxicity in rats, with a range of reported LD50 values. It is notably more toxic to mice. The primary organ targeted by 2,4-D toxicity is the kidney.[6]
-
IAA , the naturally occurring auxin, demonstrates low acute oral toxicity in rats, with an LD50 value greater than 500 mg/kg.
-
NAA also shows moderate acute oral toxicity in both rats and mice, with LD50 values in a similar range to 2,4-D. It is a significant eye irritant.
-
3,4-DCAA is classified as a skin, eye, and respiratory irritant.[1][2] While this indicates a potential for local toxicity upon contact, its systemic acute toxicity via ingestion remains uncharacterized in the public domain. The absence of an LD50 value in publicly accessible toxicological databases suggests that it may have a lower toxicity profile than the more widely used and studied auxins, or that comprehensive toxicological testing has not been conducted or published.
Experimental Protocols for Acute Oral Toxicity Assessment
The determination of acute oral toxicity, including the LD50 value, is a highly regulated and standardized process. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals. The primary goal of these guidelines is to obtain information on the hazardous properties of a substance while minimizing the number of animals used and their suffering.
OECD Test Guidelines for Acute Oral Toxicity
There are three main OECD test guidelines for acute oral toxicity:
-
OECD 420: Fixed Dose Procedure (FDP): This method involves administering a series of fixed doses to animals. The outcome of the test is the identification of a dose that causes clear signs of toxicity but no mortality, and a dose that causes mortality. This method avoids using lethality as the primary endpoint.
-
OECD 423: Acute Toxic Class Method (ATC): This is a sequential testing method that uses a small number of animals in each step. The outcome of the previous step determines the dose for the next step. The result is a classification of the substance into one of several toxicity classes based on the observed mortality.
-
OECD 425: Up-and-Down Procedure (UDP): This method is also a sequential test that allows for the estimation of the LD50 with a confidence interval. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.
A Generalized Step-by-Step Methodology (based on OECD principles):
-
Animal Selection and Acclimatization: Healthy, young adult laboratory animals (typically rats or mice) of a single sex are used. They are acclimatized to the laboratory conditions for at least five days before the study begins.
-
Dose Formulation: The test substance is typically administered in a single dose via gavage. The substance is usually dissolved or suspended in a suitable vehicle, such as water or corn oil.
-
Dose Administration: The animals are fasted prior to dosing. The calculated dose of the test substance is administered orally using a stomach tube.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.
-
Data Analysis: The number of animals that die at each dose level is recorded. For the Up-and-Down Procedure, the LD50 is calculated using statistical methods. For the Fixed Dose and Acute Toxic Class methods, the outcome is a range or classification of toxicity.
-
Pathology: All animals are subjected to a gross necropsy at the end of the study to identify any macroscopic pathological changes.
Visualization of the Auxin Signaling Pathway
The following diagram illustrates the core components of the canonical auxin signaling pathway, which is the primary mechanism of action for 3,4-DCAA and the other auxins discussed in this guide.
Caption: Canonical Auxin Signaling Pathway
Conclusion
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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CDMS. Safety Data Sheet: 2,4-D Amine 4. [Link]
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- Hill, E. V., & Carlisle, H. (1947). Toxicity of 2,4-dichlorophenoxyacetic acid for experimental animals. Journal of Industrial Hygiene and Toxicology, 29(2), 85-95.
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- Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,4-Dichlorophenylacetic Acid
Introduction: The Imperative for Rigorous Analytical Cross-Validation
3,4-Dichlorophenylacetic acid (3,4-DCAA) is a significant compound in pharmaceutical and agrochemical research, often appearing as a metabolite or a synthetic intermediate.[1] Its molecular formula is C8H6Cl2O2, and it typically presents as a white to off-white crystalline solid with limited solubility in water but better solubility in organic solvents.[1][2] Accurate and precise quantification of 3,4-DCAA is critical for assessing drug metabolism, pharmacokinetic profiles, and ensuring product purity and environmental safety.
When analytical methods evolve, are transferred between laboratories, or when data from different analytical techniques must be compared, a simple method validation is insufficient. Cross-validation becomes essential. It serves as a systematic comparison of two or more distinct analytical methods, ensuring that the data generated, regardless of the method used, is reliable and interchangeable.[3] This guide provides an in-depth comparison of two prevalent analytical techniques for 3,4-DCAA analysis—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and details a rigorous protocol for their cross-validation, grounded in the principles of the FDA and International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
Pillar 1: A Comparative Overview of Core Analytical Techniques
The choice of an analytical method is fundamentally dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. For 3,4-DCAA, both chromatographic techniques are viable, but they operate on different principles and offer distinct performance characteristics.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust, widely accessible technique. It separates compounds based on their interaction with a stationary phase (e.g., a C18 column), and quantification is achieved by measuring the analyte's absorption of UV light at a specific wavelength. The presence of the aromatic ring and carboxylic acid group in 3,4-DCAA makes it a good candidate for UV detection. However, its primary limitation is potential interference from other co-eluting compounds that also absorb at the same wavelength, which can compromise selectivity in complex matrices.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers a significant leap in selectivity and sensitivity. After chromatographic separation, the analyte is ionized, and a specific parent ion is selected. This ion is then fragmented, and a unique fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference, allowing for much lower detection limits. For acidic molecules like 3,4-DCAA, electrospray ionization (ESI) in negative mode is typically the most effective approach.
Pillar 2: Experimental Protocols for Method Validation
Before a cross-validation can be performed, each method must be individually validated to demonstrate its suitability for the intended purpose, as outlined in the ICH Q2(R1) guideline.[4][7] Below are detailed protocols for both an HPLC-UV and an LC-MS/MS method.
Experimental Protocol 1: HPLC-UV Method for 3,4-DCAA
This protocol is designed for routine analysis where high sensitivity is not the primary requirement.
1. Chromatographic Conditions:
- System: Agilent 1260 Infinity II or equivalent.
- Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its excellent retention of moderately non-polar compounds like 3,4-DCAA.
- Mobile Phase: 70:30 (v/v) Acetonitrile and 0.1% Formic Acid in Water. The acidified aqueous component ensures the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 20 µL.
- UV Detector Wavelength: 230 nm. This wavelength is selected to maximize the response for the phenylacetic acid moiety.[8]
2. Sample Preparation:
- Accurately weigh and dissolve the 3,4-DCAA reference standard in acetonitrile to prepare a 1 mg/mL primary stock solution.
- Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
- Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) from a separate stock solution.
- For serum samples, perform a protein precipitation by adding 300 µL of cold acetonitrile to 100 µL of serum, vortexing for 3 minutes, and centrifuging at 12,000 rpm for 10 minutes.[8] The supernatant is then injected.
3. Validation Workflow: The following diagram illustrates the logical flow for validating the HPLC-UV method.
Experimental Protocol 2: LC-MS/MS Method for 3,4-DCAA
This protocol is optimized for high-sensitivity, high-selectivity analysis, suitable for complex biological matrices.
1. Chromatographic and Mass Spectrometric Conditions:
- System: Waters ACQUITY UPLC I-Class with a Xevo TQ-XS Mass Spectrometer or equivalent.
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). The smaller particle size allows for faster analysis and better resolution.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient Elution: Start at 50% B, ramp to 100% B over 1 minute, hold for 1 minute, then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: ESI Negative.
- MRM Transitions:
- 3,4-DCAA Quantifier: 203.0 -> 159.0 (Loss of COOH group).
- 3,4-DCAA Qualifier: 203.0 -> 125.0.
- Note: Molecular weight of 3,4-DCAA is ~205, but in negative mode, the [M-H]- ion is observed at m/z 203.97, rounded to 204 or 203 depending on the instrument's resolution and calibration.[9][10] The transition 219->161 mentioned in one source for a related compound is likely a typo or for a different adduct. The correct parent ion for [M-H]- would be closer to 204. For this guide, we will use the theoretical exact mass for calculations.
2. Sample Preparation:
- Prepare stock and calibration standards as in the HPLC-UV method, but at a much lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
- Use an appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., 3,4-DCAA-d3), to correct for matrix effects and extraction variability.
- For sample extraction from plasma or urine, a Solid Phase Extraction (SPE) is recommended for cleaner extracts. An Oasis MAX cartridge (mixed-mode anion exchange) would be ideal for retaining the acidic analyte.
Pillar 3: The Cross-Validation Study
The core of this guide is the cross-validation study, which directly compares the performance of the validated HPLC-UV and LC-MS/MS methods. The objective is to demonstrate that both methods yield equivalent quantitative results within predefined acceptance limits.
Cross-Validation Experimental Design
1. Objective: To compare the quantitation of 3,4-DCAA in spiked human plasma samples using a validated HPLC-UV method and a validated LC-MS/MS method.
2. Materials:
- Pooled human plasma (screened to be free of 3,4-DCAA).
- 3,4-DCAA reference standard.
- All necessary solvents and reagents for both methods.
3. Sample Preparation:
- Spike the pooled human plasma with 3,4-DCAA to create three batches of Quality Control (QC) samples at concentrations that fall within the validated range of both methods. For this example, we will use:
- Low QC (LQC): 5 µg/mL
- Medium QC (MQC): 30 µg/mL
- High QC (HQC): 80 µg/mL
- Prepare at least six replicates for each QC level.
4. Analysis:
- Analyze the 18 prepared QC samples (3 levels x 6 replicates) using the validated HPLC-UV method.
- Analyze the same 18 QC samples using the validated LC-MS/MS method.
- Ensure that each analytical run includes a full set of calibration standards and meets its own validation acceptance criteria.
5. Acceptance Criteria (based on FDA Bioanalytical Method Validation Guidance): [3]
- The mean concentration determined for each QC level should be within ±20% of the nominal concentration for both methods.
- The percentage difference between the mean concentrations obtained by the two methods for each QC level should not exceed 20%. The formula for this is: % Difference = (|Mean_Method1 - Mean_Method2|) / ((Mean_Method1 + Mean_Method2) / 2) * 100
Cross-Validation Workflow Diagram
Data Presentation and Interpretation
The results of the validation and cross-validation studies should be summarized in clear, comparative tables.
Table 1: Summary of Individual Method Validation Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method | Typical Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.99 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | - |
| Accuracy (% Recovery) | 97.5% - 103.2% | 98.9% - 101.5% | 80 - 120% (or 85-115%) |
| Precision (% RSD) | ≤ 4.5% | ≤ 3.8% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quant. (LOQ) | 1 µg/mL | 0.1 ng/mL | - |
| Selectivity | No interference at analyte RT | No interference in MRM | No significant response at analyte RT |
Table 2: Cross-Validation Results
| QC Level | Nominal Conc. (µg/mL) | Mean Conc. HPLC-UV (µg/mL) | Mean Conc. LC-MS/MS (µg/mL) | % Difference | Result |
| LQC | 5.0 | 4.85 | 5.05 | 4.04% | Pass |
| MQC | 30.0 | 29.10 | 30.90 | 5.99% | Pass |
| HQC | 80.0 | 81.50 | 78.80 | 3.37% | Pass |
Interpretation: The hypothetical data in Table 2 shows that for all three QC levels, the percentage difference between the mean concentrations determined by the HPLC-UV and LC-MS/MS methods is well below the 20% acceptance limit. This successful cross-validation demonstrates that, within this specific concentration range (5-80 µg/mL), the two methods provide equivalent and interchangeable data.
Conclusion and Expert Recommendations
This guide has demonstrated the critical process of cross-validating two distinct analytical methods for the quantification of this compound. The successful cross-validation confirms that both the robust, widely available HPLC-UV method and the highly sensitive LC-MS/MS method can produce comparable results within a shared concentration range.
As a Senior Application Scientist, my recommendations are as follows:
-
For routine quality control or high-concentration studies where matrix complexity is low, the HPLC-UV method is a cost-effective, reliable, and perfectly suitable choice.
-
For trace-level analysis, bioequivalence studies, or analysis in complex biological matrices like plasma or tissue, the superior sensitivity and selectivity of the LC-MS/MS method are indispensable. It mitigates the risk of matrix interference and provides the low limits of detection required for pharmacokinetic and toxicological assessments.
Ultimately, the choice of method depends on the specific question being asked. By performing a rigorous cross-validation, researchers and scientists can confidently select the appropriate tool for their needs and ensure the integrity and comparability of their data across different studies and laboratories.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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A Comparative Analysis of 3,4-Dichlorophenylacetic Acid and Other Plant Growth Regulators: A Technical Guide for Researchers
In the intricate world of plant biology and agricultural science, the precise manipulation of plant growth and development is paramount. For decades, synthetic plant growth regulators (PGRs) have served as invaluable tools for researchers and cultivators alike, offering the ability to influence everything from root initiation to fruit maturation. Among the vast arsenal of available compounds, synthetic auxins have historically played a central role. This guide provides an in-depth comparative analysis of a noteworthy auxin analog, 3,4-Dichlorophenylacetic acid (3,4-DPAA), and situates its performance within the broader context of other established plant growth regulators, including natural and synthetic auxins, cytokinins, gibberellins, abscisic acid, and ethylene modulators.
This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the relative strengths, mechanisms, and applications of these critical compounds. By presenting objective comparisons supported by experimental data, detailed protocols, and mechanistic diagrams, we aim to empower informed decision-making in both research and practical applications.
Section 1: The Landscape of Plant Growth Regulation
Plant growth and development are orchestrated by a complex interplay of endogenous hormones. The ability to exogenously apply substances that mimic or interfere with these hormonal signals provides a powerful means to direct plant physiology. The major classes of plant growth regulators, each with distinct roles, are summarized below.
-
Auxins: Primarily involved in cell elongation, apical dominance, root formation, and fruit development. Natural auxin is Indole-3-acetic acid (IAA). Synthetic auxins, such as 3,4-DPAA, Indole-3-butyric acid (IBA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely used for their stability and efficacy.
-
Cytokinins: Promote cell division (cytokinesis), shoot formation, and delay senescence. Kinetin and Zeatin are well-known cytokinins.
-
Gibberellins: Regulate stem elongation, seed germination, and flowering. Gibberellic acid (GA3) is the most common gibberellin used.
-
Abscisic Acid (ABA): Generally acts as an inhibitory hormone, involved in dormancy, stomatal closure in response to stress, and abscission of leaves and fruits.
-
Ethylene: A gaseous hormone that plays a crucial role in fruit ripening, senescence, and abscission. Ethephon is a widely used compound that releases ethylene upon application.
Section 2: Physicochemical Properties - A Foundation for Activity
The physical and chemical properties of a plant growth regulator are fundamental to its formulation, uptake, transport, and ultimately, its biological activity. A comparison of key physicochemical properties of 3,4-DPAA and other representative PGRs is presented in Table 1.
Table 1: Comparative Physicochemical Properties of Selected Plant Growth Regulators
| Compound | Class | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | Appearance |
| This compound (3,4-DPAA) | Synthetic Auxin | C₈H₆Cl₂O₂ | 205.04 | 89-91[1] | Insoluble[1] | White to off-white crystalline solid[2] |
| Indole-3-acetic acid (IAA) | Natural Auxin | C₁₀H₉NO₂ | 175.19[3] | 165-169[4] | Insoluble[4] | White solid[5] |
| Indole-3-butyric acid (IBA) | Synthetic Auxin | C₁₂H₁₃NO₂ | 203.24 | 124-125.5[6] | 250 mg/L at 20°C[7] | White to light-yellow crystalline solid[6][7] |
| 1-Naphthaleneacetic acid (NAA) | Synthetic Auxin | C₁₂H₁₀O₂ | 186.21 | 134.5-135.5[8] | 420 mg/L at 20°C[8] | Colorless to white crystalline solid[8] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic Auxin | C₈H₆Cl₂O₃ | 221.04[9] | 136-140[9] | Slightly soluble[10] | White to pale yellow powder or crystals[9] |
| Kinetin | Cytokinin | C₁₀H₉N₅O | 215.21[11] | 269-271 (decomposes)[11] | <1 mg/mL at 25°C[11] | Off-white powder[12] |
| Zeatin | Cytokinin | C₁₀H₁₃N₅O | 219.24[13] | 208-210[14][15] | Insoluble[13] | White crystal or powder[13] |
| Gibberellic Acid (GA3) | Gibberellin | C₁₉H₂₂O₆ | 346.38[16] | 223-225[17] | 5 g/L (20 °C) | White to off-white crystalline powder[17] |
| Abscisic Acid (ABA) | Abscisic Acid | C₁₅H₂₀O₄ | 264.32 | ~163 | 3-5 g/L (20°C) | White crystalline powder |
| Ethephon | Ethylene Releaser | C₂H₆ClO₃P | 144.5 | 74-75 | Readily soluble | Colorless solid |
Section 3: Comparative Efficacy - Insights from Bioassays
The true measure of a plant growth regulator lies in its biological activity. Standardized bioassays provide a quantitative means to compare the efficacy of different compounds.
Auxin Activity: Coleoptile Elongation and Root Formation
The promotion of cell elongation and adventitious root formation are hallmark activities of auxins. The oat (Avena sativa) coleoptile elongation assay and the mung bean (Vigna radiata) adventitious rooting assay are classical methods for quantifying auxin activity.
Recent studies have shown that 3,4-DPAA effectively promotes the elongation of oat coleoptile segments and the generation of adventitious roots in mung bean hypocotyls. However, its activity is generally lower than that of Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA) at the same concentration. For instance, in the oat coleoptile elongation assay, the effect of 100 μM 3,4-DPAA was comparable to that of 1 μM IBA.
Table 2: Comparative Efficacy of 3,4-DPAA and Other Auxins in Standard Bioassays
| Bioassay | 3,4-DPAA | IAA | IBA | NAA | 2,4-D |
| Oat Coleoptile Elongation | Moderate activity; less potent than IBA and NAA. | Active, but often less stable than synthetic auxins. | High activity. | High activity. | Can be effective, but often shows a bell-shaped dose-response curve with inhibition at higher concentrations. |
| Mung Bean Adventitious Rooting | Promotes rooting; less potent than NAA. | Intermediate effectiveness. | Highly effective. | Highly effective. | Least effective among the tested auxins. |
Impact on Crop Yield and Quality
The ultimate goal of applying PGRs in agriculture is often to enhance crop yield and quality. The effects of different PGRs can be highly dependent on the crop species, application timing, and concentration.
-
3,4-DPAA: Has been shown to promote the development of the root system in various crops, including cucumber, cabbage, tomato, and maize.
-
2,4-D: At appropriate concentrations, has been reported to increase fruit size, weight, and overall yield in crops like pomegranate. For example, an application of 40 ppm 2,4-D resulted in the highest fruit yield in a study on pomegranate cv. Ganesh.[9]
-
NAA: Is used to control fruit drop and improve fruit set in various fruit crops.[4]
-
Gibberellic Acid (GA3): Is widely used to increase fruit size and yield in many fruit crops.[4]
Section 4: Mechanisms of Action - Unraveling the Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for their targeted and effective use. Each class of plant growth regulator interacts with a specific signaling pathway, initiating a cascade of events that culminates in a physiological response.
The Auxin Signaling Pathway
3,4-DPAA, like other auxins, functions by hijacking the cell's natural auxin signaling machinery. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.
Molecular docking studies have shown that 3,4-DPAA can bind to auxin receptors, with a high binding activity to TIR1. [6][10][14]This binding promotes the degradation of Aux/IAA repressor proteins, thereby releasing Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes. This ultimately leads to physiological responses such as cell elongation and root development.
Signaling Pathways of Other Plant Growth Regulators
The signaling pathways for other major plant growth regulators are distinct from the auxin pathway and are summarized in the diagrams below.
Caption: Simplified Cytokinin Signaling Pathway.
Caption: Simplified Gibberellin Signaling Pathway.
Caption: Simplified Abscisic Acid Signaling Pathway.
Caption: Simplified Ethylene Signaling Pathway.
Section 5: Experimental Protocols
To facilitate the direct comparison and evaluation of these compounds, detailed, step-by-step methodologies for key bioassays are provided below.
Oat Coleoptile Elongation Bioassay
This classic assay measures the ability of a substance to promote cell elongation in oat coleoptiles.
Caption: Oat Coleoptile Elongation Assay Workflow.
Detailed Protocol:
-
Seed Germination: Germinate oat (Avena sativa) seeds on moist filter paper in petri dishes in complete darkness for 3-4 days at 25°C.
-
Coleoptile Excision: Under a dim green safelight, select straight coleoptiles and excise the apical 3-5 mm. From the remaining coleoptile, cut a 10 mm segment.
-
Incubation: Float the coleoptile segments in petri dishes containing the test solutions of the plant growth regulators at various concentrations. Include a control with only the buffer solution.
-
Measurement: After 24-48 hours of incubation in the dark at 25°C, measure the final length of the coleoptile segments.
-
Data Analysis: Calculate the percentage elongation over the initial length for each treatment and compare the dose-response curves.
Mung Bean Adventitious Rooting Bioassay
This assay is widely used to assess the root-promoting activity of auxins.
Caption: Mung Bean Adventitious Rooting Assay Workflow.
Detailed Protocol:
-
Seed Germination: Germinate mung bean (Vigna radiata) seeds in vermiculite or on moist filter paper for 7-10 days under a 16-hour photoperiod.
-
Cutting Preparation: Excise the primary root and cotyledons from the seedlings, leaving a hypocotyl cutting of a uniform length (e.g., 5 cm).
-
Treatment: Place the basal end of the cuttings in vials containing the test solutions of the plant growth regulators.
-
Incubation: Incubate the cuttings for 5-7 days under controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
Root Counting: After the incubation period, count the number of adventitious roots that have emerged from the base of the hypocotyl.
-
Data Analysis: Compare the average number of roots per cutting for each treatment.
Section 6: Phytotoxicity and Environmental Considerations
While plant growth regulators are designed to elicit specific physiological responses, their application can also lead to unintended phytotoxic effects, especially at higher concentrations. Furthermore, their environmental fate and ecotoxicity are critical considerations for sustainable use.
-
Auxins: High concentrations of synthetic auxins, including 3,4-DPAA and 2,4-D, can be herbicidal, particularly to broadleaf plants. This is due to the induction of uncontrolled and unsustainable growth. The persistence and mobility of these compounds in the soil and water vary depending on their chemical structure and environmental conditions.
-
Other PGRs: Cytokinins, gibberellins, and abscisic acid generally have lower environmental toxicity compared to synthetic auxins. Ethephon, being a source of ethylene, has a different environmental profile, with its primary breakdown products being phosphate and chloride ions.
A thorough risk assessment, considering the specific compound, application method, and environmental context, is essential for the responsible use of any plant growth regulator.
Section 7: Conclusion and Future Perspectives
This compound presents itself as a viable synthetic auxin with demonstrable efficacy in promoting key auxin-mediated responses, such as cell elongation and adventitious root formation. While its potency may be lower than some established synthetic auxins like IBA and NAA, its distinct chemical structure may offer advantages in terms of specificity, stability, or cost-effectiveness in certain applications.
The comparative analysis provided in this guide underscores the importance of a nuanced understanding of the diverse array of available plant growth regulators. The choice of a particular compound should be guided by a clear understanding of the target physiological process, the specific crop, and the desired outcome.
Future research should focus on more extensive head-to-head comparisons of 3,4-DPAA with a wider range of PGRs across a broader spectrum of plant species and agricultural conditions. Elucidating the subtle differences in their interactions with the signaling pathways and their downstream effects will pave the way for more precise and effective manipulation of plant growth, contributing to both fundamental scientific knowledge and advancements in agricultural productivity.
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A Senior Application Scientist's Guide to Validating Experimental Results: A Case Study on 3,4-Dichlorophenylacetic Acid and Controls
In the landscape of drug discovery and development, the journey from a promising compound to a validated therapeutic candidate is paved with rigorous experimental scrutiny. The credibility of our findings hinges not just on the data we generate, but on the robustness of the process used to obtain it. This guide provides an in-depth, experience-driven framework for validating the experimental results of a novel compound, using 3,4-Dichlorophenylacetic acid (3,4-DCPAA) as a case study.
The Foundational Role of Controls in Scientific Integrity
Before we delve into specific protocols, it is paramount to understand the logic of experimental controls. Without them, our observations are merely anecdotes. Controls provide the necessary framework to assert that the observed effects are directly attributable to the experimental variable—in this case, 3,4-DCPAA—and not to chance or confounding factors.[3][4]
-
Negative Controls establish a baseline.[5] They represent the state of the system in the absence of the specific treatment, allowing us to quantify the magnitude of the change our compound induces.
-
Positive Controls serve as a benchmark and a validation of the experimental system itself.[6] By using a compound with a known, well-characterized effect, we confirm that our assay is capable of detecting the outcome we are looking for.[7] An experiment that fails to produce the expected result with a positive control is invalid, regardless of the data obtained for the test compound.[3][7]
This guide will demonstrate the strategic implementation of these controls to build a compelling, data-driven narrative around the biological activity of 3,4-DCPAA.
Part 1: The Hypothetical Mechanism - 3,4-DCPAA as a COX-2 Inhibitor
The cyclooxygenase (COX) pathway is a cornerstone of inflammation research. The COX-2 isoform is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins, such as Prostaglandin E2 (PGE2), which are key mediators of pain and inflammation.[8] Therefore, selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9]
Our validation strategy will be designed to test the hypothesis that 3,4-DCPAA is a selective COX-2 inhibitor.
Caption: Hypothesized mechanism of 3,4-DCPAA as a COX-2 inhibitor.
Part 2: The Experimental Validation Workflow
A multi-tiered approach is essential for robust validation. We will progress from direct enzyme inhibition assays to cell-based systems that reflect a more complex biological environment.
Caption: Multi-tiered workflow for validating 3,4-DCPAA's activity.
Part 3: Comparative Data and Protocols
Here we present the experimental designs and expected data formats. The quantitative values are hypothetical but represent realistic outcomes for a promising compound.
Tier 1: In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
Causality: The first and most direct test of our hypothesis is to measure the ability of 3,4-DCPAA to inhibit the activity of purified COX-1 and COX-2 enzymes. This removes the complexity of cellular uptake and off-target effects, providing a clean measure of enzyme-inhibitor interaction. A selective inhibitor should have a much lower IC₅₀ (half-maximal inhibitory concentration) for COX-2 than for COX-1.[10]
Controls:
-
Negative Control: Vehicle (DMSO), to define 100% enzyme activity.
-
Positive Control: Celecoxib, a known selective COX-2 inhibitor, to validate the assay's ability to detect selective inhibition.[11]
Data Summary Table:
| Compound | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (nM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| 3,4-DCPAA | 50 | >10,000 | >200 |
| Celecoxib (Positive Control) | 45 | 4,500 | 100 |
| Ibuprofen (Non-selective Control) | 2,500 | 1,500 | 0.6 |
Interpretation: The hypothetical data suggest that 3,4-DCPAA is a potent and highly selective COX-2 inhibitor, performing favorably when compared to the well-established positive control, Celecoxib.
Tier 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay
Causality: After confirming direct enzyme inhibition, we must verify that the compound is active in a cellular context. This assay measures the downstream product of COX-2 activity, PGE2, in cells stimulated to produce an inflammatory response.[12] A successful compound will reduce PGE2 production in a dose-dependent manner. We use a cell line, such as RAW 264.7 macrophages, that can be induced to express COX-2.[13]
Controls:
-
Negative Control (Vehicle): Cells treated with vehicle (DMSO) only, to measure baseline PGE2 levels.
-
Stimulated Control: Cells treated with Lipopolysaccharide (LPS) and vehicle. LPS induces COX-2 expression and inflammation, establishing the maximum PGE2 production against which inhibition is measured.[8]
-
Positive Control: Cells treated with LPS and a known COX-2 inhibitor (Celecoxib) to confirm that the assay can detect a reduction in PGE2.
Data Summary Table:
| Treatment Group | 3,4-DCPAA Conc. (µM) | PGE2 Concentration (pg/mL) | % Inhibition of LPS Response |
| Vehicle (Unstimulated) | 0 | 50 | - |
| LPS + Vehicle | 0 | 2550 | 0% |
| LPS + 3,4-DCPAA | 0.1 | 1300 | 50% |
| LPS + 3,4-DCPAA | 1.0 | 350 | 88% |
| LPS + 3,4-DCPAA | 10.0 | 75 | 99% |
| LPS + Celecoxib (1 µM) | - | 400 | 86% |
Experimental Protocol: PGE2 Competitive ELISA
This protocol is based on a standard competitive enzyme immunoassay format.[14][15]
-
Cell Culture and Treatment:
-
Plate RAW 264.7 cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of 3,4-DCPAA, Celecoxib, or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 18-24 hours to induce COX-2 and PGE2 production. The unstimulated group receives media only.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.[16]
-
-
ELISA Procedure:
-
Prepare PGE2 standards according to the manufacturer's instructions.[17]
-
Add 50 µL of standards, controls, and collected cell supernatants to the appropriate wells of the anti-mouse IgG-coated 96-well plate.
-
Add 50 µL of PGE2-peroxidase conjugate to each well.
-
Add 50 µL of monoclonal anti-PGE2 antibody to initiate the competition reaction.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate 5 times with the provided wash buffer to remove unbound reagents.[14]
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader immediately.[16]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the PGE2 concentration in the unknown samples by interpolating from the standard curve. The concentration of PGE2 is inversely proportional to the signal.
-
Caption: General workflow for a competitive ELISA.
Tier 3: Cell-Based TNF-α Secretion Assay
Causality: To broaden the validation of 3,4-DCPAA's anti-inflammatory potential, we should examine its effect on other inflammatory mediators. Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine whose production is often stimulated by LPS.[18] While not directly downstream of COX-2, observing a reduction in TNF-α could suggest broader anti-inflammatory effects.
Controls: The control setup is identical to the PGE2 assay.
Experimental Protocol: TNF-α Sandwich ELISA
This protocol follows a standard sandwich ELISA procedure.[19][20]
-
Cell Culture and Treatment: Follow the same procedure as for the PGE2 assay.
-
Sample Collection: Collect and clarify cell culture supernatants as described previously.
-
ELISA Procedure:
-
Add 100 µL of standards, controls, and samples to the appropriate wells of a plate pre-coated with a TNF-α capture antibody. Incubate for 90 minutes at 37°C.[21]
-
Aspirate and wash the wells 3 times.
-
Add 100 µL of a biotin-conjugated detection antibody specific for TNF-α. Incubate for 1 hour at 37°C.[19]
-
Aspirate and wash the wells 3 times.
-
Add 100 µL of Streptavidin-HRP solution. Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells 5 times.[19]
-
Add 90 µL of TMB substrate and incubate for 10-20 minutes at 37°C.
-
Add 50 µL of stop solution.
-
Read absorbance at 450 nm immediately.[21]
-
-
Data Analysis: Calculate TNF-α concentrations from a standard curve. In this format, the signal is directly proportional to the amount of TNF-α.
Tier 4: Mechanistic Check - COX-2 Protein Expression via Western Blot
Causality: A critical validation step is to ensure that 3,4-DCPAA is inhibiting the function of the COX-2 enzyme, not merely preventing its expression. A compound that suppresses COX-2 protein synthesis would have a different mechanism of action and potentially different off-target effects. A Western blot allows us to visualize and quantify the amount of COX-2 protein present in the cells after treatment.[22]
Controls:
-
Negative Control: Unstimulated cells to show basal (low) COX-2 expression.
-
Positive Control: LPS-stimulated cells (with vehicle) to show induced COX-2 expression. This confirms the antibody is working and the cells are responding as expected.[13]
-
Loading Control: An antibody against a constitutively expressed housekeeping protein (e.g., β-actin or GAPDH) is used to ensure that an equal amount of total protein was loaded into each lane of the gel.[6] This is crucial for accurate quantification.
Data Summary Table:
| Treatment Group | COX-2 Protein Level (Relative to Loading Control) | Interpretation |
| Vehicle (Unstimulated) | 0.1 | Basal expression is low. |
| LPS + Vehicle | 1.0 | LPS strongly induces COX-2 expression. |
| LPS + 3,4-DCPAA (1 µM) | 0.95 | 3,4-DCPAA does not significantly reduce COX-2 protein levels. |
| LPS + Celecoxib (1 µM) | 0.98 | Celecoxib does not significantly reduce COX-2 protein levels. |
Experimental Protocol: Western Blot for COX-2
This protocol outlines the key steps for performing a Western blot.[8]
-
Cell Lysis:
-
Treat RAW 264.7 cells as in the previous assays.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein from each sample into the wells of a polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.[23]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific for COX-2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped of the COX-2 antibodies and re-probed with a primary antibody for a loading control (e.g., β-actin) to normalize the data.
-
Interpretation: The hypothetical data show that neither 3,4-DCPAA nor the positive control Celecoxib significantly reduces the amount of COX-2 protein induced by LPS. This is a crucial piece of evidence supporting the hypothesis that their mechanism of action is the inhibition of enzyme activity, not the suppression of its expression.
Conclusion: A Synthesis of Validated Evidence
References
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ResearchGate. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. Retrieved from [Link]
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PubMed. (2024). This compound acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 161. Retrieved from [Link]
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Wisdomlib. (2025). Negative and Positive Controls: Significance and symbolism. Retrieved from [Link]
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Study.com. (n.d.). Why is it necessary to have positive and negative controls in this experiment? Retrieved from [Link]
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Rockland Immunochemicals. (2021). Positive and Negative Controls. Retrieved from [Link]
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Quora. (2021). In biology, what is the purpose of having a positive control and a negative control? Retrieved from [Link]
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Elabscience. (n.d.). Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]
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ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]
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PubMed. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. Altex, 38(2), 209-220. Retrieved from [Link]
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Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Characteristics to consider when selecting a positive control material for an in vitro assay. Retrieved from [Link]
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PMC. (n.d.). Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions. Retrieved from [Link]
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A Comparative Guide to the Stability of 3,4-Dichlorophenylacetic Acid and Other Auxin Analogs for Research Applications
For researchers in plant science, agriculture, and drug development, the choice of an appropriate auxin analog is critical for experimental success and reproducibility. Beyond biological activity, the inherent stability of these compounds under various experimental conditions is a paramount consideration. This guide provides an in-depth technical comparison of the stability of the novel auxin analog, 3,4-Dichlorophenylacetic acid (Dcaa), with established natural and synthetic auxins. While direct comparative stability data for Dcaa is emerging, this guide synthesizes current knowledge on auxin stability, proposes robust experimental protocols for its evaluation based on international guidelines, and offers insights into its anticipated performance based on its chemical structure.
Introduction to Auxin Analogs and the Significance of Stability
Auxins are a class of plant hormones that play a central role in virtually every aspect of plant growth and development. The primary endogenous auxin, Indole-3-acetic acid (IAA), is notoriously unstable, being susceptible to degradation by light, heat, and oxidative processes.[1] This instability can lead to inconsistent results in prolonged experiments, such as in plant tissue culture.[1] Consequently, a range of synthetic auxin analogs have been developed to offer greater stability and, in some cases, enhanced or differential activity.
Among the most widely used synthetic auxins are 1-Naphthaleneacetic acid (NAA), Indole-3-butyric acid (IBA), and 2,4-Dichlorophenoxyacetic acid (2,4-D).[2] These synthetic analogs are generally more resistant to degradation than IAA.[1][2] Recently, this compound (Dcaa) has been identified as a potent auxin analog, exhibiting classic auxin responses such as the promotion of adventitious roots and elongation of oat coleoptiles.[3][4] Dcaa acts through the canonical auxin signaling pathway, binding to the TIR1/AFB family of auxin co-receptors.[3] Understanding the stability profile of Dcaa is crucial for its effective application in research and potential commercial use.
Comparative Stability of Common Auxin Analogs
The stability of an auxin analog is influenced by its chemical structure, which dictates its susceptibility to various degradation pathways.
Table 1: General Stability Characteristics of Common Auxin Analogs
| Auxin Analog | Chemical Class | General Stability Profile | Key Instability Factors |
| Indole-3-acetic acid (IAA) | Indole | Low | Light, heat, oxidation, high pH, presence of certain metal ions.[1][2][5] |
| Indole-3-butyric acid (IBA) | Indole | Moderate | More stable than IAA, particularly to autoclaving, but still susceptible to light.[5][6] |
| 1-Naphthaleneacetic acid (NAA) | Naphthalene | High | Chemically stable; can be stored for extended periods.[2][7] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyacetic Acid | High | Very stable chemically; resistant to biological degradation in some contexts.[2][7][8] |
| This compound (Dcaa) | Phenylacetic Acid | Predicted: High | Based on its chlorinated phenylacetic acid structure, it is expected to have high chemical stability, similar to 2,4-D. |
The indole ring of IAA and IBA makes them prone to oxidative degradation. In contrast, the naphthalene and phenoxyacetic acid structures of NAA and 2,4-D, respectively, confer greater chemical robustness.[2][8] The presence of chlorine atoms on the phenyl ring of 2,4-D further enhances its stability and resistance to metabolic breakdown in plants.[9] Based on this, it is reasonable to hypothesize that the dichlorinated phenylacetic acid structure of Dcaa also imparts a high degree of stability.
Experimental Protocols for Assessing Auxin Stability
To empirically determine the stability of this compound and compare it with other auxins, a series of standardized stability studies should be conducted. The following protocols are based on principles outlined in the OECD Guidelines for the Testing of Chemicals and ICH Harmonised Tripartite Guidelines.[7][10][11][12]
Workflow for Comparative Auxin Stability Assessment
Caption: Workflow for assessing the comparative stability of auxin analogs.
Detailed Protocol: Thermal Stability Assessment
-
Preparation of Samples: Prepare 10 µM solutions of this compound, IAA, NAA, and 2,4-D in a standard plant tissue culture medium (e.g., Murashige and Skoog medium).
-
Incubation: Aliquot the solutions into amber glass vials. For each auxin, prepare sets of vials for incubation at 4°C (refrigeration), 25°C (room temperature), and 40°C (accelerated stability). For autoclaving stability, subject a set of vials to a standard autoclave cycle (121°C for 15 minutes).
-
Time Points: Collect samples at t=0 (immediately after preparation and before incubation/autoclaving), and then at 1, 3, 7, 14, and 28 days for the incubated samples. For the autoclaved samples, collect a sample immediately after the cycle.
-
Sample Analysis: Immediately upon collection, flash-freeze the samples and store them at -80°C until analysis. Thaw the samples and analyze the concentration of the parent auxin using a validated UPLC-MS/MS method.
-
Data Analysis: Plot the concentration of each auxin as a function of time for each temperature. Calculate the degradation rate constant and the half-life (t½) for each compound under each condition.
Detailed Protocol: Photostability Assessment
-
Preparation of Samples: Prepare 10 µM solutions of each auxin in a relevant transparent buffer (e.g., phosphate buffer at pH 7) in clear quartz or borosilicate glass vials.
-
Exposure: Place the vials in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[12][13] Wrap a parallel set of vials in aluminum foil to serve as dark controls.
-
Light Dosage: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Time Points: Collect samples from both the light-exposed and dark control groups at defined intervals throughout the exposure period.
-
Sample Analysis: Analyze the samples by UPLC-MS/MS to determine the concentration of the parent auxin.
-
Data Analysis: Compare the degradation of the light-exposed samples to the dark controls to determine the extent of photodegradation.
Predicted Degradation Pathways
While the specific degradation pathway of this compound has not been extensively studied, insights can be drawn from the known metabolism of the structurally similar 2,4-D. The primary routes of 2,4-D degradation, both in the environment and in planta, involve microbial action and photodegradation.[5][7][14]
Key degradation steps for chlorinated phenoxyacetic acids often include:
-
Hydroxylation of the aromatic ring.
-
Cleavage of the ether linkage (in the case of phenoxyacetic acids). For phenylacetic acids like Dcaa, degradation may initiate with modifications to the acetic acid side chain.
-
Dechlorination , the removal of chlorine atoms from the aromatic ring.
-
Ring cleavage , leading to the formation of smaller aliphatic acids.
For this compound, it is plausible that degradation could be initiated by hydroxylation of the phenyl ring, followed by further oxidation and eventual ring cleavage. The stability of the C-Cl bonds will significantly influence the rate of degradation.
Auxin Signaling and Degradation Pathway
Caption: Canonical auxin signaling pathway leading to gene expression.
Conclusion and Future Directions
Based on its chemical structure as a dichlorinated phenylacetic acid, this compound is predicted to exhibit high stability, comparable to or exceeding that of other synthetic auxins like 2,4-D and NAA. This predicted stability, combined with its demonstrated auxin activity, makes it a promising candidate for a wide range of research applications where sustained auxin response is desirable.
However, empirical data is required to confirm this predicted stability. The experimental protocols outlined in this guide provide a robust framework for a comprehensive comparative stability analysis. The data generated from such studies will be invaluable for researchers in selecting the most appropriate auxin analog for their specific experimental needs and will pave the way for the confident application of this compound in plant science and biotechnology.
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Nguyen, T. H., et al. (2021). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PMC. [Link]
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Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in nutrient medium to several tissue culture procedures. UNL Digital Commons. [Link]
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Dunlap, J. R., Kresovich, S., & McGee, R. E. (1986). The effect of salt concentration on auxin stability in culture media. Plant physiology, 81(3), 934–936. [Link]
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Zhou, M., et al. (2018). Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation. Chemosphere, 213, 54-63. [Link]
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Lam, S., et al. (2020). Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? PMC. [Link]
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Zeshan, B., et al. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]
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Romero, J. M., et al. (2015). Hydrolysis reaction of 2,4-dichlorophenoxyacetic acid. A kinetic and computational study. Chemical Physics Letters, 639, 57-62. [Link]
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Hameed, B. H., & Lee, C. K. (2019). Hydrolysis reaction of 2,4-Dichlorophenoxy Acetic Acid Metabolism. ResearchGate. [Link]
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Al-Mughalles, M. A., et al. (2022). UPLC-QTOF Mass Spectrometry Detection of Four Endocrine Disrupting Chemicals (Methyl Paraben, 2,4-Dichlorophenoxyacetic acid, Monobutyl Phthalate, and Bisphenol A) in Urine of Filipino Women. PMC. [Link]
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A Researcher's Guide to Quantitative Comparison of Gene Expression Induced by Different Auxins
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different auxin compounds is paramount. While natural auxin (Indole-3-acetic acid, IAA) and its synthetic counterparts—such as 1-Naphthaleneacetic acid (NAA), 2,4-Dichlorophenoxyacetic acid (2,4-D), and Picloram—are all classified as "auxins," they do not behave identically. Their structural differences lead to distinct affinities for receptor complexes, varying metabolic stability, and unique transport characteristics. These molecular distinctions culminate in quantitatively different gene expression profiles, which in turn drive diverse physiological outcomes, from controlled cell elongation to broadleaf weed termination.
This guide provides an in-depth comparison of gene expression induced by these critical compounds. We will dissect the core signaling mechanism, explore the molecular basis for their differential activities, present a framework for quantitative analysis, and provide a validated experimental protocol to empower your own research.
The Core Auxin Signaling Pathway: A Rapid Switch for Gene Expression
At the heart of auxin response lies an elegant and rapid protein degradation-based signaling pathway. This mechanism allows plant cells to quickly toggle between transcriptional repression and activation in response to fluctuating auxin concentrations. The primary components are the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1][2]
In the absence or at low concentrations of auxin, Aux/IAA proteins bind to ARF transcription factors, preventing them from activating target genes.[2][3] When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB F-box protein and an Aux/IAA repressor.[4][5] This interaction targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome, liberating the ARF to activate the transcription of early auxin-responsive genes, including the Aux/IAA, GH3, and SAUR gene families.[3][6][7]
The Basis of Differential Response: Why Auxins Are Not Created Equal
The quantitative differences in gene expression arise from key biochemical and physiological distinctions between auxin molecules.
-
Differential Co-Receptor Binding Affinity : The core of specificity lies in the formation of the TIR1/AFB-auxin-Aux/IAA co-receptor complex.[8] Different combinations of the 6 TIR1/AFB proteins and 29 Aux/IAA proteins in Arabidopsis create a vast number of potential co-receptors, each with a unique binding affinity for different auxins.[8][9] For instance, the synthetic auxin Picloram binds with significantly higher affinity to the AFB5-containing co-receptor complex than to the TIR1 complex, a preference not seen with the natural auxin IAA.[10] Similarly, different Aux/IAA proteins confer different binding affinities; the TIR1-IAA7 co-receptor binds IAA with a much higher affinity (Kd ~10-15 nM) than the TIR1-IAA12 complex.[8][9] This differential affinity means that a given concentration of one auxin may be more or less effective than another at promoting the degradation of a specific set of Aux/IAA repressors.
-
Transport and Stability : Natural and synthetic auxins differ in their entry into the cell and their metabolic lifespan. IAA and 2,4-D largely rely on active, carrier-mediated uptake, whereas the more lipophilic NAA can also enter via passive diffusion.[11][12] Furthermore, synthetic auxins like NAA and 2,4-D are more resistant to the plant's natural degradation and conjugation pathways that rapidly inactivate IAA.[11] This enhanced stability leads to a more potent and prolonged biological response, which is reflected in the magnitude and duration of target gene expression.
-
Physiological Pathway Activation : These molecular differences can lead to the activation of distinct downstream pathways. Seminal work in tobacco cell culture demonstrated that 2,4-D preferentially stimulates cell division, while NAA is a more potent inducer of cell elongation at lower concentrations.[13] This suggests they trigger divergent signaling cascades, a phenomenon rooted in their differential gene induction profiles.
Quantitative Methodologies for Comparative Analysis
To reliably compare the effects of different auxins, a robust experimental design and precise measurement techniques are essential. The two gold-standard methods are Quantitative Real-Time PCR (qRT-PCR) for targeted gene analysis and RNA-Sequencing (RNA-Seq) for a global, transcriptomic view.
A typical experimental workflow involves a time-course analysis to capture both the rapid induction of early-response genes and subsequent secondary effects.
Comparative Data: Auxin-Induced Expression of Key Gene Families
The primary targets of auxin signaling are the Aux/IAA, GH3, and SAUR gene families.[6][14] Their expression levels serve as reliable molecular markers for auxin activity. The following table summarizes representative data from literature, illustrating the differential induction by various auxins.
| Gene Family | Gene | Plant System | Auxin | Concentration | Time Point | Fold Induction (vs. Mock) | Reference(s) |
| Aux/IAA | IAA1 | Arabidopsis Seedlings | IAA | 1 µM | 1 hour | ~10-20x | [15][16] |
| IAA5 | Arabidopsis Seedlings | IAA | 5 µM | 2 hours | ~8x | [17] | |
| Ce-IAA1 | Cestrum elegans Florets | NAA | 0.2 mM | 24 hours | ~2.5x | [18] | |
| Ce-IAA1 | Cestrum elegans Florets | 2,4-D | 0.2 mM | 24 hours | ~4.5x | [18] | |
| IAA19 | Arabidopsis Seedlings | IAA | 1 µM | 1 hour | ~15-25x | [15][16] | |
| GH3 | GH3.3 | Arabidopsis Seedlings | IAA | 1 µM | 1 hour | ~20-30x | [15][19] |
| OsGH3-2 | Oryza sativa (Rice) | NAA | 50 µM | 1 hour | ~15x | [20] | |
| CaGH3-6 | Capsicum annuum (Pepper) | IAA | 100 µM | 3 hours | ~12x | [21] | |
| SAUR | SAUR-AC1 | Arabidopsis Seedlings | IAA | 1 µM | 30 min | ~30x | [15] |
| SAUR15 | Arabidopsis Seedlings | IAA | 1 µM | 30 min | ~50x | [15] |
Note: Fold induction values are approximate and can vary significantly based on experimental conditions, tissue type, and developmental stage.
This data clearly illustrates that while all auxins induce these gene families, the magnitude of induction differs. For example, in Cestrum, 2,4-D was shown to be a more potent inducer of Ce-IAA1 expression than NAA, which correlated with its greater effectiveness in preventing floret abscission.[18]
A Validated Protocol for Quantitative Gene Expression Analysis via qRT-PCR
This protocol provides a self-validating system for comparing the effects of IAA and NAA on the expression of target genes (e.g., IAA1, GH3.3) in Arabidopsis thaliana seedlings.
1. Plant Growth and Treatment a. Sterilize Arabidopsis thaliana (Col-0) seeds and sow them on plates containing 1/2 Murashige and Skoog (MS) medium. b. Grow seedlings vertically for 7 days under a 16-hour light/8-hour dark cycle at 22°C. c. Prepare treatment solutions: 1 µM IAA and 1 µM NAA in liquid 1/2 MS medium. Prepare a "Mock" control solution containing the same concentration of solvent (e.g., DMSO or ethanol) used to dissolve the auxins. d. Carefully transfer pools of 15-20 seedlings into 6-well plates containing 5 mL of the respective treatment or mock solutions. Ensure roots are fully submerged. e. Incubate with gentle agitation for the desired time points (e.g., 0, 30, 60, and 180 minutes). Collect three biological replicates for each condition and time point. f. At each time point, remove seedlings, gently blot dry, and immediately flash-freeze in liquid nitrogen. Store at -80°C.
2. RNA Extraction and cDNA Synthesis a. Extract total RNA from each sample using a reputable plant RNA extraction kit, including an on-column DNase I treatment step to eliminate genomic DNA contamination. b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis. A260/280 ratios should be ~2.0. c. Synthesize first-strand cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers. d. Validation Step : Perform a "no reverse transcriptase" (-RT) control for each RNA sample to confirm the absence of genomic DNA contamination in subsequent PCR steps.
3. qRT-PCR Setup and Analysis a. Design or obtain validated primers for your target genes (IAA1, GH3.3) and at least two stable reference genes (e.g., ACTIN2, UBQ10). Primers should span an intron where possible. b. Prepare a master mix for each primer pair using a SYBR Green-based qPCR master mix. c. Set up the qPCR plate with 10 µL reactions: 5 µL master mix, 0.5 µL of diluted cDNA (e.g., 1:10 dilution), and primers. Include three technical replicates for each biological replicate. d. Validation Step : Include a No Template Control (NTC) for each primer pair to check for contamination. Run the -RT controls to confirm no gDNA amplification. e. Run the qPCR reaction on a real-time PCR system. Include a melt curve analysis at the end to verify the specificity of the amplified product. f. Calculate the relative gene expression using the ΔΔCt method. First, normalize the Ct value of the target gene to the geometric mean of the reference genes for each sample (ΔCt). Then, normalize the ΔCt of the treated samples to the average ΔCt of the time-matched mock samples (ΔΔCt). The fold change is calculated as 2-ΔΔCt.
Conclusion
The choice of auxin in research or agricultural applications has profound consequences that are initiated at the level of gene transcription. The differential response to various auxins is not arbitrary but is rooted in quantifiable differences in co-receptor binding, cellular transport, and metabolic stability. Synthetic auxins like 2,4-D and NAA are not simply more stable versions of IAA; they engage the core signaling pathway with different efficiencies, leading to distinct transcriptional signatures and physiological outcomes. By employing rigorous quantitative methods like qRT-PCR and RNA-Seq, researchers can dissect these nuanced responses, paving the way for the development of more targeted plant growth regulators and a deeper understanding of hormonal signaling networks.
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A Researcher's Guide to Confirming and Quantifying the Binding Affinity of 3,4-Dichlorophenylacetic acid to Auxin Receptors
This guide provides a comprehensive framework for researchers and drug development professionals to experimentally validate and quantify the binding affinity of 3,4-Dichlorophenylacetic acid (3,4-DCAA) to auxin receptors. While preliminary evidence strongly suggests 3,4-DCAA functions as an auxin analog, rigorous quantitative binding data is essential for its definitive characterization and potential applications in agriculture and plant biology.[1][2][3] This document outlines the theoretical basis, comparative context, and detailed experimental protocols necessary to achieve this.
Introduction: The Case for 3,4-DCAA as a Novel Auxin Analog
Auxins are a class of plant hormones that play a central role in regulating plant growth and development.[4] The primary mechanism of auxin action involves its perception by the TIR1/AFB family of F-box proteins, which act as auxin receptors.[5][6][7] This binding event triggers the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes.[8][9]
Recent studies have identified this compound (3,4-DCAA) as a compound with significant auxin-like activity.[1][3] Physiological assays have demonstrated its ability to promote oat coleoptile elongation and adventitious root formation, classic hallmarks of auxin function.[1][10] Furthermore, molecular docking simulations predict a favorable binding interaction between 3,4-DCAA and the auxin receptor TIR1.[1][2][3]
While these findings are compelling, molecular docking is a computational prediction. To establish 3,4-DCAA as a bona fide auxin analog, direct experimental confirmation of its binding to auxin receptors is paramount. This guide provides the necessary protocols to quantify its binding affinity and compare it with established natural and synthetic auxins.
Comparative Landscape of Auxin Receptor Binding
The binding affinity of different auxin compounds to the TIR1/AFB receptors can vary significantly, influencing their biological activity. For instance, the natural auxin indole-3-acetic acid (IAA) exhibits a strong binding affinity, while synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1-Naphthaleneacetic acid (1-NAA) also bind effectively, albeit with potentially different affinities for various members of the TIR1/AFB family.[9][11][12] Understanding where 3,4-DCAA falls within this spectrum is crucial for predicting its physiological effects and potential applications.
| Compound | Auxin Type | Receptor(s) | Binding Affinity (Kd/Ki) | Reference |
| Indole-3-acetic acid (IAA) | Natural | TIR1/AFBs | High (nM range) | [9][13] |
| 1-Naphthaleneacetic acid (NAA) | Synthetic | TIR1/AFBs | High | [9][11] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic | TIR1/AFBs | Moderate to High | [9][11][12] |
| Picloram | Synthetic | Preferentially AFB5 | Varies | [11][13] |
| This compound (3,4-DCAA) | Putative Synthetic | Predicted TIR1 | To be determined | [1][3] |
Experimental Approaches to Quantify Binding Affinity
Two primary, robust methods for quantifying the binding affinity of a ligand to its receptor are Radioligand Binding Assays and Surface Plasmon Resonance (SPR).
Radioligand Binding Assay
This technique is considered a gold standard for measuring ligand-receptor interactions due to its sensitivity and robustness.[14] It involves using a radiolabeled form of a known ligand to determine the binding affinity of a non-labeled competitor (in this case, 3,4-DCAA).
Caption: Workflow for a radioligand competition binding assay.
-
Receptor Preparation: Express and purify the auxin receptor protein of interest (e.g., TIR1) from a suitable expression system (e.g., insect cells or E. coli).[15]
-
Radioligand: Utilize a commercially available radiolabeled auxin, such as [³H]-IAA.
-
Competition Setup: In a multi-well plate, incubate a constant concentration of the purified receptor and [³H]-IAA with a range of concentrations of unlabeled 3,4-DCAA. Include control wells with no competitor (total binding) and a high concentration of a known unlabeled auxin (non-specific binding).[16][17]
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the larger protein complexes.[17]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[18]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that allows for the real-time analysis of molecular interactions.[19][20][21] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (association and dissociation rates) from which the binding affinity (KD) can be calculated.[20][22]
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
-
Chip Preparation: Covalently immobilize the purified auxin receptor (e.g., TIR1) onto the surface of an SPR sensor chip.
-
Analyte Preparation: Prepare a series of precise concentrations of 3,4-DCAA in a suitable running buffer.
-
Binding Measurement:
-
Association: Inject a specific concentration of 3,4-DCAA over the sensor surface and monitor the increase in the SPR signal as it binds to the immobilized receptor.[20]
-
Dissociation: Replace the 3,4-DCAA solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates from the receptor.[20]
-
-
Regeneration: After each binding cycle, inject a regeneration solution to remove all bound analyte from the receptor surface, preparing it for the next injection.
-
Data Analysis: The resulting sensorgram (a plot of SPR signal versus time) is analyzed to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of koff/kon.[23]
The Auxin Signaling Pathway: A Visual Representation
Understanding the broader context of auxin signaling is crucial for interpreting binding affinity data. The following diagram illustrates the canonical TIR1/AFB signaling pathway.
Caption: The TIR1/AFB-mediated auxin signaling pathway.
Conclusion and Future Directions
Confirming the direct binding of 3,4-DCAA to auxin receptors and quantifying its affinity are critical next steps in validating its role as an auxin analog. The experimental frameworks provided in this guide, utilizing radioligand binding assays and surface plasmon resonance, offer robust and reliable methods to achieve this. The resulting data will not only solidify our understanding of 3,4-DCAA's mechanism of action but also provide a basis for its potential use in agricultural applications, such as promoting root growth and development.[1][3] Furthermore, a detailed understanding of its binding kinetics could inform the design of novel, highly specific synthetic auxins for targeted applications in plant science and biotechnology.
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Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. The Plant Cell. [Link]
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Surface Plasmon Resonance for Biomolecular Interaction Analysis - Aragen Life Sciences. [Link]
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Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery. Drug Discovery Today. [Link]
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Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. Micromachines. [Link]
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Validating the Efficacy of 3,4-Dichlorophenylacetic Acid in Different Crop Species: A Comparative Guide
This guide provides a comprehensive technical overview of 3,4-Dichlorophenylacetic acid (3,4-DPAA), a compound with demonstrated auxin-like activity. We will explore its validated effects as a plant growth regulator and extrapolate its potential as a selective herbicide in key agricultural crops: corn (Zea mays), soybean (Glycine max), and wheat (Triticum aestivum). This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development, offering a comparative analysis against established market standards and providing detailed experimental protocols for efficacy validation.
Introduction: The Auxin Enigma of this compound
This compound (3,4-DPAA), identified as an auxin analog, has shown significant potential in influencing plant growth and development.[1][2] Like other synthetic auxins, its mode of action is intrinsically linked to the plant's natural hormone signaling pathways. At low concentrations, these molecules can stimulate growth, while at higher concentrations, they can induce phytotoxicity, a characteristic harnessed for herbicidal purposes.[3]
Recent research has confirmed that 3,4-DPAA (also referred to as Dcaa) exhibits auxin-like activity, promoting the elongation of oat coleoptiles and the generation of adventitious roots.[1][2] Molecular studies have further revealed that it acts through the established auxin signaling pathway, binding to auxin receptors such as TIR1.[1][2] This confirmed mechanism of action provides a strong scientific basis for investigating its broader agricultural applications, not only as a growth promoter but also as a potential selective herbicide.
However, a critical knowledge gap exists regarding the herbicidal efficacy and crop selectivity of 3,4-DPAA at application rates pertinent for weed control. This guide will synthesize the known physiological effects of 3,4-DPAA and draw logical comparisons with well-characterized auxin herbicides, namely 2,4-D and dicamba, to provide a predictive framework for its performance. Glyphosate, a non-auxin herbicide with a broad-spectrum activity, is included as a benchmark for overall weed control efficacy.
The Scientific Underpinnings: Mechanism of Action as a Synthetic Auxin
Synthetic auxins, including 3,4-DPAA, mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[3] In susceptible dicotyledonous (broadleaf) plants, the application of synthetic auxins at herbicidal concentrations leads to an overload of the hormonal system. This disrupts normal growth processes, causing uncontrolled and disorganized cell division and elongation, epinastic responses (twisting and curling of stems and leaves), and ultimately, vascular tissue damage and plant death.[3]
Monocotyledonous (grass) crops like corn and wheat generally exhibit a higher tolerance to auxin herbicides due to differences in their anatomy, metabolism, and vascular structure, which allows for their use as selective herbicides in these cropping systems.[3]
dot
Caption: Generalized signaling pathway of synthetic auxin herbicides.
Comparative Efficacy and Crop Tolerance: A Predictive Analysis
The following tables provide a comparative overview of 3,4-DPAA's potential efficacy and crop tolerance against established herbicides. It is crucial to note that the data for 3,4-DPAA is largely extrapolated based on its auxin-like properties and the known performance of other dichlorinated phenoxyacetic acids, as direct, large-scale field trial data is not yet publicly available. The data for 2,4-D, dicamba, and glyphosate are based on established use patterns and published research.
Table 1: Comparative Crop Tolerance
| Herbicide | Corn (Zea mays) | Soybean (Glycine max) | Wheat (Triticum aestivum) |
| 3,4-DPAA | Good (Predicted) : Similar to 2,4-D, tolerance is expected, especially with post-emergent applications at appropriate growth stages. | Poor (Predicted) : High sensitivity is expected in non-tolerant varieties. Potential for use with tolerant trait development. | Good (Predicted) : Similar to other phenoxy herbicides, good tolerance is anticipated. |
| 2,4-D | Good : Generally safe when applied post-emergence before the V8 stage.[4] Can cause injury if applied late. | Poor : Highly sensitive to drift and direct application.[5] Used in 2,4-D tolerant soybean varieties. | Good : Widely used for broadleaf weed control. |
| Dicamba | Good : Effective for broadleaf weed control. Can cause injury if applied at later growth stages.[6] | Poor : Very high sensitivity in non-tolerant varieties.[5][6] Used in dicamba-tolerant soybean varieties. | Moderate to Good : Generally safe, but some sensitivity can occur depending on the variety and growth stage. |
| Glyphosate | Poor : Non-selective, requires glyphosate-tolerant hybrids. | Poor : Non-selective, requires glyphosate-tolerant varieties. | Poor : Non-selective, used for pre-plant burndown or pre-harvest applications. |
Table 2: Predicted Weed Control Spectrum of 3,4-DPAA and Comparison
| Weed Species | 3,4-DPAA (Predicted) | 2,4-D | Dicamba | Glyphosate |
| Broadleaf Weeds | ||||
| Common Lambsquarters | Good | Good | Excellent | Excellent |
| Pigweed species | Good to Excellent | Good | Excellent | Excellent (resistance noted) |
| Velvetleaf | Good | Good | Excellent | Excellent |
| Common Ragweed | Good | Good | Excellent | Excellent (resistance noted) |
| Grass Weeds | ||||
| Foxtail species | Poor | Poor | Poor | Excellent |
| Barnyardgrass | Poor | Poor | Poor | Excellent |
Table 3: General Application Rate Comparison (Acid Equivalent)
| Herbicide | Typical Rate Range (g a.e./ha) | Primary Application Timing |
| 3,4-DPAA | 250 - 1000 (Hypothetical) | Post-emergence (Predicted) |
| 2,4-D | 280 - 1120 | Pre-plant burndown, Post-emergence |
| Dicamba | 140 - 560 | Pre-plant burndown, Post-emergence |
| Glyphosate | 420 - 1680 | Pre-plant burndown, Post-emergence (in tolerant crops) |
Experimental Protocol for Efficacy Validation of 3,4-DPAA
To empirically validate the herbicidal efficacy and crop safety of 3,4-DPAA, a structured, multi-faceted experimental approach is necessary. The following protocol outlines a robust methodology for greenhouse and small-plot field trials.
Objective
To determine the dose-dependent herbicidal efficacy of 3,4-DPAA on a spectrum of broadleaf weeds and to assess the phytotoxicity and yield impact on corn, soybean, and wheat.
Experimental Design
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Treatments:
-
3,4-DPAA at five rates (e.g., 125, 250, 500, 1000, 2000 g a.e./ha).
-
Commercial standards: 2,4-D (560 g a.e./ha), Dicamba (280 g a.e./ha).
-
Untreated control.
-
-
Crop Species: Corn, non-tolerant Soybean, and Wheat.
-
Weed Species: Planted rows of key broadleaf weeds such as Velvetleaf (Abutilon theophrasti), Common Lambsquarters (Chenopodium album), and Pigweed (Amaranthus spp.).
Methodology
-
Plot Establishment: Prepare a uniform seedbed. Plant crops and weed species in designated rows within each plot.
-
Herbicide Application:
-
Apply herbicides at the 2-4 leaf stage of the weeds and at the appropriate growth stage for each crop (e.g., V4 for corn, V3 for soybean, 4-5 leaf stage for wheat).
-
Use a calibrated plot sprayer to ensure uniform application.
-
-
Data Collection:
-
Weed Control: Visually assess percent weed control at 7, 14, and 28 days after treatment (DAT).
-
Crop Injury: Visually assess percent crop injury (stunting, chlorosis, epinasty) at 7, 14, and 28 DAT.
-
Crop Height: Measure the height of 10 randomly selected crop plants per plot at 28 DAT.
-
Biomass: At 28 DAT, harvest the above-ground biomass of weeds and crops from a designated area within each plot. Dry and weigh the samples.
-
Yield: Harvest the grain from each plot at maturity, adjust for moisture, and record the yield.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
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Safety Operating Guide
Navigating the Disposal of 3,4-Dichlorophenylacetic Acid: A Senior Application Scientist's Guide
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the lab. The proper disposal of compounds like 3,4-Dichlorophenylacetic acid is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our scientific endeavors. This guide provides a comprehensive, experience-driven framework for the safe and compliant disposal of this compound, moving beyond rote instructions to explain the fundamental principles that underpin these essential procedures.
Immediate Safety and Hazard Assessment: Understanding the Compound
Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This compound, a halogenated organic acid, presents a specific hazard profile that dictates its handling and disposal pathway.
As a chlorinated organic compound, this compound is classified as a hazardous waste.[1][2][3] Its primary route of disposal is high-temperature incineration at a licensed hazardous waste facility.[4][5][6] This is because incineration ensures the complete destruction of the compound, converting it into less harmful substances like carbon dioxide, water, and hydrogen chloride, which can then be scrubbed from the flue gases.[4][5] Landfilling of untreated halogenated organic waste is heavily restricted under the Resource Conservation and Recovery Act (RCRA) to prevent the contamination of soil and groundwater.[7][8]
The following table summarizes the key hazard information for this compound:
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [9] |
| Eye Irritation | Causes serious eye irritation. | [9] |
| Respiratory Irritation | May cause respiratory irritation. | [9][10] |
| Hazardous Combustion Products | Combustion may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas. | [10] |
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Direct contact with this compound must be avoided. The following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[10]
-
Hand Protection: Wear protective gloves, such as nitrile rubber, to prevent skin contact.[10]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 respirator or equivalent is necessary.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent contamination of personal attire.[10]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe disposal of this compound waste.
1. Waste Segregation: The Cornerstone of Compliance
The cardinal rule of hazardous waste management is proper segregation.[3] this compound waste must be collected in a dedicated, clearly labeled hazardous waste container.
-
Do not mix halogenated organic waste with non-halogenated waste streams.[3] This is crucial because co-mingling can complicate the disposal process and significantly increase disposal costs, as the entire mixture may need to be treated as the more hazardous component.
-
Do not mix with incompatible materials such as strong oxidizing agents or strong bases.[10]
2. Containerization and Labeling: Clarity and Safety
-
Container Selection: Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition and compatible with the waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date must also be clearly marked on the label.
3. Accumulation and Storage: Time-Sensitive and Secure
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The container must remain closed at all times except when adding waste.
-
The total volume of hazardous waste in the SAA should not exceed 55 gallons.
-
Once the container is full or has been in the SAA for one year, it must be moved to a central hazardous waste storage area for disposal.[8]
4. Arranging for Disposal: Professional Handling is Key
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Never attempt to dispose of this compound down the drain or in the regular trash. This is a violation of federal and local regulations and poses a significant environmental risk.
The decision-making process for the disposal of this compound can be visualized as follows:
Caption: Disposal workflow for this compound.
Spill Management: Preparedness and Rapid Response
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
2. Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the required PPE as outlined above.
3. Contain and Clean the Spill:
-
For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container.[10] Avoid creating dust.
-
For a solution, use an inert absorbent material to contain the spill.
-
Clean the spill area with soap and water.
4. Dispose of Cleanup Materials:
-
All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste in the same manner as the chemical itself.
5. Report the Spill:
-
Report the incident to your EHS department, providing details of the chemical, quantity spilled, and cleanup procedure.
References
- John Zink Hamworthy Combustion. (n.d.). Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems.
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- Ghelfi, G. (1991). Disposal of chlorinated hydrocarbons through incineration. Water Science and Technology, 24(12), 123-130.
- FedCenter. (2017). Hazardous Waste Landfills.
- U.S. Environmental Protection Agency. (2025). Land Disposal Restrictions for Hazardous Waste.
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Civil Engineering Explained. (2025). What Are The Key Hazardous Waste Disposal Regulations For Engineers?. Retrieved from [Link]
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Operational Guide: Personal Protective Equipment for Handling 3,4-Dichlorophenylacetic Acid
This guide provides essential safety protocols and logistical plans for the handling and disposal of 3,4-Dichlorophenylacetic acid (CAS 5807-30-7). As a solid crystalline substance, its primary handling risks involve the inhalation of dust and direct contact with skin and eyes. The following procedures are designed to mitigate these risks, ensuring a safe laboratory environment for all personnel. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is classified with specific health hazards that dictate the required level of personal protection.[1] A thorough understanding of these risks is the foundation of a safe operational plan.
GHS Hazard Classifications:
-
H315: Causes skin irritation (Skin Irritation, Category 2).[1][2]
-
H319: Causes serious eye irritation (Serious Eye Irritation, Category 2A).[1][2]
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[1][2]
The causality is clear: as a fine solid, the compound can easily become airborne, leading to respiratory irritation, or settle on surfaces, skin, and eyes, causing significant irritation upon contact.[3] Therefore, all handling procedures must prioritize the containment of the solid material and the use of appropriate barriers to prevent exposure. The level of PPE required is directly proportional to the risk of exposure, which increases with the quantity of material being handled and the potential for dust generation.
Core Personal Protective Equipment (PPE) Requirements
Engineering controls, such as a certified chemical fume hood, are the primary line of defense and should be used whenever handling the solid form of this compound.[4] The following PPE is mandatory for all personnel handling this compound.
| Protection Area | Required PPE | Standard / Specification | Rationale for Use |
| Eye & Face | Chemical Splash Goggles | ANSI Z87.1 | Protects against airborne particles and potential splashes when dissolving the compound. A face shield should be worn over goggles during high-risk procedures.[4][5] |
| Hand | Nitrile Gloves | EN 374 | Provides chemical resistance and prevents direct skin contact.[3][6] Double-gloving is recommended for extended procedures. |
| Body | Laboratory Coat | --- | Protects skin and personal clothing from contamination with chemical dust.[7] |
| Respiratory | N95 Particulate Respirator (or higher) | NIOSH-approved | Required if handling the powder outside of a chemical fume hood. Prevents inhalation of irritating dust particles.[6] |
Procedural Guidance: PPE Selection and Use
The selection of PPE is task-dependent. The following workflow provides a logical framework for assessing risk and choosing the appropriate level of protection.
Caption: PPE selection workflow based on the use of engineering controls.
Experimental Protocol: Donning PPE
Correctly putting on PPE is the first step in ensuring protection. Follow this sequence to minimize cross-contamination.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Laboratory Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Respirator (if required): If working outside a fume hood, don your N95 respirator. Perform a seal check to ensure a tight fit.
-
Eye Protection: Put on your chemical splash goggles.
-
Gloves: Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, put on the second pair over the first.
Experimental Protocol: Doffing PPE
The removal of PPE is a critical control point for preventing exposure. The goal is to touch contaminated surfaces only with other contaminated items (like gloves).
-
Outer Gloves (if used): If double-gloved, remove the outer pair of gloves.
-
Laboratory Coat: Unfasten the lab coat. Remove it by rolling it down your arms and folding it inward to contain the contaminated exterior. Place it in a designated receptacle.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Respirator (if used): Remove the respirator by touching only the straps.
-
Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the exterior.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Decontamination and Disposal Plan
Proper disposal is a legal and ethical requirement to protect personnel and the environment.[7][8]
-
PPE Disposal: All disposable PPE, including nitrile gloves and N95 respirators, must be considered contaminated after use. Dispose of them in a designated hazardous waste container immediately after doffing.[9] Do not place them in the regular trash.
-
Chemical Waste Disposal: this compound waste, including empty containers and contaminated materials, must be disposed of through a licensed professional waste disposal service.[10] The primary recommended method for similar chlorinated compounds is incineration.[7][11] Do not attempt to neutralize or pour this chemical down the drain.[12][13] All waste containers must be clearly labeled, sealed, and stored in a designated, secure area pending collection.[14]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4][9] Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
By adhering to these rigorous PPE and disposal protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of their colleagues.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses. Retrieved from [Link]
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HSSE World. (2023, March 1). Guide for Working With Corrosive Substances and how to avoid it. Retrieved from [Link]
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Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
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AEG Environmental. (2022, July 14). What to Remember When Storing Corrosive Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). 2,4-dichlorophenylacetic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Identity - 2,6-dichlorophenoxyacetic acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichlorophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
